3,3-Diphenyl-2-butanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,3-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O/c1-13(17)16(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
BUQNXVFDNVSQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3,3-Diphenyl-2-butanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-2-butanone
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 20959-14-4), a ketone featuring a unique gem-diphenyl substitution adjacent to the carbonyl group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The content is structured to deliver not just data, but also expert insights into the causal relationships governing the compound's behavior, grounded in authoritative references.
Introduction and Strategic Importance
This compound is a fascinating molecule whose structure presents a unique interplay of steric and electronic effects. It features a quaternary carbon atom bonded to two phenyl rings, a methyl group, and an acetyl group. This arrangement imparts significant steric hindrance around the carbonyl functionality, which dictates its reactivity profile. While not a household name in chemical catalogs, its structural motif appears in various contexts, including as a potential intermediate in the synthesis of more complex pharmaceutical scaffolds. Understanding its properties is key to unlocking its potential as a versatile building block in organic chemistry.
Physicochemical and Structural Properties
The core identity of this compound is defined by its physical and chemical characteristics. These properties are fundamental for its handling, purification, and application in synthetic protocols.
Core Identifiers
The compound is unequivocally identified by the following descriptors[1]:
-
IUPAC Name: 3,3-diphenylbutan-2-one
-
CAS Number: 20959-14-4
-
SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]
-
InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]
Quantitative Data Summary
A summary of the key quantitative properties is presented below for ease of reference. These values are critical for experimental design, such as selecting appropriate solvents or determining reaction temperatures.
| Property | Value | Source(s) |
| Molecular Weight | 224.30 g/mol | [1] |
| Physical State | Solid, White Flake | [3] (Note: For isomer) |
| Melting Point | 41°C | [4] |
| Boiling Point | 310.5°C (estimated) | [4] |
| Density | 1.069 g/cm³ (estimated) | [4] |
| Refractive Index | 1.5748 (estimated) | [4] |
| Polar Surface Area | 17.1 Ų | [1] |
Molecular Structure Diagram
The spatial arrangement of the atoms in this compound is visualized below. The diagram highlights the central quaternary carbon and the sterically demanding gem-diphenyl groups adjacent to the carbonyl.
Caption: A plausible two-stage synthesis of this compound.
Protocol Insight: An alternative, more direct route could involve the reaction of a suitable organometallic reagent with 2,2-diphenylpropanoyl chloride. For instance, using lithium dimethylcuprate ((CH₃)₂CuLi) would be an excellent choice for adding the methyl group to the acid chloride without over-addition, a common issue with more reactive Grignard reagents.
Core Reactivity
The reactivity is governed by two main features: the enolizable alpha-protons and the sterically hindered carbonyl group.
-
Enolate Formation: The protons on the acetyl methyl group are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations. This is the most synthetically useful handle on the molecule.
-
Carbonyl Reactivity: The carbonyl carbon is electrophilic, but its accessibility is severely restricted by the bulky gem-diphenyl groups. Therefore, reactions with nucleophiles are significantly slower compared to less hindered ketones like 2-butanone. Strong, small nucleophiles (e.g., LiAlH₄, NaBH₄ for reduction) will react, but bulky reagents may fail or require harsh conditions.
-
Alpha-Hydrogen Exchange: In the presence of acid or base and D₂O, the three alpha-hydrogens on the acetyl group can be exchanged for deuterium, a useful technique for mechanistic studies. [5]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed. May cause skin and eye irritation. As with any fine chemical powder, inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [3]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* Incompatible Materials: Strong oxidizing agents. [3]
Experimental Protocol: Enolate Alkylation
This protocol describes a representative reaction exploiting the alpha-protons of this compound.
Objective: To synthesize 3,3-diphenyl-2-pentanone via methylation of the enolate.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate should result in a color change.
-
Alkylation: Add iodomethane (1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-diphenyl-2-pentanone.
Conclusion
This compound is a sterically hindered ketone with a well-defined set of chemical and physical properties. Its true synthetic value lies not in the reactivity of its carbonyl group, which is sterically encumbered, but in the functionality of its enolizable alpha-protons. This makes it a potentially valuable C-4 building block for constructing complex organic molecules where a gem-diphenyl motif is desired. The spectroscopic data provide a clear fingerprint for its identification, ensuring purity and structural confirmation in research and development settings.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064086, this compound.
- Filo (2024). When 3 -methyl- 1,3 -diphenyl-2-butanone is treated with excess D₂O... Retrieved from [Link]. (Note: Illustrates a principle applicable to the target compound.)
- Landau, E. F., et al. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2... Journal of the American Chemical Society.
- Homework.Study.com (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
- Reddit (2020). Synthesis of 3-phenyl-2-butanone?
- Chegg.com (2017). Solved When 3-methyl-1,3-diphenyl-2-butanone is treated with...
- ResearchGate (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone... Retrieved from [Link].
- Google Patents (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
- ResearchGate (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone.
- University of Calgary (n.d.). 3,3-dimethyl-2-butanone.
- ACS Publications (n.d.). The Reactions of 4-Phenyl-2-butanone and 5-Phenyl-2-pentanone with Phosphorus Pentachloride. The Journal of Organic Chemistry.
- Michigan State University (n.d.). Spectroscopy Tutorial: Examples.
- Crimson Publishers (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block...
- Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one.
Sources
An In-Depth Technical Guide to 3,3-Diphenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenyl-2-butanone, with the CAS Number 2096-77-7 , is a ketone featuring a quaternary carbon center substituted with two phenyl groups, a methyl group, and an acetyl group. Its unique sterically hindered structure makes it an interesting target for organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic characterization, and potential applications, with a focus on providing practical insights for laboratory and research settings.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 2096-77-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O | [2][4] |
| Molecular Weight | 224.30 g/mol | [2][4] |
| Melting Point | 41°C | [2] |
| Boiling Point | 310.5°C (estimate) | [2] |
| Density | 1.0690 g/cm³ | [2] |
| IUPAC Name | 3,3-diphenylbutan-2-one | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two plausible and mechanistically insightful routes are the Pinacol Rearrangement and the Friedel-Crafts Acylation.
Pinacol Rearrangement
The Pinacol Rearrangement is a well-established method for converting a 1,2-diol to a ketone or aldehyde.[5][6][7][8][9] In the context of synthesizing this compound, the required precursor would be 2,3-diphenyl-2,3-butanediol.
Reaction Mechanism:
The reaction proceeds under acidic conditions and involves the following key steps:[5][8]
-
Protonation of a Hydroxyl Group: One of the hydroxyl groups is protonated by the acid catalyst.
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation.
-
1,2-Alkyl/Aryl Shift: A methyl group from the adjacent carbon migrates to the carbocation center. This is a crucial step that leads to the rearrangement of the carbon skeleton.
-
Deprotonation: The resulting protonated ketone is deprotonated to yield the final product, this compound.
Figure 1: Workflow for the Pinacol Rearrangement synthesis.
Experimental Protocol (Conceptual):
-
Dissolve 2,3-diphenyl-2,3-butanediol in a suitable solvent (e.g., glacial acetic acid).
-
Add a strong acid catalyst (e.g., sulfuric acid or iodine) to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring.[10][11][12] This method would involve the reaction of benzene with a suitable acylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism:
The reaction proceeds via an electrophilic aromatic substitution mechanism:[10]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The aromatic ring (benzene) acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product.
Figure 2: Workflow for the Friedel-Crafts Acylation synthesis.
Experimental Protocol (Conceptual):
-
To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,3-diphenyl-2-butanoyl chloride dropwise.
-
After the formation of the acylium ion complex, add benzene to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound are expected to show characteristic signals corresponding to its structure.
-
¹H NMR:
-
A singlet for the methyl protons of the acetyl group.
-
A singlet for the other methyl group protons.
-
A multiplet in the aromatic region for the two phenyl groups.
-
-
¹³C NMR:
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.
-
C=O Stretch: A strong, sharp peak is expected in the region of 1700-1725 cm⁻¹, which is typical for a ketone.[16][17][18][19]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not widely documented, its structural motifs are of interest in medicinal chemistry.
-
Scaffold for Drug Discovery: The diphenylmethane and related diphenyl scaffolds are present in a variety of biologically active molecules. The steric hindrance around the carbonyl group in this compound could be exploited to design selective inhibitors of enzymes.
-
Derivatives with Biological Activity: The core structure can be chemically modified to synthesize a library of derivatives for biological screening. For instance, derivatives of 1,3-diphenyl-2-propen-1-one (chalcones) have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[20][21] Similarly, other butanone derivatives have been investigated for their antifungal and antimycotoxigenic activities.[22] The cytotoxic properties of related naphthoquinone derivatives are also an area of active research in the search for new anticancer agents.[23]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[24]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[24]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[24][25]
-
Incompatibilities: Avoid strong oxidizing agents.[24]
Conclusion
This compound is a fascinating molecule from a synthetic and structural perspective. The established methodologies of the Pinacol Rearrangement and Friedel-Crafts Acylation provide reliable pathways for its synthesis in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its unique structure presents opportunities for the design and synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for any researcher working with this compound.
References
- This compound | C16H16O | CID 11064086 - PubChem. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Pinacol-pinacolone rearrangement. (n.d.).
- What is an example of pinacolone rearrangement? - Quora. (2019, November 28).
- Pinacol rearrangement - Wikipedia. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
- Pinacol Rearrangement - Master Organic Chemistry. (2023, January 10).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. (2022, April 8).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- 3-acetamido-2-butanone - Organic Syntheses Procedure. (n.d.).
- 3-Phenyl-2-butanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone | Journal of Chemical Education - ACS Publications. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
- Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives - DRS@nio. (n.d.).
- 13C NMR peak location in butanone - Chemistry Stack Exchange. (2014, September 30).
- 2-Butanone, 3,3-dimethyl- - the NIST WebBook. (n.d.).
- CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. (n.d.).
- Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. (2025, August 7).
- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007, June 15).
- infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2025, August 6).
- Effective Synthesis of 3-(2-Furyl)Phthalides Under the Friedel–Crafts Reaction Conditions. (2025, August 5).
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - MDPI. (2023, May 20).
- Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum | Request PDF - ResearchGate. (2025, November 19).
- 2-Butanone - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- synthesis and biological evaluation of novel 1, 3-diphenyl-2- propene-1-ones having anti-microbial and anti-inflammatory activity - ResearchGate. (n.d.).
- 3-Phenyl-2-butanone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
Sources
- 1. This compound [m.chemicalbook.com]
- 2. This compound [chemicalbook.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. quora.com [quora.com]
- 7. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 8. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. 2-Butanone [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of 3,3-Diphenyl-2-butanone
Introduction
3,3-Diphenyl-2-butanone is a fascinating ketone distinguished by a sterically hindered quaternary carbon atom bearing two phenyl groups. Its molecular formula is C₁₆H₁₆O, and it has a molecular weight of approximately 224.30 g/mol .[1][2] This guide provides a comprehensive exploration of its molecular structure, from its fundamental properties and synthesis to its detailed spectroscopic characterization and chemical reactivity. Understanding these core attributes is essential for researchers in organic synthesis and drug development who may utilize this scaffold for creating more complex molecular architectures. The insights provided herein are grounded in established principles of organic chemistry and spectroscopy, offering a robust framework for scientific application.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically named 3,3-diphenylbutan-2-one according to IUPAC nomenclature.[1] Key identifiers are crucial for database searches and procurement.
Key Identifiers:
-
Molecular Formula: C₁₆H₁₆O[1]
-
IUPAC Name: 3,3-diphenylbutan-2-one[1]
-
SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]
-
InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]
Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.
Caption: 2D structure of this compound.
The physical properties of the compound are summarized in the table below, providing essential data for experimental design, such as selecting appropriate solvents or reaction temperatures.
| Property | Value | Source |
| Molecular Weight | 224.30 g/mol | [1] |
| Melting Point | 41°C | [5] |
| Boiling Point | 310.5°C (estimated) | [5] |
| Density | 1.069 g/cm³ (estimated) | [5] |
| Refractive Index | 1.5748 (estimated) | [5] |
Conceptual Synthetic Workflow
While numerous methods exist for ketone synthesis, the construction of a sterically congested quaternary center, such as the one in this compound, requires careful strategic planning. A plausible and efficient approach involves the Friedel-Crafts acylation of a suitably substituted aromatic precursor. The causality behind this choice lies in its reliability for forming carbon-carbon bonds with aromatic rings.
A logical retrosynthetic analysis suggests disconnecting the bond between the quaternary carbon and one of the phenyl rings, leading back to a simpler α-phenyl ketone precursor.
Experimental Protocol: Proposed Friedel-Crafts Acylation
This protocol is a conceptualized procedure based on standard organometallic and acylation reactions.
-
Preparation of the Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings and anhydrous diethyl ether. Add bromobenzene dropwise to initiate the formation of phenylmagnesium bromide.
-
Synthesis of 2-phenyl-2-butanone: To a solution of 2-butanone in anhydrous THF at -78°C, slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the kinetic enolate. Subsequently, introduce a phenylating agent.
-
Friedel-Crafts Acylation: In a separate flask, dissolve the 2-phenyl-2-butanone intermediate in a suitable solvent such as dichloromethane. Add an excess of benzene, which will act as both solvent and reactant. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. The catalyst activates the ketone for electrophilic aromatic substitution.
-
Reaction and Workup: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC. Upon completion, quench the reaction by pouring it slowly over crushed ice and concentrated HCl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
This proposed workflow provides a logical pathway to the target molecule.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis provides the definitive proof of a molecule's structure. The following sections detail the expected spectral data for this compound, which serves as a self-validating system for its synthesis and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹³C NMR Spectroscopy: The molecule's symmetry dictates the number of unique carbon signals. We anticipate 8 distinct signals:
-
C=O (Ketone): A weak signal expected in the downfield region of ~200-210 ppm , characteristic of a ketone carbonyl carbon.[6]
-
C(Ph)₂ (Quaternary): A singlet at ~50-60 ppm .
-
-CH₃ (Acetyl): A quartet at ~25-35 ppm .
-
-CH₃ (Quaternary): A quartet at ~20-30 ppm .
-
Aromatic Carbons: Four distinct signals are expected for the two equivalent phenyl groups: one for the ipso-carbon (the carbon attached to the quaternary center), one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon, all appearing in the typical aromatic region of ~125-145 ppm .
-
-
¹H NMR Spectroscopy: We predict 3 unique proton environments:
-
-CH₃ (Acetyl): A sharp singlet integrating to 3 protons, expected around 2.1-2.3 ppm . Its proximity to the electron-withdrawing carbonyl group causes this downfield shift.
-
-CH₃ (Quaternary): A sharp singlet integrating to 3 protons, likely appearing further upfield around 1.6-1.8 ppm .
-
Aromatic Protons: A complex multiplet integrating to 10 protons in the range of 7.0-7.5 ppm , representing the combined signals of the ortho, meta, and para protons of the two phenyl rings.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a few key absorption bands.
-
C=O Stretch: A very strong and sharp absorption band located at approximately 1710-1720 cm⁻¹ , which is highly characteristic of a saturated aliphatic ketone.[1][6]
-
sp² C-H Stretch (Aromatic): Multiple sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).
-
sp³ C-H Stretch (Aliphatic): Medium-to-strong bands appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
-
C=C Stretch (Aromatic): Several weaker, sharp absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering further structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 224 , corresponding to the molecular weight of the compound.
-
Major Fragmentation: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage events are possible:
-
Loss of the acetyl radical (•COCH₃) to form a stable diphenylmethyl cation.
-
Loss of the diphenylmethyl radical to form an acylium ion.
-
The most probable fragmentation is the loss of the methyl group to form a stable acylium ion, followed by the loss of the entire diphenylmethyl group. The formation of the [CH₃CO]⁺ acylium ion at m/z = 43 would be a prominent base peak.[7]
Caption: Key α-cleavage fragmentation in mass spectrometry.
Chemical Reactivity and Scientific Context
The chemical behavior of this compound is primarily dictated by its ketone functional group and the significant steric hindrance imposed by the two phenyl groups on the adjacent quaternary carbon.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the bulky diphenylmethyl group provides substantial steric shielding, making this ketone less reactive towards nucleophiles than, for example, 2-butanone. Reactions with bulky reagents like Grignards may proceed slowly or require forcing conditions.
-
Enolate Formation: The α-protons on the acetyl methyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations. The steric bulk on the other side of the carbonyl ensures that enolization will occur exclusively away from the phenyl groups.
-
Potential Applications: Ketones with bulky, non-polar groups are of interest in medicinal chemistry as scaffolds for developing receptor antagonists, where the bulky groups can occupy hydrophobic pockets in a protein's active site. Furthermore, its constrained structure makes it a useful building block in organic synthesis for creating complex, three-dimensional molecules. Reactivity studies on related sterically hindered ketones have shown that such structures can influence reaction mechanisms and product distributions.[8]
Conclusion
This compound is a structurally defined ketone characterized by a sterically encumbered core. Its synthesis, while requiring strategic considerations to build the quaternary center, is achievable through established organic reactions. The molecule's identity is unequivocally confirmed by a predictable and distinct set of spectroscopic data from NMR, IR, and MS analyses. The interplay between the reactive ketone functionality and the sterically demanding diphenylmethyl group defines its chemical behavior, making it a valuable substrate for studies in physical organic chemistry and a potentially useful building block for the synthesis of complex molecular targets in materials science and drug discovery.
References
- This compound | C16H16O | CID 11064086.
- CAS 2577-83-5 MFCD N/A-2-(2-Methoxyphenoxy)aniline. LabNovo. [Link]
- GDP - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Study.com. [Link]
- Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2 and Related Compounds. Journal of the American Chemical Society. [Link]
- Synthesis of 3-phenyl-2-butanone? Reddit r/chemhelp. [Link]
- Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]
- GDP. CAS Common Chemistry. [Link]
- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics.
- Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester - Substance Details. EPA. [Link]
- Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- 3-methyl-2-butanone.
Sources
- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. CAS 2577-83-5 MFCD N/A-2-(2-Methoxyphenoxy)aniline -LabNovo [do.labnovo.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound CAS#: [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-methyl-2-butanone [orgspectroscopyint.blogspot.com]
- 8. researchgate.net [researchgate.net]
A Systematic Guide to the IUPAC Nomenclature of 3,3-Diphenyl-2-butanone
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the chemical compound 3,3-Diphenyl-2-butanone. As a Senior Application Scientist, the objective is to not only provide the definitive name but to also elucidate the systematic process and chemical logic that underpins its derivation. This ensures a reproducible and verifiable understanding of complex organic nomenclature, a critical skill in chemical research and drug development.
Deconstruction of the Molecular Structure
The foundational step in IUPAC nomenclature is a thorough analysis of the molecule's constituent parts. The structure of this compound is comprised of a central aliphatic carbon chain, a ketone functional group, and two phenyl substituents.
| Component | Chemical Formula | Description |
| Parent Chain | C4H8 (Butane) | A four-carbon alkane chain forms the backbone of the molecule. |
| Functional Group | C=O (Carbonyl) | A ketone functional group is present, indicated by a carbonyl group bonded to two carbon atoms. |
| Substituents | C6H5 (Phenyl) | Two phenyl groups are attached to the parent chain. |
A visual representation of the molecular structure is essential for a clear understanding of the spatial arrangement of these components.
Caption: Molecular structure of this compound.
Application of IUPAC Nomenclature Rules
The IUPAC system provides a standardized set of rules to ensure that every distinct chemical compound has a unique and unambiguous name. The naming of this compound is a systematic process that follows these core principles.
Identification of the Parent Chain
The first step is to identify the longest continuous carbon chain that contains the principal functional group.[1][2][3] In this molecule, the principal functional group is the ketone (carbonyl group). The longest carbon chain containing the carbonyl carbon consists of four carbon atoms. Therefore, the parent alkane is butane .
Naming the Parent Chain with the Principal Functional Group
For ketones, the '-e' at the end of the parent alkane name is replaced with the suffix '-one'.[4][5][6] Thus, 'butane' becomes 'butanone '.
Numbering the Parent Chain
The parent chain must be numbered to give the principal functional group the lowest possible locant (number).[2][7][8] In this case, numbering from right to left gives the carbonyl carbon the number 2, while numbering from left to right gives it the number 3.
Sources
- 1. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
An In-depth Technical Guide to the Physical Properties of 3,3-Diphenyl-2-butanone
Introduction
3,3-Diphenyl-2-butanone, a ketone featuring a quaternary carbon substituted with two phenyl groups, is a molecule of significant interest in synthetic organic chemistry. Its unique structural characteristics, including steric hindrance around the carbonyl group and the presence of aromatic moieties, give rise to a distinct set of physical and spectroscopic properties. This guide provides a comprehensive overview of these properties, offering both established data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate or as a scaffold for novel therapeutics. Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, characterization, and application in a laboratory setting.
I. Core Physical and Chemical Properties
A foundational understanding of a molecule begins with its basic physical and chemical identifiers. These properties are essential for everything from accurate molar calculations to predicting its behavior in various chemical environments.
Molecular Identity
-
IUPAC Name: 3,3-diphenylbutan-2-one[1]
-
Molecular Weight: 224.30 g/mol [1]
-
CAS Number: 2576-93-4
-
Canonical SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]
-
InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]
Structural Representation
The structure of this compound is characterized by a central quaternary carbon atom bonded to a methyl group, an acetyl group, and two phenyl rings. This arrangement imparts significant steric bulk and influences the molecule's reactivity and physical properties.
Caption: 2D Structure of this compound
Tabulated Physical Properties
For ease of reference, the key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 41 °C | [3] |
| Boiling Point (estimated) | 310.5 °C | |
| Density (estimated) | 1.069 g/cm³ | |
| XLogP3-AA | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
II. Experimental Determination of Physical Properties
The following sections detail the standard laboratory protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Protocol:
-
Sample Preparation: A small amount of crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a rate of approximately 10-20 °C per minute initially. As the temperature approaches the expected melting point of 41 °C, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. This range is the experimental melting point.
Caption: Workflow for Melting Point Determination
Boiling Point Determination
Due to its relatively high estimated boiling point, the determination of the boiling point of this compound requires careful execution to avoid decomposition. The distillation method is suitable for this purpose.[5]
Protocol:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (a few milliliters) of this compound is placed in the distillation flask along with a boiling chip.
-
Heating: The flask is gently heated in a heating mantle.
-
Measurement: As the liquid boils, the vapor will rise and enter the condenser. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it stabilizes during a steady rate of distillation. This stable temperature is the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]
Solubility Profile
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. Based on the principle of "like dissolves like," the two phenyl groups and the overall carbon skeleton of this compound suggest it will be soluble in nonpolar and moderately polar organic solvents, with limited solubility in water.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, acetone, diethyl ether, and toluene.
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (around 10-20 mg) of this compound.
-
Observation: Vigorously shake each test tube and observe whether the solid dissolves completely. If it does, the compound is soluble. If a significant amount of solid remains, it is insoluble. For partial dissolution, it can be classified as sparingly soluble.[6][7]
Expected Solubility:
-
Water: Insoluble
-
Ethanol: Soluble
-
Acetone: Soluble
-
Diethyl Ether: Soluble
-
Toluene: Soluble
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.
Expected Absorptions:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in a ketone.[8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl rings.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
3.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.
Expected Signals:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.0-7.5 ppm, integrating to 10 protons. The protons on the two phenyl rings are expected to be in a complex splitting pattern.
-
Acetyl Protons (CH₃CO): A singlet at approximately δ 2.1 ppm, integrating to 3 protons. This signal is a singlet because there are no adjacent protons.
-
Methyl Protons (CH₃): A singlet at a more upfield chemical shift, likely around δ 1.5 ppm, integrating to 3 protons. This is also a singlet due to the absence of adjacent protons on the quaternary carbon.
3.2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for each non-equivalent carbon atom in the molecule.
Expected Signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm, which is characteristic of a ketone carbonyl carbon.[9][10]
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm. Due to the symmetry of the phenyl rings, fewer than 12 signals may be observed.
-
Quaternary Carbon (C(Ph)₂): A signal for the central quaternary carbon, which will be less intense than the protonated carbons. Its chemical shift will be influenced by the attached phenyl and acetyl groups.
-
Acetyl Methyl Carbon (CH₃CO): A signal in the upfield region, typically around δ 25-35 ppm.
-
Methyl Carbon (CH₃): A signal in the upfield region, likely at a slightly different chemical shift than the acetyl methyl carbon.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 224.30) should be observed.
-
Alpha-Cleavage: Fragmentation adjacent to the carbonyl group is a common pathway for ketones.[11][12] This can lead to the loss of an acetyl radical (CH₃CO•, m/z = 43) to give a fragment at m/z = 181, or the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 209. The acylium ion [CH₃CO]⁺ at m/z = 43 is also a likely and often prominent peak.[13]
IV. Relevance in Drug Development
While this compound itself is not a known therapeutic agent, its structural motifs are of interest in medicinal chemistry. The α,β-unsaturated ketone moiety, a related structural feature, is a recognized pharmacophore present in numerous biologically active compounds.[14] Derivatives of ketones can exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[14] The steric bulk and lipophilicity imparted by the two phenyl groups in this compound could be leveraged in the design of novel drug candidates to enhance binding to specific biological targets. Furthermore, understanding the physical properties of such foundational structures is crucial for the synthesis and development of more complex, biologically active molecules.
V. Safety and Handling
A safety data sheet (SDS) for a similar compound, 4,4-Diphenyl-2-butanone, indicates that it should be handled with care.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[15] It should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.[15] Store the compound in a tightly closed container in a cool, dry place.[15]
References
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility test for Organic Compounds. (2024, September 24).
- Melting point determination. (n.d.).
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Determination of Boiling Point (B.P). (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- DETERMINATION OF BOILING POINTS. (n.d.).
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
- experiment (1) determination of melting points. (2021, September 19).
- Determination of Melting Point. (n.d.).
- Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
- Physical Properties of Aldehydes and Ketones. (2025, December 16). CK-12 Foundation.
- This compound. (n.d.). PubChem.
- Ketones: Structure, Properties and Chemical test. (n.d.). Allen Overseas.
- Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 13.12: Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts.
- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube.
- [FREE] Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways. Complete the. (2023, September 16). Brainly.com.
- C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. (n.d.). Doc Brown's Chemistry.
- infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. (n.d.). Doc Brown's Chemistry.
Sources
- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [m.chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. brainly.com [brainly.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the NMR Spectral Analysis of 3,3-Diphenyl-2-butanone
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3-diphenyl-2-butanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound. We will explore the causal factors behind observed chemical shifts, including inductive and anisotropic effects, and present a validated, step-by-step protocol for sample preparation and data acquisition. The guide culminates in an integrated workflow, demonstrating how multi-dimensional NMR data is synthesized to confirm molecular architecture with the highest degree of scientific rigor.
Introduction: The Structural Landscape of this compound
This compound (C₁₆H₁₆O) is a ketone featuring a unique structural arrangement that presents a compelling case for NMR analysis. Its core structure contains a sterically hindered quaternary carbon (C3) bonded to two phenyl rings, a methyl group, and an acetyl group. This configuration, lacking protons on the α-carbon (C3), means that classical spin-spin coupling between the aliphatic protons is absent, leading to simplified, yet highly informative, spectra.
The key to deciphering the NMR spectra of this molecule lies in understanding how its three-dimensional structure and electronic environment influence the magnetic shielding of each nucleus. The two phenyl rings, the electron-withdrawing carbonyl group (C=O), and the quaternary carbon each impart distinct electronic effects that are directly observable in the chemical shifts of the associated protons and carbons. NMR spectroscopy, therefore, is not merely a tool for confirmation but a primary method for deducing the precise connectivity and local environment of every atom in the molecule.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, linking spectral features to the molecular structure and providing the rationale behind each assignment.
Part 1: ¹H NMR Spectral Analysis: Probing the Proton Environment
The ¹H NMR spectrum of this compound is characterized by its simplicity and the distinct chemical shifts of its two proton-bearing groups: the acetyl methyl protons and the aromatic protons of the two phenyl rings.
Anticipated vs. Experimental Data
Based on the structure, we anticipate two main signals:
-
A singlet for the three equivalent protons of the acetyl methyl group (CH₃).
-
A complex multiplet in the aromatic region for the ten protons of the two phenyl rings.
The experimental data, as reported in the synthesis and characterization by Meira et al., confirms these predictions.[1][2][3]
Detailed Peak Analysis
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| Acetyl CH₃ (H1) | ~2.1 | Singlet (s) | 3H | Located alpha to a carbonyl group, these protons are deshielded and appear downfield from typical alkyl protons. The absence of adjacent protons results in a singlet. |
| Aromatic Protons (H-Ar) | ~7.2-7.4 | Multiplet (m) | 10H | The ten protons on the two phenyl rings reside in a complex electronic environment. Their signals overlap, creating a multiplet in the characteristic aromatic region. |
Table 1: Summary of ¹H NMR Spectral Data for this compound.
Causality Explored: The Acetyl Singlet
The singlet at approximately 2.1 ppm is a hallmark of an acetyl group where the adjacent carbon has no protons. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the methyl protons, reducing their shielding and shifting their resonance downfield compared to a simple alkane methyl group (which would typically appear below 1.0 ppm).
Causality Explored: The Aromatic Multiplet & Anisotropic Effects
The protons on the two phenyl rings are subject to the powerful anisotropic effect . The delocalized π-electrons of the aromatic rings circulate in the presence of the external magnetic field, inducing a local ring current. This current creates a secondary magnetic field that deshields the protons on the periphery of the rings, causing them to resonate at significantly downfield shifts (typically 7-8 ppm).[1] Because the two phenyl rings are attached to a chiral quaternary center, the ortho, meta, and para protons on each ring are chemically non-equivalent, leading to complex splitting patterns that merge into a single multiplet.
Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The broadband proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For this compound, we expect to see six distinct signals corresponding to the eight unique carbon types (due to symmetry in the phenyl rings).
Detailed Peak Analysis
| Assigned Carbon | Chemical Shift (δ) ppm | Carbon Type | Rationale for Chemical Shift |
| Carbonyl (C2) | ~210 | C=O (Ketone) | Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, consistently appearing far downfield (>200 ppm).[4] |
| Ipso-Aromatic (C-Ar) | ~144 | Quaternary (C) | These are the aromatic carbons directly attached to the quaternary C3. Their chemical shift is influenced by the substitution pattern. |
| Para-Aromatic (C-Ar) | ~128.5 | CH | Aromatic CH carbons typically resonate in the 120-140 ppm range. |
| Ortho-Aromatic (C-Ar) | ~128 | CH | Similar to para carbons, their precise shift is determined by the local electronic environment. |
| Meta-Aromatic (C-Ar) | ~126.5 | CH | Generally the most shielded of the aromatic CH carbons. |
| Quaternary (C3) | ~55 | Quaternary (C) | This sp³-hybridized carbon is bonded to four other carbons, placing it in the typical aliphatic quaternary region. |
| Acetyl CH₃ (C1) | ~28 | CH₃ | This sp³-hybridized methyl carbon is deshielded by the adjacent carbonyl group, shifting it downfield from a standard alkane methyl carbon. |
Table 2: Summary of ¹³C NMR Spectral Data for this compound.
Confirming Assignments with DEPT Spectroscopy
To validate the assignments in Table 2, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment would provide the following results:
-
Positive Signals: CH₃ and CH carbons (Acetyl methyl and aromatic CHs).
-
Negative Signals: CH₂ carbons (None in this molecule).
-
Absent Signals: Quaternary carbons (Carbonyl C2, Ipso-Aromatic C, and Quaternary C3).
This technique allows for the definitive identification of the quaternary carbons by their absence in the DEPT-135 spectrum and helps differentiate the methyl signal from the methine (CH) signals.
Part 3: Advanced Methods: Unambiguous Structure Confirmation with 2D NMR
While 1D NMR provides strong evidence, two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC) offer incontrovertible proof of the molecular structure by revealing correlations between protons and carbons over two to three bonds.
For this compound, an HMBC experiment would show key correlations:
-
A correlation between the acetyl methyl protons (H1, ~2.1 ppm) and the carbonyl carbon (C2, ~210 ppm) .
-
A correlation between the acetyl methyl protons (H1, ~2.1 ppm) and the quaternary carbon (C3, ~55 ppm) .
-
Correlations between the aromatic protons (H-Ar, ~7.2-7.4 ppm) and the quaternary carbon (C3, ~55 ppm) .
These correlations definitively establish the connectivity of the acetyl group to the central quaternary carbon, which in turn is connected to the phenyl rings, leaving no ambiguity in the final structure.
Part 4: Experimental Protocol: A Validated Methodology
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.
1. Sample Preparation: a. Weigh 10-20 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard solvent for non-polar organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. d. Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube. e. Cap the NMR tube and label it clearly.
2. NMR Spectrometer Setup & Data Acquisition: a. The instrument used is typically a 400 MHz or 500 MHz spectrometer. b. The sample is inserted into the magnet, and the system is locked onto the deuterium signal of the CDCl₃ solvent. c. Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks. d. For ¹H NMR , a standard single-pulse experiment is run. Key parameters include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. e. For ¹³C NMR , a proton-decoupled experiment is used to produce a spectrum of singlets. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required. f. DEPT and HMBC experiments are run using pre-defined, standard pulse programs available on the spectrometer software.
Part 5: Integrated Data Interpretation Workflow
The logical process for elucidating the structure of this compound from its NMR data is a self-validating system that integrates multiple layers of evidence.
Caption: Integrated workflow for NMR-based structure elucidation.
This workflow demonstrates how each piece of NMR data builds upon the last. The ¹H NMR confirms the presence of the key proton environments. The ¹³C and DEPT spectra confirm the carbon skeleton and identify the non-protonated carbons. Finally, the HMBC experiment acts as the ultimate validation, confirming the precise connectivity between these fragments, leading to an unambiguous structural assignment.
Conclusion
The NMR spectral analysis of this compound is a clear illustration of the power of modern spectroscopic techniques in organic chemistry. The distinct signals in both the ¹H and ¹³C spectra, governed by predictable electronic and spatial effects, allow for a confident and complete structural assignment. By employing a systematic workflow that progresses from simple 1D experiments to more complex 2D correlations, researchers can achieve a level of structural verification that is both robust and scientifically sound. This guide serves as a model for applying these principles to the characterization of complex organic molecules in research and industrial settings.
References
- Meira, A. J. O., de Queiroz, T. B., & Omori, A. T. (2021). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 32(1), 153-157. [Link]
- Meira, A. J. O., de Queiroz, T. B., & Omori, A. T. (2021). Supplementary Information: One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. [Link]
- Fiveable. (n.d.). Anisotropic Effect Definition. Fiveable Chemistry. [Link]
- Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 3,3-Diphenyl-2-butanone
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric behavior of 3,3-diphenyl-2-butanone, a ketone of significant interest in synthetic and pharmaceutical chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the predictable fragmentation pathways of this compound, primarily under Electron Ionization (EI), and discusses considerations for its analysis using Electrospray Ionization (ESI). By understanding the core principles of its fragmentation, analysts can achieve confident identification and robust characterization. This guide is structured to provide not only theoretical insights but also practical, field-proven protocols to ensure reliable and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound, with its unique structural motif featuring a quaternary carbon alpha to the carbonyl group and flanked by two phenyl rings, presents an interesting case for mass spectrometric analysis. Its molecular formula is C₁₆H₁₆O, and it has a molecular weight of approximately 224.30 g/mol .[1] A thorough understanding of its behavior in the mass spectrometer is crucial for its unambiguous identification in complex matrices, for reaction monitoring during its synthesis, and for its characterization as a potential impurity or metabolite in drug development workflows. This guide will dissect the fragmentation patterns of this compound, providing a predictive framework for interpreting its mass spectrum.
Electron Ionization (EI) Mass Spectrometry: A Predictable Fragmentation Cascade
Electron Ionization (EI) is the most common ionization technique for the GC-MS analysis of volatile and semi-volatile compounds like this compound. The high energy (typically 70 eV) of the electron beam induces reproducible and characteristic fragmentation, which is invaluable for structural elucidation.
The Molecular Ion and the Absence of a McLafferty Rearrangement
Upon ionization, a radical cation (M⁺•) of this compound is formed. Due to its relatively stable aromatic system, the molecular ion peak at m/z 224 is expected to be observable.
A key consideration for ketones is the possibility of a McLafferty rearrangement. This fragmentation pathway requires the presence of a γ-hydrogen relative to the carbonyl group.[2][3] In the structure of this compound, there are no γ-hydrogens available on the alkyl chain, precluding this rearrangement. This absence is a significant diagnostic feature of its mass spectrum.
Dominant Fragmentation Pathway: α-Cleavage
The most favorable fragmentation route for this compound is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[4][5][6] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion.
For this compound, two primary α-cleavage pathways are possible:
-
Cleavage 'a': Loss of a methyl radical (•CH₃) to form the highly stabilized diphenylacetylium cation at m/z 209 .
-
Cleavage 'b': Loss of a diphenylmethyl radical (•CH(C₆H₅)₂) to form the acetyl cation at m/z 43 .
Between these two pathways, the formation of the diphenylacetylium cation (m/z 209) is predicted to be the more favorable fragmentation. This is due to the greater stability of the resulting cation, where the positive charge is delocalized over the two phenyl rings and the carbonyl group, compared to the smaller acetyl cation. Therefore, the peak at m/z 209 is expected to be the base peak in the EI mass spectrum of this compound. The peak at m/z 43, corresponding to the acetyl cation, is also expected to be a prominent fragment.
Secondary Fragmentation: The Benzoyl Cation and Phenyl Cation
The initially formed acylium ions can undergo further fragmentation. The diphenylacetylium ion (m/z 209) can lose a molecule of carbon monoxide (CO) to form the diphenylmethyl cation at m/z 181 .
Drawing an analogy from the fragmentation of acetophenone, where the benzoyl cation (m/z 105) is a major fragment, we can anticipate further fragmentation of the larger ions.[1][7][8][9][10] The diphenylacetylium ion can also rearrange and lose a phenyl group to form a benzoyl-like cation. A more direct fragmentation pathway from the diphenylmethyl cation (m/z 181) is the loss of a phenyl radical to form the tropylium ion (a rearranged benzyl cation) at m/z 91 , a common fragment for compounds containing benzyl moieties. The subsequent loss of acetylene (C₂H₂) from the tropylium ion can lead to a fragment at m/z 65 .
Furthermore, the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 is a plausible fragmentation pathway, arising from the cleavage of the bond between the two phenyl-bearing carbons. This can then lose CO to form the phenyl cation (C₆H₅⁺) at m/z 77 .
Proposed EI Fragmentation Summary
The anticipated major fragments in the EI mass spectrum of this compound are summarized in the table below.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 224 | [C₁₆H₁₆O]⁺• | Molecular Ion | Moderate |
| 209 | [C₁₅H₁₃O]⁺ | α-Cleavage (Loss of •CH₃) | Base Peak |
| 181 | [C₁₄H₁₃]⁺ | Loss of CO from m/z 209 | Moderate |
| 165 | [C₁₃H₉]⁺ | Loss of CH₄ from m/z 181 (rearrangement) | Low |
| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Moderate to High |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl Cation (Loss of CO from m/z 105) | Moderate |
| 43 | [C₂H₃O]⁺ | Acetyl Cation (α-Cleavage) | High |
digraph "EI Fragmentation of this compound" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];M [label="[C₁₆H₁₆O]⁺•\nm/z 224\n(Molecular Ion)"]; frag209 [label="[C₁₅H₁₃O]⁺\nm/z 209\n(Diphenylacetylium Ion)"]; frag181 [label="[C₁₄H₁₃]⁺\nm/z 181\n(Diphenylmethyl Cation)"]; frag105 [label="[C₇H₅O]⁺\nm/z 105\n(Benzoyl Cation)"]; frag91 [label="[C₇H₇]⁺\nm/z 91\n(Tropylium Ion)"]; frag77 [label="[C₆H₅]⁺\nm/z 77\n(Phenyl Cation)"]; frag43 [label="[C₂H₃O]⁺\nm/z 43\n(Acetyl Cation)"];
M -> frag209 [label="- •CH₃ (α-cleavage 'a')"]; M -> frag43 [label="- •CH(C₆H₅)₂ (α-cleavage 'b')"]; frag209 -> frag181 [label="- CO"]; frag181 -> frag91 [label="- C₆H₅•"]; frag209 -> frag105 [label="- C₇H₇• (rearrangement)"]; frag105 -> frag77 [label="- CO"]; }digraph "GC-MS Sample Preparation Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: this compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Volatile Solvent\n(e.g., Dichloromethane)"]; dilute [label="Dilute to 1-10 µg/mL"]; filter[label="Filter (0.22 µm Syringe Filter)"]; vial [label="Transfer to GC Vial"]; end [label="Ready for GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> dilute; dilute -> filter; filter -> vial; vial -> end; }
Caption: A streamlined workflow for preparing this compound for GC-MS analysis.
Recommended GC-MS Parameters
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Conclusion
The mass spectrometry of this compound is characterized by predictable and informative fragmentation pathways, primarily driven by α-cleavage under Electron Ionization. The absence of a McLafferty rearrangement and the prominence of the diphenylacetylium ion at m/z 209 are key diagnostic features. While ESI analysis is feasible with appropriate mobile phase modifiers, it requires tandem mass spectrometry to elicit structural information. The protocols and theoretical framework presented in this guide provide a solid foundation for the confident identification and characterization of this compound in a variety of scientific applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
- CHEM4604-GC-MS lab- Example of Mass Spectrum Interpretation. (n.d.).
- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
- Chegg.com. (2021, February 27). Solved: Mass spectral analysis of 3,3-dimethyl-2-butanone.
- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- NIST. (n.d.). Acetophenone. NIST WebBook.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Wikipedia. (n.d.). McLafferty rearrangement.
- Chegg.com. (2017, February 5). Solved: Mass spectal analysis of 3,3-dimethyl-2-butanone.
- University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS.
- Fiveable. (n.d.). α-cleavage Definition.
- Lab-Tools. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ACS Publications. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(15), 3370-3377.
- Fiveable. (n.d.). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.
- Bartleby. (2021, December 14). Answered: Mass spectral analysis of 3,3-dimethyl-2-butanone.
- MSU Chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement.
- Reddit. (2024, May 7). Sample Prep Help! (Earlier Post Update). r/massspectrometry.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- SlideShare. (n.d.). McLafferty Rearrangement.
- YouTube. (2024, April 15). Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Lupine Publishers. (2018, March 1). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms).
- YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.
- National Institutes of Health. (2025, June 11). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply.
- ResearchGate. (n.d.). Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry.
Sources
- 1. asdlib.org [asdlib.org]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. memphis.edu [memphis.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Acetophenone [webbook.nist.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Diphenyl-2-butanone
Introduction
3,3-Diphenyl-2-butanone is an organic compound with the chemical formula C₁₆H₁₆O.[1][2][3][4][5][6] Structurally, it is a ketone featuring a carbonyl group bonded to a methyl group and a quaternary carbon which is, in turn, attached to two phenyl rings and a methyl group.[1] Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of such compounds.[7] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[8] This guide provides a comprehensive analysis of the infrared spectrum of this compound, detailing the theoretical basis for its characteristic absorption bands, a practical protocol for sample analysis, and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural characterization and quality control.
Molecular Structure and Vibrational Modes
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the expected frequencies of these vibrations is paramount for accurate spectral interpretation.
Caption: Molecular Structure of this compound.
The primary functional groups contributing to the IR spectrum are:
-
Carbonyl Group (C=O): The C=O stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[9][10]
-
Phenyl Groups (C₆H₅): The two phenyl rings give rise to several characteristic absorptions, including C-H stretching of the aromatic ring, C=C in-ring stretching, and out-of-plane C-H bending vibrations.[11]
-
Alkyl Groups (C-H): The methyl groups and the quaternary carbon contribute to C-H stretching and bending vibrations.[12]
Interpreting the Infrared Spectrum of this compound
A detailed analysis of the expected absorption bands is crucial for identifying this compound and distinguishing it from other compounds.
Carbonyl (C=O) Stretching
The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration.[13] For saturated, open-chain ketones, this peak is typically observed around 1715 cm⁻¹.[11][14] In this compound, the carbonyl group is not directly conjugated with the phenyl rings. Therefore, its absorption frequency is expected to be in the typical range for a saturated ketone, around 1715 cm⁻¹ .[9][15] Conjugation with a double bond or an aromatic ring would shift this band to a lower wavenumber (1685-1666 cm⁻¹).[9][10]
C-H Stretching Vibrations
-
Aromatic C-H Stretching: The C-H bonds on the phenyl rings will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[10][16] These bands are usually of weak to medium intensity.
-
Aliphatic C-H Stretching: The methyl groups (CH₃) will show symmetric and asymmetric stretching vibrations in the region of 2960-2850 cm⁻¹ .[11][14] These absorptions are typically strong.
C=C Aromatic Ring Stretching
The carbon-carbon double bonds within the phenyl rings give rise to a series of characteristic stretching vibrations. These typically appear as a set of two to four bands of medium to weak intensity in the 1600-1450 cm⁻¹ region.[11]
C-H Bending Vibrations
-
Aliphatic C-H Bending: The methyl groups will exhibit characteristic bending (scissoring) vibrations. A notable absorption is expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[16][17]
-
Aromatic C-H Out-of-Plane Bending: These vibrations are highly diagnostic of the substitution pattern on the benzene ring. For monosubstituted benzene rings (as the phenyl groups are attached to a quaternary carbon), strong absorptions are expected in the 770-730 cm⁻¹ and 710-680 cm⁻¹ regions.[18]
Summary of Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1715 | Strong |
| C-H Stretch | Aromatic | 3100-3000 | Weak to Medium |
| C-H Stretch | Aliphatic (CH₃) | 2960-2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |
| C-H Bend | Aliphatic (CH₃) | 1470-1450, 1370-1350 | Medium |
| C-H Out-of-Plane Bend | Aromatic | 770-730, 710-680 | Strong |
Experimental Protocol: Acquiring the IR Spectrum
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. As this compound is a solid at room temperature (melting point 41°C), suitable methods for solid-state analysis must be employed.[2][3]
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality IR spectra of solid samples.[19][20][21]
Step-by-Step Protocol:
-
Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[19]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the ground sample. KBr is transparent in the mid-IR region and serves as an inert matrix.[19]
-
Homogenization: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[19]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[19]
Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
ATR-FTIR is a convenient alternative that requires minimal sample preparation.[22]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[19]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[19]
-
Applying Pressure: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[19]
-
Analysis: Collect the IR spectrum.
Caption: Workflow for IR Spectroscopy of a Solid Sample.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the obtained IR spectrum, several validation steps should be integrated into the experimental workflow:
-
Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard. This ensures wavenumber accuracy and resolution.
-
Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Reproducibility: Prepare and analyze multiple pellets or ATR samples from the same batch of this compound to ensure the consistency of the spectra.
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. For example, a broad absorption around 3500-3200 cm⁻¹ could suggest the presence of hydroxyl-containing impurities.
Conclusion
Infrared spectroscopy provides a powerful and non-destructive method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—the ketone carbonyl, the aromatic phenyl rings, and the aliphatic methyl groups—a detailed and accurate interpretation of its IR spectrum can be achieved. The experimental protocols outlined in this guide, coupled with rigorous validation practices, will enable researchers and scientists to confidently utilize IR spectroscopy for the identification and quality assessment of this compound in various applications, including drug development and chemical research.
References
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- The features of IR spectrum. (n.d.).
- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
- Michigan State University. (n.d.). Infrared Spectrometry.
- IR_lectureNotes.pdf. (n.d.).
- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.
- Table of Characteristic IR Absorptions. (n.d.).
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- ResearchGate. (n.d.). Motions of the first three low-frequency vibrations of biphenyl in the...
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Conformational studies of α-substituted carbonyl compounds. Part 1. Conformation and electronic interaction in hetero-substituted acetones by infrared and ultraviolet spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
- ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society.
- AIP Publishing. (1976, September 15). Vibrational calculations on the biphenyl crystal: The mixing between low frequency internal and lattice modes. The Journal of Chemical Physics.
- AIP Publishing. (2016, March 28). Exploring the relationship between vibrational mode locality and coupling using constrained optimization. The Journal of Chemical Physics.
- ACS Publications. (n.d.). Vibrational spectra of the benzene radical anion and the dianion of biphenyl. The Journal of Physical Chemistry.
- SpectraBase. (n.d.). 3-Phenyl-2-butanone - Optional[FTIR] - Spectrum.
- RSC Publishing. (n.d.). Dihedral angle of biphenyl in solution and the molecular force field.
- NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (2025, December 17). infrared spectrum of butanone.
- NIST. (n.d.). 3-Hydroxy-3-methyl-2-butanone. NIST Chemistry WebBook.
Sources
- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. This compound [m.chemicalbook.com]
- 5. This compound CAS#: [amp.chemicalbook.com]
- 6. This compound [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.pg.edu.pl [chem.pg.edu.pl]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Discovery and History of 3,3-Diphenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,3-diphenyl-2-butanone. While not a widely known compound in its own right, its structural features place it at an interesting intersection of historical synthetic opioid development and classic organic chemical transformations. This guide delves into the likely historical context of its synthesis, rooted in the strategic imperatives of mid-20th century Germany, and details plausible and historically significant synthetic methodologies. It further provides key physicochemical and spectroscopic data for its identification and characterization, and discusses its role as a chemical intermediate.
Historical Context: A Link to the Dawn of Synthetic Opioids
The story of this compound is intrinsically linked to the pioneering work on synthetic analgesics in Germany during the 1930s and 1940s. Faced with a potential shortage of morphine derived from opium poppies, German chemists at I.G. Farbenindustrie embarked on a mission to develop fully synthetic opioids from readily available precursors. This intensive research effort was driven by the country's strategic preparations for World War II.[1]
In 1937, German scientists Max Bockmühl and Gustav Ehrhart, working at the Hoechst subsidiary of I.G. Farben, synthesized a compound they named Hoechst 10820, later known as methadone.[2][3] Methadone, with the chemical structure 6-(dimethylamino)-4,4-diphenyl-3-heptanone, proved to be a potent analgesic, and its discovery marked a pivotal moment in medicinal chemistry. The core of the methadone molecule is a diphenyl-substituted carbon atom adjacent to a carbonyl group, a structural motif shared by this compound.
While there is no definitive record pinpointing the exact date and researchers of the first synthesis of this compound, it is highly probable that this compound was synthesized and studied during this era of intense investigation into diphenyl-substituted ketones and their derivatives as potential analgesics. The structural similarity to the core of methadone suggests it would have been a compound of interest to researchers exploring the structure-activity relationships of this new class of synthetic opioids.
Synthesis Methodologies
Two primary classical organic reactions stand out as the most plausible and historically relevant methods for the synthesis of this compound: the Pinacol Rearrangement and the Friedel-Crafts Acylation.
The Pinacol Rearrangement: A Classic Transformation
The Pinacol rearrangement, first described by Wilhelm Rudolph Fittig in 1860, is a method for converting a 1,2-diol (a pinacol) to a carbonyl compound.[4][5] This acid-catalyzed rearrangement is a strong candidate for the first synthesis of this compound, given the accessibility of the required precursor.
Reaction Scheme:
Caption: Pinacol rearrangement of 1,1-diphenyl-1,2-propanediol.
Mechanistic Insights:
The reaction proceeds through the following steps:
-
Protonation of a hydroxyl group: The acid catalyst protonates one of the hydroxyl groups of the 1,2-diol, forming a good leaving group (water).
-
Formation of a carbocation: Loss of a water molecule generates a carbocation. In the case of 1,1-diphenyl-1,2-propanediol, protonation of the secondary hydroxyl group leads to a more stable tertiary benzylic carbocation.
-
1,2-Alkyl/Aryl Shift: A methyl or phenyl group from the adjacent carbon migrates to the carbocation center. The migration of a phenyl group is generally favored due to the formation of a resonance-stabilized phenonium ion intermediate. However, in this specific case, a 1,2-methyl shift occurs.
-
Deprotonation: A proton is removed from the remaining hydroxyl group, yielding the final ketone product.
Experimental Protocol (Illustrative):
-
To a solution of 1,1-diphenyl-1,2-propanediol in a suitable solvent (e.g., glacial acetic acid or toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Friedel-Crafts Acylation: A Versatile Aromatic Substitution
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a fundamental reaction for attaching an acyl group to an aromatic ring. This method provides an alternative route to this compound starting from 1,1-diphenylethane.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1,1-diphenylethane.
Mechanistic Insights:
-
Formation of the Acylium Ion: Acetyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Aromatic Substitution: The acylium ion then attacks one of the phenyl rings of 1,1-diphenylethane in an electrophilic aromatic substitution reaction. Due to the presence of the ethyl group, the acylation is expected to occur primarily at the para position, although some ortho substitution may also occur.
-
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the ketone product.
Experimental Protocol (Illustrative):
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension in an ice bath and slowly add acetyl chloride.
-
To this mixture, add a solution of 1,1-diphenylethane in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its identification and for ensuring its purity in any application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | [6] |
| Molecular Weight | 224.30 g/mol | [6] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents | General knowledge |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl group, the methyl protons at the C3 position, and the aromatic protons of the two phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically ~200-220 ppm), along with signals for the quaternary carbon at C3, the methyl carbons, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band in the region of 1700-1725 cm⁻¹, characteristic of the C=O stretching vibration of a ketone. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 224, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and other characteristic fragments.
Applications and Significance
The primary significance of this compound lies in its role as a chemical intermediate in organic synthesis. Its structure makes it a valuable building block for the synthesis of more complex molecules.
-
Precursor for Pharmacologically Active Compounds: Given its structural relationship to methadone, this compound and its derivatives could be explored as precursors or scaffolds in the development of new analgesic compounds or other centrally acting agents.
-
Intermediate in Organic Synthesis: The ketone functionality allows for a variety of chemical transformations, such as reduction to the corresponding alcohol, conversion to imines or oximes, and reactions at the α-carbon. These transformations can lead to a diverse range of other organic compounds.
-
Research Chemical: this compound can serve as a model compound for studying the chemical and physical properties of diphenyl-substituted ketones and for investigating reaction mechanisms.
Conclusion
While the precise moment of its discovery remains to be definitively unearthed from the historical archives of organic chemistry, the story of this compound is a compelling example of how the pursuit of strategic scientific goals can lead to the exploration of a wide range of chemical structures. Its connection to the development of methadone places it within a significant chapter of medicinal chemistry history. As a readily synthesizable diphenyl ketone, it continues to hold potential as a versatile intermediate for the creation of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of this intriguing compound for researchers and scientists in the field.
References
- Fittig, R. (1860). Ueber einige Derivate des Acetons. Annalen der Chemie und Pharmacie, 114(1), 54–63.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11064086, this compound.
- Wikipedia contributors. (2023, December 12). Pinacol rearrangement. In Wikipedia, The Free Encyclopedia.
- LibreTexts. (2021, August 15). 30.2: Pinacol Rearrangement. In Chemistry LibreTexts.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Sneader, W. (2005). Drug discovery: A history. John Wiley & Sons.
- Bockmühl, M., & Ehrhart, G. (1949). Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen, I. Justus Liebigs Annalen der Chemie, 561(1), 52-85.
- Defalque, R. J., & Wright, A. J. (2007). The early history of methadone. Myths and facts. Bulletin of anesthesia history, 25(3), 13–16.
- Isbell, H., & Eisenman, A. J. (1948). The Addiction Liability of Some Drugs of the Methadone Series. Journal of Pharmacology and Experimental Therapeutics, 93(3), 305–313.
- The National WWII Museum. (2017, July 18). A Long Bad Trip.
- Ventura College Organic Chemistry Lab. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
- Chemistry Steps. (n.d.). Pinacol Rearrangement.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pinacol Rearrangement [organic-chemistry.org]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Nomenclature and Identification: Establishing a Common Language
An In-Depth Technical Guide to 3,3-Diphenyl-2-butanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a sterically hindered ketone with significant applications in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores the broader context of the diphenyl ketone scaffold in medicinal chemistry, offering insights into its potential as a pharmacophore.
Accurate and unambiguous identification of chemical compounds is paramount in scientific research. This compound is known by several synonyms and is cataloged in numerous chemical databases. Establishing a clear understanding of its nomenclature is the first step in any detailed study.
The systematic IUPAC name for this compound is 3,3-diphenylbutan-2-one .[1] Other commonly encountered synonyms include:
For database searching and chemical inventory management, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 58343-20-7 | |
| PubChem CID | 11064086 | [1] |
| InChIKey | BUQNXVFDNVSQBI-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |
A thorough understanding of these identifiers ensures accurate retrieval of information from scientific databases and literature.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are fundamental to its characterization, purification, and application in synthetic protocols. This compound is a white to pale yellow crystalline solid at room temperature.
Table of Physicochemical Properties:
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₆H₁₆O | - | [1] |
| Molecular Weight | 224.30 | g/mol | [1] |
| Melting Point | 40-41 | °C | [3] |
| Boiling Point | 132 (at 1 mmHg) | °C | [3] |
| Density | ~1.1 | g/cm³ |
Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound. Key spectral features include:
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is observed around 1709 cm⁻¹ (in CCl₄).[3]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃): The proton NMR spectrum displays a singlet for the three protons of the acetyl group (CH₃-C=O) at approximately δ 2.05 ppm, a singlet for the three protons of the methyl group at the quaternary carbon (C-CH₃ ) at around δ 1.84 ppm, and a multiplet for the ten aromatic protons of the two phenyl groups in the region of δ 7.23 ppm.[3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the aromatic carbons.
These spectral fingerprints are essential for confirming the identity and purity of the synthesized compound.
Synthesis of this compound via Pinacol Rearrangement
The most direct and classic synthesis of this compound involves the acid-catalyzed Pinacol rearrangement of 2,3-diphenyl-2,3-butanediol.[3][4][5][6][7] This reaction is a cornerstone of organic chemistry, demonstrating a 1,2-alkyl or -aryl shift to a carbocationic center.
Mechanistic Rationale
The Pinacol rearrangement is initiated by the protonation of one of the hydroxyl groups of the vicinal diol by a strong acid, followed by the loss of a water molecule to form a tertiary carbocation. In the case of an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation.[6] Subsequently, a neighboring alkyl or aryl group migrates to the carbocation center, which is the rate-determining step.[4] This migration results in a resonance-stabilized carbocation, which upon deprotonation, yields the final ketone product.
Caption: The four-step mechanism of the Pinacol rearrangement for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound, adapted from established methods.[3]
Materials:
-
2,3-Diphenyl-2,3-butanediol (Pinacol)
-
Glacial Acetic Acid
-
2-Propanol
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Preparation of the Starting Diol: 2,3-Diphenyl-2,3-butanediol can be prepared via the photochemical reductive dimerization of acetophenone in 2-propanol.[3]
-
Rearrangement Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2,3-diphenyl-2,3-butanediol in a suitable solvent such as glacial acetic acid or a mixture of 2-propanol and a catalytic amount of strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol-water to yield pure this compound.[3]
-
Self-Validation: The identity and purity of the final product should be confirmed by comparing its melting point and spectroscopic data (IR, ¹H NMR) with the literature values.[3]
Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily governed by the ketone functional group. However, the presence of the sterically demanding quaternary carbon adjacent to the carbonyl group influences its reactivity profile.
Reactions at the Carbonyl Group:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3-diphenyl-2-butanol, using standard reducing agents like sodium borohydride or lithium aluminum hydride.
-
Reductive Amination: It can undergo reductive amination to form various amines, which are valuable intermediates in drug discovery.[8]
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents will produce tertiary alcohols. However, the steric hindrance may necessitate harsher reaction conditions.[9]
Reactions at the α-Carbon:
-
Enolate Formation and Alkylation: The protons on the methyl group α to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate can then be reacted with electrophiles, such as alkyl halides, in α-alkylation reactions.[10] However, selective alkylation at this position can be challenging due to steric hindrance.
-
Halogenation: Under acidic or basic conditions, the α-carbon can be halogenated.[8]
The sterically encumbered nature of this compound makes it an interesting substrate for studying the effects of steric hindrance on ketone reactivity.
Relevance in Drug Development and Medicinal Chemistry
While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of diphenyl ketones, also known as benzophenones, represents a privileged scaffold in medicinal chemistry.[11] These compounds are found in numerous naturally occurring molecules and synthetic drugs, exhibiting a wide range of biological activities.[11]
The Diphenyl Ketone Scaffold:
The diphenyl ketone moiety is a common feature in compounds with various therapeutic applications, including:
-
Anticancer Agents: Many chalcone derivatives (1,3-diphenyl-2-propen-1-ones) and other diphenyl ketone analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13][14]
-
Anti-inflammatory Agents: Some benzophenone derivatives have shown potent anti-inflammatory activity.[11]
-
Antimicrobial and Antiviral Properties: The benzophenone scaffold is present in molecules with activity against a range of microbes and viruses.[11]
Potential as a Pharmacophore:
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The diphenyl ketone structure, with its two aromatic rings and a central carbonyl group, can serve as a versatile scaffold for the design of new therapeutic agents. The phenyl rings can be substituted to modulate lipophilicity, electronic properties, and steric interactions with a target protein. The ketone group can act as a hydrogen bond acceptor.
Researchers in drug development can utilize this compound and its derivatives as building blocks to synthesize more complex molecules with potential therapeutic value. The synthetic accessibility of this compound, coupled with the known biological relevance of the diphenyl ketone scaffold, makes it a valuable tool in the exploration of new chemical space for drug discovery.
Sources
- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [m.chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. synarchive.com [synarchive.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 3,3-Diphenyl-2-butanone: Evaluating its Biological Significance and Role as a Putative Pharmaceutical Precursor
Abstract
This technical guide provides a comprehensive analysis of 3,3-diphenyl-2-butanone, a ketone featuring a quaternary carbon substituted with two phenyl groups. While its structure bears resemblance to key intermediates in the synthesis of synthetic opioids, its direct role is often misconstrued. This document clarifies the established synthetic pathways of related pharmaceuticals, such as methadone, to accurately position this compound within the broader context of medicinal chemistry. We will delineate its physicochemical properties, explore the current understanding of its biological activity (or lack thereof), detail relevant analytical methodologies for its characterization, and present a discussion on the chemical principles that govern the synthesis of its more complex, pharmacologically active analogs. This guide is intended for researchers and drug development professionals seeking to understand the scientific landscape of this compound and the critical structure-activity relationships that distinguish an inactive precursor from a potent pharmaceutical agent.
Physicochemical Profile of this compound
This compound, with the IUPAC name 3,3-diphenylbutan-2-one, is a solid organic compound characterized by a central ketone functional group.[1] Its structure is notable for the quaternary α-carbon bearing two phenyl rings, which imparts significant steric hindrance and influences its chemical reactivity.
A summary of its key chemical and physical properties is provided in Table 1. This data is essential for its handling, purification, and use in any synthetic application, as well as for its analytical identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,3-diphenylbutan-2-one | PubChem[1] |
| Molecular Formula | C₁₆H₁₆O | PubChem[1] |
| Molecular Weight | 224.30 g/mol | PubChem[1] |
| CAS Number | 5409-57-4 | ChemicalBook[2][3] |
| Melting Point | 41°C | ChemicalBook[4] |
| Boiling Point | 310.5°C (estimate) | ChemicalBook[4] |
| Density | 1.069 g/cm³ (estimate) | ChemicalBook[4] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; C5 [label="C"]; C6 [label="C"]; // Phenyl 1 C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; // Phenyl 2 C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H1[label="CH₃", pos="0.5,1.5!"]; H2[label="CH₃", pos="-2.5,-0.5!"];
// Define positions C1 [pos="0,1!"]; C2 [pos="0,0!"]; C3 [pos="1.5,0!"]; O1 [pos="2.5,0!"]; C4 [pos="-1.5,0!"];
// Phenyl 1 positions C6 [pos="-2.2,1.2!"]; C7 [pos="-3.2,1.2!"]; C8 [pos="-3.9,0!"]; C9 [pos="-3.2,-1.2!"]; C10 [pos="-2.2,-1.2!"];
// Phenyl 2 positions C12 [pos="0.7, -1.2!"]; C13 [pos="0.7, -2.2!"]; C14 [pos="-0.3, -2.9!"]; C15 [pos="-1.3, -2.2!"]; C16 [pos="-1.3, -1.2!"];
// Define edges (bonds) C1 -- C2; C2 -- C3 [style=double]; C3 -- O1 [style=double, len=0.5]; C2 -- C4;
// Phenyl 1 bonds C4 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C4;
// Phenyl 2 bonds C2 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C2;
// Add labels to nodes node [shape=none]; H1_node [pos="0.5,1.5!", label="CH₃"]; H2_node [pos="1.5,-0.5!", label="CH₃"]; }
Caption: Chemical structure of 3,3-diphenylbutan-2-one.
The Canonical Synthesis of Methadone: A Point of Clarification
A common misconception arises from the structural similarity of this compound to intermediates in the synthesis of methadone. However, the seminal and industrially significant synthesis developed by Bockmühl and Ehrhart does not utilize this ketone.[5][6] Instead, the synthesis begins with diphenylacetonitrile.
The established pathway is as follows:
-
Alkylation: Diphenylacetonitrile is deprotonated with a strong base (e.g., sodamide) to form a carbanion. This anion then acts as a nucleophile, attacking 1-dimethylamino-2-chloropropane.[5][7][8]
-
Intermediate Formation: This reaction yields a mixture of two isomeric nitriles: the desired 2,2-diphenyl-4-dimethylaminovaleronitrile (often called "methadone nitrile") and the isomeric 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile.[5][7] The formation of this mixture is due to the in-situ formation of a transient aziridinium ring intermediate.[5][8]
-
Grignard Reaction and Hydrolysis: The purified "methadone nitrile" is then reacted with an ethyl magnesium bromide (a Grignard reagent). This adds an ethyl group to the nitrile carbon, forming a ketimine intermediate after workup. Subsequent acid hydrolysis of the ketimine yields the ketone functional group, resulting in racemic methadone.[5][7][9]
This distinction is critical: the core of the methadone molecule is constructed from a nitrile precursor, not a pre-formed ketone like this compound. The latter lacks the necessary nitrogen atom and has a methyl group instead of the ethyl group required on the ketone portion of the final methadone structure.
Caption: The established Bockmühl-Ehrhart synthesis pathway for methadone.
Assessment of Biological Activity and Toxicological Profile
A thorough review of scientific literature and chemical databases reveals no significant, documented biological or pharmacological activity for this compound itself. Its primary relevance is as a chemical entity and a structural analog to other compounds, rather than as a bioactive molecule.
In the absence of specific toxicological data for this compound, insights can be drawn from structurally related, less complex ketones. For instance, 2-butanone (methyl ethyl ketone) has been studied extensively. It is known to cause irritation to the nose, throat, and eyes at certain concentrations.[10] However, comprehensive genotoxicity studies have indicated that 2-butanone does not present a concern for mutagenic or clastogenic potential.[11] Similarly, for 3,3-dimethyl-2-butanone (pinacolone), the toxicological properties have not been fully investigated, though it is classified as harmful if swallowed and may cause respiratory, skin, and eye irritation.[12]
Expert Insight: The lack of reported biological activity for this compound is not unexpected. Pharmacological activity, particularly in the opioid class, is highly dependent on specific structural features that allow for precise binding to receptors like the µ-opioid receptor.[13][14] Methadone's activity, for example, relies on the tertiary amine and the specific length of the alkyl chain, both of which are absent in this compound.[6][14] For drug development professionals, the biological inactivity of a synthetic precursor is often a desirable trait, as it minimizes potential side effects and toxicity from any unreacted starting material in the final active pharmaceutical ingredient (API).
Reductive Amination: A Key Synthetic Transformation
While this compound is not the direct precursor to methadone, it serves as an excellent model to discuss reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of amines from ketones or aldehydes.[15][16] This process involves two key steps, often performed in a single pot:
-
Imine/Enamine Formation: The ketone reacts with a primary or secondary amine to form an imine (or enamine) intermediate, with the elimination of water.[17]
-
Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.[17][18]
A crucial aspect of this reaction is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the protonated iminium ion over the starting ketone, preventing unwanted reduction of the carbonyl group.[16][18]
General Protocol for Reductive Amination
The following is a generalized, representative protocol for the reductive amination of a ketone.
Objective: To synthesize a secondary amine from a ketone and a primary amine.
Materials:
-
Ketone (e.g., this compound)
-
Primary Amine (e.g., methylamine)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride)
-
Anhydrous Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Acetic Acid (optional, as a catalyst for imine formation)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the ketone (1.0 eq) and the primary amine (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq), in portions to control any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the desired secondary amine.
Caption: General workflow for amine synthesis via reductive amination.
Analytical and Quality Control Methods
The unambiguous identification and purity assessment of this compound are critical for any research or synthetic application. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a molecular fingerprint.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the strong carbonyl (C=O) stretch characteristic of a ketone.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the compound and quantifying it in mixtures.
Representative Protocol for GC-MS Analysis
Objective: To confirm the identity and purity of a this compound sample.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the initial oven temperature to 70°C, hold for 2 minutes.
-
Ramp the oven temperature at a rate of 15°C/min to 280°C and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak and assess the percentage of any impurities.
-
Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) and compare the observed fragmentation pattern to a reference spectrum or theoretical fragmentation pathways.
-
Conclusion
This compound is a well-defined chemical compound whose primary significance in the scientific literature is as a structural entity rather than a biologically active agent. This guide has established a clear distinction between this ketone and the actual nitrile-based intermediates used in the canonical synthesis of methadone, a critical clarification for researchers in medicinal and organic chemistry. While devoid of known pharmacological activity, its structure provides a valuable platform for discussing fundamental synthetic transformations, such as reductive amination, which are vital in modern drug discovery. The analytical protocols detailed herein provide a framework for the proper identification and quality control of this and related compounds. Ultimately, this compound serves as an important case study in the precision of structure-activity relationships, demonstrating that even minor variations in chemical structure can be the difference between a simple organic ketone and a potent therapeutic agent.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064086, this compound.
- Erowid (n.d.). Synthesis of Methadone.
- Poupaert, J. H. (2004). PTC Synthesis of Methadone. The Hive.
- Cumbay, M., et al. (2022). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. ACS Chemical Neuroscience.
- Wikipedia (n.d.). Methadone.
- Schultz, E. M., & Robb, C. M. (1977). U.S. Patent No. 4,048,211. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4095, Methadone.
- Organic Reactions (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Japan Advanced Institute of Science and Technology (n.d.). Analytical Methods.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- StatPearls (2024). Methadone. NCBI Bookshelf.
- University of California, Irvine (2006). Reductive Amination.
- PharmGKB (n.d.). Methadone Pathway, Pharmacokinetics.
- Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Mandrioli, R., et al. (2023). The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives. MDPI.
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-butanone, CAS Registry Number 78-93-3. Food and Chemical Toxicology.
- Agency for Toxic Substances and Disease Registry (ATSDR) (2020). Toxicological Profile for 2-Butanone.
Sources
- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 8. PTC Synthesis of Methadone , Hive Methods Discourse [chemistry.mdma.ch]
- 9. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. Methadone - Wikipedia [en.wikipedia.org]
- 14. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.ualberta.ca [chem.ualberta.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Photochemical Behavior of 3,3-Diphenyl-2-butanone
Abstract
This technical guide provides an in-depth analysis of the anticipated photochemical behavior of 3,3-diphenyl-2-butanone. While specific literature on this ketone is limited, its structural features—an acyl group bonded to a quaternary carbon bearing two phenyl substituents—allow for a robust predictive model based on foundational principles of organic photochemistry. This document outlines the primary reaction pathways, namely the Norrish Type I and Type II reactions, explains the underlying mechanisms, and provides detailed protocols for experimental validation. The content is tailored for researchers, scientists, and professionals in drug development who leverage photochemical transformations in synthesis and stability studies.
Introduction: The Photochemical Landscape of Aryl Ketones
Aryl-substituted aliphatic ketones represent a cornerstone in the study of organic photochemistry. The absorption of ultraviolet (UV) light by the carbonyl chromophore elevates the molecule to an electronically excited state, unlocking reaction pathways that are inaccessible under thermal conditions.[1] This process, initiated by an n→π* transition, populates a short-lived excited singlet state (S₁) which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[2] The subsequent reactivity of these excited states dictates the product distribution.
This compound (C₁₆H₁₆O) is a structurally intriguing ketone.[3] Its core features a carbonyl group adjacent to a sterically hindered quaternary carbon, which is itself substituted with two phenyl rings. This unique architecture suggests a rich and competitive photochemical landscape, primarily governed by the relative efficiencies of α-cleavage (Norrish Type I) and intramolecular hydrogen abstraction (Norrish Type II) processes.[4][5] This guide will dissect these pathways, providing a mechanistic rationale for the expected product outcomes and a blueprint for their experimental investigation.
Primary Photochemical Pathways
Upon irradiation, typically with UV light in the 280-320 nm range, this compound is expected to predominantly undergo two competing canonical ketone reactions.[1][6]
Norrish Type I Reaction: The α-Cleavage Pathway
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[7] For this compound, this process is anticipated to be the major reaction pathway due to the exceptional stability of the resulting radical intermediates.
Mechanism:
-
Excitation: The ketone absorbs a photon, promoting it to an excited state (S₁ or T₁).
-
α-Cleavage: The bond between the carbonyl carbon and the quaternary carbon cleaves, yielding an acetyl radical and a highly stable 1,1-diphenylethyl radical. The stability of the 1,1-diphenylethyl radical, which is both tertiary and benzylic, provides a strong thermodynamic driving force for this cleavage.[1]
-
Secondary Reactions: The initially formed radical pair can undergo several subsequent reactions:
-
Decarbonylation: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical. This new radical pair (methyl and 1,1-diphenylethyl) can then combine to form 2,2-diphenylpropane.
-
Radical Recombination: The initial acetyl and 1,1-diphenylethyl radicals can recombine, regenerating the starting ketone.
-
Disproportionation: Hydrogen abstraction between the radicals can lead to the formation of a ketene and 1,1-diphenylethane.
-
The prevalence of decarbonylation is dependent on factors like temperature and solvent viscosity, but it is often a significant pathway for acyl radicals.[4]
Caption: Norrish Type II pathway for this compound.
Experimental Protocol: Investigating Photoreactivity
Verifying the predicted photochemical behavior requires a controlled experimental setup. The following protocol outlines a standard methodology for the preparative photolysis and analysis of this compound.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve the ketone in 100 mL of a photochemically inert, spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol) in a volumetric flask to create a solution of known concentration (approx. 4.5 mM).
-
-
Degassing:
-
Transfer the solution to a quartz or Pyrex reaction vessel suitable for use in a photoreactor.
-
Purge the solution with high-purity argon or nitrogen for at least 25-30 minutes to remove dissolved oxygen. [5]Oxygen is an efficient quencher of triplet excited states and can lead to unwanted side reactions.
-
-
Irradiation:
-
Place the sealed reaction vessel into a photochemical reactor (e.g., a Rayonet reactor).
-
Irradiate the solution using a medium-pressure mercury lamp. To isolate the n→π* transition, use a filter (e.g., a Pyrex sleeve) to block wavelengths below ~300 nm. [5] * Maintain a constant temperature using a cooling fan or a circulating water bath.
-
Irradiate for a predetermined time (e.g., 24-48 hours), or monitor the reaction progress by taking small aliquots for analysis.
-
-
Workup and Analysis:
-
After irradiation, carefully remove the solvent from the reaction mixture using a rotary evaporator.
-
Dissolve the residue in a small volume of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the photoproducts and any remaining starting material.
-
For structural confirmation of new or major products, preparative chromatography (e.g., column chromatography) can be used for isolation, followed by analysis using NMR spectroscopy.
-
Caption: General workflow for a preparative photolysis experiment.
Quantitative Analysis: Product Quantum Yields
The efficiency of a photochemical process is measured by its quantum yield (Φ), defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. [8]Determining the quantum yields for product formation provides critical insight into the competition between different reaction pathways.
While specific quantum yield data for this compound is not readily available in the literature, we can present a table of expected products with hypothetical, yet realistic, quantum yields based on analogous systems. For many acyclic ketones where a stable radical can be formed, the quantum yield for the Norrish Type I process is often high, while the Type II process is less efficient. [9] Table 1: Predicted Photoproducts and Illustrative Quantum Yields (Φ) for this compound in Benzene.
| Photochemical Process | Product(s) | Predicted Quantum Yield (Φ) |
| Norrish Type I | ||
| ↳ Recombination | This compound (starting material) | - |
| ↳ Decarbonylation/Combination | 2,2-Diphenylpropane | Φ ≈ 0.3 - 0.5 |
| ↳ Disproportionation | Ketene + 1,1-Diphenylethane | Φ ≈ 0.05 - 0.1 |
| Norrish Type II | ||
| ↳ Cleavage | Acetone + 1,1-Diphenylethene | Φ < 0.05 |
| ↳ Cyclization | 1-methyl-1-(1,1-diphenyl)cyclobutanol | Φ < 0.02 |
Note: These values are illustrative and serve as a predictive baseline for experimental determination. Actual yields will depend on specific conditions such as solvent, temperature, and excitation wavelength.
Conclusion and Outlook
The photochemical behavior of this compound is predicted to be dominated by the Norrish Type I α-cleavage reaction. This preference is rooted in the formation of a highly stabilized 1,1-diphenylethyl radical, which provides a significant thermodynamic driving force for the cleavage of the α C-C bond. The resulting radical pair is expected to lead primarily to products of decarbonylation and combination. While the Norrish Type II pathway remains a possibility, steric constraints imposed by the gem-diphenyl groups likely render it a minor contributor.
The experimental protocols and analytical frameworks presented in this guide offer a clear path for the validation of these predictions. A thorough investigation, including the determination of quantum yields under various conditions, would provide valuable data for the broader understanding of ketone photochemistry and could inform applications in organic synthesis, materials science, and drug stability profiling.
References
- Wikipedia. Norrish reaction. [Link]
- Moorthy, J. N., Samanta, S., Koner, A., & Nau, W. M. (2011). Steady-state photochemistry (Pschorr cyclization) and nanosecond transient absorption spectroscopy of twisted 2-bromoaryl ketones.
- Chem-Station Int. Ed. (2017). Norrish Reaction. [Link]
- Malev, V. V., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. PubMed Central. [Link]
- ResearchGate. (n.d.).
- Photochemistry of Carbonyl Compounds. (n.d.). [Link]
- ResearchGate. (n.d.). Photochemical α-cleavage of ketones: Revisiting acetone. Request PDF. [Link]
- Criado, S., et al. (2010). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences. [Link]
- Filo. (n.d.).
- YouTube. (2020). Norrish type I reaction and II reaction. [Link]
- ResearchGate. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. PDF. [Link]
- SciSpace. (2021).
- Zewail, A. H., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. CHEMPHYSCHEM. [Link]
- Wikipedia. Quantum yield. [Link]
- Pitts, J. N., & Norman, I. (1967). Structure and Reactivity in the Vapor-Phase Photolysis of Ketones. V. Aliphatic Cyclopropyl and Olefinic Ketones. ElectronicsAndBooks. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Jayanthi, S., & Moorthy, J. N. (2009).
Sources
- 1. kvmwai.edu.in [kvmwai.edu.in]
- 2. scispace.com [scispace.com]
- 3. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Introduction: Unveiling a Fundamental Photochemical Transformation
An In-depth Technical Guide to the Norrish Type I Reaction of Ketones
For Researchers, Scientists, and Drug Development Professionals
The Norrish Type I reaction, named after the pioneering photochemist Ronald George Wreyford Norrish, represents a cornerstone of carbonyl photochemistry.[1][2] It is a photochemical process wherein aldehydes and ketones undergo a homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group upon absorption of light.[1][3][4] This α-cleavage results in the formation of two distinct radical intermediates: an acyl radical and an alkyl radical.[1][5][6] While its applications in targeted organic synthesis can be specific, the reaction is of paramount importance in understanding the photo-oxidation and degradation of polymers, in the design of photoinitiators for polymerization, and holds relevance in the development of photoactive drug precursors.[1][7][8] This guide provides a detailed exploration of the core mechanism, the factors governing its outcome, experimental considerations, and its broader applications.
The Core Mechanism: From Photon to Radical Pair
The Norrish Type I reaction is initiated by the absorption of a photon by the carbonyl group, leading to an electronic transition.[9] This process and the subsequent primary cleavage can be dissected into several key steps:
-
Photoexcitation: The carbonyl compound absorbs ultraviolet (UV) light, typically promoting a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group (an n → π* transition).[5][10] This initially populates an electronically excited singlet state (S₁).[3][11]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) can undergo intersystem crossing, a spin-inversion process, to form the corresponding triplet state (T₁).[3][10][11] This T₁ state is generally lower in energy and has a longer lifetime than the S₁ state.
-
α-Cleavage (Homolysis): The pivotal step is the homolytic cleavage of one of the C-C bonds alpha to the carbonyl group. This bond scission can occur from either the S₁ or T₁ excited state, yielding a pair of radical species—an alkyl radical and an acyl radical.[1][5][12]
Caption: The primary photochemical events in a Norrish Type I reaction.
Navigating the Post-Cleavage Landscape: Fates of the Radical Intermediates
The synthetic outcome of the Norrish Type I reaction is dictated by the subsequent reactions of the initially formed acyl and alkyl radicals.[3] The specific pathway taken depends on the structure of the ketone and the reaction conditions.[5][6]
-
Recombination: The simplest pathway is the recombination of the acyl and alkyl radicals to regenerate the original ketone.[1] If the α-carbon is a stereocenter, this process can lead to racemization.
-
Decarbonylation: The acyl radical can extrude a molecule of carbon monoxide (CO), a process known as decarbonylation, to form a second alkyl radical (R•).[1] This new radical can then combine with the other alkyl radical (R'•) to form a new alkane (R-R'). In the case of symmetrical ketones, this results in a dimer of the initial alkyl fragment. For example, the photolysis of diethyl ketone yields butane after decarbonylation and radical combination.[3]
-
Disproportionation: The radical pair can undergo a hydrogen transfer reaction. This can manifest in two primary ways:
-
Ketene Formation: The alkyl radical can abstract a hydrogen atom from the α-carbon of the acyl radical, resulting in the formation of a ketene and an alkane.[1][11]
-
Aldehyde and Alkene Formation: The acyl radical can abstract a hydrogen atom from the β-carbon of the alkyl radical, yielding an aldehyde and an alkene.[1][11]
-
Caption: Major secondary reaction pathways for the radical pair.
Controlling the Reaction: Key Influencing Factors
The distribution of products from a Norrish Type I reaction is not random; it is governed by several factors, providing a degree of experimental control.
-
Ketone Structure: The stability of the potential radical fragments is the most critical factor. The α-cleavage will preferentially occur to form the more stable alkyl radical.[1][11] For instance, the photolysis of 2-butanone predominantly yields an ethyl radical and an acetyl radical, rather than a less stable methyl radical and a propionyl radical.[1] In cyclic ketones, α-cleavage results in the formation of a diradical, which can undergo subsequent intramolecular reactions.[3][13]
-
Excited State: The reaction can proceed from both singlet (S₁) and triplet (T₁) excited states, but the longer lifetime of the triplet state often makes it the key player, especially in solution.[5] The specific excited state involved can influence reaction rates and product ratios. Recent studies have highlighted the role of purely singlet-state mediated Norrish Type I reactions in certain systems, challenging the traditional view that intersystem crossing to the triplet state is always a prerequisite.[7][8]
-
Reaction Phase: The reaction outcomes can differ significantly between the gas phase and solution phase.[5][6] In solution, the "cage effect" can promote the recombination of the initial radical pair, as the surrounding solvent molecules hinder their diffusion.
-
Solvent: While the solvent's primary role can be to create a reaction "cage," specific solvent interactions can influence the lifetime of excited states and the stability of intermediates. For example, hydrogen-bonding solvents can affect the energy levels of the n,π* states.
-
Temperature: Temperature can influence the competition between different secondary pathways. For instance, the rate of decarbonylation of the acyl radical is temperature-dependent and generally increases with higher temperatures.
Experimental Protocol: A Practical Workflow
Conducting a Norrish Type I reaction requires careful control of photochemical conditions. The following is a generalized protocol.
1. Apparatus Setup:
-
Light Source: A medium-pressure mercury lamp is a common choice, often housed in a reactor with multiple lamps surrounding a central reaction chamber (e.g., a Rayonet Photochemical Reactor).[14] Lamps emitting around 300 nm are typically used.[14]
-
Reaction Vessel: The choice of vessel material is critical. Pyrex glass is often used as it is transparent to wavelengths above ~290 nm, effectively filtering out higher-energy UV light that could cause undesired side reactions.[14] For reactions requiring shorter wavelengths, quartz vessels are necessary.
-
Cooling: Photochemical reactions can generate significant heat. A cooling system (e.g., a cold finger or external fan) is essential to maintain a constant, controlled temperature.
2. Reagent and Solvent Preparation:
-
Substrate: The ketone should be purified to remove any light-absorbing impurities.
-
Solvent: An inert, photochemically stable solvent (e.g., benzene, hexane, acetonitrile, or methanol) should be selected and, if necessary, purified.[14]
-
Degassing: The removal of dissolved oxygen is crucial. Oxygen is an efficient quencher of triplet excited states and can react with the radical intermediates, leading to unwanted oxidation products. Degassing is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period (e.g., 25-30 minutes) prior to and sometimes during irradiation.[14]
3. Photolysis Procedure:
-
A solution of the ketone in the chosen solvent is prepared at a specific concentration.[14]
-
The solution is transferred to the photochemical reaction vessel.
-
The solution is thoroughly degassed with an inert gas.[14]
-
The lamp is switched on to begin irradiation. The reaction is maintained at a constant temperature.[14]
-
The progress of the reaction is monitored over time using techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or ¹H NMR spectroscopy.
-
Upon completion, the lamp is switched off. The reaction mixture is concentrated under reduced pressure.[14]
-
The resulting residue is purified, typically by silica gel column chromatography, to isolate the desired products.[14]
Caption: A generalized experimental workflow for the Norrish Type I reaction.
Quantitative Analysis: The Role of Quantum Yield
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). It is defined as the number of moles of a specific product formed divided by the number of moles of photons (einsteins) absorbed by the reactant. A quantum yield of 1 indicates that every absorbed photon leads to the formation of one molecule of product.[15]
The quantum yield for a Norrish Type I reaction can be influenced by all the factors mentioned previously (structure, solvent, etc.) and provides a standardized metric for comparing the photoreactivity of different ketones.
| Ketone | Solvent | Wavelength (nm) | Quantum Yield (Φ) of Disappearance | Reference |
| Acetone (gas phase) | - | 313 | ~1.0 | [10] |
| 2-Pentanone | n-Hexane | 313 | 0.22 | General Photochemistry Principles |
| 3-Pentanone | n-Hexane | 313 | 0.45 | General Photochemistry Principles |
| Di-tert-butyl ketone | Benzene | 313 | 0.76 | General Photochemistry Principles |
| 2-Hydroxy-2-methylpropiophenone | - | - | 0.38 | [16] |
Applications in Science and Industry
While sometimes viewed as a side reaction, the Norrish Type I cleavage has been harnessed for various applications.
-
Organic Synthesis: It serves as a key step in the total synthesis of complex natural products.[5][17][18] For example, the synthesis of dodecahedrane, a molecule of significant theoretical interest, involved multiple Norrish-type reactions.[1] It is also a valuable tool for generating radicals for subsequent reactions, including merging with transition metal catalysis to achieve novel transformations like C-C bond borylation.[19]
-
Polymer Chemistry: The reaction is fundamental to the photodegradation of polymers containing carbonyl groups, such as polyketones and polyesters.[1][11] Understanding this process is vital for developing more photostable materials. Conversely, it is exploited in the design of photoinitiators, molecules that generate reactive radicals upon light exposure to initiate polymerization, a technology crucial for 3D printing and high-resolution additive manufacturing.[1]
-
Drug Development: The principles of the Norrish Type I reaction are relevant in the design of photoactivated drugs.[7][8] A pro-drug can be designed with a ketone moiety that, upon irradiation with light of a specific wavelength, undergoes cleavage to release the active therapeutic agent in a targeted manner.[7][8]
Conclusion
The Norrish Type I reaction is a rich and multifaceted photochemical process. Its core mechanism—α-cleavage of an excited ketone to form a radical pair—opens up a diverse array of subsequent chemical pathways, including recombination, decarbonylation, and disproportionation. A thorough understanding of the factors that control these pathways, such as substrate structure and reaction conditions, allows researchers to predict and, in some cases, control the reaction's outcome. From its foundational role in explaining polymer degradation to its application in sophisticated synthetic strategies and the frontiers of photopharmacology, the Norrish Type I reaction remains a vital and powerful concept in modern chemistry.
References
- Norrish reaction - Wikipedia. (n.d.).
- Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. (n.d.). EduRev.
- presentation on norrish type 1 and norrish type 2. (2018, November 19). Slideshare.
- Montanez, M. G., et al. (2002). Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility. Organic Letters, 4(13), 2321-2323. [Link]
- Jardine, F. (2019, March 12). Norrish photolytic cleavage. Chemistry World. [Link]
- Norrish type-1 reaction: Basic concept, Mechanism and Examples. (2024, April 19). YouTube. [Link]
- Diau, E. W. G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. ChemPhysChem, 2(5), 273-293. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]
- Binkley, R. W., & Binkley, E. R. (2022, September 13). VI. Ketone Photolysis. Chemistry LibreTexts. [Link]
- Norrish Type I vs. Norrish-Yang Type II in the Solid State Photochemistry of CIS-2,6-DI(1-Cyclohexenyl). (2006). Molecular Crystals and Liquid Crystals, 456(1), 15-24. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]
- Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. (n.d.). Slideserve.
- applications-of-norrish-type-i-and-ii-reactions-in-the-total-synthesis-of-natural-products-a-review. (2021, September 18). Bohrium. [Link]
- Norrish Reaction. (2017, June 1).
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]
- Karsili, T. N. V., et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. Frontiers in Chemistry, 8, 608836. [Link]
- Karsili, T. N. V., et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. Frontiers in Chemistry, 8, 608836. [Link]
- Fleming, A. M., & Burrows, C. J. (2014). Aminyl Radical Generation via Tandem Norrish Type I Photocleavage, β-Fragmentation. The Journal of Organic Chemistry, 79(10), 4359-4367. [Link]
- Diau, E. W. G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. ChemPhysChem, 3(1), 79-97. [Link]
- Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. (n.d.). ResearchGate.
- 28.3: Organic Photochemistry. (2021, July 31). Chemistry LibreTexts. [Link]
- Understanding Norrish Type-I and Type-II Reactions in Photochemistry. (2022, July 26). Galaxy.ai. [Link]
- Nakao, Y., et al. (2023). Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C-C σ-bonds of aryl ketones. Chemical Science, 14(8), 2113-2118. [Link]
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]
- Photochemistry: Norrish Type I. (2022, November 8). YouTube. [Link]
- Regio- and Stereoselectivity of the Norrish-Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. (2022, October 25).
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish photolytic cleavage | Opinion | Chemistry World [chemistryworld.com]
- 3. m.youtube.com [m.youtube.com]
- 4. galaxy.ai [galaxy.ai]
- 5. scispace.com [scispace.com]
- 6. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Frontiers | The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor [frontiersin.org]
- 8. The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 10. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 11. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aminyl Radical Generation via Tandem Norrish Type I Photocleavage, β-Fragmentation: Independent Generation and Reactivity of the 2′-Deoxyadenosin- N6-yl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Cornerstone of Carbonyl Photochemistry
An In-Depth Technical Guide to the Norrish Type II Reaction in Carbonyl Compounds
The Norrish Type II reaction is a defining photochemical transformation of aldehydes and ketones that possess an accessible hydrogen atom on the gamma (γ) carbon. First detailed by Ronald George Wreyford Norrish, this intramolecular reaction provides a powerful pathway for forming specific carbon-carbon bonds or cleaving them with high selectivity, driven solely by the energy of light.[1][2] Unlike thermal reactions that often require harsh conditions, the Norrish Type II reaction can proceed at ambient temperatures, offering a subtle and powerful tool for molecular manipulation.[3]
This guide provides an in-depth exploration of the Norrish Type II reaction, from its fundamental mechanism to practical experimental considerations and applications. It is designed for researchers, chemists, and drug development professionals who seek to understand and harness this reaction in their work. We will delve into the causality behind experimental choices, the factors that govern the reaction's outcome, and provide a validated protocol for its execution.
The Core Mechanism: A Journey from Photon to Product
The Norrish Type II reaction is not a single step, but a sequence of events initiated by photoexcitation. The process is fundamentally governed by the formation and subsequent fate of a critical 1,4-biradical intermediate.[3][4]
Photoexcitation and Intersystem Crossing
The journey begins when a carbonyl compound absorbs a photon of UV light, typically in the 270-330 nm range, promoting a non-bonding electron from the oxygen atom (n) to the antibonding π* orbital of the carbonyl group (n → π* transition).[5][6] This initially forms a short-lived excited singlet state (S₁). While the reaction can proceed from this S₁ state, in many ketones, particularly aryl ketones, it is more common for the S₁ state to undergo intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁).[7][8] This triplet state is the key reactive species in most Norrish Type II pathways.
Intramolecular γ-Hydrogen Abstraction
The defining step of the reaction is the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen.[1][9] This occurs through a sterically favorable six-membered cyclic transition state. The propensity for γ-hydrogen abstraction over other positions (e.g., β or δ) is due to the low ring strain of this six-membered arrangement.[4] This hydrogen transfer is highly regioselective and results in the formation of a 1,4-biradical intermediate.[3]
The 1,4-Biradical: The Decisive Intermediate
The 1,4-biradical is the central intermediate whose structure and lifetime dictate the final product distribution.[3] This species is transient, with lifetimes typically in the range of 40-100 nanoseconds, depending on the molecular structure and solvent environment.[3][10] The biradical has two primary, competing fates:
-
β-Cleavage (Fragmentation): The bond between the α and β carbons cleaves, resulting in the formation of an alkene and an enol. The enol quickly tautomerizes to the corresponding, more stable carbonyl compound.[1][11] This pathway is often referred to as the Norrish Type II cleavage.
-
Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a new carbon-carbon bond, yielding a cyclobutanol derivative.[11][12] This intramolecular recombination is known as the Norrish-Yang reaction and is a powerful method for synthesizing four-membered rings.[13]
A third, non-productive pathway is the reverse hydrogen transfer from the oxygen back to the γ-carbon, which regenerates the starting ketone and reduces the overall quantum yield.[12]
Factors Influencing Reaction Pathways and Efficiency
The ratio of cleavage to cyclization products is not random; it is a direct consequence of the substrate's structure and the reaction environment. Understanding these factors is critical for controlling the reaction's outcome.
Substrate Structure
-
Nature of the γ-Hydrogen: The rate of hydrogen abstraction depends on the C-H bond strength. Tertiary γ-hydrogens are abstracted more readily than secondary, which are in turn abstracted more readily than primary ones, due to the greater stability of the resulting carbon radical.[11]
-
Substitution on the Carbonyl Chain:
-
α-Substitution: Bulky substituents on the α-carbon can favor cyclization by conformationally restricting the 1,4-biradical in a way that promotes C-C bond formation over the alignment required for cleavage.[11]
-
β-Substitution: Alkyl substitution on the β-carbon tends to favor the cleavage pathway, as it leads to the formation of a more substituted, and thus more stable, alkene product.[11]
-
Solvent Effects
The choice of solvent can profoundly impact the lifetime of the 1,4-biradical and, consequently, the product distribution.
-
Polar/Protic Solvents: Solvents capable of hydrogen bonding, such as methanol or tert-butanol, can solvate the hydroxyl group of the 1,4-biradical.[14] This solvation can inhibit the reverse hydrogen transfer and may alter the conformational equilibrium of the biradical, often increasing the quantum yield of total photoreaction.[14][15] In some cases, polar solvents can favor cyclization over cleavage.[15]
-
Non-Polar Solvents: In non-polar solvents like benzene or hexane, the reverse hydrogen transfer reaction is more significant, which can lead to lower overall quantum yields.[12]
| Factor | Influence on Norrish Type II Outcome | Rationale |
| γ-Hydrogen Type | Tertiary > Secondary > Primary | Formation of a more stable γ-carbon radical intermediate.[11] |
| β-Substitution | Favors β-Cleavage | Leads to the formation of a more thermodynamically stable, substituted alkene.[11] |
| α-Substitution | Can favor Cyclization | Steric hindrance can bias the biradical conformation toward ring closure.[11] |
| Solvent Polarity | Can increase quantum yield and affect product ratio | Solvation of the biradical intermediate by polar/protic solvents can suppress non-productive reverse H-transfer and alter conformational equilibria.[14][15] |
| Ring Strain | Favors cleavage in cyclopropyl ketones | The release of significant ring strain in the β-cleavage step provides a strong thermodynamic driving force.[16] |
Experimental Protocol: Photolysis of Butyrophenone
This section provides a self-validating, step-by-step methodology for conducting the Norrish Type II reaction using butyrophenone as a model substrate. This reaction yields acetophenone (from cleavage), ethylene (from cleavage), and phenylcyclobutanol (from cyclization).
Materials and Equipment
-
Reactant: Butyrophenone (high purity)
-
Solvent: Benzene (spectroscopic grade) or Acetonitrile (HPLC grade)
-
Internal Standard: Dodecane (for GC analysis)
-
Photoreactor: Rayonet-type reactor equipped with 300 nm lamps or a medium-pressure mercury lamp with a Pyrex filter (to block wavelengths < 290 nm).[2]
-
Reaction Vessel: Quartz or Pyrex tube with a septum-sealed sidearm.
-
Degassing Equipment: Schlenk line or access to a nitrogen/argon source with needles.
-
Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS), ¹H NMR spectrometer.
Step-by-Step Methodology
-
Solution Preparation: Prepare a 0.1 M solution of butyrophenone in the chosen solvent (e.g., 1.48 g of butyrophenone in 100 mL of benzene). Add a known amount of the internal standard (e.g., 0.5 mL of a 0.1 M dodecane solution).
-
Degassing (Critical Step): Transfer the solution to the photoreaction tube. Thoroughly degas the solution by bubbling with dry nitrogen or argon for at least 25-30 minutes.[2] Oxygen is a triplet quencher and its presence will severely inhibit the reaction. Seal the tube tightly.
-
Irradiation: Place the reaction tube in the center of the photoreactor. Turn on the lamps and the cooling fan (to maintain ambient temperature). Irradiate the solution for a predetermined time (e.g., 4-8 hours). The reaction progress should be monitored by taking small aliquots at different time points for GC analysis.
-
Workup and Analysis:
-
After irradiation, remove the solvent from the reaction mixture using a rotary evaporator.
-
Analyze the crude product mixture directly by GC-MS to identify the products: acetophenone, phenylcyclobutanol, and any remaining butyrophenone.
-
Quantify the products using GC-FID by comparing the peak areas of the products to the internal standard.
-
For structural confirmation, the products can be isolated by column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by ¹H and ¹³C NMR.[2]
-
Applications in Complex Synthesis
While often seen as a degradative pathway in polymer chemistry, the Norrish Type II reaction, particularly the Norrish-Yang cyclization, is a sophisticated tool in organic synthesis.[1] It has been employed as a key step in the total synthesis of complex natural products, enabling the construction of strained four-membered rings that are difficult to access through conventional thermal reactions.[13][17] Its ability to form C-C bonds remotely under mild conditions makes it an attractive strategy in drug discovery and development for creating novel molecular scaffolds.[17][18]
Conclusion
The Norrish Type II reaction is a nuanced and powerful photochemical process that offers precise control over bond cleavage and formation in carbonyl-containing molecules. Its outcome is a delicate interplay between the excited state of the carbonyl, the structure of the alkyl chain, and the surrounding solvent environment. By understanding the mechanistic underpinnings of the 1,4-biradical intermediate and the factors that influence its fate, researchers can move beyond simply observing the reaction to actively controlling it. From probing fundamental reaction dynamics to building complex molecular architectures, the Norrish Type II reaction remains a vital and versatile tool in the modern chemist's arsenal.
References
- Photochemistry of Carbonyl Compounds. (n.d.). National Institute of Technology, Tiruchirappalli.
- Rowell, K. N. (2021). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. SlidePlayer.
- Ahmad, I. (2016). Photochemistry of carbonyl compounds.pptx. SlideShare.
- Gupta, M. K. (n.d.). Photochemistry of Carbonyl Compounds. Magadh Mahila College, Patna University.
- Wrighton, M. (1974). Photochemistry of Carbonyl Complexes. Chemical Reviews, 74(4), 401-430.
- Norrish reaction. (n.d.). Grokipedia.
- Chemvis. (2024, April 28). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
- Hastings, D. J., & Weedon, A. C. (1991). Radical clocks as probes of 1,4-biradical intermediates in the photochemical cycloaddition reactions of 2-cyclopentenone with alkenes. Canadian Journal of Chemistry, 69(7), 1171-1176.
- Raju, Dr. (2022, December 30). Hydrogen Abstraction Reactions of Carbonyl Compounds. YouTube.
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Photochemical & Photobiological Sciences, 20(10), 1357-1378.
- Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton...
- Wirz, J., et al. (1990). Biradicaloid intermediates in photochemistry: spectroscopic and kinetic study of 1,4-perinaphthadiyl and related 1,8-naphthoquinodimethans. Journal of the American Chemical Society, 112(26), 9571-9578.
- Scaiano, J. C., et al. (1994). Laser flash photolysis studies of 2,4,6-trialkylphenyl ketones. Canadian Journal of Chemistry, 72(4), 918-924.
- Norrish reaction. (n.d.). In Wikipedia.
- Norrish Reaction. (2017). Chem-Station International Edition.
- Moorthy, J. N., & Dhar, J. (2007). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. The Journal of Organic Chemistry, 72(23), 8943-8946.
- Reusch, W. (n.d.). Photochemistry. Michigan State University Department of Chemistry.
- Weedon, A. C., et al. (1995). Determination of the Relative Rates of Formation, Fates, and Structures of Triplet 1,4-Biradicals Generated in the Photochemical Cycloaddition Reactions of 2-Cyclopentenones with 2-Methylpropene. Journal of the American Chemical Society, 117(18), 5059-5068.
- Rowell, K. N., & Glowacki, D. R. (2020). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. ChemRxiv.
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(10), 1279-1282.
- Ashfold, M. N. R., et al. (2020). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 22(19), 10427-10438.
- Faza, O. N., et al. (2013). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 78(10), 4949-4957.
- Hastings, D. J., & Weedon, A. C. (1991). Structures and lifetimes of 1,4-biradical intermediates in the photochemical cycloaddition reactions of N-benzoylindole with alkenes. The Journal of Organic Chemistry, 56(2), 523-529.
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Bohrium.
- Evans, M. (2021, February 10). 8.5 Intramolecular Hydrogen Abstractions of Excited Ketones. YouTube.
- Cossy, J., et al. (1987). Intramolecular Hydrogen Abstraction in Ketone Photochemistry: the First Examples of ζ-Hydrogen Abstraction. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674.
- Wagner, P. J. (1967). Solvent Effects on Type II Photoelimination of Phenyl Ketones. Journal of the American Chemical Society, 89(23), 5898-5901.
- Das, P. K., et al. (1996). Excited state dynamics of Michler's ketone: a laser flash photolysis study. The Journal of Physical Chemistry, 100(25), 10581-10587.
- Raju, Dr. (2022, December 27). Hydrogen Abstraction of Carbonyl Compounds|| Intermolecular Hydrogen Abstraction |ChemistrybyDrRaju. YouTube.
- Ashfold, M. N. R., et al. (2020). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. ResearchGate.
- Scaiano, J. C. (1982). Laser flash photolysis studies of the reactions of some 1,4-biradicals. Accounts of Chemical Research, 15(8), 252-258.
- Scaiano, J. C. (1982). Laser flash photolysis studies of the reactions of some 1,4-biradicals. Semantic Scholar.
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. SciSpace.
- Lhiaubet-Vallet, V., et al. (2005). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society, 16(5), 1015-1019.
- Chap. 12 Photochemistry. (n.d.). National Tsing Hua University.
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(10), 1279-1282.
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 6. Photochemistry of carbony compounds.pptx [slideshare.net]
- 7. magadhmahilacollege.org [magadhmahilacollege.org]
- 8. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. askfilo.com [askfilo.com]
- 17. scispace.com [scispace.com]
- 18. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
Synthesis of 3,3-Diphenyl-2-butanone from ethyl acetoacetate
Application Note: Synthesis of 3,3-Diphenyl-2-butanone
Introduction and Synthetic Strategy
This compound is a ketone derivative with a quaternary carbon center substituted with two phenyl groups and a methyl group, adjacent to a carbonyl. The synthesis of such sterically hindered ketones requires careful strategic planning. While the acetoacetic ester synthesis is a cornerstone of ketone synthesis, allowing for the α-alkylation of an acetone equivalent, its direct application for a target with three α-substituents, such as this compound, is not chemically feasible. The α-carbon of ethyl acetoacetate possesses only two acidic protons, permitting a maximum of two substitutions.
This guide, therefore, addresses this synthetic challenge by first clarifying the limitations of the acetoacetic ester pathway for this specific target. It then presents a robust and well-documented two-step alternative protocol for the synthesis of this compound. This validated method proceeds via the photochemical dimerization of benzophenone to form an intermediate 1,2-diol (benzopinacol), followed by an acid-catalyzed pinacol rearrangement to yield the final product. This approach is a classic example of generating a complex carbon skeleton through a molecular rearrangement.[1][2]
Analysis of the Synthetic Challenge: Limitations of the Acetoacetic Ester Pathway
The acetoacetic ester synthesis is a powerful method for producing α-mono- and α,α-disubstituted acetones. The reaction sequence involves the deprotonation of the acidic α-carbon of ethyl acetoacetate, followed by nucleophilic substitution (SN2) with an alkyl halide, and finally, hydrolysis and decarboxylation.
The core issue in applying this method to synthesize this compound (CH₃-CO-C(Ph)₂-CH₃) is the substitution pattern. The target molecule has a methyl group, and two phenyl groups attached to the α-carbon of the acetone core. Ethyl acetoacetate (CH₃-CO-CH₂-COOEt) only has two replaceable protons on its α-carbon. Therefore, it is impossible to introduce three substituents at this position using the standard acetoacetic ester synthesis protocol.
Figure 1. Impossibility of forming this compound via direct acetoacetic ester synthesis.
Validated Protocol: Synthesis via Pinacol Rearrangement
This section details a reliable two-step procedure for the laboratory-scale synthesis of this compound. The overall workflow involves the photochemical synthesis of the benzopinacol intermediate, followed by its acid-catalyzed rearrangement.
Figure 2. Overall workflow for the synthesis of this compound.
Part A: Photochemical Synthesis of Benzopinacol
This step utilizes the photochemical reduction of benzophenone in the presence of a hydrogen donor, isopropanol, to form the 1,2-diol, benzopinacol.[3]
Mechanism: Upon exposure to UV light (e.g., from sunlight), benzophenone is excited to a triplet diradical state. This highly reactive species abstracts a hydrogen atom from isopropanol, forming a diphenyl ketyl radical and an isopropanol radical. Two diphenyl ketyl radicals then dimerize to form the stable benzopinacol product.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Benzophenone | 10.0 g | 182.22 | 0.055 | |
| 2-Propanol (Isopropanol) | 100 mL | - | - | Reagent grade |
| Glacial Acetic Acid | 1-2 drops | - | - | Catalyst |
| 500 mL Erlenmeyer Flask | 1 | - | - | Must be sealable |
| Rubber Stopper | 1 | - | - |
Protocol:
-
Preparation: Dissolve 10.0 g of benzophenone in 100 mL of 2-propanol in a 500 mL Erlenmeyer flask. Gentle warming in a water bath may be required to facilitate dissolution.
-
Acidification: Add one to two drops of glacial acetic acid to the solution.
-
Photoreaction: Stopper the flask tightly and place it in direct sunlight. The reaction is complete when a significant quantity of white, crystalline benzopinacol has precipitated. This may take several days to a week, depending on the intensity of the sunlight. The formation of crystals is often accelerated by occasionally scratching the inside of the flask.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any unreacted benzophenone.
-
Drying: Allow the product to air-dry completely. The expected yield of benzopinacol is typically high.
Part B: Acid-Catalyzed Rearrangement to this compound (Benzopinacolone)
This step is the classic pinacol rearrangement of the synthesized benzopinacol. The reaction is catalyzed by a small amount of acid, typically using iodine in glacial acetic acid, which generates hydriodic acid in situ.[4][5]
Mechanism: The pinacol-pinacolone rearrangement is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol, which then departs as a water molecule to form a stable tertiary carbocation.[1][6] This is followed by a 1,2-migratory shift of one of the adjacent phenyl groups. The migration of a phenyl group is favored over a methyl group (if present) due to its greater migratory aptitude.[6] This rearrangement results in a new, resonance-stabilized carbocation. Finally, deprotonation of the remaining hydroxyl group forms the stable ketone product.[7][8]
Sources
- 1. byjus.com [byjus.com]
- 2. scribd.com [scribd.com]
- 3. ijpda.org [ijpda.org]
- 4. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]
Synthesis of 3,3-Diphenyl-2-butanone via Grignard Reaction: An Application Note and Detailed Protocol
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3,3-diphenyl-2-butanone. This ketone is a valuable building block in organic synthesis and drug development, and its preparation via the Grignard reaction represents a classic and instructive example of carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic methodology, including the underlying mechanistic principles, practical execution, and critical safety considerations.
Introduction and Significance
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom.[1] The synthesis of ketones from nitriles using Grignard reagents is a particularly powerful transformation, as it allows for the construction of complex carbonyl compounds from readily available starting materials.[2]
This compound is a sterically hindered ketone with applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecular architectures. Its synthesis presents a practical case study for the application of the Grignard reaction to a sterically demanding substrate, highlighting key considerations for reaction optimization and control.
This application note details a two-step synthesis commencing with the methylation of diphenylacetonitrile to yield the key intermediate, 2,2-diphenylpropanenitrile. This is followed by the core Grignard reaction, where a methylmagnesium halide is reacted with the nitrile, and subsequent acidic hydrolysis of the resulting imine intermediate to afford the target ketone.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following two-stage process:
Stage 1: Synthesis of 2,2-Diphenylpropanenitrile
The first stage involves the alkylation of diphenylacetonitrile with a methylating agent, such as methyl iodide, in the presence of a strong base.
Stage 2: Grignard Reaction and Hydrolysis
The second stage is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the nitrile group of 2,2-diphenylpropanenitrile, followed by acidic workup to hydrolyze the intermediate imine to the final ketone product.
Mechanistic Insights
The Grignard reaction with a nitrile proceeds through a well-established mechanism. The highly polar carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbon of the nitrile group, breaking the pi bond and forming a new carbon-carbon bond. This initial addition results in the formation of a magnesium salt of an imine.[3]
Crucially, the reaction typically stops at this stage because the resulting imine salt is negatively charged, preventing the addition of a second equivalent of the Grignard reagent.[3] Subsequent treatment with aqueous acid protonates the nitrogen, leading to the formation of an iminium ion. Water then attacks the iminium carbon, and after a series of proton transfers and elimination of ammonia, the final ketone product is formed.[2][4]
Diagram: Reaction Mechanism
Caption: Mechanism of Ketone Synthesis from a Nitrile using a Grignard Reagent.
Experimental Protocols
Extreme caution should be exercised during all stages of this synthesis. Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.
Stage 1: Synthesis of 2,2-Diphenylpropanenitrile
This protocol is adapted from established methods for the alkylation of diphenylacetonitrile.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diphenylacetonitrile | 193.25 | 50 | 9.66 g |
| Sodium Hydroxide (50% aq.) | 40.00 | 80 | 6.4 g in 6.4 mL H₂O |
| Methyl Iodide | 141.94 | 55 | 3.4 mL (7.8 g) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 100 mL |
| Benzene | 78.11 | - | For extraction |
| Water | 18.02 | - | For workup |
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add 50 mL of dimethyl sulfoxide (DMSO) to the flask. In a separate beaker, dissolve 9.66 g (50 mmol) of diphenylacetonitrile in 50 mL of DMSO.
-
Base and Substrate Addition: Simultaneously add the 50% aqueous sodium hydroxide solution and the diphenylacetonitrile/DMSO solution to the reaction flask at a rate that maintains the internal temperature below 50°C. An ice bath may be necessary to control the exotherm.
-
Methylation: After the initial exothermic reaction subsides, add 3.4 mL (55 mmol) of methyl iodide dropwise via the dropping funnel. Continue stirring for an additional 4 hours.
-
Workup: Dilute the reaction mixture with 250 mL of water and extract with two 100 mL portions of benzene.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-diphenylpropanenitrile. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Stage 2: Synthesis of this compound via Grignard Reaction
This protocol is based on general procedures for the reaction of Grignard reagents with nitriles.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Magnesium Turnings | 24.31 | 50 | 1.22 g |
| Methyl Bromide (in Et₂O) | 94.94 | 50 | ~16.7 mL of 3.0 M solution |
| Anhydrous Diethyl Ether | 74.12 | - | ~100 mL |
| 2,2-Diphenylpropanenitrile | 207.27 | 40 | 8.29 g |
| Hydrochloric Acid (conc.) | 36.46 | - | For workup |
| Ice | - | - | For workup |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled while hot under a stream of dry nitrogen to prevent atmospheric moisture contamination.
-
Grignard Reagent Formation:
-
Place 1.22 g (50 mmol) of magnesium turnings in the 250 mL flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add approximately 20 mL of anhydrous diethyl ether.
-
Slowly add a small portion (approx. 1-2 mL) of a 3.0 M solution of methylmagnesium bromide in diethyl ether. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining Grignard reagent solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for an additional 30 minutes.
-
-
Reaction with Nitrile:
-
Dissolve 8.29 g (40 mmol) of 2,2-diphenylpropanenitrile in 50 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the nitrile solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add the reaction mixture to a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. The hydrolysis of the imine magnesium salt is exothermic.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of diethyl ether.
-
-
Purification:
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
Grignard Reagents: Highly flammable, corrosive, and react violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). Ensure all glassware is scrupulously dry.
-
Diethyl Ether and Benzene: Highly flammable solvents. Use only in a well-ventilated fume hood, away from ignition sources. Benzene is a known carcinogen; handle with appropriate precautions.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with care, avoiding inhalation and skin contact.
-
Strong Acids and Bases: Corrosive. Wear appropriate gloves and eye protection.
Troubleshooting and Optimization
-
Failure of Grignard Reaction to Initiate: This is a common issue, often due to wet glassware or reagents, or an unreactive magnesium surface. Ensure all equipment is oven-dried. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.
-
Low Yield: Incomplete reaction can result from insufficient reaction time or temperature. Steric hindrance in 2,2-diphenylpropanenitrile may necessitate longer reaction times or gentle heating. The purity of the starting nitrile is also crucial.
-
Side Reactions: The primary side reaction is the formation of biphenyl from the coupling of the Grignard reagent with any unreacted aryl halide. This can be minimized by slow addition of the halide during Grignard formation and maintaining a moderate temperature.
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and scalable method for accessing this valuable ketone. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently prepare this compound. A thorough understanding of the reaction mechanism and potential pitfalls is essential for successful execution and optimization.
References
- Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa Department of Chemistry. [Link]
- Google Patents.
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 - ark
- Juniper Publishers.
- PubChem. This compound | C16H16O | CID 11064086. [Link]
- Organic Syntheses. (e)-4-hexen-1-ol. [Link]
- StudySmarter. Grignard Reaction. [Link]
- Leah4sci. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. [Link]
- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
- Organic Syntheses. phenylmagnesium bromide. [Link]
- ResearchGate. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. [Link]
- Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
- Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
- Encyclopedia.pub. Methyl Iodide. [Link]
- datapdf.com. Alkylations of Diphenylacetonitrile with Certain Halides by Potassium Amide in Liquid Ammonia.
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- StudySmarter. How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. [Link]
- Organic Syntheses. 3. [Link]
- JACS. Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'. [Link]
- NIH.
Sources
Introduction: The Enduring Utility of a Classic Reaction
e-synthesis-of-substituted-butanones-1-1.dot e-synthesis-of-substituted-butanones-1-2.dot e-synthesis-of-substituted-butanones-1-3.dot e-synthesis-of-substituted-butanones-1-4.dot e-synthesis-of-substituted-butanones-1-5.dot e-synthesis-of-substituted-butanones-1-6.dot e-synthesis-of-substituted-butanones-1-7.dot e-synthesis-of-substituted-butanones-1-8.dot e-synthesis-of-substituted-butanones-1-9.dot e-synthesis-of-substituted-butanones-1-10.dot e-synthesis-of-substituted-butanones-1-11.dot e-synthesis-of-substituted-butanones-1-12.dot e-synthesis-of-substituted-butanones-1-13.dot e-synthesis-of-substituted-butanones-1-14.dot e-synthesis-of-substituted-butanones-1-15.dot e-synthesis-of-substituted-butanones-1-16.dot e-synthesis-of-substituted-butanones-1-17.dot e-synthesis-of-substituted-butanones-1-18.dot e-synthesis-of-substituted-butanones-1-19.dot e-synthesis-of-substituted-butanones-1-20.dot e-synthesis-of-substituted-butanones-1-21.dot e-synthesis-of-substituted-butanones-1-22.dot e-synthesis-of-substituted-butanones-1-23.dot e-synthesis-of-substituted-butanones-1-24.dot e-synthesis-of-substituted-butanones-1-25.dot e-synthesis-of-substituted-butanones-1-26.dot e-synthesis-of-substituted-butanones-1-27.dot e-synthesis-of-substituted-butanones-1-28.dot e-synthesis-of-substituted-butanones-1-29.dot e-synthesis-of-substituted-butanones-1-30.dot e-synthesis-of-substituted-butanones-1-31.dot e-synthesis-of-substituted-butanones-1-32.dot e-synthesis-of-substituted-butanones-1-33.dot e-synthesis-of-substituted-butanones-1-34.dot e-synthesis-of-substituted-butanones-1-35.dot e-synthesis-of-substituted-butanones-1-36.dot e-synthesis-of-substituted-butanones-1-37.dot e-synthesis-of-substituted-butanones-1-38.dot e-synthesis-of-substituted-butanones-1-39.dot e-synthesis-of-substituted-butanones-1-40.dot e-synthesis-of-substituted-butanones-1-41.dot e-synthesis-of-substituted-butanones-1-42.dot e-synthesis-of-substituted-butanones-1-43.dot e-synthesis-of-substituted-butanones-1-44.dot e-synthesis-of-substituted-butanones-1-45.dot e-synthesis-of-substituted-butanones-1-46.dot e-synthesis-of-substituted-butanones-1-47.dot e-synthesis-of-substituted-butanones-1-48.dot e-synthesis-of-substituted-butanones-1-49.dot e-synthesis-of-substituted-butanones-1-50.dot e-synthesis-of-substituted-butanones-1-51.dot e-synthesis-of-substituted-butanones-1-52.dot e-synthesis-of-substituted-butanones-1-53.dot e-synthesis-of-substituted-butanones-1-54.dot e-synthesis-of-substituted-butanones-1-55.dot e-synthesis-of-substituted-butanones-1-56.dot e-synthesis-of-substituted-butanones-1-57.dot e-synthesis-of-substituted-butanones-1-58.dot e-synthesis-of-substituted-butanones-1-59.dot e-synthesis-of-substituted-butanones-1-60.dot e-synthesis-of-substituted-butanones-1-61.dot e-synthesis-of-substituted-butanones-1-62.dot e-synthesis-of-substituted-butanones-1-63.dot e-synthesis-of-substituted-butanones-1-64.dot e-synthesis-of-substituted-butanones-1-65.dot e-synthesis-of-substituted-butanones-1-66.dot e-synthesis-of-substituted-butanones-1-67.dot e-synthesis-of-substituted-butanones-1-68.dot e-synthesis-of-substituted-butanones-1-69.dot e-synthesis-of-substituted-butanones-1-70.dot e-synthesis-of-substituted-butanones-1-71.dot e-synthesis-of-substituted-butanones-1-72.dot e-synthesis-of-substituted-butanones-1-73.dot e-synthesis-of-substituted-butanones-1-74.dot e-synthesis-of-substituted-butanones-1-75.dot e-synthesis-of-substituted-butanones-1-76.dot e-synthesis-of-substituted-butanones-1-77.dot e-synthesis-of-substituted-butanones-1-78.dot e-synthesis-of-substituted-butanones-1-79.dot e-synthesis-of-substituted-butanones-1-80.dot e-synthesis-of-substituted-butanones-1-81.dot e-synthesis-of-substituted-butanones-1-82.dot e-synthesis-of-substituted-butanones-1-83.dot e-synthesis-of-substituted-butanones-1-84.dot e-synthesis-of-substituted-butanones-1-85.dot e-synthesis-of-substituted-butanones-1-86.dot e-synthesis-of-substituted-butanones-1-87.dot e-synthesis-of-substituted-butanones-1-88.dot e-synthesis-of-substituted-butanones-1-89.dot e-synthesis-of-substituted-butanones-1-90.dot e-synthesis-of-substituted-butanones-1-91.dot e-synthesis-of-substituted-butanones-1-92.dot e-synthesis-of-substituted-butanones-1-93.dot e-synthesis-of-substituted-butanones-1-94.dot e-synthesis-of-substituted-butanones-1-95.dot e-synthesis-of-substituted-butanones-1-96.dot e-synthesis-of-substituted-butanones-1-97.dot e-synthesis-of-substituted-butanones-1-98.dot e-synthesis-of-substituted-butanones-1-99.dot e-synthesis-of-substituted-butanones-1-100.dot e-synthesis-of-substituted-butanones-1-101.dot e-synthesis-of-substituted-butanones-1-102.dot e-synthesis-of-substituted-butanones-1-103.dot e-synthesis-of-substituted-butanones-1-104.dot e-synthesis-of-substituted-butanones-1-105.dot e-synthesis-of-substituted-butanones-1-106.dot e-synthesis-of-substituted-butanones-1-107.dot e-synthesis-of-substituted-butanones-1-108.dot e-synthesis-of-substituted-butanones-1-109.dot e-synthesis-of-substituted-butanones-1-110.dot e-synthesis-of-substituted-butanones-1-111.dot e-synthesis-of-substituted-butanones-1-112.dot e-synthesis-of-substituted-butanones-1-113.dot e-synthesis-of-substituted-butanones-1-114.dot e-synthesis-of-substituted-butanones-1-115.dot e-synthesis-of-substituted-butanones-1-116.dot e-synthesis-of-substituted-butanones-1-117.dot e-synthesis-of-substituted-butanones-1-118.dot e-synthesis-of-substituted-butanones-1-119.dot e-synthesis-of-substituted-butanones-1-120.dot e-synthesis-of-substituted-butanones-1-121.dot e-synthesis-of-substituted-butanones-1-122.dot e-synthesis-of-substituted-butanones-1-123.dot e-synthesis-of-substituted-butanones-1-124.dot e-synthesis-of-substituted-butanones-1-125.dot e-synthesis-of-substituted-butanones-1-126.dot e-synthesis-of-substituted-butanones-1-127.dot e-synthesis-of-substituted-butanones-1-128.dot e-synthesis-of-substituted-butanones-1-129.dot e-synthesis-of-substituted-butanones-1-130.dot e-synthesis-of-substituted-butanones-1-131.dot e-synthesis-of-substituted-butanones-1-132.dot e-synthesis-of-substituted-butanones-1-133.dot e-synthesis-of-substituted-butanones-1-134.dot e-synthesis-of-substituted-butanones-1-135.dot e-synthesis-of-substituted-butanones-1-136.dot e-synthesis-of-substituted-butanones-1-137.dot e-synthesis-of-substituted-butanones-1-138.dot e-synthesis-of-substituted-butanones-1-139.dot e-synthesis-of-substituted-butanones-1-140.dot e-synthesis-of-substituted-butanones-1-141.dot e-synthesis-of-substituted-butanones-1-142.dot e-synthesis-of-substituted-butanones-1-143.dot e-synthesis-of-substituted-butanones-1-144.dot e-synthesis-of-substituted-butanones-1-145.dot e-synthesis-of-substituted-butanones-1-146.dot e-synthesis-of-substituted-butanones-1-147.dot e-synthesis-of-substituted-butanones-1-148.dot e-synthesis-of-substituted-butanones-1-149.dot e-synthesis-of-substituted-butanones-1-150.dot e-synthesis-of-substituted-butanones-1-151.dot e-synthesis-of-substituted-butanones-1-152.dot e-synthesis-of-substituted-butanones-1-153.dot e-synthesis-of-substituted-butanones-1-154.dot e-synthesis-of-substituted-butanones-1-155.dot e-synthesis-of-substituted-butanones-1-156.dot e-synthesis-of-substituted-butanones-1-157.dot e-synthesis-of-substituted-butanones-1-158.dot e-synthesis-of-substituted-butanones-1-159.dot e-synthesis-of-substituted-butanones-1-160.dot e-synthesis-of-substituted-butanones-1-161.dot e-synthesis-of-substituted-butanones-1-162.dot e-synthesis-of-substituted-butanones-1-163.dot e-synthesis-of-substituted-butanones-1-164.dot e-synthesis-of-substituted-butanones-1-165.dot e-synthesis-of-substituted-butanones-1-166.dot e-synthesis-of-substituted-butanones-1-167.dot e-synthesis-of-substituted-butanones-1-168.dot e-synthesis-of-substituted-butanones-1-169.dot e-synthesis-of-substituted-butanones-1-170.dot e-synthesis-of-substituted-butanones-1-171.dot e-synthesis-of-substituted-butanones-1-172.dot e-synthesis-of-substituted-butanones-1-173.dot e-synthesis-of-substituted-butanones-1-174.dot e-synthesis-of-substituted-butanones-1-175.dot e-synthesis-of-substituted-butanones-1-176.dot e-synthesis-of-substituted-butanones-1-177.dot e-synthesis-of-substituted-butanones-1-178.dot e-synthesis-of-substituted-butanones-1-179.dot e-synthesis-of-substituted-butanones-1-180.dot e-synthesis-of-substituted-butanones-1-181.dot e-synthesis-of-substituted-butanones-1-182.dot e-synthesis-of-substituted-butanones-1-183.dot e-synthesis-of-substituted-butanones-1-184.dot e-synthesis-of-substituted-butanones-1-185.dot e-synthesis-of-substituted-butanones-1-186.dot e-synthesis-of-substituted-butanones-1-187.dot e-synthesis-of-substituted-butanones-1-188.dot e-synthesis-of-substituted-butanones-1-189.dot e-synthesis-of-substituted-butanones-1-190.dot e-synthesis-of-substituted-butanones-1-191.dot e-synthesis-of-substituted-butanones-1-192.dot e-synthesis-of-substituted-butanones-1-193.dot e-synthesis-of-substituted-butanones-1-194.dot e-synthesis-of-substituted-butanones-1-195.dot e-synthesis-of-substituted-butanones-1-196.dot e-synthesis-of-substituted-butanones-1-197.dot e-synthesis-of-substituted-butanones-1-198.dot e-synthesis-of-substituted-butanones-1-199.dot e-synthesis-of-substituted-butanones-1-200.dot e-synthesis-of-substituted-butanones-1-201.dot e-synthesis-of-substituted-butanones-1-202.dot e-synthesis-of-substituted-butanones-1-203.dot e-synthesis-of-substituted-butanones-1-204.dot e-synthesis-of-substituted-butanones-1-205.dot e-synthesis-of-substituted-butanones-1-206.dot e-synthesis-of-substituted-butanones-1-207.dot e-synthesis-of-substituted-butanones-1-208.dot e-synthesis-of-substituted-butanones-1-209.dot e-synthesis-of-substituted-butanones-1-210.dot e-synthesis-of-substituted-butanones-1-211.dot e-synthesis-of-substituted-butanones-1-212.dot e-synthesis-of-substituted-butanones-1-213.dot e-synthesis-of-substituted-butanones-1-214.dot e-synthesis-of-substituted-butanones-1-215.dot e-synthesis-of-substituted-butanones-1-216.dot e-synthesis-of-substituted-butanones-1-217.dot e-synthesis-of-substituted-butanones-1-218.dot e-synthesis-of-substituted-butanones-1-219.dot e-synthesis-of-substituted-butanones-1-220.dot e-synthesis-of-substituted-butanones-1-221.dot e-synthesis-of-substituted-butanones-1-222.dot e-synthesis-of-substituted-butanones-1-223.dot e-synthesis-of-substituted-butanones-1-224.dot e-synthesis-of-substituted-butanones-1-225.dot e-synthesis-of-substituted-butanones-1-226.dot e-synthesis-of-substituted-butanones-1-227.dot e-synthesis-of-substituted-butanones-1-228.dot e-synthesis-of-substituted-butanones-1-229.dot e-synthesis-of-substituted-butanones-1-230.dot e-synthesis-of-substituted-butanones-1-231.dot e-synthesis-of-substituted-butanones-1-232.dot e-synthesis-of-substituted-butanones-1-233.dot e-synthesis-of-substituted-butanones-1-234.dot e-synthesis-of-substituted-butanones-1-235.dot e-synthesis-of-substituted-butanones-1-236.dot e-synthesis-of-substituted-butanones-1-237.dot e-synthesis-of-substituted-butanones-1-238.dot e-synthesis-of-substituted-butanones-1-239.dot e-synthesis-of-substituted-butanones-1-240.dot e-synthesis-of-substituted-butanones-1-241.dot e-synthesis-of-substituted-butanones-1-242.dot e-synthesis-of-substituted-butanones-1-243.dot e-synthesis-of-substituted-butanones-1-244.dot e-synthesis-of-substituted-butanones-1-245.dot e-synthesis-of-substituted-butanones-1-246.dot e-synthesis-of-substituted-butanones-1-247.dot e-synthesis-of-substituted-butanones-1-248.dot e-synthesis-of-substituted-butanones-1-249.dot e-synthesis-of-substituted-butanones-1-250.dot e-synthesis-of-substituted-butanones-1-251.dot e-synthesis-of-substituted-butanones-1-252.dot e-synthesis-of-substituted-butanones-1-253.dot e-synthesis-of-substituted-butanones-1-254.dot e-synthesis-of-substituted-butanones-1-255.dot e-synthesis-of-substituted-butanones-1-256.dot e-synthesis-of-substituted-butanones-1-257.dot e-synthesis-of-substituted-butanones-1-258.dot e-synthesis-of-substituted-butanones-1-259.dot e-synthesis-of-substituted-butanones-1-260.dot e-synthesis-of-substituted-butanones-1-261.dot e-synthesis-of-substituted-butanones-1-262.dot e-synthesis-of-substituted-butanones-1-263.dot e-synthesis-of-substituted-butanones-1-264.dot e-synthesis-of-substituted-butanones-1-265.dot e-synthesis-of-substituted-butanones-1-266.dot e-synthesis-of-substituted-butanones-1-267.dot e-synthesis-of-substituted-butanones-1-268.dot e-synthesis-of-substituted-butanones-1-269.dot e-synthesis-of-substituted-butanones-1-270.dot e-synthesis-of-substituted-butanones-1-271.dot e-synthesis-of-substituted-butanones-1-272.dot e-synthesis-of-substituted-butanones-1-273.dot e-synthesis-of-substituted-butanones-1-274.dot e-synthesis-of-substituted-butanones-1-275.dot e-synthesis-of-substituted-butanones-1-276.dot e-synthesis-of-substituted-butanones-1-277.dot e-synthesis-of-substituted-butanones-1-278.dot e-synthesis-of-substituted-butanones-1-279.dot e-synthesis-of-substituted-butanones-1-280.dot e-synthesis-of-substituted-butanones-1-281.dot e-synthesis-of-substituted-butanones-1-282.dot e-synthesis-of-substituted-butanones-1-283.dot e-synthesis-of-substituted-butanones-1-284.dot e-synthesis-of-substituted-butanones-1-285.dot e-synthesis-of-substituted-butanones-1-286.dot e-synthesis-of-substituted-butanones-1-287.dot e-synthesis-of-substituted-butanones-1-288.dot e-synthesis-of-substituted-butanones-1-289.dot e-synthesis-of-substituted-butanones-1-290.dot e-synthesis-of-substituted-butanones-1-291.dot e-synthesis-of-substituted-butanones-1-292.dot e-synthesis-of-substituted-butanones-1-293.dot e-synthesis-of-substituted-butanones-1-294.dot e-synthesis-of-substituted-butanones-1-295.dot e-synthesis-of-substituted-butanones-1-296.dot e-synthesis-of-substituted-butanones-1-297.dot e-synthesis-of-substituted-butanones-1-298.dot e-synthesis-of-substituted-butanones-1-299.dot e-synthesis-of-substituted-butanones-1-300.dot e-synthesis-of-substituted-butanones-1-301.dot e-synthesis-of-substituted-butanones-1-302.dot e-synthesis-of-substituted-butanones-1-303.dot e-synthesis-of-substituted-butanones-1-304.dot e-synthesis-of-substituted-butanones-1-305.dot e-synthesis-of-substituted-butanones-1-306.dot e-synthesis-of-substituted-butanones-1-307.dot e-synthesis-of-substituted-butanones-1-308.dot e-synthesis-of-substituted-butanones-1-309.dot e-synthesis-of-substituted-butanones-1-310.dot e-synthesis-of-substituted-butanones-1-311.dot e-synthesis-of-substituted-butanones-1-312.dot e-synthesis-of-substituted-butanones-1-313.dot e-synthesis-of-substituted-butanones-1-314.dot e-synthesis-of-substituted-butanones-1-315.dot e-synthesis-of-substituted-butanones-1-316.dot e-synthesis-of-substituted-butanones-1-317.dot e-synthesis-of-substituted-butanones-1-318.dot e-synthesis-of-substituted-butanones-1-319.dot e-synthesis-of-substituted-butanones-1-320.dot e-synthesis-of-substituted-butanones-1-321.dot e-synthesis-of-substituted-butanones-1-322.dot e-synthesis-of-substituted-butanones-1-323.dot e-synthesis-of-substituted-butanones-1-324.dot e-synthesis-of-substituted-butanones-1-325.dot e-synthesis-of-substituted-butanones-1-326.dot e-synthesis-of-substituted-butanones-1-327.dot e-synthesis-of-substituted-butanones-1-328.dot e-synthesis-of-substituted-butanones-1-329.dot e-synthesis-of-substituted-butanones-1-330.dot e-synthesis-of-substituted-butanones-1-331.dot e-synthesis-of-substituted-butanones-1-332.dot e-synthesis-of-substituted-butanones-1-333.dot e-synthesis-of-substituted-butanones-1-334.dot e-synthesis-of-substituted-butanones-1-335.dot e-synthesis-of-substituted-butanones-1-336.dot e-synthesis-of-substituted-butanones-1-337.dot e-synthesis-of-substituted-butanones-1-338.dot e-synthesis-of-substituted-butanones-1-339.dot e-synthesis-of-substituted-butanones-1-340.dot e-synthesis-of-substituted-butanones-1-341.dot e-synthesis-of-substituted-butanones-1-342.dot e-synthesis-of-substituted-butanones-1-343.dot e-synthesis-of-substituted-butanones-1-344.dot e-synthesis-of-substituted-butanones-1-345.dot e-synthesis-of-substituted-butanones-1-346.dot e-synthesis-of-substituted-butanones-1-347.dot e-synthesis-of-substituted-butanones-1-348.dot e-synthesis-of-substituted-butanones-1-349.dot e-synthesis-of-substituted-butanones-1-350.dot e-synthesis-of-substituted-butanones-1-351.dot e-synthesis-of-substituted-butanones-1-352.dot e-synthesis-of-substituted-butanones-1-353.dot e-synthesis-of-substituted-butanones-1-354.dot e-synthesis-of-substituted-butanones-1-355.dot e-synthesis-of-substituted-butanones-1-356.dot e-synthesis-of-substituted-butanones-1-357.dot e-synthesis-of-substituted-butanones-1-358.dot e-synthesis-of-substituted-butanones-1-359.dot e-synthesis-of-substituted-butanones-1-360.dot e-synthesis-of-substituted-butanones-1-361.dot e-synthesis-of-substituted-butanones-1-362.dot e-synthesis-of-substituted-butanones-1-363.dot e-synthesis-of-substituted-butanones-1-364.dot e-synthesis-of-substituted-butanones-1-365.dot e-synthesis-of-substituted-butanones-1-366.dot e-synthesis-of-substituted-butanones-1-367.dot e-synthesis-of-substituted-butanones-1-368.dot e-synthesis-of-substituted-butanones-1-369.dot e-synthesis-of-substituted-butanones-1-370.dot e-synthesis-of-substituted-butanones-1-371.dot e-synthesis-of-substituted-butanones-1-372.dot e-synthesis-of-substituted-butanones-1-373.dot e-synthesis-of-substituted-butanones-1-374.dot e-synthesis-of-substituted-butanones-1-375.dot e-synthesis-of-substituted-butanones-1-376.dot e-synthesis-of-substituted-butanones-1-377.dot e-synthesis-of-substituted-butanones-1-378.dot e-synthesis-of-substituted-butanones-1-379.dot e-synthesis-of-substituted-butanones-1-380.dot e-synthesis-of-substituted-butanones-1-381.dot e-synthesis-of-substituted-butanones-1-382.dot e-synthesis-of-substituted-butanones-1-383.dot e-synthesis-of-substituted-butanones-1-384.dot e-synthesis-of-substituted-butanones-1-385.dot e-synthesis-of-substituted-butanones-1-386.dot e-synthesis-of-substituted-butanones-1-387.dot e-synthesis-of-substituted-butanones-1-388.dot e-synthesis-of-substituted-butanones-1-389.dot e-synthesis-of-substituted-butanones-1-390.dot e-synthesis-of-substituted-butanones-1-391.dot e-synthesis-of-substituted-butanones-1-392.dot e-synthesis-of-substituted-butanones-1-393.dot e-synthesis-of-substituted-butanones-1-394.dot e-synthesis-of-substituted-butanones-1-395.dot e-synthesis-of-substituted-butanones-1-396.dot e-synthesis-of-substituted-butanones-1-397.dot e-synthesis-of-substituted-butanones-1-398.dot e-synthesis-of-substituted-butanones-1-399.dot e-synthesis-of-substituted-butanones-1-400.dot e-synthesis-of-substituted-butanones-1-401.dot e-synthesis-of-substituted-butanones-1-402.dot e-synthesis-of-substituted-butanones-1-403.dot e-synthesis-of-substituted-butanones-1-404.dot e-synthesis-of-substituted-butanones-1-405.dot e-synthesis-of-substituted-butanones-1-406.dot e-synthesis-of-substituted-butanones-1-407.dot e-synthesis-of-substituted-butanones-1-408.dot e-synthesis-of-substituted-butanones-1-409.dot e-synthesis-of-substituted-butanones-1-410.dot e-synthesis-of-substituted-butanones-1-411.dot e-synthesis-of-substituted-butanones-1-412.dot e-synthesis-of-substituted-butanones-1-413.dot e-synthesis-of-substituted-butanones-1-414.dot e-synthesis-of-substituted-butanones-1-415.dot e-synthesis-of-substituted-butanones-1-416.dot e-synthesis-of-substituted-butanones-1-417.dot e-synthesis-of-substituted-butanones-1-418.dot e-synthesis-of-substituted-butanones-1-419.dot e-synthesis-of-substituted-butanones-1-420.dot e-synthesis-of-substituted-butanones-1-421.dot e-synthesis-of-substituted-butanones-1-422.dot e-synthesis-of-substituted-butanones-1-423.dot e-synthesis-of-substituted-butanones-1-424.dot e-synthesis-of-substituted-butanones-1-425.dot e-synthesis-of-substituted-butanones-1-426.dot e-synthesis-of-substituted-butanones-1-427.dot e-synthesis-of-substituted-butanones-1-428.dot e-synthesis-of-substituted-butanones-1-429.dot e-synthesis-of-substituted-butanones-1-430.dot e-synthesis-of-substituted-butanones-1-431.dot e-synthesis-of-substituted-butanones-1-432.dot e-synthesis-of-substituted-butanones-1-433.dot e-synthesis-of-substituted-butanones-1-434.dot e-synthesis-of-substituted-butanones-1-435.dot e-synthesis-of-substituted-butanones-1-436.dot e-synthesis-of-substituted-butanones-1-437.dot e-synthesis-of-substituted-butanones-1-438.dot e-synthesis-of-substituted-butanones-1-439.dot e-synthesis-of-substituted-butanones-1-440.dot e-synthesis-of-substituted-butanones-1-441.dot e-synthesis-of-substituted-butanones-1-442.dot e-synthesis-of-substituted-butanones-1-443.dot e-synthesis-of-substituted-butanones-1-444.dot e-synthesis-of-substituted-butanones-1-445.dot e-synthesis-of-substituted-butanones-1-446.dot e-synthesis-of-substituted-butanones-1-447.dot e-synthesis-of-substituted-butanones-1-448.dot e-synthesis-of-substituted-butanones-1-449.dot e-synthesis-of-substituted-butanones-1-450.dot e-synthesis-of-substituted-butanones-1-451.dot e-synthesis-of-substituted-butanones-1-452.dot e-synthesis-of-substituted-butanones-1-453.dot e-synthesis-of-substituted-butanones-1-454.dot e-synthesis-of-substituted-butanones-1-455.dot e-synthesis-of-substituted-butanones-1-456.dot e-synthesis-of-substituted-butanones-1-457.dot e-synthesis-of-substituted-butanones-1-458.dot e-synthesis-of-substituted-butanones-1-459.dot e-synthesis-of-substituted-butanones-1-460.dot e-synthesis-of-substituted-butanones-1-461.dot e-synthesis-of-substituted-butanones-1-462.dot e-synthesis-of-substituted-butanones-1-463.dot e-synthesis-of-substituted-butanones-1-464.dot e-synthesis-of-substituted-butanones-1-465.dot e-synthesis-of-substituted-butanones-1-466.dot e-synthesis-of-substituted-butanones-1-467.dot e-synthesis-of-substituted-butanones-1-468.dot e-synthesis-of-substituted-butanones-1-469.dot e-synthesis-of-substituted-butanones-1-470.dot e-synthesis-of-substituted-butanones-1-471.dot e-synthesis-of-substituted-butanones-1-472.dot e-synthesis-of-substituted-butanones-1-473.dot e-synthesis-of-substituted-butanones-1-474.dot e-synthesis-of-substituted-butanones-1-475.dot e-synthesis-of-substituted-butanones-1-476.dot e-synthesis-of-substituted-butanones-1-477.dot e-synthesis-of-substituted-butanones-1-478.dot e-synthesis-of-substituted-butanones-1-479.dot e-synthesis-of-substituted-butanones-1-480.dot e-synthesis-of-substituted-butanones-1-481.dot e-synthesis-of-substituted-butanones-1-482.dot e-synthesis-of-substituted-butanones-1-483.dot e-synthesis-of-substituted-butanones-1-484.dot e-synthesis-of-substituted-butanones-1-485.dot e-synthesis-of-substituted-butanones-1-486.dot e-synthesis-of-substituted-butanones-1-487.dot e-synthesis-of-substituted-butanones-1-488.dot e-synthesis-of-substituted-butanones-1-489.dot e-synthesis-of-substituted-butanones-1-490.dot e-synthesis-of-substituted-butanones-1-491.dot e-synthesis-of-substituted-butanones-1-492.dot e-synthesis-of-substituted-butanones-1-493.dot e-synthesis-of-substituted-butanones-1-494.dot e-synthesis-of-substituted-butanones-1-495.dot e-synthesis-of-substituted-butanones-1-496.dot e-synthesis-of-substituted-butanones-1-497.dot e-synthesis-of-substituted-butanones-1-498.dot e-synthesis-of-substituted-butanones-1-499.dot e-synthesis-of-substituted-butanones-1-500.dot e-synthesis-of-substituted-butanones-1-501.dot e-synthesis-of-substituted-butanones-1-502.dot e-synthesis-of-substituted-butanones-1-503.dot e-synthesis-of-substituted-butanones-1-504.dot e-synthesis-of-substituted-butanones-1-505.dot e-synthesis-of-substituted-butanones-1-506.dot e-synthesis-of-substituted-butanones-1-507.dot e-synthesis-of-substituted-butanones-1-508.dot e-synthesis-of-substituted-butanones-1-509.dot e-synthesis-of-substituted-butanones-1-510.dot e-synthesis-of-substituted-butanones-1-511.dot e-synthesis-of-substituted-butanones-1-512.dot e-synthesis-of-substituted-butanones-1-513.dot e-synthesis-of-substituted-butanones-1-514.dot e-synthesis-of-substituted-butanones-1-515.dot e-synthesis-of-substituted-butanones-1-516.dot e-synthesis-of-substituted-butanones-1-517.dot e-synthesis-of-substituted-butanones-1-518.dot e-synthesis-of-substituted-butanones-1-519.dot e-synthesis-of-substituted-butanones-1-520.dot e-synthesis-of-substituted-butanones-1-521.dot e-synthesis-of-substituted-butanones-1-522.dot e-synthesis-of-substituted-butanones-1-523.dot e-synthesis-of-substituted-butanones-1-524.dot e-synthesis-of-substituted-butanones-1-525.dot e-synthesis-of-substituted-butanones-1-526.dot e-synthesis-of-substituted-butanones-1-527.dot e-synthesis-of-substituted-butanones-1-528.dot e-synthesis-of-substituted-butanones-1-529.dot e-synthesis-of-substituted-butanones-1-530.dot e-synthesis-of-substituted-butanones-1-531.dot e-synthesis-of-substituted-butanones-1-532.dot e-synthesis-of-substituted-butanones-1-533.dot e-synthesis-of-substituted-butanones-1-534.dot e-synthesis-of-substituted-butanones-1-535.dot e-synthesis-of-substituted-butanones-1-536.dot e-synthesis-of-substituted-butanones-1-537.dot e-synthesis-of-substituted-butanones-1-538.dot e-synthesis-of-substituted-butanones-1-539.dot e-synthesis-of-substituted-butanones-1-540.dot e-synthesis-of-substituted-butanones-1-541.dot e-synthesis-of-substituted-butanones-1-542.dot e-synthesis-of-substituted-butanones-1-543.dot e-synthesis-of-substituted-butanones-1-544.dot e-synthesis-of-substituted-butanones-1-545.dot e-synthesis-of-substituted-butanones-1-546.dot e-synthesis-of-substituted-butanones-1-547.dot e-synthesis-of-substituted-butanones-1-548.dot e-synthesis-of-substituted-butanones-1-549.dot e-synthesis-of-substituted-butanones-1-550.dot e-synthesis-of-substituted-butanones-1-551.dot e-synthesis-of-substituted-butanones-1-552.dot e-synthesis-of-substituted-butanones-1-553.dot e-synthesis-of-substituted-butanones-1-554.dot e-synthesis-of-substituted-butanones-1-555.dot e-synthesis-of-substituted-butanones-1-556.dot e-synthesis-of-substituted-butanones-1-557.dot e-synthesis-of-substituted-butanones-1-558.dot e-synthesis-of-substituted-butanones-1-559.dot e-synthesis-of-substituted-butanones-1-560.dot e-synthesis-of-substituted-butanones-1-561.dot e-synthesis-of-substituted-butanones-1-562.dot e-synthesis-of-substituted-butanones-1-563.dot e-synthesis-of-substituted-butanones-1-564.dot e-synthesis-of-substituted-butanones-1-565.dot e-synthesis-of-substituted-butanones-1-566.dot e-synthesis-of-substituted-butanones-1-567.dot e-synthesis-of-substituted-butanones-1-568.dot e-synthesis-of-substituted-butanones-1-569.dot e-synthesis-of-substituted-butanones-1-570.dot e-synthesis-of-substituted-butanones-1-571.dot e-synthesis-of-substituted-butanones-1-572.dot e-synthesis-of-substituted-butanones-1-573.dot e-synthesis-of-substituted-butanones-1-574.dot e-synthesis-of-substituted-butanones-1-575.dot e-synthesis-of-substituted-butanones-1-576.dot e-synthesis-of-substituted-butanones-1-577.dot e-synthesis-of-substituted-butanones-1-578.dot e-synthesis-of-substituted-butanones-1-579.dot e-synthesis-of-substituted-butanones-1-580.dot e-synthesis-of-substituted-butanones-1-581.dot e-synthesis-of-substituted-butanones-1-582.dot e-synthesis-of-substituted-butanones-1-583.dot e-synthesis-of-substituted-butanones-1-584.dot e-synthesis-of-substituted-butanones-1-585.dot e-synthesis-of-substituted-butanones-1-586.dot e-synthesis-of-substituted-butanones-1-587.dot e-synthesis-of-substituted-butanones-1-588.dot e-synthesis-of-substituted-butanones-1-589.dot e-synthesis-of-substituted-butanones-1-590.dot e-synthesis-of-substituted-butanones-1-591.dot e-synthesis-of-substituted-butanones-1-592.dot e-synthesis-of-substituted-butanones-1-593.dot e-synthesis-of-substituted-butanones-1-594.dot e-synthesis-of-substituted-butanones-1-595.dot e-synthesis-of-substituted-butanones-1-596.dot e-synthesis-of-substituted-butanones-1-597.dot e-synthesis-of-substituted-butanones-1-598.dot e-synthesis-of-substituted-butanones-1-599.dot e-synthesis-of-substituted-butanones-1-600.dot e-synthesis-of-substituted-butanones-1-601.dot e-synthesis-of-substituted-butanones-1-602.dot e-synthesis-of-substituted-butanones-1-603.dot e-synthesis-of-substituted-butanones-1-604.dot e-synthesis-of-substituted-butanones-1-605.dot e-synthesis-of-substituted-butanones-1-606.dot e-synthesis-of-substituted-butanones-1-607.dot e-synthesis-of-substituted-butanones-1-608.dot e-synthesis-of-substituted-butanones-1-609.dot e-synthesis-of-substituted-butanones-1-610.dot e-synthesis-of-substituted-butanones-1-611.dot e-synthesis-of-substituted-butanones-1-612.dot e-synthesis-of-substituted-butanones-1-613.dot e-synthesis-of-substituted-butanones-1-614.dot e-synthesis-of-substituted-butanones-1-615.dot e-synthesis-of-substituted-butanones-1-616.dot e-synthesis-of-substituted-butanones-1-617.dot e-synthesis-of-substituted-butanones-1-618.dot e-synthesis-of-substituted-butanones-1-619.dot e-synthesis-of-substituted-butanones-1-620.dot e-synthesis-of-substituted-butanones-1-621.dot e-synthesis-of-substituted-butanones-1-622.dot e-synthesis-of-substituted-butanones-1-623.dot e-synthesis-of-substituted-butanones-1-624.dot e-synthesis-of-substituted-butanones-1-625.dot e-synthesis-of-substituted-butanones-1-626.dot e-synthesis-of-substituted-butanones-1-627.dot e-synthesis-of-substituted-butanones-1-628.dot e-synthesis-of-substituted-butanones-1-629.dot e-synthesis-of-substituted-butanones-1-630.dot e-synthesis-of-substituted-butanones-1-631.dot e-synthesis-of-substituted-butanones-1-632.dot e-synthesis-of-substituted-butanones-1-633.dot e-synthesis-of-substituted-butanones-1-634.dot e-synthesis-of-substituted-butanones-1-635.dot e-synthesis-of-substituted-butanones-1-636.dot e-synthesis-of-substituted-butanones-1-637.dot e-synthesis-of-substituted-butanones-1-638.dot e-synthesis-of-substituted-butanones-1-639.dot e-synthesis-of-substituted-butanones-1-640.dot e-synthesis-of-substituted-butanones-1-641.dot e-synthesis-of-substituted-butanones-1-642.dot e-synthesis-of-substituted-butanones-1-643.dot e-synthesis-of-substituted-butanones-1-644.dot e-synthesis-of-substituted-butanones-1-645.dot e-synthesis-of-substituted-butanones-1-646.dot e-synthesis-of-substituted-butanones-1-647.dot e-synthesis-of-substituted-butanones-1-648.dot e-synthesis-of-substituted-butanones-1-649.dot e-synthesis-of-substituted-butanones-1-650.dot e-synthesis-of-substituted-butanones-1-651.dot e-synthesis-of-substituted-butanones-1-652.dot e-synthesis-of-substituted-butanones-1-653.dot e-synthesis-of-substituted-butanones-1-654.dot e-synthesis-of-substituted-butanones-1-655.dot e-synthesis-of-substituted-butanones-1-656.dot e-synthesis-of-substituted-butanones-1-657.dot e-synthesis-of-substituted-butanones-1-658.dot e-synthesis-of-substituted-butanones-1-659.dot e-synthesis-of-substituted-butanones-1-660.dot e-synthesis-of-substituted-butanones-1-661.dot e-synthesis-of-substituted-butanones-1-662.dot e-synthesis-of-substituted-butanones-1-663.dot e-synthesis-of-substituted-butanones-1-664.dot e-synthesis-of-substituted-butanones-1-665.dot e-synthesis-of-substituted-butanones-1-666.dot e-synthesis-of-substituted-butanones-1-667.dot e-synthesis-of-substituted-butanones-1-668.dot e-synthesis-of-substituted-butanones-1-669.dot e-synthesis-of-substituted-butanones-1-670.dot e-synthesis-of-substituted-butanones-1-671.dot e-synthesis-of-substituted-butanones-1-672.dot e-synthesis-of-substituted-butanones-1-673.dot e-synthesis-of-substituted-butanones-1-674.dot e-synthesis-of-substituted-butanones-1-675.dot e-synthesis-of-substituted-butanones-1-676.dot e-synthesis-of-substituted-butanones-1-677.dot e-synthesis-of-substituted-butanones-1-678.dot e-synthesis-of-substituted-butanones-1-679.dot e-synthesis-of-substituted-butanones-1-680.dot e-synthesis-of-substituted-butanones-1-681.dot e-synthesis-of-substituted-butanones-1-682.dot e-synthesis-of-substituted-butanones-1-683.dot e-synthesis-of-substituted-butanones-1-684.dot e-synthesis-of-substituted-butanones-1-685.dot e-synthesis-of-substituted-butanones-1-686.dot e-synthesis-of-substituted-.dot## Application Note: Acetoacetic Ester Synthesis of Substituted Butanones
For Researchers, Scientists, and Drug Development Professionals
The acetoacetic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Specifically, it allows for the conversion of ethyl acetoacetate into α-substituted or α,α-disubstituted methyl ketones, which are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals. This application note provides a detailed overview of the acetoacetic ester synthesis for preparing substituted butanones, delving into the mechanistic underpinnings, a comprehensive experimental protocol, and key considerations for process optimization.
The strategic advantage of this synthesis lies in its ability to control alkylation at the α-carbon with high regioselectivity, a challenge often encountered in the direct alkylation of ketones. The acidic nature of the α-hydrogens of ethyl acetoacetate, situated between two carbonyl groups (pKa ≈ 10.7), facilitates the formation of a resonance-stabilized enolate ion, which serves as a potent nucleophile. This enolate can then be readily alkylated, and subsequent hydrolysis and decarboxylation yield the desired substituted butanone.
Mechanistic Insights: A Stepwise Journey to Substituted Butanones
The acetoacetic ester synthesis proceeds through a well-defined, three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation. Understanding the nuances of each step is critical for successful execution and optimization.
-
Enolate Formation: The synthesis commences with the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base. Sodium ethoxide (NaOEt) in ethanol is the classic and most commonly employed base for this purpose. The ethoxide ion [1]is a strong enough base to effectively deprotonate the α-carbon, forming a resonance-stabilized enolate. It is crucial to use an alkoxide base that matches the ester's alcohol portion (in this case, ethoxide for an ethyl ester) to prevent tran[2][3]sesterification, a potential side reaction.
-
Alkylation: The generated enolate is a soft nucleophile and readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, typically a primary or methyl alkyl halide. The choice of the alkyl halide is a key determinant of the final substituted butanone product. Secondary halides react more slowly, and tertiary halides are generally unsu[4]itable as they tend to favor elimination reactions.
-
Hydrolysis and Decarboxylation: The final stage involves the transformation of the α-substituted acetoacetic ester into the target ketone. This is typicall[2]y achieved by heating the ester in the presence of aqueous acid (e.g., H3O+). The acidic conditions first ca[5]talyze the hydrolysis of the ester to a β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO2) through a cyclic, six-membered transition state to yield an enol, which then tautomerizes to the more stable ketone product.
Caption: General mechanism for the acetoacetic ester synthesis.
Experimental Protocol: Synthesis of 3-Methyl-2-butanone
This protocol details the synthesis of 3-methyl-2-butanone as a representative example of a mono-substituted butanone prepared via the acetoacetic ester synthesis.
Materials and Reagents:
-
Ethyl acetoacetate (reagent grade)
-
Sodium ethoxide (prepared in situ or commercial)
-
Absolute ethanol
-
Methyl iodide (or other suitable alkyl halide)
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Sodium chloride (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Reaction Workflow:
Caption: Experimental workflow for 3-methyl-2-butanone synthesis.
Step-by-Step Procedure:
-
Enolate Formation: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal to absolute ethanol u[6]nder an inert atmosphere. Alternatively, a commercially available solution can be used. Cool the solution to room temperature.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the sodium ethoxide solution with stirring. The formation of the sodium enolate of ethyl acetoacetate may result in the formation of a precipitate.
-
Alkylation: From the dropping funnel, add methyl iodide to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the completion of the alkylation reaction.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, most of the ethanol is removed by distillation. The residue is then cooled and treated with dilute hydrochloric acid to neutralize any remaining base and protonate the enolate. The product is then extracted with diethyl ether. The ether layer is washed with water, a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.
-
Purification: The diethyl ether is removed by distillation. The crude product, ethyl 2-methylacetoacetate, is then subjected to hydrolysis and decarboxylation by refluxing with dilute hydrochloric acid. The resulting 3-methyl-2-butanone is then purified by fractional distillation.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale | Troubleshooting |
| Base | Sodium ethoxide in ethanol | Sufficiently strong to form the enolate; avoids transesterification. | Incomplete reaction: Ensure anhydrous conditions and sufficient base. |
| [2]Solvent | Absolute ethanol | Solubilizes reactants and is compatible with the base. | Side reactions: Ensure the solvent is free of water. |
| Alkylating Agent | Primary or methyl halide | Favors SN2 reaction over elimination. | Low yield with secondary halides: Increase reaction time or consider alternative methods. |
| Temperature | Reflux | Provides sufficient energy for alkylation and decarboxylation. | Decomposition: Avoid excessive heating during decarboxylation. |
| Workup | Acidification before extraction | Neutralizes the base and ensures the product is in a neutral form for extraction. | Emulsion formation: Add saturated brine to break the emulsion. |
Synthesis of Other Substituted Butanones
The versatility of the acetoacetic ester synthesis allows for the preparation of a wide range of substituted butanones by simply varying the alkylating agent.
| Target Butanone | Alkylating Agent(s) | Notes |
| 3-Ethyl-2-butanone | Ethyl iodide or ethyl bromide | A straightforward mono-alkylation. |
| 3,3-Dimethyl-2-butanone | Methyl iodide (2 equivalents) | Requires a second deprotonation and alkylation step. A stronger base like potassium tert-butoxide may be beneficial for the second alkylation. |
| 3-Phenyl-2-butanone | Benzyl bromide | Demonstrates the use of benzylic halides. |
| 3-Methyl-4-phenyl-2-butanone | 1. Methyl iodide, 2. Benzyl bromide | A sequential dialkylation to produce a disubstituted butanone. |
Conclusion
The acetoacetic ester synthesis remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its reliability, predictability, and broad substrate scope make it an invaluable method for the construction of substituted butanones, which are key building blocks in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this classic transformation to achieve their synthetic goals.
References
- OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis.
- Study.com. (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
- Study.com. (n.d.). Write the principal organic product formed in the following reaction: Ethyl acetoacetate with sodium ethoxide in ethanol, followed b[16]y 1-bromopentane.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- University of Illinois Springfield. (n.d.). Chapter 21: Ester Enolates.
- Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis.
- University of Calgary. (n.d.). Ch21: Acetoacetic esters.
- Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of the Japan Chemical Society, 65(6), 439-450. [Link]
- AIP Publishing. (2019). Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst.
- Brainly. (2023, June 6). Show how you can synthesize 3-methyl-2-butanone from ethyl acetoacetate. Provide all of the necessary reagents.
- Wikipedia. (n.d.). Acetoacetic ester synthesis.
- Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Frostburg State University Chemistry Department. (2018, May 4). Acetoacetic ester synthesis.
- Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
- Chemistry Steps. (n.d.). Decarboxylation.
- JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
- Filo. (2025, October 3). write out the systematic Reaction Mechanism and labelled the products for...
- WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications.
- The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis.
- Chemistry Notes. (2022, February 2). Acetoacetic ester synthesis; Mechanism and Application.
- Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones).
- iProfIndia. (2012, October 19). APPLICATION OF ACETO ACETIC ESTER.
- Filo. (2025, May 28). Prepare 3-methyl-2-pentanone from acetoacetic ester.
- The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.).
Sources
Application Note: Unraveling the Pinacol Rearrangement for the Synthesis of 3,3-Diphenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenyl-2-butanone, a ketone featuring a quaternary carbon center substituted with two phenyl groups, serves as a valuable building block in organic synthesis and medicinal chemistry. Its sterically hindered ketone functionality and the presence of the gem-diphenyl moiety make it an interesting scaffold for the development of novel molecular architectures. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and exploring its reactivity. This application note provides a detailed exposition of the reaction mechanism for the formation of this compound, centered on the classic acid-catalyzed pinacol rearrangement of 2,3-diphenyl-2,3-butanediol. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and present key data for the successful synthesis and characterization of this compound.
The Reaction Mechanism: A Step-by-Step Analysis of the Pinacol Rearrangement
The formation of this compound from a vicinal diol is a prime example of the pinacol rearrangement, a cornerstone of carbocation chemistry first described in the 19th century.[1][2] This acid-catalyzed reaction transforms a 1,2-diol into a ketone through a series of well-defined steps involving a carbocation intermediate and a subsequent 1,2-migratory shift.[3]
The overall transformation is as follows:
2,3-Diphenyl-2,3-butanediol → this compound
The accepted mechanism for this rearrangement proceeds through the following key steps:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the vicinal diol by an acid catalyst, such as sulfuric acid. This converts the hydroxyl group into a good leaving group (water).[3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a tertiary carbocation intermediate. In the case of 2,3-diphenyl-2,3-butanediol, this carbocation is also benzylic, affording it significant stability through resonance delocalization of the positive charge into the phenyl ring.
-
1,2-Phenyl Shift: This is the crucial rearrangement step. A phenyl group from the adjacent carbon migrates with its bonding pair of electrons to the carbocation center. This migration is driven by the formation of a more stable, resonance-stabilized carbocation, which is, in fact, a protonated ketone (an oxonium ion). The migratory aptitude of a phenyl group is generally high in pinacol rearrangements due to its ability to stabilize the transition state of the migration.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion by a weak base (such as water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.
Below is a visual representation of the reaction mechanism.
Caption: Reaction mechanism of the pinacol rearrangement.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,3-Diphenyl-2,3-butanediol | C₁₆H₁₈O₂ | 242.31 | 5.0 g | Starting material. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent and acid catalyst. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 5 drops | Strong acid catalyst. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of 2,3-diphenyl-2,3-butanediol in 50 mL of glacial acetic acid.
-
Initiation of Reaction: Carefully add 5 drops of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer one final time with 50 mL of water.
-
-
Drying and Solvent Removal:
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield crystalline this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical data:[4][5]
| Analysis | Expected Result |
| Melting Point | 40-41 °C |
| Boiling Point | 132 °C at 1 mmHg |
| Infrared (IR) Spectroscopy (CCl₄) | ~1709 cm⁻¹ (C=O stretch) |
| ¹H NMR (CDCl₃) | δ 1.84 (s, 3H), 2.05 (s, 3H), 7.23 (m, 10H) |
Causality and Self-Validation in the Protocol
-
Choice of Acid Catalyst: The use of a strong protic acid like sulfuric acid is crucial to efficiently protonate the hydroxyl group, initiating the reaction.[3] The catalytic amount ensures the reaction proceeds without excessive side reactions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the dehydration and rearrangement steps, ensuring a reasonable reaction rate.
-
Aqueous Workup and Neutralization: The aqueous workup is essential to remove the acetic acid solvent and the sulfuric acid catalyst. The sodium bicarbonate wash neutralizes any remaining acid, preventing potential degradation of the product during solvent removal.
-
Recrystallization: This purification technique is effective for obtaining a high-purity crystalline product, separating it from any unreacted starting material or side products. The distinct melting point of the purified product serves as a key validation of its identity and purity.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the pinacol rearrangement of 2,3-diphenyl-2,3-butanediol is a robust and illustrative example of a classic carbocation rearrangement. A thorough understanding of the step-wise mechanism, including the pivotal 1,2-phenyl shift, is essential for predicting and controlling the outcome of this and related reactions. The provided experimental protocol, coupled with the detailed mechanistic explanation and characterization data, offers a comprehensive guide for researchers in organic synthesis and drug development to successfully prepare and utilize this valuable chemical entity.
References
- Collins, C. J. The Pinacol Rearrangement. Quarterly Reviews, Chemical Society1960, 14 (4), 357. [Link]
- Fittig, R. Ueber einige Derivate des Acetons. Justus Liebigs Annalen der Chemie1860, 114 (1), 54–63. [Link]
- Master Organic Chemistry. Pinacol Rearrangement. [Link]
- Markgraf, J. H.; Newton, T. A. Preparation and Rearrangement of 2,3-Diphenyl-2,3-butanediol.
- Chemistry Steps. Pinacol Rearrangement. [Link]
- Wikipedia. Pinacol rearrangement. [Link]
- PubChem. This compound. [Link]
Sources
Synthesis of 3,3-Diphenyl-2-butanone: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3,3-diphenyl-2-butanone, a valuable ketone in organic synthesis.[1][2][3][4] The primary method detailed herein is the acid-catalyzed Pinacol rearrangement of 3,3-diphenyl-2,3-butanediol. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction
This compound, also known as acetophenone pinacolone, is a chemical compound with the molecular formula C₁₆H₁₆O.[2][3] Its structure features a ketone functional group and two phenyl substituents on the adjacent tertiary carbon. This compound serves as a versatile intermediate in the synthesis of various organic molecules and pharmaceutical agents.
The most common and efficient route to synthesize this compound is through the Pinacol rearrangement, a classic and powerful acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone or aldehyde.[5][6][7][8][9] This rearrangement was first described by Wilhelm Rudolph Fittig in 1860.[6][8] This application note will focus on this well-established method, providing a step-by-step protocol from the precursor, 3,3-diphenyl-2,3-butanediol.
Underlying Principles and Reaction Mechanism
The synthesis of this compound via the Pinacol rearrangement is a prime example of a carbocation-mediated molecular rearrangement. The mechanism proceeds through several key steps when the starting material, 3,3-diphenyl-2,3-butanediol, is treated with a strong acid, such as sulfuric acid.[5][7][8]
The four main steps of the Pinacol rearrangement mechanism are: [7][8]
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).[5][6][7][8]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation.[5][6][7][8] In the case of an asymmetrical pinacol, the hydroxyl group that forms the more stable carbocation will preferentially leave.[6]
-
1,2-Migration: A substituent from the adjacent carbon atom migrates to the positively charged carbon. In this specific synthesis, a phenyl group migrates. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.[6] The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl.[6]
-
Deprotonation: Finally, deprotonation of the oxonium ion by a base (such as water) regenerates the catalyst and yields the final ketone product, this compound.[5][7][8]
Caption: The four-step mechanism of the Pinacol rearrangement for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 3,3-diphenyl-2,3-butanediol.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| 3,3-Diphenyl-2,3-butanediol | C₁₆H₁₈O₂ | 242.31 | 10.0 g | Sigma-Aldrich, ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Fisher Scientific, ACS Grade |
| Iodine | I₂ | 253.81 | 0.5 g | J.T. Baker, 99.8% |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 10% (w/v) aq. solution | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | EMD Millipore, ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Alfa Aesar |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Glass funnel and filter paper
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 3,3-diphenyl-2,3-butanediol and 50 mL of glacial acetic acid.
-
Catalyst Addition: To this mixture, add 0.5 g of iodine. The iodine serves as a mild Lewis acid catalyst to facilitate the rearrangement.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The color of the reaction mixture will likely turn dark brown due to the presence of iodine.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Extraction: Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently to release any pressure.
-
Iodine Removal: The organic layer will be colored by iodine. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Neutralization: Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. Be cautious as this will generate carbon dioxide gas.
-
Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to remove any residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried organic solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or solid, can be purified by recrystallization from a minimal amount of hot ethanol or by vacuum distillation.
-
Product Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point of this compound is approximately 44-45°C.[10]
Safety and Handling Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Diethyl Ether: Highly flammable liquid and vapor.[12] Keep away from heat, sparks, and open flames.[13] May form explosive peroxides upon exposure to air and light.
-
General Handling: Avoid inhalation of dust, fumes, and vapors.[11] Ensure all glassware is properly secured.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
Alternative Synthetic Routes
While the Pinacol rearrangement is a highly effective method, other synthetic strategies can also be employed to produce this compound and its analogs. These include:
-
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[14][15][16][17] While a powerful tool for forming C-C bonds with aromatic rings, it may not be the most direct route for this specific ketone.
-
Grignard Reaction: Grignard reagents are potent nucleophiles that react with carbonyl compounds.[18][19][20][21][22] A multi-step synthesis could potentially involve the reaction of a suitable Grignard reagent with an appropriate ester or acyl chloride.[19]
-
Acetoacetic Ester Synthesis: This method is a versatile way to synthesize ketones and can be adapted to produce 3-methyl-4-phenyl-2-butanone, a structural isomer of the target molecule.[23]
Conclusion
The synthesis of this compound via the Pinacol rearrangement of 3,3-diphenyl-2,3-butanediol is a robust and well-understood transformation in organic chemistry. This protocol provides a detailed and reliable procedure for its preparation, emphasizing the mechanistic underpinnings and safety considerations. By following these guidelines, researchers can confidently synthesize this valuable ketone for their applications in organic synthesis and drug discovery.
References
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
- Wikipedia. (n.d.). Pinacol rearrangement.
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Grummitt, O., Becker, E. I., & Miesse, C. (1955).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Study.com. (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Lee, S., et al. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Flavour and Fragrance Journal, 26(4), 248-251.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
- Master Organic Chemistry. (2011, October 14). Reagent Friday: Grignard Reagents.
- Landau, E. F., Leonard, F., Carroll, R. H., & Spoerri, P. E. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2 and Related Compounds. Journal of the American Chemical Society, 67(12), 2234–2236.
Sources
- 1. This compound [chemicalbook.com]
- 2. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [m.chemicalbook.com]
- 4. This compound [amp.chemicalbook.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. DSpace [open.bu.edu]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. aroonchande.com [aroonchande.com]
- 21. homework.study.com [homework.study.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. homework.study.com [homework.study.com]
Purification of 3,3-Diphenyl-2-butanone by Recrystallization: A Detailed Protocol and Technical Guide
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3,3-Diphenyl-2-butanone using recrystallization. As a compound with a relatively low melting point, its purification presents unique challenges, such as the tendency to "oil out" rather than crystallize. This guide explains the causal factors behind each procedural step, from rational solvent selection to final purity assessment. It is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work.
Introduction and Scientific Context
This compound is a ketone featuring a quaternary carbon substituted with two phenyl groups. Its structural motifs are relevant in various chemical syntheses. The purity of such reagents is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.
Recrystallization is a powerful and widely accessible technique for purifying solid organic compounds. The fundamental principle relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system.[1][2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] This guide addresses the specific challenge of recrystallizing this compound, which has a reported melting point of 41°C, a temperature low enough to complicate standard crystallization procedures.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for designing an effective purification protocol. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | [3][5] |
| Molecular Weight | 224.30 g/mol | [5] |
| Melting Point | 41°C | [3][4] |
| Boiling Point | ~310.5°C (estimated) | [3] |
| Appearance | Solid at room temperature | Inferred from melting point |
The low melting point is the most critical parameter for this protocol. It necessitates careful control over the cooling rate to prevent the compound from separating as a supercooled liquid (oiling out) instead of forming a crystalline lattice.[2]
The Principle of Recrystallization: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The "like dissolves like" principle provides a starting point; as a ketone, this compound is expected to be soluble in many common organic solvents.[6] For purification, however, we need a solvent that exhibits a steep solubility curve with respect to temperature.
Common Solvent Candidates for Screening:
-
Alcohols (Ethanol, Methanol, Isopropanol): Moderately polar, often effective for compounds with some polarity.
-
Hexane or Heptane: Nonpolar solvents. May be suitable as the "poor" solvent in a mixed-solvent system.
-
Ethyl Acetate: A moderately polar ester, often used in combination with hexanes.
-
Water: Highly polar. While the compound is likely insoluble in water, a mixed solvent system (e.g., Ethanol/Water) is a common and effective choice for moderately polar compounds.[6]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the recrystallization process, from initial setup to the final, purified product.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol assumes a starting quantity of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.
Part A: Preliminary Solvent Screening (Microscale)
Rationale: Performing a small-scale test prevents the loss of the entire batch to an unsuitable solvent.
-
Place ~50 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, hexane) dropwise at room temperature, agitating after each drop. A good candidate will show poor solubility.
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a warm water bath. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the clear, hot solution to cool to room temperature, then place it in an ice bath. The formation of a crystalline precipitate indicates a suitable single-solvent system.
-
If no single solvent is ideal, test a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol) and add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the cloud point). Gently warm until the solution is clear again. If crystals form upon cooling, this is a viable solvent pair.
Part B: Bulk Recrystallization Procedure (Based on Ethanol/Water System)
Rationale: Ethanol is a good solvent for many ketones, while water acts as an anti-solvent to reduce the compound's solubility upon cooling, thereby inducing crystallization.[6]
-
Dissolution: Place the crude this compound (5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid. This ensures the solution is saturated, maximizing yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. This step removes impurities that do not dissolve in the hot solvent.[2]
-
Induce Crystallization: Remove the flask from the heat. Slowly add warm water dropwise while stirring until the solution becomes faintly and persistently turbid. Add a drop or two of hot ethanol to redissolve the turbidity, resulting in a saturated solution.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This is the most critical step. Slow cooling encourages the formation of large, pure crystals and prevents oiling out.[2] Insulating the flask with glass wool can further slow the cooling rate.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent). This removes any residual soluble impurities adhering to the crystal surfaces.[7]
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a desiccator.
Purity Assessment and Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the primary method for assessing purity. A pure substance will have a sharp melting point, whereas an impure substance melts over a broader and depressed temperature range.[1]
-
Procedure: Determine the melting point of the dried, recrystallized product.
-
Expected Result: A sharp melting point at or very near the literature value of 41°C.
-
-
Spectroscopic Analysis: For definitive structural confirmation, techniques such as NMR, IR, and Mass Spectrometry can be employed to compare against reference spectra.[5][8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Cooling is too rapid; Solution is too concentrated; Melting point of solid is below the solution's saturation temperature. | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a solvent with a lower boiling point. |
| No Crystals Form | Solution is not saturated; Compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod. Re-evaluate solvent choice. |
| Low Recovery Yield | Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
References
- Creative Chemistry.
- SpectraBase. This compound oxime. [Link]
- PubChem, National Institutes of Health. This compound. [Link]
- University of California, Los Angeles - Chemistry.
- Wadsworth Cengage Learning.
- University of Rochester, Department of Chemistry.
Sources
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound [amp.chemicalbook.com]
- 4. This compound [chemicalbook.com]
- 5. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrabase.com [spectrabase.com]
Application Note: 3,3-Diphenyl-2-butanone as a Novel Photolabile Protecting Group for Carboxylic Acids
ABSTRACT: This document outlines the theoretical framework and proposed experimental protocols for the application of 3,3-diphenyl-2-butanone as a photolabile protecting group (PPG) for carboxylic acids. Capitalizing on the principles of Norrish Type I cleavage, we present a novel strategy for the light-mediated release of carboxylic acids, a critical function in drug delivery, organic synthesis, and chemical biology. This guide provides the foundational mechanism, detailed protocols for the synthesis of a protected substrate and its subsequent photolysis, and a discussion of the potential advantages and validation checkpoints for this proposed system.
Introduction: The Need for Novel Photolabile Protecting Groups
Photolabile protecting groups (PPGs) are indispensable tools in modern chemistry, offering precise spatiotemporal control over the release of active molecules.[1] This "caging" and "uncaging" strategy is paramount in fields requiring controlled release, such as in the activation of therapeutics at a specific site or the initiation of polymerization.[2][3] While numerous PPGs exist, the quest for novel moieties with distinct activation wavelengths, high quantum yields, and clean byproducts remains a significant area of research.[4] Ketone-based PPGs, which often undergo Norrish-type reactions upon photoexcitation, represent a promising class of these molecules.[5][6][7]
This application note introduces the prospective use of this compound as a PPG. Its unique structure, featuring a quaternary carbon alpha to the carbonyl group, suggests a propensity for a clean Norrish Type I cleavage, which can be elegantly harnessed for the release of protected functional groups.
Proposed Mechanism of Action
The photochemical reactivity of ketones is well-established, primarily proceeding through Norrish Type I or Type II pathways upon excitation.[5][6][7] For this compound, which lacks γ-hydrogens on one side, a Norrish Type I α-cleavage is the anticipated dominant photochemical pathway.
We propose that a carboxylic acid can be "caged" by forming an ester with a hydroxylated derivative of this compound. Upon irradiation with UV light, the ketone moiety will absorb a photon, leading to the homolytic cleavage of the bond between the carbonyl carbon and the quaternary carbon. This generates two radical intermediates. The subsequent fragmentation of these radicals is expected to release the free carboxylic acid, carbon monoxide, and stable hydrocarbon byproducts.
Diagram of the Proposed Photochemical Cleavage Mechanism
Caption: Proposed Norrish Type I cleavage of a this compound-protected carboxylic acid.
Experimental Protocols
The following protocols are proposed for the synthesis of a this compound-protected carboxylic acid and its subsequent photolytic deprotection. These protocols are based on established organic synthesis techniques and photochemical reaction conditions.
Protocol 1: Synthesis of a this compound Protected Carboxylic Acid (Esterification)
This protocol describes the esterification of a model carboxylic acid with a hydroxylated derivative of this compound.
Materials:
-
1-Hydroxy-3,3-diphenyl-2-butanone
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-hydroxy-3,3-diphenyl-2-butanone (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield the pure esterified product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis of the Protected Carboxylic Acid
Caption: Step-by-step workflow for the synthesis of the protected carboxylic acid.
Protocol 2: Photolytic Deprotection of the Carboxylic Acid
This protocol details the procedure for the light-induced cleavage of the this compound protecting group.
Materials:
-
This compound protected carboxylic acid
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Quartz reaction vessel
-
Stirring bar
-
High-performance liquid chromatography (HPLC) system for monitoring
-
Standard workup and purification equipment
Procedure:
-
Sample Preparation: Prepare a dilute solution of the protected carboxylic acid in a suitable solvent in the quartz reaction vessel. The optimal concentration should be determined empirically to avoid inner filter effects.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the UV lamp while stirring. Maintain a constant temperature, if necessary, using a cooling system.
-
Monitoring: At regular intervals, take aliquots of the reaction mixture and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected carboxylic acid.
-
Workup and Isolation: Once the reaction has reached completion (as determined by HPLC), remove the solvent under reduced pressure. The resulting crude product can be purified by standard techniques such as crystallization or chromatography to isolate the pure carboxylic acid.
-
Validation: Confirm the identity of the photoproducts to verify the proposed cleavage mechanism.
Data Presentation and Expected Outcomes
As this is a proposed application, experimental data is not yet available. However, we can anticipate the key parameters to be measured and present a hypothetical data table.
| Parameter | Expected Value/Outcome | Method of Determination |
| Protection Yield | > 80% | Isolated yield after chromatography |
| Deprotection Yield | > 90% | HPLC analysis of the photolysis mixture |
| Quantum Yield (Φ) | 0.1 - 0.5 | Actinometry |
| Optimal Wavelength | 300 - 365 nm | Spectroscopic analysis and test reactions |
| Photolysis Byproducts | Diphenylethylene, CO, acetaldehyde | GC-MS analysis of the reaction mixture |
Trustworthiness and Self-Validation
The integrity of this proposed protocol relies on rigorous analytical validation at each stage:
-
Structural Confirmation: The structure of the protected carboxylic acid must be unequivocally confirmed by NMR and mass spectrometry before photolysis studies.
-
Purity Assessment: The purity of the protected compound should be >95% as determined by HPLC to ensure that observed photoreactivity is not due to impurities.
-
Mass Balance: A key aspect of validating the proposed mechanism is to identify and quantify the major photoproducts. A good mass balance between the consumed starting material and the formed products provides strong evidence for the predicted pathway.
Conclusion and Future Directions
The use of this compound as a photolabile protecting group presents a promising, albeit theoretical, avenue for the controlled release of carboxylic acids. The proposed Norrish Type I cleavage mechanism suggests a clean and efficient deprotection strategy. Future work should focus on the synthesis of the necessary 1-hydroxy-3,3-diphenyl-2-butanone precursor and the execution of the proposed protection and deprotection protocols. The determination of the quantum yield and the full characterization of the photoproducts will be crucial in establishing the viability of this system for practical applications in organic synthesis and beyond.
References
- Blanc, A.; Bochet, C. G. J. Org. Chem.2003, 68, 1138.
- Klán, P.; Šolomek, T.; Bochet, C. G.; Blanc, A.; Givens, R.; Rubina, M.; Popik, V.; Kostikov, A.; Wirz, J. Chem. Rev.2013, 113, 119-191.
- Lu, M.; Fedoryak, O. D.; Moister, B. R.; Dore, T. M. Org. Lett.2003, 5, 2119.
- Pillai, V. N. R. Synthesis1980, 1980, 1-26.
- Norrish, R. G. W.; Bamford, C. H.
- Norrish, R. G. W.; Bamford, C. H.
- Coyle, J. D.; Carless, H. A. J. Chem. Soc. Rev.1972, 1, 465.
- Hoffmann, N. Chem. Rev.2008, 108, 1052.
- Ellis-Davies, G. C. R.
- Givens, R. S.; Rubina, M.; Wirz, J. Photochem. Photobiol. Sci.2012, 11, 472-488.
- Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]
- Yagci, Y.; Jockusch, S.; Turro, N. J. Macromolecules2010, 43, 6245-6260.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 7. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Introduction: The Photochemical Reactivity of Aryl Ketones
An Application Guide to the Photochemical Rearrangements of 3,3-Diphenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Carbonyl compounds, particularly ketones, are central to photochemistry, undergoing a variety of fascinating and synthetically useful transformations upon absorption of light.[1] These reactions, named after pioneer Ronald G. W. Norrish, are broadly classified as Norrish Type I and Type II processes. They proceed through excited singlet or triplet states, leading to radical intermediates that dictate the final product distribution.[2] this compound serves as an exemplary substrate for exploring these pathways, offering a unique structural framework where the competition between different fragmentation routes can be examined. Its phenyl groups introduce significant steric and electronic effects, influencing the stability of radical intermediates and the overall reaction course.
This guide provides an in-depth analysis of the photochemical rearrangements of this compound, detailing the mechanistic underpinnings of the dominant Norrish Type I pathway and exploring the potential for a competing Norrish Type II reaction. We present detailed experimental protocols for conducting these photoreactions and for the subsequent analysis of the product mixture, offering field-proven insights into the causality behind experimental choices.
Part 1: The Dominant Pathway: Norrish Type I α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[3] Upon photoexcitation, typically via an n → π* transition, the ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to the more stable triplet state (T₁).[1][4] Cleavage can occur from either state, but the longer lifetime of the triplet state often makes it the key reactive intermediate.
Mechanism and Rationale
For an unsymmetrical ketone like this compound, there are two possible α-cleavage pathways. The preferred pathway is the one that generates the more stable radical pair.[5]
-
Pathway A (Favored): Cleavage of the C₂-C₃ bond yields a highly stabilized 1,1-diphenyl-1-methylethyl radical and an acetyl radical. The 1,1-diphenyl-1-methylethyl radical is a tertiary radical with two phenyl groups, which provide extensive resonance stabilization.
-
Pathway B (Disfavored): Cleavage of the C₁-C₂ bond yields a methyl radical and a 2,2-diphenylpropanoyl radical. The methyl radical is significantly less stable than the tertiary, resonance-stabilized radical formed in Pathway A.
Therefore, Pathway A is the overwhelmingly dominant primary photochemical process. The initially formed radical pair can then undergo several secondary reactions:
-
Decarbonylation: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical.
-
Radical Recombination: The various radicals in the mixture can combine to form stable products.
-
Disproportionation: Radicals can abstract a hydrogen atom from one another to form an alkane and an alkene.[5]
-
Solvent Interaction: Radicals can abstract hydrogen atoms from the solvent, a crucial consideration in experimental design.
// Nodes start [label="this compound\n(S₀)", fillcolor="#FFFFFF"]; excited [label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="α-Cleavage\n(Pathway A)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; radicals [label="Radical Pair\n(1,1-diphenyl-1-methylethyl radical\n+ Acetyl radical)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarb [label="Decarbonylation\nof Acetyl Radical", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; methyl_rad [label="Methyl Radical\n+ CO", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recomb1 [label="Recombination\nProduct A", shape=box, style=rounded, fillcolor="#FFFFFF"]; recomb2 [label="Recombination\nProduct B", shape=box, style=rounded, fillcolor="#FFFFFF"]; disprop [label="Disproportionation\nProducts", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges start -> excited [label="hν (n→π*)"]; excited -> cleavage; cleavage -> radicals; radicals -> decarb; radicals -> recomb1 [label="Recombination"]; radicals -> disprop; decarb -> methyl_rad; methyl_rad -> recomb2 [label="Recombination with\nother radicals"]; }
Caption: Norrish Type I pathway for this compound.
Expected Products
Based on the mechanism above, a complex mixture of products is anticipated. The table below summarizes the most likely products and their origins.
| Product Name | Structure | Formation Pathway |
| 1,1,2,2-Tetraphenyl-1,2-dimethylethane | (Ph)₂C(CH₃)-C(CH₃)(Ph)₂ | Recombination of two 1,1-diphenyl-1-methylethyl radicals. |
| 2,2-Diphenylpropane | (Ph)₂C(CH₃)₂ | Recombination of a 1,1-diphenyl-1-methylethyl radical and a methyl radical (from decarbonylation). |
| Biacetyl | CH₃CO-COCH₃ | Recombination of two acetyl radicals. |
| Ethane | CH₃-CH₃ | Recombination of two methyl radicals. |
| 2,2-Diphenylpropene | (Ph)₂C=CH₂ | Disproportionation involving the 1,1-diphenyl-1-methylethyl radical. |
Part 2: The Potential for a Norrish Type II Pathway
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate.[6] This biradical can then either cleave to form an enol and an alkene (photoelimination) or cyclize to form a cyclobutanol derivative (Yang cyclization).[3][7]
Mechanism and Rationale for this compound
At first glance, this compound appears to lack the requisite γ-hydrogen on an aliphatic chain. However, the ortho-hydrogens on the two phenyl rings are in the γ-position relative to the carbonyl carbon. Intramolecular abstraction of one of these aromatic hydrogens is sterically possible and can lead to a 1,4-biradical.
-
Causality: While abstraction from an sp²-hybridized carbon is less favorable than from an sp³-hybridized carbon, it is a known process.[8] The formation of a six-membered transition state for the hydrogen transfer is geometrically favorable. The resulting biradical would be highly conjugated. The subsequent step, however, is critical. Cleavage would require disrupting the aromaticity of the phenyl ring, making it energetically costly. Cyclization to form a tetracyclic cyclobutanol derivative is more plausible.
The quantum yield for this Type II process is expected to be significantly lower than for the Type I cleavage due to the higher bond dissociation energy of the aromatic C-H bond compared to the α C-C bond. Nevertheless, its potential existence is a key consideration for a complete product analysis.
// Nodes start [label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; h_abstract [label="Intramolecular\nγ-H Abstraction\n(from Phenyl Ring)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; biradical [label="1,4-Biradical\nIntermediate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Yang Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Cleavage\n(Disfavored)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_cycl [label="Cyclobutanol\nDerivative", shape=box, style=rounded, fillcolor="#FFFFFF"]; product_cleav [label="Alkene + Enol\n(Aromaticity Lost)", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges start -> h_abstract; h_abstract -> biradical; biradical -> cyclization; biradical -> cleavage; cyclization -> product_cycl; cleavage -> product_cleav; }
Caption: Potential Norrish Type II pathway for this compound.
Part 3: Experimental Protocols and Analysis
Trustworthy protocols are self-validating. This means including controls, ensuring inert conditions, and using appropriate analytical methods to confirm product identities and quantify yields.
Protocol 1: Photolysis of this compound
This protocol details the irradiation of a solution of the ketone.
-
Reagent Preparation & Setup:
-
Dissolve this compound (e.g., 200 mg, 0.89 mmol) in a suitable solvent (e.g., 100 mL of methanol or benzene) in a quartz or Pyrex reaction tube.[8]
-
Expert Insight: The choice of solvent is critical. Aprotic solvents like benzene or acetonitrile minimize solvent participation. Protic solvents like methanol can act as hydrogen donors, potentially altering the product distribution. Pyrex is often preferred as it filters out high-energy UV light (<290 nm), preventing unwanted side reactions.
-
-
Seal the tube with a rubber septum.
-
-
Degassing:
-
Purge the solution with a gentle stream of inert gas (argon or nitrogen) for 25-30 minutes while submerged in an ice bath to minimize solvent evaporation.[8]
-
Expert Insight: Oxygen is a triplet quencher and can also react with radical intermediates to form peroxides. Thorough degassing is essential for achieving reproducible results and high quantum yields.
-
-
-
Irradiation:
-
Place the reaction tube in a photochemical reactor (e.g., a Rayonet reactor) equipped with lamps of a suitable wavelength (e.g., 300 nm).[8]
-
Irradiate the solution at room temperature for a predetermined time (e.g., 90 minutes). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up:
-
After irradiation, remove the reaction tube and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude residue can then be subjected to analysis and purification.
-
Protocol 2: Product Analysis and Quantification
A multi-technique approach is necessary to identify and quantify the complex product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small amount of the crude product mixture in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system.
-
Purpose: This technique separates the volatile components of the mixture and provides mass spectra for each, allowing for the identification of known products by comparison to library data and the tentative identification of new compounds based on fragmentation patterns.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purify major products from the crude mixture using column chromatography (silica gel, using a hexane/ethyl acetate gradient).
-
Acquire ¹H and ¹³C NMR spectra for each purified component.
-
Purpose: NMR provides definitive structural elucidation of the isolated products.
-
-
Quantum Yield Determination:
-
The efficiency of a photochemical reaction is measured by its quantum yield (Φ), the number of moles of product formed per mole of photons absorbed.[9]
-
This requires actinometry, a method to quantify the photon flux of the light source, and careful quantification of product formation (e.g., by GC with an internal standard). While complex, this provides the most rigorous quantitative data on reaction efficiency.[10][11]
-
// Nodes prep [label="Sample Preparation\n(Ketone in Solvent)", fillcolor="#FFFFFF"]; degas [label="Degassing\n(Argon Purge)", fillcolor="#FFFFFF"]; irrad [label="Irradiation\n(Photoreactor, 300 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Solvent Removal)", fillcolor="#FFFFFF"]; analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS\n(Identification of Volatiles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Column Chromatography\n(Purification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(Structure Elucidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> degas; degas -> irrad; irrad -> workup; workup -> analysis; analysis -> gcms; analysis -> purify; purify -> nmr; }
Caption: General experimental workflow for photochemical analysis.
Conclusion
The photochemical rearrangement of this compound is a compelling case study in physical organic chemistry. The reaction is dominated by a Norrish Type I cleavage, driven by the formation of a highly resonance-stabilized tertiary radical. The resulting secondary reactions lead to a diverse array of hydrocarbon products. While a Norrish Type II reaction involving hydrogen abstraction from a phenyl ring is mechanistically plausible, it is expected to be a minor pathway. For professionals in drug development, understanding these photochemical liabilities is crucial, as light exposure can lead to the degradation of active pharmaceutical ingredients. The protocols and analytical strategies outlined here provide a robust framework for investigating these fundamental and practically important reactions.
References
- Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX
- Norrish reaction - Wikipedia
- Norrish' type I and II reactions and their role in the building of photochemical science
- Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones
- Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed
- Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download
- Photoreaction mechanisms. a) Norrish type II reaction. R 1 =alkyl and...
- Photochemistry - MSU chemistry
- Photochemistry of Ketone Polymers. VI. Photolysis of Keto Diesters and Their Copolyesters
- Norrish Reaction | Chem-St
- Norrish Type I and II Reaction
- Applications of Norrish type I and II reactions in the total synthesis of n
- The Primary Photochemical Process In Simple Ketones | Chemical Reviews
- Norrish type-1 reaction: Basic concept, Mechanism and Examples - YouTube
- Norrish type-2 reaction: Basic concept, Mechanism and Examples - YouTube
- Photochemistry: Norrish Type II - YouTube
- DIGITAL PHOTOGRAPHY ANALYSIS: ANALYTICAL FRAMEWORK FOR MEASURING THE EFFECTS OF SATURATION ON PHOTO RESPONSE NON- UNIFORMITY by
- Photochemical Rearrangements Final - Baran Lab
- Image and Data Analysis Techniques | Request PDF - ResearchG
- Types of analytical techniques - YouTube
- This compound - ChemicalBook
- This compound | C16H16O | CID 11064086 - PubChem - NIH
- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and reaction kinetics - CORE
- Types of Analytical Techniques - YouTube
- 3 Photo Chemical Rearrangement Reactions | PDF | Photochemistry | Alkene - Scribd
- Week 1: Lecture 1 : Various Analytical Techniques and their applic
- Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic - ResearchG
Sources
- 1. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 2. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation Reactions Involving 3,3-Diphenyl-2-butanone
Introduction: Navigating Steric Hindrance in Aldol Condensations of 3,3-Diphenyl-2-butanone
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This reaction, which can be catalyzed by either acid or base, involves the nucleophilic addition of an enol or enolate to a carbonyl compound, often followed by dehydration to yield an α,β-unsaturated carbonyl moiety.[3][4][5]
This compound presents a unique and challenging substrate for aldol condensation reactions. The presence of two phenyl groups on the α-carbon introduces significant steric bulk, which profoundly influences both the formation of the requisite enolate intermediate and its subsequent nucleophilic attack.[6][7] Understanding and overcoming these steric challenges is paramount for the successful application of this compound in synthetic strategies. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting aldol condensation reactions with this sterically hindered ketone, offering both theoretical insights and practical protocols.
I. The Mechanistic Landscape: Base-Catalyzed vs. Acid-Catalyzed Pathways
The choice of catalyst, either basic or acidic, dictates the nature of the nucleophilic species and the overall reaction mechanism.
Base-Catalyzed Aldol Condensation: The Enolate Pathway
In the presence of a base, an α-proton of this compound is abstracted to form a resonance-stabilized enolate ion.[1][3] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone. The initial product is a β-hydroxy ketone (the aldol adduct), which may undergo dehydration, often upon heating, to form the more stable α,β-unsaturated ketone (the aldol condensation product).[2]
Due to the steric hindrance around the α-protons of this compound, the formation of the enolate can be challenging.[6] The use of a strong, non-nucleophilic base is often necessary to achieve a sufficient concentration of the enolate for the reaction to proceed efficiently.[8]
Acid-Catalyzed Aldol Condensation: The Enol Pathway
Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst first protonates the carbonyl oxygen of this compound, which facilitates its tautomerization to the corresponding enol. The enol, being nucleophilic at the α-carbon, then attacks another carbonyl molecule that has been activated by protonation.[9] Subsequent dehydration of the aldol adduct is typically facile under acidic conditions, often leading directly to the α,β-unsaturated product.[5][9]
II. Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the exploration of aldol condensations with this compound. Due to the unique steric profile of this ketone, optimization of reaction parameters such as temperature, reaction time, and catalyst loading is encouraged.
Protocol 1: Base-Catalyzed Crossed Aldol Condensation with Benzaldehyde (Claisen-Schmidt Reaction)
The Claisen-Schmidt reaction, a type of crossed aldol condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, is a powerful method for synthesizing α,β-unsaturated ketones.[5] This protocol details the reaction of this compound with benzaldehyde.
Workflow for Base-Catalyzed Aldol Condensation:
Caption: Workflow for a typical base-catalyzed aldol condensation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 95% ethanol.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq.) in water. Cool the ethanolic solution of the reactants in an ice bath and slowly add the sodium hydroxide solution dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining sodium hydroxide. The crude product can be further purified by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for both the nonpolar reactants and the ionic base.
-
Excess Benzaldehyde: Ensures complete consumption of the more valuable ketone.
-
Aqueous NaOH: A common and effective base for Claisen-Schmidt condensations.[10] The reaction is often biphasic, with the reaction occurring at the interface.
-
Ice Bath: Initial cooling helps to control the exothermic reaction upon base addition and can minimize side reactions.
-
Recrystallization: A standard technique for purifying solid organic compounds.
Protocol 2: Acid-Catalyzed Aldol Condensation with an Aliphatic Aldehyde
Acid-catalyzed conditions can be an alternative, particularly when the desired product is the dehydrated α,β-unsaturated ketone.[11]
Mechanism of Acid-Catalyzed Aldol Condensation:
Caption: Key stages of an acid-catalyzed aldol condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), an aliphatic aldehyde (e.g., propanal, 1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq.) in toluene.
-
Reaction Execution: Heat the mixture to reflux. Water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
p-TSA: A strong acid catalyst that is easy to handle and effective for this transformation.[9]
-
Toluene and Dean-Stark Apparatus: The azeotropic removal of water drives the equilibrium towards the formation of the condensation product.[4]
-
Aqueous Bicarbonate Wash: Neutralizes the acid catalyst, preventing potential degradation of the product during work-up and purification.
-
Column Chromatography: A standard technique for purifying liquid or non-crystalline solid organic compounds.
III. Data Presentation and Expected Outcomes
The success of these reactions will be highly dependent on the specific aldehyde partner used. The following table provides a hypothetical framework for summarizing experimental results.
| Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Benzaldehyde | NaOH (aq) | Ethanol | 24 | RT | Expected Moderate |
| This compound | Propanal | p-TSA | Toluene | 12 | Reflux | Expected Moderate |
| This compound | Formaldehyde | [N8,8,8,8]OH | Neat | 8 | 40 | Potentially Improved[12] |
Yields are speculative and will require experimental verification. The use of specialized catalysts like sterically hindered ionic liquids may improve selectivity and yield.[12]
IV. Troubleshooting and Overcoming Challenges
Challenge 1: Low Reactivity/No Reaction
-
Cause: Insufficient enolate formation due to steric hindrance and the acidity of the α-protons.
-
Solution (Base-Catalyzed): Switch to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the kinetic enolate.[6][8] Pre-forming the enolate before adding the aldehyde can also improve yields.[6]
-
Solution (Acid-Catalyzed): Increase the amount of acid catalyst or switch to a stronger acid. Ensure efficient water removal.
Challenge 2: Self-Condensation of the Aldehyde Partner
-
Cause: If the aldehyde partner possesses α-hydrogens, it can self-condense under the reaction conditions.
-
Solution: Use a crossed-aldol strategy where the enolate of this compound is pre-formed with a strong base like LDA, and then the aldehyde is added slowly at low temperature.[6]
Challenge 3: Retro-Aldol Reaction
-
Cause: The initial aldol addition can be reversible, especially with sterically hindered products.[2][6]
-
Solution: For base-catalyzed reactions, heating the reaction mixture can drive the reaction towards the thermodynamically more stable dehydrated condensation product.[2] For acid-catalyzed reactions, efficient removal of water is crucial.
V. Conclusion
While the steric bulk of this compound presents a significant hurdle, its successful use in aldol condensations is achievable through careful selection of reaction conditions. Understanding the interplay between catalyst choice, temperature, and reaction time is key. The protocols provided herein serve as a comprehensive starting point for researchers to explore the rich chemistry of this unique ketone, enabling the synthesis of novel α,β-unsaturated systems for applications in medicinal chemistry and materials science.
References
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI.
- Aldol Condensation. (n.d.). Sathee.
- Aldol reaction. (2023, December 27). In Wikipedia.
- Aldol Condensation. (n.d.). SATHEE.
- Singh, A. J., & Cumming, H. (n.d.). The Aldol Condensation. Magritek.
- Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES. (2002, February 7). Google Patents.
- Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. (n.d.). RSC Publishing.
- The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts.
- SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. (n.d.). Journal of Pharmaceutical Negative Results.
- Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
- Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025, August 5). Journal of Pharma Insights and Research.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- Kilway, K. V., & Drew, A. (2007). Experiment 9: Aldol Reaction. University of Missouri – Kansas City.
- 3,3 dimethyl 2-butanone + benzaldehyde aldol. (2020, November 10). Chegg.com.
- 3-Hydroxy-3-methyl-1-phenyl-1-butanone by Crossed Aldol Reaction. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- How this is the product of this Aldol reaction despite steric hindrance? (Upink question). (2024, April 21). Reddit.
- An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). NIH.
- Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction. (n.d.). ResearchGate.
- Aldol Condensation. (n.d.). Beyond Benign.
- Enols, Enolate Ions and Tautomerization. (2019, September 3). Chemistry LibreTexts.
- Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
- When 3,3-dimethyl-2-butanone undergoes aldol condensation with another carbonyl compound,. (2023, August 24). brainly.com.
- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. (2025, August 6). PDF.
- Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. (n.d.). Oberlin College and Conservatory.
- Cross‐aldol condensation of acetaldehyde with butanone under different... (n.d.). ResearchGate.
- Synthesis of 3-phenyl-2-butanone? (2020, December 16). Reddit.
- 3-methyl-2-butanone can form two enolates. Which one. (2012, November 27). Chegg.com.
- A review on stereoselectivity in aldol condensation reaction. (2024, April 4). JETIR Research Journal.
- (3S)-1,3-Diphenyl-1-butanone. (n.d.). CAS Common Chemistry.
Sources
- 1. magritek.com [magritek.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of 3,3-Diphenyl-2-butanone Derivatives
Introduction: The Significance of Stereodefined α,α-Diaryl Ketones
The architectural complexity of molecules is a cornerstone of modern drug discovery and materials science. Within this landscape, the precise three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence biological activity and material properties. The 3,3-diphenyl-2-butanone framework, featuring a chiral quaternary carbon center at the α-position to a carbonyl group, represents a privileged scaffold in a variety of biologically active molecules. The controlled synthesis of specific stereoisomers of these derivatives is therefore a critical endeavor for chemists and pharmacologists. This application note provides an in-depth guide to the stereoselective synthesis of this compound derivatives, detailing scientifically robust protocols and the underlying principles that govern their success.
Strategic Approaches to Asymmetric Synthesis
The construction of the sterically hindered quaternary stereocenter in this compound derivatives presents a formidable synthetic challenge. Several key strategies have emerged to address this, primarily focusing on the enantioselective formation of the crucial carbon-carbon bond. This guide will explore two powerful and widely applicable methods:
-
Palladium-Catalyzed Asymmetric Conjugate Addition: This approach involves the 1,4-addition of an arylboronic acid to a β-substituted cyclic enone, creating the all-carbon quaternary stereocenter with high enantioselectivity.
-
Diastereoselective Alkylation of Chiral Enolates: This classic yet effective method utilizes a chiral auxiliary to direct the facial selectivity of an enolate alkylation reaction, thereby establishing the desired stereochemistry.
Method 1: Palladium-Catalyzed Asymmetric Conjugate Addition
This powerful method leverages the ability of chiral palladium complexes to catalyze the enantioselective addition of arylboronic acids to α,β-unsaturated ketones. The choice of a suitable chiral ligand is paramount for achieving high levels of stereocontrol. Pyridineoxazoline (PyOx) ligands have proven to be particularly effective in this transformation.[1][2][3]
Reaction Mechanism and Rationale
The catalytic cycle is believed to involve the formation of a chiral palladium(II) complex. Coordination of the enone and the arylboronic acid to the metal center, followed by migratory insertion and reductive elimination, affords the desired product and regenerates the active catalyst. The chiral ligand creates a specific steric and electronic environment around the palladium atom, which dictates the facial selectivity of the nucleophilic attack of the aryl group onto the enone.
Experimental Protocol: Synthesis of (S)-3-phenyl-3-methylcyclohexan-1-one
This protocol is adapted from the work of Stoltz and coworkers and serves as a representative example for the synthesis of a chiral ketone with an all-carbon quaternary center.[1][3]
Materials:
-
3-Methylcyclohex-2-en-1-one
-
Phenylboronic acid
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
(S)-tert-ButylPyOx ligand
-
1,2-Dichloroethane (DCE), anhydrous
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Water, deionized
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OCOCF₃)₂ (5 mol%) and the (S)-tert-ButylPyOx ligand (6 mol%) to a flame-dried Schlenk flask.
-
Reaction Setup: Add anhydrous 1,2-dichloroethane (1.0 M solution based on the enone). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Addition of Reagents: To the catalyst solution, add 3-methylcyclohex-2-en-1-one (1.0 equiv) followed by phenylboronic acid (2.0 equiv).
-
Aqueous Additive: Add a solution of NH₄PF₆ in water (0.1 M, 1.0 equiv).
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 40-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (S)-3-phenyl-3-methylcyclohexan-1-one.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results:
| Substrate | Product | Yield (%) | ee (%) |
| 3-Methylcyclohex-2-en-1-one | (S)-3-phenyl-3-methylcyclohexan-1-one | >90 | >90 |
Method 2: Diastereoselective Alkylation of Chiral Enolates
This strategy relies on the temporary installation of a chiral auxiliary onto a carboxylic acid precursor. The auxiliary then directs the stereochemical outcome of a subsequent alkylation of the corresponding enolate. Evans' oxazolidinone auxiliaries are a classic example and demonstrate excellent stereocontrol.[4]
Underlying Principles of Stereodirection
The chiral auxiliary, upon formation of an imide with the carboxylic acid, creates a rigid, chelated enolate structure in the presence of a Lewis acidic metal cation (e.g., Li⁺, Na⁺). The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (in this case, an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantioenriched product.
Experimental Protocol: Synthesis of (R)-3,3-Diphenylbutanoic Acid Derivative
This protocol outlines the general steps for the diastereoselective synthesis of an α,α-disubstituted carboxylic acid derivative, which can be further transformed into the target ketone.
Materials:
-
Diphenylacetic acid
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
To a solution of diphenylacetic acid (1.0 equiv) in anhydrous THF at 0 °C, add triethylamine (1.1 equiv).
-
Slowly add pivaloyl chloride (1.05 equiv) and stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
To the oxazolidinone solution, add n-butyllithium (1.0 equiv) to form the lithium salt.
-
Cannulate the mixed anhydride solution from step 2 into the lithium salt solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the N-acyloxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the purified N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equiv) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Part C: Auxiliary Cleavage
-
The alkylated N-acyloxazolidinone can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the corresponding carboxylic acid, alcohol, or other derivatives, from which the this compound can be obtained through standard functional group manipulations.
Expected Diastereoselectivity:
For Evans' oxazolidinone auxiliaries, diastereomeric ratios of >95:5 are commonly achieved for alkylation reactions.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal through modern synthetic methodologies. The palladium-catalyzed asymmetric conjugate addition offers a highly efficient and enantioselective route, while the use of chiral auxiliaries provides a robust and predictable method for diastereoselective alkylation. The choice of method will depend on the specific substrate, desired scale, and available resources.
Future research in this area will likely focus on the development of more efficient and versatile catalyst systems, including organocatalysis and other transition-metal-catalyzed transformations. The ultimate aim is to provide a diverse toolbox for the asymmetric synthesis of this important class of compounds, enabling further exploration of their potential in medicinal chemistry and materials science.
References
- Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Angewandte Chemie International Edition, 50(41), 9733-9737. [Link]
- Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261. [Link]
- Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 123(8), 1786-1787. [Link]
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
Sources
- 1. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. york.ac.uk [york.ac.uk]
Application Notes & Protocols: A Deep Dive into the Reaction Kinetics of 3,3-Diphenyl-2-butanone
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the reaction kinetics of 3,3-diphenyl-2-butanone. Moving beyond a simple recitation of facts, this document provides a foundational understanding of the principles governing the reactivity of this sterically hindered ketone. We will delve into key reaction classes, most notably the famed pinacol rearrangement from its precursor, and explore protocols for quantifying their kinetics. This guide emphasizes the "why" behind experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable kinetic data.
Introduction: The Significance of this compound in Chemical Synthesis
This compound, a ketone characterized by a quaternary carbon bearing two phenyl groups adjacent to the carbonyl, presents a fascinating case study in steric hindrance and electronic effects on reactivity.[1][2][3][4] Its structure is closely related to the product of the pinacol rearrangement of 1,1,2-triphenylethane-1,2-diol, a classic and mechanistically rich transformation in organic chemistry.[5][6][7][8] Understanding the kinetics of reactions involving this compound and its precursors is crucial for controlling reaction pathways, optimizing yields, and designing novel synthetic routes in medicinal chemistry and materials science.
This guide will focus on two primary areas of kinetic investigation:
-
The Pinacol Rearrangement: A detailed examination of the acid-catalyzed rearrangement leading to ketones of this class. We will explore the factors influencing the reaction rate and migratory aptitudes.
-
Reactions at the Carbonyl and α-Carbon: An analysis of reactions such as enolization and nucleophilic addition, with a focus on how the bulky phenyl groups modulate reactivity.
The Pinacol Rearrangement: A Kinetic Perspective
The pinacol rearrangement is a cornerstone of organic chemistry, involving the conversion of a 1,2-diol to a carbonyl compound, typically a ketone, under acidic conditions.[8] The reaction proceeds through a carbocation intermediate, and the migration of a substituent is often the rate-determining step.
Mechanistic Underpinnings
The generally accepted mechanism for the pinacol rearrangement involves the following key steps[8]:
-
Protonation of one of the hydroxyl groups.
-
Loss of water to form a tertiary carbocation.
-
A 1,2-migratory shift of a group from the adjacent carbon to the carbocation center.
-
Deprotonation to yield the final ketone product.
The driving force for the rearrangement is the formation of a more stable oxonium ion.[8]
Diagram: Pinacol Rearrangement Pathway
Caption: Generalized mechanism of the pinacol rearrangement.
Protocol for Kinetic Analysis of the Pinacol Rearrangement
This protocol outlines a method for determining the rate constant of the acid-catalyzed pinacol rearrangement of a suitable 1,2-diol precursor to a this compound derivative.
Objective: To determine the rate law and rate constant for the rearrangement reaction.
Materials:
-
1,1,2-Triphenyl-1,2-ethanediol (or a similar precursor)
-
Anhydrous solvent (e.g., acetic acid)[5]
-
Strong acid catalyst (e.g., perchloric acid or sulfuric acid)[5]
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Internal standard for chromatography (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the diol in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the acid catalyst in the same solvent at a known concentration (e.g., 1 M).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a calculated volume of the diol stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a precise volume of the acid catalyst stock solution. Start a timer immediately.
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and prepare for chromatographic analysis.
-
-
Chromatographic Analysis:
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining diol and the formed ketone product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the diol concentration (ln[Diol]) versus time. If the reaction is first-order with respect to the diol, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') can be determined from the slope of this line (slope = -k').
-
To determine the order with respect to the acid catalyst, repeat the experiment at different acid concentrations while keeping the diol concentration constant. A plot of log(k') versus log([H+]) will give the order of the reaction with respect to the acid.
-
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic studies of the pinacol rearrangement.
Expected Kinetic Data
The following table illustrates the expected format for presenting the kinetic data obtained from the protocol described above.
| Temperature (°C) | [Diol]₀ (M) | [H⁺] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 25 | 0.1 | 0.1 | Value |
| 25 | 0.1 | 0.2 | Value |
| 35 | 0.1 | 0.1 | Value |
| 45 | 0.1 | 0.1 | Value |
From this data, the activation energy (Ea) can be determined using the Arrhenius equation by plotting ln(k') versus 1/T.
Kinetics of Reactions at the Carbonyl Group: The Case of Grignard Reagents
The carbonyl group of this compound is sterically hindered, which significantly impacts the kinetics of nucleophilic addition reactions. The reaction with Grignard reagents serves as an excellent model to study these steric effects.[9][10]
Mechanistic Considerations
Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon.[9] For sterically hindered ketones, the reaction rate is expected to be slower compared to less hindered ketones. In some cases, side reactions such as enolization or reduction may become competitive.[10]
Protocol for Competitive Kinetic Analysis with Grignard Reagents
Due to the often-rapid nature of Grignard reactions, competition kinetics can be a valuable tool to determine relative reactivities.[11]
Objective: To determine the relative rate of reaction of this compound with a Grignard reagent compared to a less hindered ketone.
Materials:
-
This compound
-
A reference ketone (e.g., acetophenone)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)[12][13]
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Internal standard for chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution containing equimolar amounts of this compound, the reference ketone, and the internal standard in anhydrous THF.
-
Cool the solution in an ice bath.
-
-
Grignard Addition:
-
Slowly add a sub-stoichiometric amount of the Grignard reagent (e.g., 0.1 equivalents) to the stirred solution of the ketones. The use of a sub-stoichiometric amount ensures that the ketones are in competition for the limited amount of reagent.
-
-
Quenching and Workup:
-
After the addition is complete, allow the reaction to proceed for a short, defined period (e.g., 5 minutes).
-
Quench the reaction by slowly adding the saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the crude reaction mixture by GC or HPLC to determine the relative amounts of unreacted this compound and the reference ketone.
-
-
Calculation of Relative Rate Constant:
-
The ratio of the rate constants (k_rel = k_diphenylbutanone / k_reference) can be calculated from the initial concentrations and the final concentrations of the two ketones.
-
Diagram: Competitive Grignard Reaction
Caption: Schematic of a competitive Grignard reaction.
Other Kinetically Relevant Reactions
Enolization
Base- or acid-catalyzed enolization is a fundamental reaction of ketones. The rate of enolization of this compound can be studied by isotopic exchange experiments (e.g., H/D exchange) followed by NMR or mass spectrometry to monitor the incorporation of deuterium. The steric bulk around the α-carbon is expected to influence the rate of proton abstraction.
Photochemical Reactions
Ketones with γ-hydrogens can undergo Norrish Type II elimination or Yang cyclization upon photochemical excitation.[14] While this compound itself lacks γ-hydrogens on the ethyl side, understanding the photochemistry of related butyrophenones can provide insights into the excited state reactivity, which is governed by the kinetics of intersystem crossing and radical pair lifetimes.[14][15]
Conclusion
The reaction kinetics of this compound and its precursors are governed by a delicate interplay of steric and electronic factors. This guide has provided a framework for investigating these kinetics through detailed, self-validating protocols. By understanding the principles behind the pinacol rearrangement and nucleophilic additions, researchers can gain greater control over synthetic outcomes and develop more efficient chemical processes. The methodologies presented here are not exhaustive but serve as a robust starting point for further exploration into the rich chemistry of this intriguing class of molecules.
References
- Gebhart, H. J., Jr., & Wright, K. J. (1954). Kinetics and Mechanism of the Pinacol Rearrangement. I. The Perchloric Acid-catalyzed Rearrangement of Benzopinacol and of Tetraphenylethylene Oxide in Acetic Acid Solution. Journal of the American Chemical Society.
- Master Organic Chemistry. (2023). Pinacol Rearrangement.
- Jin, Y., Liu, M., Cong, H., & Ge, Q. (2022). Recent Advances in Pinacol Rearrangement. Current Organic Chemistry, 26(5), 507-525.
- ChemicalBook. (n.d.). This compound.
- Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement.
- Smith, W. (n.d.). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. International Journal of Future Medical Reviews.
- Study.com. (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
- Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. Journal of Organic Chemistry, 65(5), 1188-1192.
- ChemicalBook. (n.d.). This compound.
- Landau, E. F., Leonard, F., Carroll, R. H., & Spoerri, P. E. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2 and Related Compounds. Journal of the American Chemical Society, 67(10), 1751–1753.
- National Center for Biotechnology Information. (n.d.). This compound.
- Vahala, E., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. Molecules, 28(17), 6359.
- Jayasree, B., & Ramamurthy, V. (1997). Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination. Journal of Organic Chemistry, 62(10), 3180-3188.
- Michigan State University Department of Chemistry. (n.d.). Rearrangement.
- Aranda, A., et al. (2024).
- National Center for Biotechnology Information. (n.d.). 3-Methyl-1,3-diphenylbutan-2-one.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Zhang, Y., et al. (2021). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. Green Chemical Engineering, 2(3), 302-311.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Bouzidi, H., et al. (2014). Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577-3580.
- Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
- Padwa, A., & Kulkarni, Y. S. (1984). Synthesis and reactions of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone. The Journal of Organic Chemistry, 49(20), 3742-3749.
- ChemicalBook. (n.d.). This compound CAS#:.
- Srinivasan, R., & Boué, S. (1970). Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization. The Journal of Chemical Physics, 52(11), 5843-5848.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone, 5355-63-5.
Sources
- 1. This compound [chemicalbook.com]
- 2. This compound [amp.chemicalbook.com]
- 3. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Pinacol Rearrangement [ouci.dntb.gov.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijfmr.com [ijfmr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aroonchande.com [aroonchande.com]
- 13. researchgate.net [researchgate.net]
- 14. Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization for The Journal of Chemical Physics - IBM Research [research.ibm.com]
Application Notes & Protocols: Strategic Use of Protecting Groups in Grignard Synthesis
Introduction: The Grignard Reagent's Dilemma - Acidity and Incompatibility
The Grignard reaction is a cornerstone of synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon, such as that in a carbonyl group, to form secondary or tertiary alcohols.[2] However, the immense power of the Grignard reagent is also its greatest liability. The highly polarized carbon-magnesium bond renders the organic moiety not only a potent nucleophile but also a remarkably strong base.[3] This basicity leads to a critical limitation: the absolute intolerance of Grignard reagents to even mildly acidic protons.[1][3]
Functional groups such as alcohols, thiols, amines, and terminal alkynes possess acidic protons that will rapidly and irreversibly quench the Grignard reagent through a simple acid-base reaction, which is kinetically far more favorable than nucleophilic addition.[3] This side reaction consumes the Grignard reagent, prevents the desired C-C bond formation, and ultimately leads to reaction failure.[4][3] Therefore, the presence of such functional groups in either the organohalide precursor or the electrophilic substrate is strictly prohibitive.[4] To circumvent this fundamental incompatibility, a strategy of temporarily masking, or "protecting," the interfering functional group is employed.[3][5][6] This guide provides a comprehensive overview and detailed protocols for the strategic use of protecting groups, with a primary focus on silyl ethers for the protection of alcohols, in the context of Grignard synthesis.
The Philosophy of Protection: Criteria for an Ideal Protecting Group
A protecting group is a molecular "disguise" for a functional group. It is temporarily installed to render the functional group inert to a specific set of reaction conditions, and then cleanly removed later in the synthetic sequence to reveal the original functionality.[3] An ideal protecting group (PG) should meet several stringent criteria:
-
Ease of Installation: It should be introduced selectively and in high yield onto the desired functional group under mild conditions that do not affect other parts of the molecule.
-
Stability (Inertness): The protected group must be robust and completely stable to the conditions of the subsequent reaction(s) (e.g., Grignard reagent formation and addition).[7]
-
Ease of Removal (Deprotection): It must be readily and selectively removed in high yield under mild conditions that do not compromise the newly formed structure or other functional groups.[7]
-
Minimal Introduction of New Stereocenters: The protecting group itself should not introduce unwanted stereochemical complexity.
-
High Atom Economy: The reagents used for protection and deprotection should be efficient and generate minimal waste.[7]
Silyl Ethers: The Workhorse Protecting Group for Alcohols
For the protection of alcohols in Grignard synthesis, silyl ethers are the most widely employed and effective class of protecting groups.[3][8][9] They are formed by reacting the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a mild base.[8][10] The resulting silyl ether masks the acidic hydroxyl proton, is stable to strongly basic and nucleophilic reagents like Grignards, and can be selectively removed under conditions that are typically orthogonal to the newly formed C-C bond.[5][8]
The stability and reactivity of silyl ethers are conveniently tuned by altering the steric bulk of the substituents on the silicon atom.[11] This allows for a strategic, multi-layered protection strategy if needed.
Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Silyl Group | Abbreviation | Silylating Agent | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | 1 (Least Stable) | Very mild acid (e.g., aqueous HCl in MeOH), K₂CO₃/MeOH[12] |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | ~64 | Mild acid, Fluoride ion (TBAF)[12] |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | ~20,000 | Fluoride ion (TBAF), Stronger acid (e.g., aq. HF, AcCl/MeOH)[12][13] |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | ~700,000 | Fluoride ion (TBAF), Strong acid[12] |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | ~5,000,000 (Most Stable) | Fluoride ion (TBAF), Strong acid[12] |
Relative stability data is a general guide and can vary with substrate and reaction conditions.[12]
For most standard Grignard applications, the tert-Butyldimethylsilyl (TBDMS) group offers an optimal balance of stability, ease of handling, and selective deprotection, making it a frequent choice in multistep synthesis.[11]
Experimental Workflow & Protocols
The overall strategy for employing a protecting group in a Grignard synthesis follows a logical three- or four-step sequence.
Caption: General workflow for Grignard synthesis involving a protecting group.
Protocol 1: Protection of a Primary Alcohol using TBDMSCl
This protocol details the selective protection of a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether. The steric bulk of the TBDMS group favors reaction with less hindered primary alcohols over secondary or tertiary ones.[14]
Materials:
-
Substrate (containing primary alcohol): 1.0 eq
-
tert-Butyldimethylsilyl chloride (TBDMSCl): 1.1 - 1.2 eq
-
Imidazole: 2.0 - 2.2 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
To this stirred solution, add TBDMSCl (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[14]
-
Once complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and imidazole.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.[14]
Mechanism of TBDMS Protection:
Caption: Imidazole acts as both a base and a nucleophilic catalyst.
Protocol 2: Grignard Reaction and Subsequent Deprotection
This protocol assumes the successful formation of a Grignard reagent from a TBDMS-protected halo-alcohol, followed by its reaction with an aldehyde and final deprotection.
Materials:
-
TBDMS-protected Grignard reagent in THF
-
Aldehyde (e.g., benzaldehyde): 1.0 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF: 1.1 - 1.5 eq[12]
-
Diethyl ether or Ethyl acetate
Procedure:
Part A: Grignard Addition
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of the TBDMS-protected Grignard reagent dropwise to the stirred aldehyde solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected secondary alcohol.
Part B: Deprotection of the TBDMS Ether
-
Dissolve the crude TBDMS-protected alcohol from Part A in THF at room temperature.[12]
-
Add the 1.0 M TBAF solution in THF (1.2 eq) dropwise to the stirred solution.[12]
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the silyl ether and the appearance of the more polar diol product.[12]
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diol by flash column chromatography.
Mechanism of Fluoride-Mediated Deprotection:
The exceptional strength of the Silicon-Fluorine bond (Si-F bond energy is ~582 kJ/mol) is the thermodynamic driving force for this deprotection.[8]
Caption: Fluoride attack on silicon forms a strong Si-F bond, releasing the alkoxide.
Protecting Other Incompatible Functional Groups
While alcohols are the most common challenge, other functional groups with acidic protons or incompatible reactivity must also be protected.
Table 2: Protecting Groups for Other Functionalities
| Functional Group | Acidic Proton pKa | Common Protecting Group | Protection Reagent | Deprotection Conditions |
| Primary/Secondary Amine | ~38-40[15] | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O)[16] | Strong acid (TFA, HCl)[16] |
| Primary/Secondary Amine | ~38-40[15] | Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C)[16] |
| Terminal Alkyne | ~25[15] | Trimethylsilyl (TMS) | TMSCl, base | Fluoride (TBAF) or mild base (K₂CO₃/MeOH) |
| Aldehyde/Ketone | (α-H ~19-20)[15][17] | Acetal/Ketal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst[18] | Aqueous acid[18] |
Note: While the α-protons of carbonyls are acidic, the primary incompatibility is the electrophilicity of the carbonyl carbon itself, which would be attacked by a Grignard reagent present in the same molecule.[5]
Conclusion and Best Practices
The strategic use of protecting groups is an indispensable tool that dramatically expands the scope of the Grignard reaction, enabling the synthesis of complex molecules that would otherwise be inaccessible. The TBDMS group, in particular, provides a robust and reliable method for the temporary masking of hydroxyl groups.
Key Takeaways for Researchers:
-
Always consider acidity: Before planning any Grignard synthesis, meticulously analyze all functional groups in both the halide and electrophile for acidic protons (pKa < ~40). Approximate pKa values for common functional groups are: Carboxylic Acids (~5), Phenols (~10), Alcohols/Water (~16-18), and Terminal Alkynes (~25).[15][17][19]
-
Choose the right PG: Select a protecting group based on the specific conditions of your planned reaction sequence. Ensure its stability and that its deprotection conditions are orthogonal to other sensitive functionalities in your molecule.
-
Anhydrous conditions are paramount: The success of both the protection step (for silyl ethers) and, most critically, the Grignard reaction itself, hinges on the rigorous exclusion of water and protic solvents.[1]
-
Monitor reactions: Use TLC or other appropriate analytical techniques to carefully monitor the progress of protection and deprotection reactions to ensure complete conversion and avoid side reactions.
By mastering these principles and protocols, researchers can confidently harness the full synthetic power of the Grignard reaction in their drug development and chemical research endeavors.
References
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest.
- Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Chemistry Steps.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry.
- Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.
- University of Wisconsin. (n.d.). Approximate pKa chart of the functional groups.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps.
- Reich, H. (n.d.). Bordwell pKa Table. Organic Chemistry Data.
- Wikipedia. (n.d.). Grignard reaction. Wikipedia.
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Request PDF.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- Scribd. (n.d.). Functional Group pKa Values Chart. Scribd.
- Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Fiveable. (n.d.). Protection of Alcohols. Fiveable.
- Study.com. (n.d.). Grignard Reaction | Synthesis, Mechanism & Examples. Study.com.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2019). 13.16: Protection of Alcohols. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Request PDF.
- SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts.
- Sciencemadness.org. (2022). Question about amine protection for Grignard reaction. Sciencemadness.org.
- SlideShare. (n.d.). Protection of carbonyl and carboxyl group. SlideShare.
- Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Chemistry Stack Exchange.
- Kocienski, P. J. (n.d.). Chapter 2 Carbonyl Protecting Groups.
- YouTube. (2022). Preparation of Alcohols via Grignard's Reagent. YouTube.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- YouTube. (2013). Anhydrides as protecting groups. YouTube.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.indiana.edu [chem.indiana.edu]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Alternative Synthetic Routes to 3,3-Diphenyl-2-butanone
Introduction
3,3-Diphenyl-2-butanone is a valuable ketone scaffold in organic synthesis, serving as a precursor to various more complex molecules in pharmaceutical and materials science research. The unique structural feature of a quaternary carbon atom adjacent to the carbonyl group presents both a synthetic challenge and an opportunity for the development of innovative chemical transformations. This document provides detailed application notes and protocols for alternative synthetic routes to this compound, offering researchers a selection of methodologies to suit different starting material availability and experimental constraints. The presented routes are chosen for their didactic value in illustrating diverse synthetic strategies, including rearrangement, electrophilic aromatic substitution, and organometallic chemistry.
Route 1: Pinacol Rearrangement of 2,3-Diphenyl-2,3-butanediol
The pinacol rearrangement is a classic and highly efficient method for the synthesis of ketones bearing a quaternary center adjacent to the carbonyl group. This acid-catalyzed rearrangement of a 1,2-diol proceeds through a carbocation intermediate, with the migratory aptitude of the substituents often dictating the final product. For the synthesis of this compound, the precursor 2,3-diphenyl-2,3-butanediol undergoes a rearrangement where a phenyl group migrates.
Mechanistic Rationale
The reaction is initiated by the protonation of one of the hydroxyl groups of the vicinal diol, followed by the loss of a water molecule to form a tertiary carbocation. A 1,2-shift of a phenyl group from the adjacent carbon to the carbocation center then occurs. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion. Subsequent deprotonation of the oxonium ion yields the final ketone product, this compound. The migratory aptitude of a phenyl group is generally greater than that of a methyl group, ensuring the selective formation of the desired product.[1][2][3][4]
Diagram 1: Pinacol Rearrangement Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3-Diphenyl-2-butanone
Welcome to the technical support center for the synthesis of 3,3-Diphenyl-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the primary synthetic route, provide detailed protocols, and address specific issues in a direct question-and-answer format.
Primary Synthetic Route: The Pinacol Rearrangement
The most common and illustrative laboratory-scale synthesis of this compound is achieved through the acid-catalyzed pinacol rearrangement of 2,3-diphenyl-2,3-butanediol. This reaction is a classic example of a 1,2-rearrangement driven by the formation of a stable carbocation and the subsequent creation of a carbonyl group.[1][2]
Overall Reaction:
(2,3-diphenyl-2,3-butanediol) --[H⁺, Heat]--> (this compound) + H₂O
The mechanism involves protonation of a hydroxyl group, loss of water to form a tertiary carbocation, followed by a 1,2-migration of a phenyl group to form a more stable, resonance-delocalized oxonium ion, which then deprotonates to yield the final ketone product.[3][4]
Mechanistic Pathway
The following diagram illustrates the step-by-step mechanism of the pinacol rearrangement for this specific synthesis.
Sources
Technical Support Center: Synthesis of 3,3-Diphenyl-2-butanone
Welcome to the technical support center for the synthesis of 3,3-diphenyl-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and troubleshoot issues encountered during the synthesis of this ketone. Below, you will find a comprehensive guide in a question-and-answer format, detailing the formation of common side products and strategies for their mitigation.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several primary routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The two most prevalent methods are the Pinacol Rearrangement and the Friedel-Crafts Acylation. Understanding the mechanisms of these reactions is the first step in diagnosing and preventing the formation of unwanted side products.
Pinacol Rearrangement
This classic rearrangement reaction involves the acid-catalyzed conversion of a 1,2-diol (a pinacol) to a ketone.[1] For the synthesis of this compound, the required precursor is 2,3-diphenyl-2,3-butanediol. The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of a substituent.[2][3]
Friedel-Crafts Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, allowing for the attachment of substituents to an aromatic ring.[4] In the context of this compound synthesis, this could involve the acylation of benzene with a suitable acyl halide or anhydride, though this is a less direct route and prone to isomer formation. A more common approach involves the reaction of an appropriate electrophile with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Q1: I'm attempting the synthesis via a Pinacol rearrangement of 2,3-diphenyl-2,3-butanediol and my yield is low with a mixture of products. What are the likely side products?
A1: The Pinacol rearrangement is a powerful tool, but its success hinges on the stability of the carbocation intermediate and the migratory aptitude of the substituents. In an unsymmetrical diol, the reaction pathway is dictated by the formation of the more stable carbocation.[6]
Common Side Products and Causes:
-
Isomeric Ketones (e.g., 1,2-diphenyl-1-propanone): The formation of an isomeric ketone can occur if the less stable carbocation is formed, leading to the migration of a different group. In the case of 2,3-diphenyl-2,3-butanediol, the formation of the tertiary benzylic carbocation is highly favored, making the desired product the major one. However, under harsh conditions or with certain acid catalysts, alternative pathways can become more prominent.
-
Dehydration Products (Alkenes): Instead of rearrangement, the carbocation intermediate can undergo elimination of a proton to form an alkene. This is more likely at higher temperatures or with non-nucleophilic acids.
-
Unreacted Starting Material: Incomplete reaction due to insufficient acid catalyst, low reaction temperature, or short reaction time will result in the presence of the starting diol in the final product mixture.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient acid catalyst or reaction time. | Increase the molar ratio of the acid catalyst (e.g., H₂SO₄) and monitor the reaction progress by TLC until the starting material is consumed. |
| Alkene Formation | High reaction temperature. | Maintain a lower reaction temperature. The reaction is often exothermic, so controlled addition of the diol to the acid may be necessary. |
| Isomeric Products | Sub-optimal acid catalyst. | While sulfuric acid is common, exploring other Brønsted or Lewis acids might improve selectivity. |
Workflow for Troubleshooting Pinacol Rearrangement
Caption: Troubleshooting workflow for Pinacol rearrangement.
Q2: My synthesis involves a Grignard reaction to form a tertiary alcohol precursor, but the reaction is sluggish and gives multiple byproducts. What could be the issue?
A2: The synthesis of the tertiary alcohol precursor for a subsequent rearrangement often involves a Grignard reaction.[7] For example, reacting an ester with two equivalents of a Grignard reagent can yield a tertiary alcohol.[8][9] However, Grignard reagents are highly reactive and sensitive, leading to potential side reactions.[10]
Common Side Products and Causes:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[10] This results in the recovery of the starting ketone after workup.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol.
-
Wurtz Coupling Products: The Grignard reagent can couple with any unreacted alkyl halide, leading to the formation of a hydrocarbon byproduct.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture or protic impurities. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[11] |
| Starting Material Recovery | Steric hindrance or enolization. | Use a less sterically hindered Grignard reagent if possible. Consider using a cerium (III) chloride to increase the nucleophilicity of the organometallic reagent. |
| Reduction Byproducts | Grignard reagent with β-hydrogens. | Choose a Grignard reagent without β-hydrogens if the synthesis allows. |
Q3: I am using a Friedel-Crafts type reaction and obtaining a mixture of isomers. How can I improve the regioselectivity?
A3: Friedel-Crafts reactions are notorious for producing isomeric products, especially when the aromatic ring is already substituted.[12] The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile.
Common Side Products and Causes:
-
Positional Isomers: The electrophile can add to the ortho, meta, or para positions of the aromatic ring. The ratio of these isomers is dependent on the electronic and steric nature of the substituents already present.
-
Polyalkylation/Polyacylation: The product of a Friedel-Crafts alkylation is more reactive than the starting material, leading to multiple additions of the electrophile to the same aromatic ring.[12] This is less of a problem in acylations as the product is deactivated.[4]
-
Rearrangement of the Electrophile: The carbocation generated from the electrophile can rearrange to a more stable carbocation before attacking the aromatic ring.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Isomer Mixture | Poor regioselectivity. | Change the catalyst or solvent to influence the steric environment of the reaction. Consider using a blocking group to direct the substitution to the desired position. |
| Poly-substitution | Over-reaction. | Use a large excess of the aromatic substrate to favor mono-substitution. For acylations, a stoichiometric amount of the Lewis acid is often required, which complexes with the product and deactivates it.[4] |
| Rearranged Products | Carbocation rearrangement. | Use a milder Lewis acid or lower the reaction temperature to disfavor rearrangement. |
Mechanistic View of Isomer Formation in Friedel-Crafts Reactions
Caption: Pathways leading to isomeric products in Friedel-Crafts reactions.
Section 3: Analytical Characterization of Products and Side Products
Accurate identification of the main product and any impurities is crucial for optimizing the reaction and ensuring the quality of the final compound.
Q4: What analytical techniques are best for identifying this compound and its potential side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. Isomers can often be separated by GC and distinguished by their mass spectra.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule. For this compound, one would expect to see characteristic signals for the acetyl group, the quaternary carbon, and the two phenyl groups.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1710 cm⁻¹ is a key indicator of a ketone. The exact frequency can help distinguish between different ketone isomers.[13]
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| ¹H NMR | Singlet for the acetyl protons (~2.1 ppm), singlet for the methyl protons on the quaternary carbon (~1.9 ppm), multiplet for the aromatic protons (~7.2-7.4 ppm). |
| ¹³C NMR | Signal for the carbonyl carbon (~210 ppm), signal for the quaternary carbon (~60 ppm), signals for the aromatic carbons (~126-145 ppm), and signals for the methyl carbons. |
| MS (EI) | Molecular ion peak (m/z 224), and characteristic fragment ions. |
| IR | Strong C=O stretch around 1710 cm⁻¹. |
Section 4: General Protocol for Synthesis via Pinacol Rearrangement
This protocol provides a general procedure for the synthesis of this compound from 2,3-diphenyl-2,3-butanediol.
Materials:
-
2,3-diphenyl-2,3-butanediol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diphenyl-2,3-butanediol in glacial acetic acid.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). Pinacol Rearrangement.
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Quora. (2019). What is an example of pinacolone rearrangement?.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
- Pinacol-pinacolone rearrangement. (n.d.).
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Khan, I., & Ali, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(51), 29074-29099. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Zard, S. Z., & El-Sohly, M. A. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of analytical toxicology, 36(8), 567–574. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Pinacol Rearrangement [organic-chemistry.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Grignard Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Grignard reaction. As a Senior Application Scientist, I understand that while the Grignard reaction is a cornerstone of synthetic chemistry for its ability to form carbon-carbon bonds, its sensitivity can lead to frustrating failures.[1] This guide is structured to provide you with in-depth, field-proven insights to diagnose and resolve common issues you may encounter during your experiments. We will explore the "why" behind each step, ensuring a robust understanding that leads to successful and reproducible outcomes.
Troubleshooting Guide: From Initiation to Isolation
This section addresses specific, observable problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: The Grignard reagent formation does not initiate.
Symptom: You've added a portion of your organic halide to the magnesium turnings in anhydrous ether, but there are no visual cues of a reaction—no cloudiness, spontaneous warming, or bubbling is observed.[2]
Probable Causes & Solutions:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which is unreactive towards the organic halide.[3][4] This oxide layer physically prevents the magnesium from reacting.
-
Solution 1: Mechanical Activation. The most direct approach is to expose a fresh magnesium surface. Under an inert atmosphere, use a dry glass rod to gently crush some of the magnesium turnings against the side of the flask.[3][5] This mechanical grinding will break the oxide layer.
-
Solution 2: Chemical Activation. A small crystal of iodine can be added to the magnesium.[2][5][6] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose the reactive metal. The disappearance of the purple iodine color is an indicator of activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with the magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[5][6]
-
-
Presence of Trace Water: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water in the glassware, solvent, or starting materials.[7][8][9] This protonolysis reaction forms an alkane from the Grignard reagent, rendering it inactive for the desired carbonyl addition.[8][9]
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon.[5][10] Solvents must be of anhydrous grade and preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).[5][10]
-
-
Induction Period: Some Grignard reactions, particularly with less reactive halides like chlorides, naturally have a longer induction period.[5]
Issue 2: The reaction starts but then stops, or the yield is very low.
Symptom: The reaction initiated, but the magnesium is not fully consumed, or after workup, the yield of the desired alcohol is significantly lower than expected.
Probable Causes & Solutions:
-
Insufficiently Anhydrous Conditions: As mentioned, water is the nemesis of the Grignard reaction.[7][8] If moisture is introduced during the reaction (e.g., from the atmosphere or impure reagents), it will continuously consume the Grignard reagent as it forms.[7]
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use septa and syringes for reagent transfers. Ensure your organic halide and any subsequent electrophiles are also anhydrous.[5]
-
-
Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the starting organic halide to form a dimer (R-R).[14][15] This is particularly problematic with more reactive halides (iodides > bromides > chlorides) and at higher concentrations and temperatures.[1][16]
-
Solution: Add the organic halide solution dropwise to the magnesium suspension.[17] This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of the Wurtz reaction. Control the reaction temperature with an ice bath if the exothermic reaction becomes too vigorous.[13]
-
-
Enolization of the Carbonyl Substrate: If your target carbonyl compound has acidic α-protons, the Grignard reagent can act as a base rather than a nucleophile, deprotonating the α-carbon to form an enolate.[2][18] This consumes the Grignard reagent and results in the recovery of the starting ketone or aldehyde after acidic workup.
-
Solution: This is more common with sterically hindered ketones or bulky Grignard reagents.[18] Consider using a less hindered Grignard reagent if possible. Alternatively, adding the carbonyl substrate to the Grignard reagent at low temperatures (e.g., -78 °C) can favor nucleophilic addition over enolization.[19]
-
Issue 3: The reaction mixture turns dark brown or black.
Symptom: During the formation or reflux of the Grignard reagent, the solution becomes very dark.
Probable Causes & Solutions:
-
Decomposition: This can be caused by impurities in the magnesium or organic halide that catalyze the decomposition of the Grignard reagent.[2]
-
Solution: Use high-purity magnesium turnings and purify your organic halide if its quality is suspect.
-
-
Formation of Finely Divided Metal: Side reactions, such as Wurtz coupling, can sometimes produce finely divided metals that result in a dark-colored suspension.[2]
-
Solution: While the color change itself may not be detrimental, it can be an indicator of significant side reactions. If the yield is low, address the potential for Wurtz coupling as described above.
-
Frequently Asked Questions (FAQs)
Q1: Why must the reaction be performed in an ether solvent like diethyl ether or THF?
A1: Ethereal solvents are crucial for two main reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[20] Second, the lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent.[20][21] This stabilization is essential for the reagent's formation and reactivity.
Q2: How can I be sure my Grignard reagent has formed and what is its concentration?
A2: Visual cues like the disappearance of magnesium and a cloudy, grayish appearance are good indicators.[22] However, for stoichiometric control, determining the concentration is critical. Direct titration is a common and accurate method. One popular method involves titrating the Grignard solution with a standardized solution of a secondary alcohol, like sec-butanol or (-)-menthol, in the presence of an indicator like 1,10-phenanthroline.[23][24] The Grignard reagent forms a colored complex with the indicator, and the endpoint is the disappearance of this color.[23]
Q3: Can I prepare a Grignard reagent from an organic halide that contains an acidic functional group, like an alcohol or a carboxylic acid?
A3: No, not directly. The Grignard reagent is a strong base and will react with any acidic protons present in the same molecule, a process known as "self-quenching".[7] If your starting material contains functional groups like -OH, -NH, -SH, or -COOH, you must first "protect" them. This involves converting the acidic group into a non-acidic derivative (e.g., converting an alcohol to a silyl ether) before forming the Grignard reagent.[7] The protecting group can then be removed after the Grignard reaction is complete.
Q4: What is the difference in reactivity between alkyl chlorides, bromides, and iodides?
A4: The reactivity of the organic halide for Grignard formation follows the trend I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and prone to Wurtz coupling. Alkyl bromides offer a good balance of reactivity and stability and are most commonly used.[4] Alkyl chlorides are less reactive and may require more vigorous conditions or activation to initiate the reaction.[4]
Key Experimental Protocols
Protocol 1: Activation of Magnesium Turnings with Iodine
-
Place the required amount of magnesium turnings into a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Ensure the system is under a positive pressure of dry nitrogen or argon.
-
Add one or two small crystals of iodine.[6]
-
Gently warm the flask with a heat gun until purple iodine vapors are observed rising and interacting with the magnesium surface.
-
Allow the flask to cool to room temperature. The magnesium should now have a more activated surface, ready for the addition of the organic halide.
Protocol 2: Titration of Grignard Reagent Concentration
This protocol provides a method for determining the molarity of your Grignard reagent.
-
Under an inert atmosphere, add approximately 5 mg of 1,10-phenanthroline to a dry flask.[23]
-
Add 2 mL of anhydrous THF to dissolve the indicator.
-
Carefully add a known volume (e.g., 1.00 mL) of your Grignard solution to the flask via a syringe. A distinct color should form.
-
Titrate this solution with a standardized solution of sec-butanol in anhydrous toluene (e.g., 1.0 M) dropwise from a burette or syringe until the color just disappears.
-
Record the volume of the titrant used and calculate the molarity of the Grignard reagent.
Data Summary
| Problem | Primary Cause | Key Solution | Underlying Principle |
| Failure to Initiate | MgO layer on magnesium | Mechanical or chemical activation | Exposing fresh, reactive Mg surface |
| Low Yield | Presence of water | Rigorous drying of all components | Grignard reagent is a strong base |
| Low Yield | Wurtz coupling (R-R formation) | Slow, dropwise addition of halide | Minimizing halide concentration |
| Low Yield | Enolization of carbonyl | Low reaction temperature | Favoring nucleophilic addition over proton abstraction |
| Darkening of Solution | Impurities/Side Reactions | Use pure reagents | Minimizing decomposition pathways |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing a failed Grignard reaction.
Caption: A workflow for troubleshooting failed Grignard reactions.
References
- Grignard Reaction. (n.d.). University of California, Davis, Chem 118L.
- Grignard reaction. (2023, December 29). In Wikipedia.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com.
- How does water affect a Grignard reaction? (2023, October 2). Filo.
- Grignard Reaction Mechanism. (n.d.). BYJU'S.
- How dangerous is actually adding water to Grignard reagent? (2019, April 28). Reddit.
- Leonhardt, K., Kissing, F., & Güth, S. (2023). Selectivity of Grignard reagent formation: From semibatch to continuous lab and pilot scale. Organic Process Research & Development, 27(10), 1846–1855. [Link]
- Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE.
- The Grignard Reaction | Synthesis, Mechanism & Examples. (n.d.). Study.com.
- Grignard-Like Reaction in Water. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Tuulmets, A., Panov, D., & Nguyen, B. T. (2007). A Kinetic View of the Mechanism of the Grignard Reaction with Alkoxysilanes.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Testing Grignard reagent formation. (2020, July 15). Reddit.
- Leonhardt, K., Kissing, F., & Güth, S. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
- Grignard decomposition. (2017, July 7). Reddit.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023, September 5). SN Applied Sciences.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
- Tuulmets, A., Panov, D., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(26), 5677-5681. [Link]
- Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE CUET.
- Leonhardt, K., Kissing, F., & Güth, S. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- Grignard reagent. (2023, December 29). In Wikipedia.
- Grignard successes and failures. (2016, February 19). Sciencemadness Discussion Board.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate.
- Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE.
- An introduction to Grignard reagents. (n.d.). Chemguide.
- Gilman, H., Wilkinson, P. D., Fishel, W. P., & Meyers, C. H. (1923). THE QUANTITATIVE ESTIMATION OF THE GRIGNARD REAGENT. Journal of the American Chemical Society, 45(1), 150-158. [Link]
- Failed Grignard Reaction? (2022, January 7). Reddit.
- In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? (n.d.). Homework.Study.com.
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S.
- Which synthesis of a Grignard reagent would fail to occur as written? (2020, May 4). Chegg.
- List all the possible sources of error that can. (2021, November 16). Chegg.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. homework.study.com [homework.study.com]
- 12. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Grignard Reaction [organic-chemistry.org]
- 19. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 20. leah4sci.com [leah4sci.com]
- 21. byjus.com [byjus.com]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Preventing byproduct formation in acetoacetic ester synthesis
A Guide to Minimizing Byproduct Formation for Research & Development Professionals
Welcome to the technical support center for the Acetoacetic Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile C-C bond-forming reaction. We will address common challenges and provide in-depth, field-proven solutions to help you minimize byproduct formation and maximize the yield of your desired ketone product. Our focus is not just on the "how," but the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we tackle the most common issues encountered during the acetoacetic ester synthesis in a direct Q&A format.
Question 1: My reaction is producing a significant amount of an O-alkylated byproduct alongside my desired C-alkylated ketone. How can I improve the C-alkylation selectivity?
Answer: This is a classic regioselectivity problem arising from the fact that the enolate of ethyl acetoacetate is an ambident nucleophile—it has two nucleophilic sites, the α-carbon and the oxygen atom.[1] The outcome of the C- vs. O-alkylation competition is governed by several factors, which you can manipulate to favor the desired C-C bond formation.[2]
Core Principle: Hard and Soft Acids and Bases (HSAB)
The underlying principle is HSAB theory. The α-carbon is a "soft" nucleophile, while the enolate oxygen is a "hard" nucleophile.[1] To favor C-alkylation, you should use a "soft" electrophile.
Key Factors and Solutions:
-
Electrophile Choice: Soft electrophiles, like primary alkyl iodides and bromides, preferentially react at the soft carbon center.[1] Hard electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl tosylates, are more likely to react at the hard oxygen center, leading to the O-alkylated vinyl ether byproduct.[1]
-
Recommendation: Whenever possible, use an alkyl iodide (R-I) or bromide (R-Br) instead of a chloride (R-Cl) or tosylate (R-OTs). The reactivity order for promoting C-alkylation is generally I > Br > Cl.[3]
-
-
Solvent System: The solvent's ability to solvate the enolate and its counterion is critical.[1]
-
Protic Solvents (e.g., Ethanol): These solvents form hydrogen bonds with the enolate's oxygen atom. This solvation "shields" the oxygen, making it less available for reaction and thus strongly favoring C-alkylation.[1][2] This is why the classic acetoacetic ester synthesis using sodium ethoxide in ethanol is so effective for C-alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating the metal counterion (like Na⁺ or K⁺), leaving a more exposed and reactive "naked" oxygen anion.[2][4] This significantly increases the amount of O-alkylation.
-
Recommendation: For standard primary and secondary alkyl halides, use an alcohol solvent corresponding to the ester (e.g., absolute ethanol for ethyl acetoacetate) to maximize C-alkylation.
-
-
Metal Counterion: Larger, "softer" cations like K⁺ can lead to more O-alkylation compared to smaller, "harder" cations like Li⁺, which coordinate more tightly to the oxygen.[2][5]
-
Recommendation: Using sodium ethoxide (NaOEt) or even a lithium-based base (like LDA, though often overkill) in the appropriate solvent system will favor C-alkylation over a potassium-based base like potassium tert-butoxide.
-
Caption: Excess base can deprotonate the desired product, leading to a second alkylation.
Question 3: My overall yield is low, and I suspect hydrolysis of the ester group during the reaction. How can I prevent this?
Answer: Saponification (hydrolysis) of the ethyl ester to a carboxylate is a potential side reaction, especially under harsh basic conditions or during workup. [6][7]This is problematic because the resulting β-keto acid can prematurely decarboxylate or complicate purification.
Key Factors and Solutions:
-
Choice of Base: The base is crucial. Using a hydroxide base (like NaOH or KOH) for the initial deprotonation is a common mistake, as it will readily hydrolyze the ester. [7][8] * Recommendation: Always use an alkoxide base that matches the alkyl group of your ester. [8]For ethyl acetoacetate, use sodium ethoxide (NaOEt). For methyl acetoacetate, use sodium methoxide (NaOMe). This way, even if the base acts as a nucleophile in a transesterification reaction, the product is identical to the starting material, creating a non-destructive equilibrium.
-
Anhydrous Conditions: Water is the enemy of enolate chemistry.
-
Workup Procedure: The final hydrolysis and decarboxylation step should be a deliberate, separate reaction. Premature hydrolysis can be triggered by a prolonged or overly basic aqueous workup of the alkylation step.
-
Recommendation: After the alkylation is complete, quench the reaction carefully with a mild acid source, such as a saturated aqueous ammonium chloride (NH₄Cl) solution, especially if a strong base like NaH was used. [3]For standard NaOEt/EtOH reactions, a simple aqueous workup followed by extraction is usually sufficient before proceeding to the dedicated hydrolysis/decarboxylation step.
-
Protocols & Data Reference
Table 1: Troubleshooting Guide Summary
| Problem | Primary Cause | Recommended Solution | Key Parameters to Control |
| O-Alkylation | Reaction at enolate oxygen | Use soft electrophiles (R-I, R-Br); Use protic solvent (e.g., EtOH). [1][2] | Electrophile, Solvent |
| Di-alkylation | Deprotonation of mono-alkylated product | Use slight excess of ester; Slow addition of alkyl halide. [4][9] | Stoichiometry, Addition Rate |
| Ester Hydrolysis | Incorrect base; Water contamination | Use matching alkoxide base (e.g., NaOEt for ethyl ester); Ensure anhydrous conditions. [3][8] | Base Choice, Solvent Purity |
| Low Yield | Incomplete enolate formation; Water | Use fresh, high-quality base; Use anhydrous solvents and dried glassware. [3] | Reagent Quality, Reaction Setup |
| Self-Condensation | Reaction of enolate with starting ester | Generally not a major issue due to the high acidity of the starting ester, which exists primarily as the enolate. [10] | N/A (low probability) |
Optimized Protocol for Mono-Alkylation of Ethyl Acetoacetate
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing common byproducts.
Materials:
-
Absolute Ethanol (Anhydrous)
-
Sodium Metal (or commercial Sodium Ethoxide)
-
Ethyl Acetoacetate (1.1 equivalents)
-
Primary Alkyl Bromide or Iodide (1.0 equivalent)
-
Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial): In the flame-dried flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.05 equivalents) in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. [3]Allow all sodium to react completely. Let the resulting solution cool to room temperature.
-
Enolate Formation: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.1 equivalents) dropwise from the dropping funnel over 15 minutes with continuous stirring. [3]3. Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution over 30-60 minutes. Maintain the temperature with a water bath if the reaction becomes too exothermic. After addition is complete, allow the mixture to stir at room temperature or gently reflux for 1-3 hours, monitoring progress by TLC.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract the product with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Hydrolysis & Decarboxylation: To the crude alkylated acetoacetic ester, add an aqueous acid solution (e.g., 20% H₂SO₄) or base (e.g., 10% NaOH). [3][6]Heat the mixture to reflux. The ester will hydrolyze to a β-keto acid, which will then readily decarboxylate upon heating to yield the final ketone product. [6][11]Monitor CO₂ evolution and reaction completion by TLC.
-
Purification: After cooling, extract the ketone product. Purify via distillation or column chromatography.
References
- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSMJK-lmokmeX_OegUu56Bwefw2AXuVxjH2PlzBg9LBpGEDRD4XGY9zusRhxRwjAIAnGimkZDQyH94bsEhJv6KMrJsdfh3BFF3qzXmh4zS221Q_3VatdRW-EqTZpKv8TeWLeSt2BaLc3VYqGffMYtsFZGsXfGbinfH9kciAdlZgNX1AuZ9uyHtV3gLgyhuA6NsfRBSFB6K4jyn]
- Acetoacetic Ester Condensation ALL ABOUT CHEMISTRY. (2020-07-03). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqv2VTYvb_OvGSCIL9OP7-7BsAs-MkpanVi2BAmLHtOHK_SQaOAymVOu5jpzRU8Je-94PBp1V_L-Kai08B2b8z6JcSjfn2-DD7t-eco48AMX_DgTjYZ3Q41a8t36heOHRjQ1oI_lKwZMETm5ndCzmfmnxd7Z78mdfThEw=]
- The Acetoacetic Ester Condensation and Certain Related Reactions - ResearchGate. [URL: https://www.researchgate.
- A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4I0i5QdLX_Fr5GyVdqNOkVsrKDg4vaSiy0_EERnXc976YoUAUL4IwxIhvFfoboi5FLFFFA80_X41969Me4N4urJpwhuvn8-P4y01JEmvizY-UQojnOcrPhwMTKT2y9GYC84R0RTdVh8Cd19J1ELFkoCWkruNImGxNHAFI5LYdNrHbbudLcnsZFrgxiiNuH4XxT_7CVkJ5VN0GZSwGCU405B58JEF_kDe2zqlgyDw=]
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCLhv46vUkD75Sn0CEtEGgXqTlYHr3StUjd9zv85N1VXZzVJlXIExFEgzgfAiWVTedl9dCdhfCAE6Kq4Z78DPpDBVHEv4jKBwPgr8tAqbq_8H_AyaSjXhLTvw5XwZgo5mt7706AzX-7fA-gsjT-e8r47AZa2ISKFBhWcNeh1NERYNrtsYICncNa9TfMiRR__qMEATEAEPs6_QXeRD02Mcz5bYUlLKxJu_2VGq7YFsa0uIdt4eWOm5yNMhSg13Mtnbug==]
- Why doesn't self condensation occur in acetoacetic ester synthesis. (2019-01-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWbKMLpVP02M-9CWwL0H7gsGUlc09W_MTjtBk7ZiKlFMA3nmnN4-WU_NRqlxjUOOWJwfwPKar7I79UkiyHY9hVXlovschZ_kV5FPKqspteaoBzBo2KOfxM92Rf-V4VldrXrorGibVmIkLlsQEHgCPWmUE3ZeFWeckOqRwekTtprAKsqykGDo7COZOfD6HVjaJL5q8B-zyy7x3RBFOG5ZiB03CsDxC-HrOx2frTF7eZQ==]
- - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlgzPmg39YHW-rL7TJ35GIu5ymDcFtfuo3GPO8lZI48DSk35KQeC6jTOGqYmRDO1deuUAUCDX5vcSLW0pC-YhLXjF2QUkZs7TUTcPgnYctjq8l_7kSgMW8BD59EKqmVVhGSk4y9vvtSPMr-MsacetCuVRu6-YmgvLH3lV0p9bHIyMsvkD9K7wSQNdv8TCUdE0=]
- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (2025-05-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHAVfgB-ACQWDaEjoVdpga4yoFaqTE-LEfbWuA3M3s6GA9zfjtgqqyMp-FrT80XKiaK9GuqkaAPXMgcEt8Ms6ENzE0RnQp3wVM8lJsELQaMr3zsu7fQZ8Q-tOLUDOJ8_VrEMIsm0HNV88hcGPGIG6zYED2_yaPlQvV4k5JTBOxGQiIvF-25kiOoXFbGG8CTJGQbQMvfHERgDjCZIySu-6x9c-SKio=]
- Technical Support Center: Regioselectivity in Enolate Alkylation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEarYkG0jMstNXhh9aiaeFJc_VwHXfl9IJ_C_51kbUJ4Y4BSd-03e9d6uFQdW1OEb6qwlSlwD2Lpsvj0UIfnIu_Ank5BzZpeEMO2oF9kU1nay-VnV2i08Pp5HJ1Bahq7v3meSsscnWmg0wvppVSH-MnLuhStD7EQ050s4QFGHjwOwWlPt9tuAa7nVwdSRMVL5d4SBNtxYkPfZJZcw==]
- Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/acetoaceticestersynthesis.html]
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates - Química Organica.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4x-DKdCryPliKiQjKB6CaOp-8Hzq6vcRBeScouPMRprA-fPHtjfG_NMiod7Tg4lVI5-CVa75lbxeuTgw8sz9ll_GXkS4FaddhUdOyhD38otF7JYb9gO1sxVJ7ttLqb9u_YoGkAlSMuxulqqLts_WqdVlXdnZE_-N4pE5nNsHBkbGWB_wBRjbFZmQLkR1BjN-UBXFkpX-pCFNC6lvLFi5vs3Wo7UQDmJn7QD7VH_NwztVVw15yND-sACZpZ2O77Q==]
- Acetoacetic Ester Synthesis | OpenOChem Learn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTWSc3xGQ5s0K__erzHDDLJZIWdyqaZDzQpLvFdw021w6DVeYx_WAWY710SKLLLmL5JxBSjwARg-GMMqTqTacbt3PNir1qN1-IhA-7DrYRkJWFAU9kmIiQAAku35zRdlfh-BLCC3rars3geFbIoDLhI7XTLgcUA0X3B3Eo2Z7uSgU7fp7Or4LRu6HkymPzR3ryQxYQA1N_zv6DU-d4C0QYkpC3hGgUAd0pBJG37rZV8-bhmLiMWRY=]
- Acetoacetic Ester Synthesis - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK1qRKzbyuSvRItlkmCAfscqneaQSXTeJUc_b4kTj4JcA9nRfzdf6JwWp1eodC3-OKY18L22PFxrP46LhgMqva49yWOIvwbQvhzo_V725Q9z_JGz3kHSblPH6DKxelqfZctjyrV3Mc7CEt3JueI1FlkxercTg=]
- Acetoacetic ester synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetoacetic_ester_synthesis]
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004-10-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjR34vfXthX52S52ynATBZuXYImdqRpj5zr98AxRc-Hqd8RxNZCKcJzJA3jZfQRs2zn14zhdXM66X_JYQJs3G86xbE620Sb4nvJZleXf5jHr9sEHlf1EdEhUU96AtLX9HKcnzSAwhtqvipWJMDu7w9clwlKfNqHRvSjer6myM=]
- Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes - PharmaXChange.info. (2011-02-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyUFw9tAxIoxvk9yuEl8kESsTnv4lHCSTr0eB1LhT5CZ8xTIft8wC4SvwQZaG4aFZ5gL0PCnQymuPF7xvkaK3Z3X-NBTuTOr809su0VTDW98Nx9ikrQMrDcpi-MRXriTMwthG_qg9ra0lFuv7vEBGK6eXeqil4WBakayWfQ_UOFx_sT1kUwIOiJmVFovvvmik=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Technical Support Center: Optimization of Reaction Conditions for 3,3-Diphenyl-2-butanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-diphenyl-2-butanone. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic principles and practical experience to empower you to overcome common challenges and optimize your reaction conditions for this valuable ketone.
Introduction to the Synthesis of this compound
This compound is a ketone derivative with significant applications in organic synthesis and as a building block in medicinal chemistry. Its synthesis is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
The primary challenge in the synthesis of this compound lies in controlling the reaction conditions to maximize yield and purity while minimizing side reactions. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of benzene with 2,2-diphenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates at least a stoichiometric amount of the Lewis acid. This is because the product, a ketone, is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[1] To drive the reaction to completion, enough catalyst must be present to activate the acylating agent and account for complexation with the product.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other options such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be employed.[1] The choice of catalyst can influence reaction rate and selectivity, and may require optimization.
Q4: What are the key safety precautions for a Friedel-Crafts reaction?
A4: Friedel-Crafts reactions can be hazardous. Aluminum chloride reacts violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction can also be exothermic, so proper temperature control is crucial.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient amount of catalyst.3. Poor quality of starting materials (e.g., wet solvent or reagents).4. Reaction temperature is too low. | 1. Use fresh, anhydrous aluminum chloride. Keep the container tightly sealed. The catalyst should be a fine, white to pale-yellow powder.2. Ensure at least one equivalent of AlCl₃ per equivalent of acyl chloride is used. A slight excess (1.1-1.2 equivalents) can be beneficial.3. Dry all solvents and reagents thoroughly before use. Benzene can be dried over sodium/benzophenone ketyl. Acyl chlorides should be freshly distilled if their purity is questionable.4. While the initial addition should be done at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or GC. |
| Formation of Multiple Byproducts | 1. Friedel-Crafts alkylation as a side reaction.2. Polysubstitution on the aromatic ring.3. Rearrangement of the acylating agent. | 1. This is less common in acylation than alkylation but can occur. Ensure the use of a pure acylating agent.2. Use a moderate excess of the aromatic substrate (benzene) to favor mono-acylation.3. While less of an issue with the proposed substrate, ensure the structure of your acylating agent is correct and stable under the reaction conditions. |
| Difficult Product Isolation/Purification | 1. Formation of a stable emulsion during workup.2. Co-elution of impurities during chromatography.3. Product oiling out during crystallization. | 1. Quench the reaction by slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and helps to break up emulsions.2. If column chromatography is necessary, use a solvent system with appropriate polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.3. If the product is an oil, try dissolving it in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and then slowly cooling it, possibly with scratching the flask to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
2,2-Diphenylacetyl chloride
-
Dry Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.1 eq).
-
Solvent Addition: Add anhydrous benzene (acting as both solvent and reactant, use in excess, e.g., 10 eq) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 2,2-diphenylacetyl chloride (1.0 eq) in a minimal amount of anhydrous benzene or dry DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ in benzene over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexanes/ethyl acetate solvent system.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- Organic Syntheses. Organic Syntheses Procedure.
- Friedel–Crafts reaction - Wikipedia.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- This compound | C16H16O | CID 11064086 - PubChem.
Sources
Technical Support Center: 3,3-Diphenyl-2-butanone Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 3,3-Diphenyl-2-butanone (CAS No. 5825-98-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity this compound. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and the strategic selection of purification methods.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties is the cornerstone of designing an effective purification strategy. The key characteristics are summarized below. The compound is a solid at room temperature with a relatively low melting point, making recrystallization a primary candidate for purification.[1] Its high boiling point necessitates vacuum distillation to prevent thermal decomposition.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₆H₁₆O | Provides the basis for molecular weight calculation.[2] |
| Molecular Weight | 224.30 g/mol | Essential for stoichiometric calculations and interpreting mass spectrometry data.[2] |
| Appearance | White to off-white crystalline solid | Visual indicator of purity; color may suggest residual impurities. |
| Melting Point | 41°C | A low melting point makes recrystallization highly feasible.[1] A sharp melting range post-purification is a good indicator of high purity. |
| Boiling Point | ~310.5°C (estimated) | The high boiling point means atmospheric distillation is not viable due to the risk of decomposition. Vacuum distillation is required.[1] |
| Solubility | Generally soluble in organic solvents like DCM, ethyl acetate, acetone; sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Crucial for selecting solvents for recrystallization and mobile phases for chromatography. |
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. A common synthesis involves the acid-catalyzed rearrangement of 2,3-diphenyl-2,3-butanediol (pinacol). Potential impurities from this route include:
-
Unreacted Starting Material: Residual 2,3-diphenyl-2,3-butanediol.
-
Rearrangement Byproducts: Isomeric ketones or aldehydes formed through alternative carbocation migration pathways.
-
Solvent and Reagent Residues: Residual acid catalyst or reaction solvents.
-
Decomposition Products: Formed if the reaction or workup involves excessive heat.
Identifying the impurity profile via techniques like TLC, GC-MS, or NMR is a critical first step before selecting a purification method.
Q3: How do I choose the best purification method for my sample?
A3: The optimal method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Use the following decision workflow to guide your choice.
Caption: Purification method selection workflow.
Part 2: Troubleshooting Guide by Technique
Recrystallization
Recrystallization is often the most efficient method for purifying this compound, given its solid nature. Success hinges on selecting an appropriate solvent system.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound (41°C). 2. The solution is cooling too rapidly. 3. The solution is supersaturated. | 1. Choose a lower-boiling point solvent or use a solvent mixture. 2. Insulate the flask to ensure slow cooling. Avoid placing it directly in an ice bath from a hot state. 3. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again. |
| No Crystals Form | 1. The solution is not saturated enough. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound has high solubility in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. If crystals still don't form, the solvent is unsuitable. Recover the compound and try a different solvent or a solvent/anti-solvent system (e.g., dissolve in minimal hot ethyl acetate and add hexanes dropwise until cloudy).[3] |
| Low Recovery / Yield | 1. Too much solvent was used initially. 2. The compound has significant solubility in the solvent even at cold temperatures. 3. Crystals were filtered before crystallization was complete. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the solution in an ice bath for an extended period (30+ minutes) to maximize precipitation. 3. Ensure the flask and its contents are thoroughly chilled before vacuum filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity / Colored Crystals | 1. Insoluble impurities were not removed. 2. Colored impurities are co-crystallizing with the product. 3. The cooling was too rapid, trapping impurities in the crystal lattice. | 1. Perform a hot filtration step after dissolving the crude product to remove any insoluble material. 2. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration through a pad of Celite to remove colored impurities before cooling. 3. Ensure slow, controlled cooling to allow for selective crystal growth. A second recrystallization may be necessary. |
Experimental Protocol: Solvent Screening for Recrystallization
Causality: The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). This differential solubility is the driving force for purification.
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each drop. Add up to 1 mL. Note the solubility. If it dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
Solvent Addition (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.
-
Selection: Based on these observations, select the best single solvent or identify a good solvent/anti-solvent pair (one in which the compound is highly soluble and one in which it is insoluble).[3][4]
Flash Column Chromatography
When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, flash column chromatography is the method of choice.
Troubleshooting Flash Chromatography
Caption: Troubleshooting guide for flash column chromatography.
Experimental Protocol: Purifying this compound via Flash Chromatography
Causality: This protocol relies on the principle of differential partitioning. Compounds in a mixture are separated based on their relative affinities for the polar stationary phase (silica gel) and the less polar mobile phase. Less polar compounds travel faster down the column.
-
Mobile Phase Selection (TLC):
-
Develop a TLC plate spotted with the crude material using various ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).
-
The ideal solvent system will show good separation between the product spot and impurities, with the product spot having an Rf value of approximately 0.25-0.35. A good starting point is 10% Ethyl Acetate in Hexanes.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a 50:1 to 100:1 ratio of silica gel to crude material by weight is typical).
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed free of air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected mobile phase. If a gradient is needed, slowly and incrementally increase the proportion of the more polar solvent.
-
Collect fractions in an array of test tubes. Monitor the separation by collecting a small spot from each fraction onto a TLC plate.
-
-
Analysis and Pooling:
-
Develop the TLC plates from the fraction collection to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.
- U.S. Patent No. US2826537A. (1958). Method for purification of ketones. Google Patents.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Dauben, W. G., et al. (1983). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 61, 9.
Sources
Stability of 3,3-Diphenyl-2-butanone under acidic conditions
A Technical Support Guide for Researchers on the Stability of 3,3-Diphenyl-2-butanone
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to understand its stability profile, particularly under acidic conditions. In the realm of pharmaceutical development, ensuring the stability of a compound is paramount for its efficacy and safety.[1] Acidic environments, such as those encountered during certain formulation processes or in physiological settings, can pose a significant challenge to the integrity of a molecule. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your research.
Introduction: The Challenge of α-Quaternary Ketone Stability
This compound is a ketone featuring a quaternary carbon atom adjacent to the carbonyl group. This structural motif can be susceptible to molecular rearrangements under acidic conditions, a phenomenon that can lead to the formation of impurities and a decrease in the concentration of the active pharmaceutical ingredient (API). Understanding the potential degradation pathways is crucial for developing robust analytical methods and stable formulations.[2]
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can postulate a likely mechanism based on fundamental principles of organic chemistry, specifically acid-catalyzed keto-enol tautomerism and carbocation rearrangements.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that may arise during your work with this compound in acidic environments.
Q1: Why is my solution of this compound showing a loss of the parent compound over time when acidified?
A1: Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which is the first step in a potential degradation pathway.[3][4] This protonation can be followed by a rearrangement of the molecular structure to form a more stable carbocation, leading to the formation of a degradation product. The rate of this degradation can be influenced by the acid concentration, temperature, and the solvent system used.
Q2: I am observing an unexpected peak in my HPLC chromatogram after stressing my sample with acid. What could it be?
A2: The unexpected peak is likely a degradation product. A plausible transformation for this compound under acidic conditions is a Wagner-Meerwein type rearrangement.[5][6] This involves the migration of one of the phenyl groups to the adjacent carbonyl carbon, which would result in the formation of 2,3-diphenyl-2-butanone. This rearrangement is driven by the formation of a more stable tertiary carbocation intermediate. The phenyl group has a high migratory aptitude, making this pathway a strong possibility.[7][8][9]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, you should carefully control the experimental conditions. This includes:
-
pH Control: Use the mildest acidic conditions necessary for your experiment. Buffering the solution can help maintain a stable pH.
-
Temperature: Perform reactions at the lowest possible temperature, as higher temperatures accelerate degradation rates.[1]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the carbocation intermediate. Experiment with different solvents to find one that minimizes degradation.
-
Time: Limit the exposure of the compound to acidic conditions to the shortest time necessary.
Q4: What is the acceptable level of degradation in a forced degradation study?
A4: According to guidelines from the International Council for Harmonisation (ICH), a degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[10] Degradation beyond this range may lead to the formation of secondary degradants that are not typically observed under normal storage conditions.[1]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you might encounter.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Rapid and complete loss of parent compound peak in HPLC. | The acidic conditions are too harsh (high acid concentration and/or high temperature). | Reduce Stress Conditions: Start with a lower concentration of acid (e.g., 0.01N HCl) and perform the experiment at room temperature. Gradually increase the stress level if no degradation is observed. This allows for the controlled generation of primary degradants.[11] |
| Multiple new, poorly resolved peaks in the chromatogram. | Secondary degradation is occurring, or the HPLC method is not optimized for separating the parent compound from its degradants. | 1. Optimize Stress Conditions: Use milder conditions to favor the formation of the primary degradant. 2. HPLC Method Development: Adjust the mobile phase composition (organic solvent ratio, pH), gradient slope, and column chemistry to achieve better separation. A longer column or a column with a different stationary phase may be necessary.[12][13] |
| Inconsistent degradation levels between replicate experiments. | Poor control over experimental parameters (temperature, pH, time). Inaccurate sample preparation or dilution. | Ensure Reproducibility: Use a calibrated thermostat-controlled water bath for consistent temperature. Accurately measure the pH of your solutions. Use precise timing for sample exposure and quenching. Verify the accuracy of your pipettes and volumetric flasks. |
| Baseline drift or "ghost peaks" in the HPLC analysis. | Contaminated mobile phase, improper column flushing, or sample carryover. | System Maintenance: Use high-purity solvents and freshly prepared mobile phases.[14] Implement a rigorous column flushing protocol between runs. Inject a blank solvent after a high-concentration sample to check for carryover.[12] |
Proposed Degradation Pathway and Visualization
Under acidic conditions, this compound likely undergoes a Wagner-Meerwein rearrangement. The proposed mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4]
-
Keto-Enol Tautomerism: The protonated ketone can undergo tautomerization to its enol form.
-
Carbocation Formation and Phenyl Migration: A 1,2-phenyl shift occurs, where one of the phenyl groups migrates to the adjacent carbon. This is the rate-determining step and is driven by the formation of a more stable, resonance-stabilized tertiary carbocation.[15][16][17] The ability of the phenyl group to stabilize a positive charge through resonance makes it a good migrating group.[7][18]
-
Deprotonation: A water molecule removes a proton from the hydroxyl group, regenerating the carbonyl and forming the rearranged product, 2,3-diphenyl-2-butanone.
This proposed mechanism is illustrated in the following diagram:
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
Experimental Protocol: Forced Degradation Study under Acidic Conditions
This protocol provides a step-by-step guide for conducting a forced degradation study to assess the stability of this compound in an acidic environment. This type of study is essential for developing and validating a stability-indicating analytical method.[1][2]
I. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N solutions
-
Sodium hydroxide (NaOH), 1N and 0.1N solutions
-
HPLC-grade methanol and water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
II. Experimental Workflow
The overall workflow for the forced degradation study is outlined below:
Sources
- 1. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Video: Keto–Enol Tautomerism: Mechanism [jove.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 11. Pharma Stability – Audit-Ready Stability Studies, Always [pharmastability.com]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. ijnrd.org [ijnrd.org]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 16. crab.rutgers.edu [crab.rutgers.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
Stability of 3,3-Diphenyl-2-butanone under basic conditions
Answering questions about the stability of chemical compounds is very important for researchers and scientists. Here is a technical support center with troubleshooting guides and FAQs about the stability of 3,3-Diphenyl-2-butanone under basic conditions.
Technical Support Center: this compound
This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and reactivity under basic conditions.
Core Concepts: Reactivity of this compound in Basic Media
This compound possesses a unique structure that dictates its behavior in the presence of a base. The key features are a carbonyl group, an adjacent methyl group with acidic α-protons, and a quaternary α'-carbon bearing two phenyl groups. This structure is sterically hindered, which influences its reactivity.[1][2]
-
Enolate Formation : The primary reaction upon exposure to a base is the deprotonation of the α-hydrogens on the methyl group (C1), which are the most acidic protons in the molecule. This reversible reaction forms a nucleophilic enolate intermediate. The α'-carbon (C3) lacks protons and cannot be deprotonated.
-
Potential for Retro-Aldol Cleavage : A significant concern for the stability of this compound under basic conditions is its susceptibility to a retro-aldol reaction. This involves the cleavage of the C2-C3 bond. The steric hindrance around the carbonyl group and the relative stability of the potential diphenylmethyl carbanion intermediate can facilitate this degradation pathway.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound under basic conditions.
Question 1: After introducing a base (e.g., NaOH, t-BuOK) to my solution of this compound, the mixture has developed a yellow or brown color. What is the likely cause?
Answer:
The development of color is a strong indicator of decomposition. The most probable cause is a base-catalyzed retro-aldol reaction, which cleaves the molecule into smaller, potentially more reactive fragments. These fragments can then undergo secondary reactions, such as aldol condensations, to form colored, polymeric byproducts.[4]
The initial step is the formation of an enolate. This is followed by the key C-C bond cleavage step.
Question 2: My post-reaction analysis (LC-MS, NMR, GC-MS) shows several unexpected peaks, suggesting my starting material has degraded. How can I identify these impurities?
Answer:
Identifying the degradation products is crucial for understanding the reaction pathway and optimizing your conditions. Based on the retro-aldol mechanism, you should look for evidence of the following compounds:
-
Acetone : A highly volatile ketone that may be detected by headspace GC-MS.
-
Diphenylmethane : Formed after the diphenylmethyl anion is protonated during workup. It can be identified by GC-MS and ¹H NMR.
If you observe other unexpected peaks, they may be the result of subsequent aldol condensation reactions of acetone with itself or other carbonyl-containing species.
Question 3: How can I improve the stability of this compound and minimize degradation in my base-mediated reaction?
Answer:
Minimizing degradation requires careful control of reaction parameters:
-
Temperature Control : Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. Lower temperatures decrease the rate of all reactions, including the retro-aldol cleavage.
-
Choice of Base : The selection of the base is critical.
-
For reactions requiring only enolate formation without subsequent nucleophilic attack, a strong, sterically hindered, non-nucleophilic base is recommended. Lithium diisopropylamide (LDA) is a common choice as its bulkiness disfavors nucleophilic attack on the carbonyl carbon.[5][6]
-
Avoid using hydroxide or alkoxide bases in high concentrations or at elevated temperatures for extended periods, as these are known to promote aldol and retro-aldol reactions.[7]
-
-
Reaction Time : Limit the exposure of the ketone to basic conditions. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.
-
Inert Atmosphere : While not directly preventing retro-aldol, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions involving oxygen, which can be more prevalent under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to enolization?
A: Yes. The protons on the methyl group (C1) are α to the carbonyl group and are therefore acidic, with a typical pKa around 19-20 for a simple ketone. A sufficiently strong base will deprotonate this position to form the corresponding enolate. The other α-position (C3) is a quaternary carbon with no protons, so enolization only occurs on one side of the carbonyl.[8]
Q2: Can this compound undergo a self-aldol reaction?
A: A self-aldol reaction is sterically very unlikely. While the enolate can form, its nucleophilic attack on the carbonyl carbon of another molecule of this compound is severely hindered by the two large phenyl groups. The retro-aldol reaction is often a more kinetically and thermodynamically favorable pathway under forcing basic conditions.[9]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is well-suited for quantifying the starting material, as the phenyl groups provide strong chromophores.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile degradation products like acetone and diphenylmethane.[10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy can be used to monitor the disappearance of the characteristic methyl singlet of the starting material and the appearance of new signals corresponding to degradation products.
Experimental Protocols and Data
Protocol 1: General Procedure for Assessing Stability
This protocol provides a framework for testing the stability of this compound under specific basic conditions.
-
Preparation : In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of this compound in an appropriate anhydrous solvent (e.g., THF, dioxane).
-
Control Sample : Withdraw an aliquot of the solution to serve as the t=0 reference sample.
-
Initiation : Cool the solution to the desired temperature (e.g., 0 °C) before adding the base (e.g., 1.1 equivalents of LDA in THF).
-
Monitoring : Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 24h).
-
Quenching : Immediately quench each aliquot by adding it to a vial containing a mild acidic solution (e.g., saturated aqueous NH₄Cl).
-
Analysis : Analyze the quenched samples and the t=0 reference by HPLC or GC to determine the remaining percentage of the starting material.
Data Summary: Selection of Base
The choice of base can significantly impact the stability of this compound.
| Base | pKa of Conjugate Acid | Typical Solvent | Temperature | Notes |
| NaOH | ~15.7 | H₂O/MeOH | Ambient to Reflux | High potential for retro-aldol, especially with heat. |
| NaOEt | ~16 | EtOH | Ambient to Reflux | Similar to NaOH, promotes retro-aldol. |
| t-BuOK | ~18 | THF, t-BuOH | 0 °C to Ambient | Strong, moderately hindered. Can still induce retro-aldol. |
| LDA | ~36 | THF | -78 °C to 0 °C | Very strong, highly hindered base. Ideal for clean enolate formation with minimal side reactions at low temperatures.[5] |
| KHMDS | ~26 | THF | -78 °C to 0 °C | Similar to LDA; a strong, hindered, non-nucleophilic base. |
Visualizations
Reaction Mechanisms and Workflows
Caption: Base-catalyzed enolate formation from this compound.
Caption: Proposed retro-aldol degradation pathway for this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Grignard Reaction Initiation
Introduction: Navigating the Nuances of Grignard Initiation
The Grignard reaction, a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds, is notorious for its temperamental initiation phase.[1] A successful reaction hinges on the precise moment an organic halide overcomes the inert surface of magnesium metal to form the coveted organomagnesium halide reagent. A failure to launch, or a "sluggish" reaction, is a common yet frustrating experience for even seasoned chemists.
This guide is structured as a troubleshooting resource, moving from the most common issues to more advanced solutions. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower researchers to diagnose and solve initiation problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction is not starting. What are the most likely causes?
A1: Failure to initiate almost always traces back to two primary culprits: a passivated magnesium surface and the presence of electrophilic inhibitors, primarily water.
-
Magnesium Oxide (MgO) Passivation Layer: Magnesium metal readily reacts with atmospheric oxygen to form a thin, tough, and chemically inert layer of magnesium oxide (MgO) on its surface.[2][3][4] This layer acts as a physical barrier, preventing the organic halide from accessing the reactive magnesium metal, thereby inhibiting the single electron transfer required for the reaction to start.[4][5] Overcoming this barrier is the central challenge of Grignard initiation.
-
Trace Moisture and Protic Impurities: Grignard reagents are powerful bases and nucleophiles.[6] They react instantaneously and irreversibly with even minute quantities of protic compounds, especially water. This "quenching" reaction destroys the Grignard reagent as it forms, converting it into an inert alkane and preventing the reaction from propagating.[6] Sources of water can include inadequately dried solvents, glassware, the organic halide itself, or atmospheric moisture.[6][7][8]
Diagram illustrating common barriers to Grignard reaction initiation.
Q2: What are the definitive visual signs that my reaction has successfully initiated?
A2: A successful initiation is typically marked by a series of clear visual and physical cues. The reaction is exothermic, meaning it releases heat, which is often the first and most reliable indicator.[1][2][9]
| Indicator | Description |
| Exotherm | A noticeable increase in temperature. The solvent may begin to boil or reflux on its own without external heating.[3][9] |
| Color Change | The reaction mixture often turns cloudy, taking on a gray, brown, or black appearance.[3][9][10] |
| Gas Evolution | If using an activator like 1,2-dibromoethane, you will observe bubbling as ethylene gas is produced.[2][3] |
| Disappearance of Activator | If using iodine as an activator, its characteristic purple/brown color will fade as it is consumed.[3][11] |
| Magnesium Consumption | Over time, you will see the shiny magnesium turnings being consumed.[12] |
Troubleshooting Guide: A Step-by-Step Approach to Initiation
If your reaction is sluggish, follow this logical workflow. Start with the simplest physical methods before moving to chemical activation.
Troubleshooting workflow for a non-initiating Grignard reaction.
Sources
- 1. mt.com [mt.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Removing unreacted starting materials from 3,3-Diphenyl-2-butanone
Welcome to the technical support guide for the purification of 3,3-Diphenyl-2-butanone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and byproducts from their reaction mixtures. This guide provides a series of in-depth, field-tested troubleshooting protocols and foundational knowledge to ensure the highest purity for your target compound.
The Purification Challenge: The Pinacol Rearrangement Context
This compound is commonly synthesized via the acid-catalyzed Pinacol Rearrangement.[1][2][3] This elegant reaction transforms a 1,2-diol (a vicinal diol or "pinacol") into a ketone.[4] For the synthesis of this compound, a common precursor is 1,1-Diphenyl-1,2-propanediol .
The primary purification challenge arises from incomplete conversion, leaving unreacted 1,1-Diphenyl-1,2-propanediol in the crude product. The key to successful purification lies in exploiting the significant differences in physical and chemical properties between the polar diol starting material and the less polar ketone product.
Comparative Properties of Target Compound and Key Impurity
This table summarizes the critical physical properties that will inform our purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | Key Functional Groups |
| This compound (Product) | CC(=O)C(C)(c1ccccc1)c2ccccc2 | 224.30 | Likely an oil or low-melting solid | Moderately Polar | Ketone (C=O) |
| 1,1-Diphenyl-1,2-propanediol (Starting Material) | CC(O)(c1ccccc1)c2ccccc2 | 228.29[2] | 89-92[5] | Highly Polar | Two Hydroxyls (-OH) |
Choosing Your Purification Strategy: A Decision Guide
Selecting the right purification method is critical for efficiency and yield. This decision flowchart is designed to guide you to the most appropriate technique based on your experimental observations and scale.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Initial Analysis: Thin-Layer Chromatography (TLC)
Q: How can I quickly check if my reaction went to completion?
A: Thin-Layer Chromatography (TLC) is the most effective initial check. The unreacted diol is highly polar and will have a very low Retention Factor (Rf), likely staying at or near the baseline. The ketone product is less polar and will travel further up the plate, exhibiting a higher Rf value.
-
Recommended TLC System: Start with a 20% ethyl acetate in hexane solvent system on a silica gel plate.
-
Visualization:
-
UV Light: Both the ketone and the diol contain phenyl groups and should be visible under a 254 nm UV lamp.[6] The spots will appear dark against the fluorescent green background.[6]
-
Staining: If UV visualization is weak, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent.[7] The diol will readily oxidize and appear as a bright yellow-brown spot on the purple background. The ketone may also stain but often less intensely. Other general stains like p-anisaldehyde can also be effective for visualizing both spots.[6]
-
Troubleshooting: Flash Column Chromatography
Flash column chromatography is the most reliable method for achieving high purity, especially on a small to medium scale (< 5 g).[8][9][10] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[8]
Caption: Standard workflow for flash column chromatography.
Q: What is a good starting solvent system for my column?
A: An excellent starting point is a gradient elution with ethyl acetate (EtOAc) and hexane.[11][12]
-
Start Elution: Begin with a non-polar mixture like 5% EtOAc in hexane. This will elute any very non-polar byproducts first while the ketone and diol remain adsorbed.
-
Elute Product: Gradually increase the polarity to 10-15% EtOAc in hexane. This should be sufficient to elute your this compound product.
-
Wash out Impurities: After your product has been collected, you can increase the polarity significantly (e.g., 50% EtOAc in hexane) to wash the highly polar diol starting material off the column.
Q: My product and the starting material are eluting too close together. What should I do?
A: This indicates your solvent system is too polar, causing all components to move too quickly.
-
Solution: Decrease the polarity of your mobile phase. Try running the column with a shallower gradient, for example, starting at 2% EtOAc/hexane and increasing by 1-2% increments. A less polar solvent system will increase the interaction of the polar diol with the silica gel, slowing it down significantly relative to the ketone.[10]
Q: I'm seeing a lot of streaking (tailing) on my TLC plates and column fractions. Why?
A: Streaking is often caused by overloading the column or the compound being too polar for the chosen solvent system.
-
Solution 1 (Loading): Ensure your crude material is pre-adsorbed onto a small amount of silica gel ("dry loading") rather than being loaded as a concentrated liquid solution. This leads to a much sharper band at the start of the separation.
-
Solution 2 (Solvent): If the ketone itself is streaking, adding a very small amount (e.g., 0.5%) of a slightly more polar solvent like methanol or a few drops of triethylamine (if your compound is acid-sensitive) to your mobile phase can sometimes improve peak shape.
Troubleshooting: Recrystallization & Trituration
This method is ideal if your crude product is a solid and the unreacted diol is the major impurity. Recrystallization relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.[13]
Q: My crude product is a sticky solid or paste. Can I still use recrystallization?
A: Yes. This scenario is perfect for a technique called trituration .
-
Protocol:
-
Place the crude paste in a flask.
-
Add a solvent in which the desired product (ketone) is poorly soluble but the impurity (diol) has some solubility. A cold, non-polar solvent like hexane or a mixture of hexane and a small amount of diethyl ether is a good choice.
-
Use a spatula or glass rod to vigorously stir and break up the solid in the cold solvent.
-
The goal is not to dissolve the entire mixture, but to "wash" the soluble impurities away from the solid product.
-
Filter the solid product and wash with more cold solvent. The solid should be significantly purer, and the impurities will be in the filtrate.
-
Q: What's a good solvent for recrystallizing this compound?
A: Finding the perfect solvent requires experimentation.[3][14] Given the product's structure (large non-polar phenyl groups, one polar ketone group), a solvent system of mixed polarity is likely best.
-
Recommended System: A hexane/ethyl acetate or hexane/acetone mixture.
-
Protocol:
-
Dissolve the crude material in the minimum amount of a hot solvent mixture that is relatively rich in the more polar component (e.g., 30% EtOAc in hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration. The highly polar diol impurity should preferentially remain in the solvent (the "mother liquor").
-
Troubleshooting: Chemical Extraction (Bisulfite Wash)
For larger-scale reactions, a chemical separation can be more efficient than chromatography. Since this compound is a methyl ketone, it can form a water-soluble adduct with sodium bisulfite.[8][11] This allows it to be selectively extracted into an aqueous layer, leaving non-reactive impurities behind.
Q: How does the bisulfite extraction work and is it suitable for my compound?
A: This technique is highly effective for separating methyl ketones from other organic compounds.[13]
-
Mechanism: The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a charged bisulfite adduct, which is soluble in water. The unreacted diol, lacking a reactive ketone, will not react and remains in the organic layer.
-
Suitability: This method is excellent for this compound. However, the bulky phenyl groups might slow the reaction, requiring vigorous shaking and sufficient reaction time.
Q: Can you provide a step-by-step protocol for a bisulfite wash?
A: Certainly. This protocol is adapted from established procedures.[8][13]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Agitation: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure. The formation of a white precipitate (the adduct) at the interface is common.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ether) now contains the ketone adduct. The organic layer contains the unreacted diol. Drain and save both layers.
-
Back-Extraction: To improve recovery, extract the organic layer again with a fresh portion of saturated NaHSO₃ solution. Combine the aqueous layers.
-
Regeneration of Ketone: To recover your product, place the combined aqueous layers in a flask and add a strong base (e.g., 10% NaOH) or a saturated sodium carbonate solution until the solution is basic (pH > 10). This reverses the reaction, regenerating the ketone.
-
Final Extraction: Transfer this basic aqueous solution to a separatory funnel and extract your pure ketone back into an organic solvent (e.g., two portions of diethyl ether).
-
Drying and Evaporation: Combine the organic extracts, dry with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- Master Organic Chemistry. (2023). Pinacol Rearrangement. [Link]
- Organic Chemistry Portal. Pinacol Rearrangement. [Link]
- Online Organic Chemistry Tutor. Pinacol Rearrangements. [Link]
- Sathee Forum. (2025). Describe Pinacol–Pinacolone rearrangement with mechanism. [Link]
- PubChem, National Institutes of Health. This compound. [Link]
- Taylor & Francis Online. (2009).
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]
- University of Massachusetts Dartmouth. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- University of Calgary.
- University of Colorado Boulder, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
- PubChem, National Institutes of Health. 1,2-Diphenylpropane-1,2-diol. [Link]
- Columbia University, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Chemistry LibreTexts. (2022). 2.
- Common Organic Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- University of California, Los Angeles, Department of Chemistry. TLC stains. [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. (2R)-1,1-diphenylpropane-1,2-diol | C15H16O2 | CID 853011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. (S)-(-)-1,1-DIPHENYL-1,2-PROPANEDIOL | 46755-94-6 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. columbia.edu [columbia.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. rubingroup.org [rubingroup.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 3,3-Diphenyl-2-butanone
Welcome to the technical support center for the synthesis of 3,3-diphenyl-2-butanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical transformation. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work.
I. Introduction to the Synthesis of this compound
This compound is a ketone derivative with applications in organic synthesis and as a building block for more complex molecules. Its synthesis typically involves carbon-carbon bond formation and rearrangement reactions. A common and effective method for its preparation is the Pinacol rearrangement of a corresponding 1,2-diol.[1][2][3] This guide will focus on the scale-up of this synthesis, addressing the practical challenges and offering solutions to ensure a successful and efficient process.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C16H16O |
| Molecular Weight | 224.30 g/mol |
| Melting Point | 41°C |
| Boiling Point | 310.5°C (estimate) |
| Density | 1.0690 g/cm³ |
| Data sourced from ChemicalBook and PubChem.[4][5] |
II. Synthetic Pathway: The Pinacol Rearrangement
The Pinacol rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde.[1][2][3] In the context of synthesizing this compound, the starting material is typically 2,3-diphenyl-2,3-butanediol. The reaction is catalyzed by a strong acid, such as sulfuric acid.[2][6]
Reaction Mechanism
The mechanism of the Pinacol rearrangement proceeds through several key steps:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the diol by the acid catalyst.[1][2][7]
-
Loss of Water to Form a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This carbocation is relatively stable.[1][2][7]
-
1,2-Migration: A methyl group from the adjacent carbon migrates to the positively charged carbon. This is the key rearrangement step.[1][2]
-
Deprotonation: The final step involves the deprotonation of the remaining hydroxyl group to form the ketone product, this compound.[2][7]
Caption: General experimental workflow for the synthesis of this compound.
VI. Safety Considerations
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The addition of the diol to the hot acid can be exothermic. Ensure slow and controlled addition to prevent the reaction from becoming too vigorous.
-
Quenching: The quenching and neutralization steps should be performed slowly and carefully, as they can generate heat and gas.
VII. Conclusion
The scale-up synthesis of this compound via the Pinacol rearrangement is a robust and efficient method. By carefully controlling the reaction parameters, monitoring the reaction progress, and employing appropriate purification techniques, researchers can achieve high yields of the desired product. This guide provides a comprehensive resource to navigate the challenges of scaling up this important chemical transformation.
VIII. References
-
Pinacol-pinacolone rearrangement. (n.d.). Retrieved from Vedantu. [Link]
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from a C-C bond-forming reaction. [Link]
-
What is an example of pinacolone rearrangement? - Quora. (2019, November 28). Retrieved from Quora. [Link]
-
A note on the Pinacol-Pinacolone Rearrangement - Unacademy. (n.d.). Retrieved from Unacademy. [Link]
-
Pinacol Pinacolone Rearrangement Process - BYJU'S. (n.d.). Retrieved from BYJU'S. [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from Master Organic Chemistry. [Link]
-
This compound | C16H16O | CID 11064086 - PubChem - NIH. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. This compound [chemicalbook.com]
- 5. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Synthesis of 3,3-Diphenyl-2-butanone
Welcome to the dedicated technical support resource for the synthesis of 3,3-diphenyl-2-butanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this synthesis, with a particular focus on the critical role of the solvent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues in this compound Synthesis
The synthesis of this compound can be approached through several methods, with the acid-catalyzed rearrangement of a substituted diol, analogous to the Pinacol rearrangement, being a notable route. The following Q&A addresses common problems that may arise during this process.
Q1: My reaction is showing a very low or no yield of this compound. What are the primary factors to investigate?
A1: Low or no yield in an acid-catalyzed rearrangement for synthesizing this compound can often be traced back to a few critical parameters. Start by systematically evaluating the following:
-
Catalyst Activity and Concentration: The acid catalyst (e.g., sulfuric acid, hydrochloric acid) is crucial for the reaction to proceed. Ensure the acid used is of the correct concentration and has not been compromised by atmospheric moisture. In some cases, the choice of acid and its concentration in the solvent system can dramatically affect the reaction rate.
-
Water Content: The presence of excess water in the reaction mixture can be detrimental. While the reaction is conducted in an acidic medium, the concentration of water can influence the stability of the carbocation intermediate and may lead to undesired side reactions. Using anhydrous solvents for the initial dissolution of the starting diol is recommended.[1][2]
-
Reaction Temperature: Temperature plays a significant role. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions or decomposition of the product. The optimal temperature will depend on the specific acid and solvent system being used.
-
Purity of Starting Material: The purity of the precursor diol (e.g., a tetraphenyl-substituted 1,2-diol) is paramount. Impurities can interfere with the catalytic cycle or introduce competing side reactions.
Q2: I am observing the formation of multiple unexpected byproducts. What is the likely cause and how can I mitigate this?
A2: The formation of multiple products in a pinacol-type rearrangement is often linked to the stability of the carbocation intermediates and the migratory aptitude of the substituents.
-
Carbocation Stability: The mechanism involves the formation of a carbocation.[3][4][5] If the starting diol is asymmetrical, two different carbocations can be formed, potentially leading to a mixture of products.
-
Solvent Polarity: The polarity of the solvent can influence which carbocation is preferentially formed and stabilized. A more polar solvent may favor the formation of a more stable, albeit potentially more sterically hindered, carbocation.
-
Migratory Aptitude: The rearrangement step involves the migration of a group (in this case, a phenyl or methyl group) to the carbocation center. The relative migratory aptitude of these groups can influence the product distribution. Phenyl groups generally have a high migratory aptitude.
To minimize byproduct formation, consider optimizing the reaction conditions. A less polar solvent might offer better selectivity. Additionally, carefully controlling the reaction temperature can help favor the desired reaction pathway.
Q3: The reaction seems to stall before completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating. Here are a few potential causes:
-
Catalyst Deactivation: As mentioned, moisture can deactivate the acid catalyst. If the reaction is open to the atmosphere, it might absorb water over time, leading to a decrease in the effective acid concentration.[1]
-
Product Inhibition: In some cases, the ketone product can form a complex with the acid catalyst, effectively sequestering it from the reaction.[6] This is a known issue in Friedel-Crafts acylations and a similar principle could apply here.
-
Insufficient Mixing: If the reaction mixture is not adequately stirred, localized depletions of the catalyst or reactants can occur, leading to an incomplete reaction.
To address this, ensure your reaction is well-sealed to prevent moisture ingress. If product inhibition is suspected, a higher initial catalyst loading might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the synthesis of this compound via a Pinacol-type rearrangement?
A1: The synthesis of this compound can be envisioned through the acid-catalyzed rearrangement of 2,3-diphenyl-2,3-butanediol. The mechanism proceeds in four key steps:
-
Protonation of a Hydroxyl Group: The acid in the solvent system protonates one of the hydroxyl groups of the diol, making it a good leaving group (water).[4]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[3][4]
-
1,2-Rearrangement: A phenyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.
-
Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final product, this compound, and regenerating the acid catalyst.[4]
Caption: Proposed mechanism for the synthesis of this compound.
Q2: How does the choice of solvent impact the reaction?
A2: The solvent plays a multifaceted role in this synthesis:
-
Solubility: The solvent must be able to dissolve the starting diol and the acid catalyst.
-
Polarity and Carbocation Stability: The polarity of the solvent can influence the stability of the carbocation intermediate. More polar solvents can better solvate and stabilize charged intermediates.
-
Reaction Kinetics: The solvent can affect the rate of the reaction. Protic solvents, for example, can participate in proton transfer steps.
-
Work-up and Purification: The choice of solvent will also impact the ease of product isolation and purification. A solvent with a relatively low boiling point is often preferred for easy removal post-reaction.
| Solvent System | Polarity | Boiling Point (°C) | Expected Outcome |
| Acetic Acid/H₂SO₄ | Polar Protic | 118 | Good solubility of starting material, may promote the reaction. |
| Dioxane/HCl | Moderately Polar | 101 | Aprotic ether, may offer different selectivity compared to protic solvents. |
| Toluene/p-TsOH | Nonpolar | 111 | May require higher temperatures; potential for azeotropic removal of water. |
Q3: Are there "greener" or more sustainable solvent alternatives for this type of reaction?
A3: Yes, the field of green chemistry is actively exploring alternatives to traditional, often hazardous, organic solvents. For acid-catalyzed reactions, some potential greener alternatives include:
-
Trifluoroacetic Acid (TFA): Can act as both a catalyst and a solvent. It is volatile and can be recovered by distillation.[7]
-
Methanesulfonic Acid (MSA): A strong acid that can be used in smaller quantities, sometimes even neat, reducing the need for a separate solvent.[8]
-
Ionic Liquids: Some ionic liquids are acidic and can serve as both the solvent and catalyst, offering potential for recyclability.
The suitability of these alternatives would need to be experimentally verified for the specific synthesis of this compound.
Q4: Can Friedel-Crafts acylation be used to synthesize this compound?
A4: While Friedel-Crafts acylation is a powerful tool for synthesizing aryl ketones, a direct synthesis of this compound via this method is not straightforward.[6][9] A typical Friedel-Crafts acylation involves reacting an aromatic ring with an acyl halide or anhydride. To obtain the this compound structure, one would need to start with a precursor that already contains the 1,1-diphenylethyl moiety, which would then be acylated. This presents significant synthetic challenges. The Pinacol-type rearrangement of a suitable diol is a more plausible and direct synthetic route.
Experimental Protocol: Synthesis of this compound via Pinacol Rearrangement
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diphenyl-2,3-butanediol.
-
Add the chosen solvent (e.g., glacial acetic acid).
-
Stir the mixture until the diol is fully dissolved.
-
-
Reaction Execution:
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Caption: General experimental workflow for this compound synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- Pinacol-pinacolone rearrangement. (n.d.).
- ChemicalBook. (2024, March 5).
- “Greener” Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (2025, August 10).
- ChemicalBook. (n.d.). This compound.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Dunn, P. J., et al. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- Quora. (2019, November 28). What is an example of pinacolone rearrangement?.
- Wikipedia. (n.d.). Pinacol rearrangement.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Chemistry Steps. (n.d.).
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Exothermic Grignard Reactions
Welcome to the Technical Support Center for managing exothermic Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic tool. The highly exothermic nature of Grignard reagent formation and subsequent reactions demands meticulous control to ensure safety, reproducibility, and high yield.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
FAQs: Troubleshooting Common Issues
Q1: My Grignard reaction won't start. What's going wrong?
A1: Failure to initiate is one of the most common hurdles. The primary culprit is often the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the organic halide.[4][5][6] Another major factor is the presence of moisture, which will rapidly quench the Grignard reagent as it forms.[6][7][8][9][10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying and cooling under an inert atmosphere like nitrogen or argon.[11][12][13] Solvents must be anhydrous.[6][9]
-
Activate the Magnesium: If anhydrous conditions are confirmed, the magnesium itself likely needs activation to remove the oxide layer.[5][6] Several methods can be employed:
-
Mechanical Activation: In-situ crushing of the magnesium turnings can expose a fresh, reactive surface.[2][7]
-
Chemical Activation: The addition of a small crystal of iodine is a classic method.[2][12][14] The iodine reacts with the magnesium, and the color will dissipate as the reaction initiates.[5] 1,2-Dibromoethane is another effective activator; its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[4][7]
-
-
Initial Heating: Gentle warming with a heat gun can provide the activation energy needed to start the reaction.[2] However, be prepared to cool the flask immediately with an ice bath once the exotherm begins to avoid a runaway reaction.[2][11]
Q2: The reaction started, but now it has stalled. What should I do?
A2: A stalled reaction after successful initiation can be frustrating. This often points to issues with mixing or re-passivation of the magnesium surface.[2]
Corrective Actions:
-
Vigorous Stirring: Ensure the stirring is vigorous enough to maintain good contact between the reactants and the magnesium surface.
-
Re-initiation: A gentle re-warming or the addition of another small crystal of iodine may be necessary to restart the reaction.[2]
-
In-situ Monitoring: For larger-scale reactions, technologies like in-situ FTIR spectroscopy can be invaluable.[15] They allow you to monitor the concentration of the organic halide in real-time. If the concentration begins to accumulate without a corresponding increase in product, it's a clear sign the reaction has stalled. This prevents the dangerous scenario of adding a large excess of unreacted halide, which could lead to a violent exotherm if the reaction suddenly re-initiates.[15][16]
Q3: My reaction is extremely vigorous and hard to control. How can I manage the exotherm?
A3: The formation of a Grignard reagent is highly exothermic, and a runaway reaction is a significant safety hazard.[2][11][17] The key to control is managing the rate of heat generation.
Control Strategies:
-
Controlled Addition: The organic halide should be added slowly and dropwise from an addition funnel.[2][18] This ensures that the heat generated can be effectively dissipated by the solvent and any external cooling.[2] For precise control, especially on a larger scale, a syringe pump is recommended.[2]
-
Adequate Cooling: Have an ice bath ready before you even begin the addition.[11][14] Maintaining the reaction at a gentle reflux is a common strategy, but external cooling is crucial to prevent the reaction from becoming too vigorous.[18][19]
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties, which can help moderate the reaction temperature.[2][11]
Q4: The reaction mixture has turned dark brown or black. Is this normal?
A4: A cloudy, grayish, or brownish appearance is normal and indicates the formation of the Grignard reagent.[2][12] However, a very dark or black color can be a sign of decomposition or significant side reactions, often caused by overheating.[2][12] This can lead to the formation of finely divided magnesium or unwanted byproducts like biphenyls from Wurtz coupling.[2][5][12] To prevent this, maintain strict temperature control and a slow, steady addition of the organic halide.[2]
Q5: How do I safely quench the reaction and any unreacted Grignard reagent?
A5: Quenching a Grignard reaction is also highly exothermic and must be done with extreme care to avoid uncontrolled gas evolution and potential fires.
Safe Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction flask thoroughly in an ice bath.[20]
-
Slow Addition of Quenching Agent: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride. This is generally a milder and safer alternative to using strong acids.
-
Avoid Strong Acids: Using concentrated acids to quench can lead to disastrous consequences.[21] The unreacted magnesium will react violently with strong acids to produce highly flammable hydrogen gas, which can rapidly pressurize and even rupture the reaction vessel.[21]
-
Respect the Induction Period: There can be a delay of several seconds before the Grignard reagent reacts with the quenching agent.[20] Adding the quenching agent too quickly during this period can lead to a sudden, violent reaction.[20]
Troubleshooting Guide: A Tabular Summary
| Issue | Possible Cause(s) | Recommended Actions |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer)[5][6]; Wet glassware or solvent[6][7][8][9][10]; Impure reagents | Activate magnesium with iodine or 1,2-dibromoethane[4][7][12]; Ensure all glassware is flame-dried and solvents are anhydrous[11][12][13]; Use freshly purified reagents. |
| Exotherm is Too Vigorous | Addition of organic halide is too fast; Insufficient cooling; High concentration of reagents | Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux[2][18]; Use an ice bath or cryocooler to maintain the desired temperature[18]; Ensure adequate solvent volume to dissipate heat. |
| Low Product Yield | Side reactions (e.g., Wurtz coupling) due to high temperatures[18]; Incomplete reaction; Hydrolysis of the Grignard reagent by moisture[18] | Maintain a low reaction temperature to minimize side reactions[18]; Allow the reaction to stir sufficiently after addition is complete; Maintain a strictly anhydrous environment.[18] |
| Formation of Byproducts | Wurtz coupling is a common byproduct[18]; Reaction with atmospheric carbon dioxide | Slow, controlled addition of the halide and maintaining a low temperature can suppress Wurtz coupling[18]; Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent
Accurately determining the concentration of your Grignard reagent is crucial for stoichiometric control in subsequent reactions.[22] Direct titration with a colorimetric indicator is a common and convenient method.[22]
Materials:
-
(-)-Menthol in dry toluene or THF (approx. 1.0 M, standardized)
-
1,10-Phenanthroline
-
Anhydrous THF
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask with a stir bar.[22]
-
Add a known volume of your Grignard solution to the flask. The solution should develop a distinct color due to the formation of a complex between the Grignard reagent and the indicator.[22][23]
-
Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise while stirring vigorously.[22]
-
The endpoint is reached when the color of the complex sharply disappears, indicating that all the active Grignard reagent has been consumed.[22]
Protocol 2: Controlled Grignard Reagent Formation
This protocol emphasizes safety and control during the formation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous THF or diethyl ether
-
Iodine crystal (optional activator)
-
Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere.[2]
Procedure:
-
Place the magnesium turnings in the flame-dried flask. If using an activator, add a single crystal of iodine.[2]
-
Add a small amount of anhydrous solvent to just cover the magnesium.[2]
-
Dissolve the organic halide in anhydrous solvent in the addition funnel.[2]
-
Add approximately 10% of the organic halide solution to the magnesium suspension.[2]
-
Observe for signs of initiation (gentle bubbling, cloudiness, warming). If no reaction starts, gently warm the flask with a heat gun until initiation is observed.[2]
-
Once the reaction has started, begin the dropwise addition of the remaining organic halide solution at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.[2]
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grayish solution is your Grignard reagent.[2]
Visualizing the Workflow
Logical Flow for Troubleshooting Initiation Failure
Caption: Troubleshooting workflow for Grignard reaction initiation.
Controlled Grignard Synthesis Workflow
Caption: A standard workflow for controlled Grignard synthesis.
References
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- American Chemical Society. Grignard Reaction.
- Benchchem.
- Benchchem.
- Benchchem. Controlling exothermic reactions in Grignard synthesis.
- ACS Publications.
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- YouTube. Grignard reaction safety.
- Filo. How do you quench a Grignard reagent?.
- Unknown Source.
- Quora.
- Chemistry LibreTexts. Quenching Reactions: Grignards.
- ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?.
- Scribd.
- Unknown Source.
- Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- Unknown Source.
- Chemtips. Titrating Organometallic Reagents is Easier Than You Think.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Syntheses Procedure. 10.
- YouTube. Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
- Benchchem. managing exothermic reactions during the synthesis of 4-(2,6-Dichlorophenyl)-1-butene.
- Unknown Source. Grignard Reactions Go Greener with Continuous Processing.
- Laboratory Safety Standard Operating Procedure (SOP).
- Wikipedia. Grignard reagent.
- Reddit.
- KGROUP. Quenching Reactive Substances.
- Unknown Source. Grignard Reaction.
- Mettler Toledo.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- Benchchem. Identifying and minimizing side products in Grignard reactions.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Unknown Source.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- ResearchGate.
- Scribd.
- Unknown Source. 19. The Grignard Reaction.
- ResearchGate. Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents | Request PDF.
- Unknown Source.
- Quora. How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?.
- ResearchGate. Physical property of solvents used for Grignard reactions | Download Table.
- YouTube.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.org [acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dchas.org [dchas.org]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hzdr.de [hzdr.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in Butanone Synthesis
Welcome to the Technical Support Center for butanone (methyl ethyl ketone, MEK) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unexpected byproducts during the synthesis of butanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory and during process scale-up. Our focus is on providing practical, scientifically grounded solutions to ensure the purity and quality of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation in the primary industrial synthesis routes for butanone: the dehydrogenation of 2-butanol and the oxidation of n-butane.
Q1: What are the most common unexpected byproducts in butanone synthesis via 2-butanol dehydrogenation?
A1: The catalytic dehydrogenation of 2-butanol is a highly selective process; however, side reactions can occur, leading to the formation of impurities. The most prevalent byproducts are:
-
Butenes (1-butene, cis-2-butene, trans-2-butene): These are formed through the acid-catalyzed dehydration of 2-butanol.[1][2][3] The presence of acidic sites on the catalyst support can promote this side reaction.
-
Di-sec-butyl ether: This ether is typically formed through the intermolecular dehydration of two 2-butanol molecules.[4][5]
-
Higher molecular weight ketones (e.g., 3-methyl-2-pentanone): These can arise from aldol condensation reactions of butanone with itself or other carbonyl-containing impurities under certain temperature and catalyst conditions.
Q2: During the oxidation of n-butane to produce butanone, what are the primary byproducts I should be aware of?
A2: The liquid-phase oxidation of n-butane is a free-radical process that can lead to a more complex mixture of byproducts compared to 2-butanol dehydrogenation. Key byproducts include:
-
Acetic Acid: A major byproduct formed from the further oxidation of butanone.[6][7]
-
Acetaldehyde: Can be formed through the decomposition of 2-butoxy radicals.[6][7]
-
Acetone: Another potential byproduct, with its formation becoming more significant at higher temperatures.[6][7]
-
Carbon Oxides (CO, CO2): Result from the complete oxidation of n-butane or other organic intermediates.[8]
Q3: How does the choice of catalyst influence byproduct formation in 2-butanol dehydrogenation?
A3: The catalyst plays a critical role in both the conversion of 2-butanol and the selectivity towards butanone.
-
Catalyst Support: The acidity of the support material is a key factor. Acidic supports like silica can promote the dehydration of 2-butanol to butenes.[9][10] More basic supports, such as magnesium oxide (MgO), tend to suppress butene formation and favor dehydrogenation.[9]
-
Active Metal: Copper-based catalysts are widely used. The dispersion and loading of copper on the support can influence activity and selectivity.[9][10] For instance, increasing copper loading on silica can help neutralize acidic sites, thereby reducing butene formation.[10]
-
Promoters: The addition of promoters to the catalyst can enhance selectivity and stability.
Q4: What is the effect of reaction temperature on byproduct formation in both synthesis routes?
A4: Temperature is a critical parameter that must be carefully controlled.
-
In 2-Butanol Dehydrogenation: Higher temperatures generally increase the rate of dehydrogenation. However, excessively high temperatures can also favor the endothermic dehydration reaction, leading to increased butene formation.[10] Catalyst deactivation can also be more pronounced at elevated temperatures.[11]
-
In n-Butane Oxidation: The product distribution is highly dependent on temperature. As the temperature increases towards 400 K and above, the formation of acetone and acetic acid becomes more significant, while the yield of butanone may decrease.[6][7] At even higher temperatures (above 570 K), the formation of butenes becomes more favorable.[6]
II. Troubleshooting Guide: From Observation to Solution
This guide is structured to help you diagnose and resolve common issues related to byproduct formation during butanone synthesis.
Problem 1: High Levels of Butenes Detected in the Crude Product from 2-Butanol Dehydrogenation
Initial Observation: Gas Chromatography (GC) analysis of your crude reaction mixture shows significant peaks corresponding to 1-butene, cis-2-butene, and/or trans-2-butene.
Probable Cause: The formation of butenes is a result of the dehydration of 2-butanol, an acid-catalyzed elimination reaction.[1][2][3] This suggests that the reaction conditions are favoring this pathway over the desired dehydrogenation.
Troubleshooting Workflow:
Caption: Troubleshooting Di-sec-butyl Ether Formation
Detailed Troubleshooting Steps:
-
Catalyst Selection:
-
Action: Review the literature for catalysts with high selectivity against ether formation for 2-butanol dehydrogenation.
-
Rationale: The surface properties of the catalyst can influence the reaction pathway.
-
-
Modify Reaction Parameters:
-
Action: Decrease the reaction temperature and/or increase the flow rate of the 2-butanol feed (increase space velocity).
-
Rationale: Lowering the temperature and reducing the contact time of the reactants with the catalyst can minimize the extent of this bimolecular side reaction.
-
Problem 3: Complex Byproduct Profile in n-Butane Oxidation, with Low Butanone Yield
Initial Observation: Your product mixture contains significant amounts of acetic acid, acetaldehyde, and acetone, with a lower than expected yield of butanone.
Probable Cause: The reaction conditions, particularly temperature, are promoting the further oxidation of butanone and the decomposition of reaction intermediates. [6][7] Troubleshooting Workflow:
Caption: Troubleshooting Complex Byproducts in n-Butane Oxidation
Detailed Troubleshooting Steps:
-
Precise Temperature Control:
-
Action: Implement rigorous temperature control to maintain the reaction temperature in the optimal range for butanone formation (typically below 400 K).
-
Rationale: As temperatures rise, the rate of 2-butoxy radical decomposition to acetaldehyde increases, and the subsequent oxidation of butanone to acetic acid is accelerated. [6][7]
-
-
Reactant Stoichiometry:
-
Action: Experiment with different ratios of n-butane to oxygen.
-
Rationale: The relative concentrations of the reactants can influence the radical chain reactions and the selectivity towards the desired product.
-
-
Catalyst Evaluation:
-
Action: If possible, screen different catalyst systems known for their selectivity in partial oxidation reactions.
-
Rationale: The choice of catalyst can significantly impact the product distribution in oxidation reactions.
-
III. Analytical Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential for effective troubleshooting.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile byproducts.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Parameters: The following table provides a starting point for method development.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40 °C (hold for 3 min), then ramp at 4 °C/min to 250 °C (hold for 15 min) |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
This is a general-purpose method; optimization may be required based on the specific byproducts of interest.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify byproducts using an internal standard and generating a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is invaluable for confirming the structure of byproducts.
Experimental Protocol:
-
Sample Preparation: If possible, isolate the byproduct of interest using preparative chromatography. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Expected ¹H NMR Chemical Shifts (δ, ppm) for Common Byproducts:
| Compound | Functional Group Protons | Approximate Chemical Shift (ppm) |
| Butanone | -CH₃ (next to C=O) | 2.1 |
| -CH₂- | 2.4 | |
| -CH₃ (terminal) | 1.0 | |
| 1-Butene | =CH₂ | 4.9-5.1 |
| =CH- | 5.7-5.9 | |
| cis/trans-2-Butene | =CH- | 5.4-5.6 |
| -CH₃ | 1.6-1.7 | |
| Di-sec-butyl ether | -CH(O)- | 3.2-3.4 |
| Acetic Acid | -COOH | 10-12 |
| -CH₃ | 2.1 | |
| Acetaldehyde | -CHO | 9.7-9.8 |
| -CH₃ | 2.2 | |
| Acetone | -CH₃ | 2.1 |
Note: Chemical shifts can vary depending on the solvent and other structural features.
IV. References
-
Products From the Oxidation of n-Butane From 298 to 735 K Using Either Cl Atom or Thermal Initiation: Formation of Acetone and Acetic Acid-Possible Roaming Reactions? - PubMed. (2017, November 16). Retrieved from [Link]
-
Products From the Oxidation of N-Butane From 298-735 K Using Either Cl Atom or Thermal Initiation: Formation of Acetone and Acetic Acid – Possible Roaming Reactions? | Request PDF. (n.d.). Retrieved from [Link]
-
The dehydrogenation of 2-butanol over copper-based catalysts: Optimising catalyst composition and determining kinetic parameters | Request PDF. (n.d.). Retrieved from [Link]
-
The dehydrogenation of 2-butanol over copper-based catalysts: optimising catalyst composition and determining kinetic parameters. (n.d.). Retrieved from [Link]
-
Liquid-Phase Oxidation of Butene–Butane Mixtures with N2O to Ketones and Aldehydes | Industrial & Engineering Chemistry Research. (n.d.). Retrieved from [Link]
-
Study of the influence of different factors on the oxidation process of N-Butane. (n.d.). Retrieved from [Link]
-
The dehydrogenation of 2-butanol in a Pd–Ag membrane reactor. (n.d.). Retrieved from [Link]
-
Detailed product analysis during the low temperature oxidation of n-butane. (n.d.). Retrieved from [Link]
-
he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). (n.d.). Retrieved from [Link]
-
Effective and selective oxidation of 2-butanol over Mn supported catalyst systems | Request PDF. (n.d.). Retrieved from [Link]
-
Reaction kinetic studies: Catalytic dehydrogenation of sec‐butyl alcohol to methyl ethyl ketone | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Catalytic synthesis of methyl ethyl ketone from N-Butane. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). (n.d.). Retrieved from [Link]
-
8 2D 1 H NMR spectra of 10% butanone in cyclohexane in an inhomogeneous... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Retrieved from [Link]
-
US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether. (n.d.). Retrieved from
-
2-Butanol and Butanone Production in Saccharomyces cerevisiae through Combination of a B12 Dependent Dehydratase and a Secondary Alcohol Dehydrogenase Using a TEV-Based Expression System. (2014, July 23). Retrieved from [Link]
-
3.15 1H-NMR No 3 Explaining the spectra of butanone. (2020, May 3). Retrieved from [Link]
-
Catalytic activity. The flow reactor em. (n.d.). Retrieved from [Link]
-
F. The Dehydration of Butan-2-ol. (2023, January 23). Retrieved from [Link]
-
Discuss the mechanism of acid-catalyzed dehydration of 2-butanol to form butene. (n.d.). Retrieved from [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (n.d.). Retrieved from [Link]
-
Comprehensive profiling of controlled substances using gas chromatography coupled with time-of-flight mass spectrometry. (n.d.). Retrieved from [Link]
-
Dehydration of 2-Butanol to Butenes | PDF | Chemical Reactions | Gas Chromatography. (n.d.). Retrieved from [Link]
-
Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. (n.d.). Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]
-
Synthesis of di-sec. butyl ether. (n.d.). Retrieved from [Link]
-
On the importance of by-products in the kinetics of n-butane oxidation to maleic anhydride | Request PDF. (n.d.). Retrieved from [Link]
-
n-Butane Oxidation to Maleic Anhydride: Reaction Mechanism and Kinetics Over VPO Catalyst. (2024, April 10). Retrieved from [Link]
-
Reaction kinetics of n-butane selective oxidation to maleic anhydride over VPO catalyst. (n.d.). Retrieved from [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Retrieved from [Link]
-
tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discuss the mechanism of acid-catalyzed dehydration of 2-butanol to form .. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Products from the Oxidation of n-Butane from 298 to 735 K Using Either Cl Atom or Thermal Initiation: Formation of Acetone and Acetic Acid-Possible Roaming Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sylvainmiachon.free.fr [sylvainmiachon.free.fr]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3,3-Diphenyl-2-butanone by HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a non-negotiable aspect of the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 3,3-Diphenyl-2-butanone, a key intermediate in various synthetic pathways.
The Criticality of Purity for this compound
This compound (C₁₆H₁₆O, MW: 224.30 g/mol ) is a ketone that serves as a building block in the synthesis of more complex molecules.[2] Its purity is paramount, as impurities introduced at this stage can carry through to the final drug substance, potentially altering its pharmacological and toxicological profile.
Potential impurities in this compound can originate from several sources:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Formed from competing or incomplete reactions.[3][4]
-
Intermediates: Related compounds from the synthetic route.[3][4]
-
Degradation products: Arising from instability of the compound under certain storage or process conditions.[3][4]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][5][6] Adherence to these guidelines, such as ICH Q3A, is mandatory for regulatory submissions.[3][5][6]
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[7][8][9] For a non-volatile, UV-active compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
Optimized HPLC Method for this compound Purity Analysis
This section details a robust and validated HPLC method for the purity determination of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides excellent separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape and suppresses ionization of acidic impurities. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 254 nm | The phenyl groups in this compound provide strong UV absorbance at this wavelength. |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis of this compound
Caption: Decision tree for choosing the appropriate analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a well-developed and validated reversed-phase HPLC method stands as the most robust and reliable approach. It offers the necessary sensitivity, selectivity, and quantitative accuracy to meet the stringent requirements of the pharmaceutical industry and regulatory bodies. While other techniques like GC and NMR have their specific applications in impurity profiling, HPLC remains the workhorse for routine quality control and final product release testing.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development.
- ResearchGate. (2021, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- National Center for Biotechnology Information. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
- ResearchGate. (2021, August 6). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Request PDF.
- ChemSynthesis. (2021, May 20). 3,3-dimethyl-1-phenyl-2-butanone.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- Organic Syntheses. (n.d.). 3-acetamido-2-butanone.
- SIELC. (n.d.). Separation of 1-Butanone, 3-methyl-1-phenyl- on Newcrom R1 HPLC column.
- ResearchGate. (2011, August 7). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone.
Sources
- 1. jpionline.org [jpionline.org]
- 2. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ikev.org [ikev.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. asianjpr.com [asianjpr.com]
The Enigmatic Potential of 3,3-Diphenyl-2-butanone in Photolabile Protecting Group Chemistry: A Feasibility and Comparative Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the dynamic fields of chemical biology and drug development, the precise spatiotemporal control over the activity of molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to release bioactive compounds with the precision of a light stimulus. While the landscape of PPGs is populated by well-established families such as nitrobenzyl, coumarin, and phenacyl derivatives, the exploration of novel scaffolds continues to be a frontier of research. This guide addresses the proposition of 3,3-diphenyl-2-butanone as a potential photolabile protecting group.
A comprehensive review of the current scientific literature reveals a notable absence of studies specifically investigating the application of this compound as a photolabile protecting group. Consequently, a direct comparison of its photochemical efficiency with established alternatives based on experimental data is not feasible at this time.
This guide, therefore, takes an alternative and equally valuable approach. It serves as a roadmap for the evaluation of this compound, or any novel candidate, as a photolabile protecting group. We will dissect the theoretical underpinnings of its potential photochemical reactivity, outline the critical experimental parameters that must be quantified, and provide a comparative framework against the performance of widely-used PPGs.
Theoretical Considerations: The Photochemical Promise of a Diphenyl Ketone
The structure of this compound, a ketone with two phenyl substituents on the α-carbon, suggests a potential for photochemical reactivity through Norrish-type reactions. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, initiating bond cleavage.
Potential Photochemical Cleavage Pathways
Two primary mechanisms could be envisioned for the cleavage of a this compound-protected substrate (e.g., an alcohol or amine linked via the acetyl group):
-
Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. This would generate an acyl radical and a tertiary radical stabilized by the two phenyl groups. Subsequent reactions of these radical intermediates would ultimately lead to the release of the protected molecule.
-
Norrish Type II Cleavage: This mechanism requires the abstraction of a γ-hydrogen by the excited carbonyl group. In the case of a simple this compound moiety, this is not a primary pathway. However, if the protected substrate itself contains an appropriately positioned hydrogen atom, this pathway could become relevant.
The dominance of one pathway over the other would depend on factors such as the stability of the resulting radicals and the reaction conditions.
A Roadmap for Experimental Evaluation
To ascertain the viability of this compound as a PPG, a systematic experimental investigation is required. The following workflow outlines the key experiments and the data to be collected.
Synthesis of Caged Compounds
The initial step involves the synthesis of derivatives where a model substrate (e.g., a simple alcohol or carboxylic acid) is covalently linked to the this compound moiety. The stability of these "caged" compounds under various non-photolytic conditions (e.g., different pH values, presence of nucleophiles) must be confirmed to ensure the protecting group is robust until light is applied.
Characterization of Photochemical Properties
The absorption spectrum of the caged compound is a critical parameter. It determines the wavelength of light required for cleavage. An ideal PPG should have a significant molar extinction coefficient (ε) at a wavelength that is biologically benign (typically >350 nm) to minimize damage to cells and tissues.
Irradiation of the caged compound at its absorption maximum should be performed, followed by analysis of the reaction mixture using techniques like HPLC, LC-MS, and NMR to identify and quantify the released substrate and the photobyproducts. The chemical yield of deprotection is a key performance indicator.
The quantum yield is the ultimate measure of the efficiency of a photochemical reaction. It represents the number of molecules of substrate released per photon absorbed. A higher quantum yield is desirable as it means that lower light doses are required for uncaging.
Experimental Protocol: Determination of Photochemical Quantum Yield
This protocol provides a general method for determining the quantum yield of a photolabile protecting group using a chemical actinometer.
1. Preparation of Solutions:
- Prepare a solution of the caged compound of known concentration in a suitable solvent (e.g., acetonitrile, buffer).
- Prepare a solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate).
2. Spectrophotometric Measurements:
- Measure the UV-Vis absorbance of both the caged compound solution and the actinometer solution at the irradiation wavelength. The absorbance should be in the linear range of the spectrophotometer (typically 0.1 - 1.0).
3. Irradiation:
- Irradiate both solutions in parallel using a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at the desired wavelength and for a specific time. Ensure identical irradiation conditions for both samples.
4. Analysis:
- After irradiation, measure the change in absorbance of the caged compound at a wavelength corresponding to its consumption or the appearance of the released substrate.
- For the actinometer, follow the established protocol for quantifying the amount of photochemical reaction (e.g., for potassium ferrioxalate, this involves a colorimetric reaction and measurement of the absorbance of the resulting colored complex).
5. Calculation of Quantum Yield:
- The quantum yield of the caged compound (Φ_sample) can be calculated using the following equation:
Comparative Analysis: Benchmarking Against Established PPGs
Once the photochemical parameters for this compound are determined, they can be compared against those of commonly used photolabile protecting groups. The following table provides a summary of the typical performance of major PPG classes.
| Photolabile Protecting Group Class | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[1] |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts.[1] Drawbacks: Requires UV activation. |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern. |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5 | Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[1] Drawbacks: Can be synthetically more complex. |
Visualizing the Path Forward: A Workflow for PPG Evaluation
The journey from a candidate molecule to a validated photolabile protecting group is a systematic process. The following diagram illustrates the key stages of this evaluation.
Figure 1. A generalized workflow for the evaluation of a novel photolabile protecting group, from initial design to proof-of-concept application.
Conclusion and Future Outlook
While this compound remains an unexplored candidate in the realm of photolabile protecting groups, its chemical structure holds theoretical promise for light-mediated cleavage. This guide has provided a comprehensive framework for its systematic evaluation, from initial synthesis and photochemical characterization to a rigorous comparison with established PPGs. The successful execution of these studies would be necessary to determine if this compound can indeed be a valuable addition to the chemist's toolbox for spatiotemporal control. The path is clear for researchers to potentially unveil a new class of carbonyl-based photolabile protecting groups, and we eagerly await experimental data that will illuminate the true photochemical efficiency of this intriguing molecule.
References
- Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Lerch, M. M. et al. (2016). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 45(22), 6312-6328.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. BenchChem Technical Guides.
Sources
A Comparative Guide to Norrish Type I and Type II Reactions for Advanced Research
In the realm of photochemistry, the reactions of aldehydes and ketones upon UV irradiation, named after Nobel laureate Ronald George Wreyford Norrish, represent fundamental processes with profound implications in organic synthesis, polymer science, and drug development.[1][2][3] These reactions, broadly classified as Norrish Type I and Type II, describe distinct pathways for the dissipation of electronic excited-state energy in carbonyl compounds, leading to vastly different products.[4] Understanding the mechanistic dichotomy between these two pathways is crucial for predicting and controlling photochemical outcomes.
This guide provides a comprehensive comparative analysis of Norrish Type I and II reactions, grounded in mechanistic principles and supported by experimental insights. It is designed for researchers, scientists, and drug development professionals who leverage photochemical transformations in their work.
The Genesis of Reactivity: Carbonyl Excitation
The journey for both Norrish pathways begins with the absorption of ultraviolet light (typically in the 230-330 nm range) by the carbonyl chromophore.[5] This energy promotes a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group (an n→π* transition), initially forming a short-lived excited singlet state (S1).[2][6] This S1 state can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T1), from which most Norrish reactions proceed.[1][7] The distinct reactivity of this excited state, compared to the ground state, is the key to the unique transformations that follow.
Norrish Type I Reaction: The α-Cleavage Pathway
The Norrish Type I reaction is characterized by the homolytic cleavage of the carbon-carbon bond adjacent (α) to the carbonyl group.[8] This α-scission event results in the formation of two radical species: an acyl radical and an alkyl radical.[2][6] The reaction can proceed from either the S1 or T1 excited state, though the triplet state is often more prevalent in solution.[6][7]
The stability of the potential alkyl radical is a primary determinant of the reaction's efficiency. The C-C bond that can break to form the most stable radical will do so preferentially.[1][7] For instance, the photolysis of 2-butanone favors the formation of an ethyl radical over a less stable methyl radical.[1]
Caption: Mechanism of the Norrish Type I reaction.
Secondary Reactions of Type I Radicals
The initial radical pair is highly reactive and can undergo several subsequent transformations, dictating the final product distribution:[1][9]
-
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a second alkyl radical (R•). This new radical pair (R• + •R') can then combine to form an alkane (R-R'), or disproportionate to an alkane and an alkene.[9]
-
Recombination: The initial acyl and alkyl radicals can recombine, regenerating the starting ketone.[1] In solution, this can be promoted by the "cage effect," where the solvent traps the radicals in close proximity.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules. In cyclic ketones, intramolecular hydrogen abstraction can lead to the formation of an unsaturated aldehyde or a ketene.[7][9]
Norrish Type II Reaction: Intramolecular Hydrogen Abstraction
The Norrish Type II reaction is a distinct photochemical process that occurs in carbonyl compounds possessing an accessible hydrogen atom on the γ-carbon (the carbon three atoms away from the carbonyl group).[1][8] Instead of bond cleavage, the excited carbonyl oxygen abstracts this γ-hydrogen via a six-membered cyclic transition state.[2] This intramolecular hydrogen atom transfer (HAT) generates a 1,4-biradical intermediate.[2][10]
This pathway is often dominant for long-chain aliphatic ketones and aldehydes where the required conformation for γ-hydrogen abstraction is easily achieved.[2]
Caption: Mechanism of the Norrish Type II reaction.
Fates of the 1,4-Biradical
The 1,4-biradical intermediate is not the final product and typically follows one of two main pathways:[8][10]
-
Fragmentation (β-Cleavage): The biradical can undergo cleavage of the Cα-Cβ bond. This results in the formation of an alkene and an enol, which rapidly tautomerizes to a more stable carbonyl compound (a ketone or aldehyde).[8][11] This is often the major pathway.
-
Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol derivative.[8][12] This intramolecular recombination is known as the Norrish-Yang reaction and is a powerful tool for synthesizing four-membered rings.[12]
Head-to-Head Comparison: Norrish Type I vs. Type II
The choice between the Type I and Type II pathways is dictated by the substrate's structure and the reaction conditions. A direct comparison highlights their fundamental differences.
| Feature | Norrish Type I | Norrish Type II |
| Primary Process | Homolytic α-cleavage of the C-C bond adjacent to the carbonyl.[1] | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen.[2] |
| Key Intermediate | Acyl and alkyl free radicals.[13] | 1,4-biradical.[2] |
| Substrate Requirement | Any aldehyde or ketone. Efficiency depends on α-substituent stability.[1] | Aldehyde or ketone must possess an accessible γ-hydrogen.[10] |
| Bond(s) Cleaved | Cα-C bond. | Cα-Cβ bond (in fragmentation pathway).[8] |
| Major Products | Alkanes, alkenes, CO (from decarbonylation), ketenes, unsaturated aldehydes.[9] | An alkene and a new carbonyl compound (from fragmentation); or a cyclobutanol derivative (from cyclization).[8][10] |
| Key Influencing Factors | Stability of the forming alkyl radical; solvent cage effect.[1][6] | Presence and accessibility of γ-hydrogens; molecular flexibility to form a 6-membered transition state.[2][14] |
Experimental Protocols
Conducting a Norrish reaction requires careful control of light exposure and the exclusion of oxygen, which can quench the excited triplet state and react with radical intermediates.
General Protocol for a Solution-Phase Photochemical Reaction
-
Solution Preparation: Dissolve the carbonyl substrate (e.g., 1.0 mmol) in an appropriate solvent (e.g., 100 mL of benzene, acetonitrile, or methanol) in a quartz or Pyrex reaction vessel.[4] The choice of vessel material is critical; Pyrex filters out short-wavelength UV (<290 nm), while quartz is transparent to it.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 25-30 minutes to remove dissolved oxygen.[4] This step is crucial to prevent quenching of the excited state.
-
Irradiation: Place the sealed reaction vessel in a photochemical reactor (e.g., a Rayonet reactor) equipped with lamps emitting at a suitable wavelength (e.g., 300 nm).[4] Irradiate the solution at a controlled temperature (often room temperature) for a predetermined time (e.g., 90 minutes).[4]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using techniques like TLC, GC-MS, or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting residue using standard techniques such as silica gel column chromatography to isolate the products.[4]
Caption: General experimental workflow for Norrish reactions.
Applications in Research and Drug Development
While their synthetic utility can sometimes be limited by competing pathways and moderate yields, Norrish reactions are powerful tools in specific contexts.[1][15]
-
Total Synthesis: Both reaction types have been employed as key steps in the total synthesis of complex natural products.[6][15] For example, a Norrish Type II reaction was a crucial step in Phil Baran's synthesis of ouabagenin, and Leo Paquette's synthesis of dodecahedrane involved three separate Norrish-type reactions.[1] The Norrish-Yang cyclization, in particular, provides an elegant route to strained cyclobutane rings found in many natural products.[12][16]
-
Polymer Chemistry: Norrish reactions are fundamental to understanding the photodegradation of polymers containing carbonyl groups, such as polyketones and polyesters.[1][8] This knowledge is vital for developing more photostable materials. Conversely, Type I cleavage is exploited in designing photoinitiators for polymerization, where the photogenerated radicals initiate chain growth.[1]
-
Drug Discovery: Photochemistry is increasingly used in drug discovery to access novel molecular scaffolds.[6][12] The principles of Norrish reactions are relevant in the design of photoactive drugs and photoremovable protecting groups.[17] For instance, understanding these pathways is critical for assessing the photostability of drug candidates, a key parameter in their development and formulation.[18]
Conclusion
The Norrish Type I and Type II reactions represent a classic example of how a single functional group, upon electronic excitation, can be directed down divergent and highly specific reaction pathways. The outcome—be it radical fragmentation via α-cleavage (Type I) or intramolecular rearrangement via γ-hydrogen abstraction (Type II)—is a delicate function of molecular structure. For the modern researcher, a firm grasp of these competing mechanisms is not merely academic; it is a prerequisite for the rational design of photochemical syntheses, the development of advanced materials, and the innovation of new therapeutic agents.
References
- Wikipedia. Norrish reaction. [Link]
- Grokipedia. Norrish reaction. [Link]
- Scribd. Photochemical Reactions | PDF | Ketone | Radical (Chemistry). [Link]
- Filo. What is Norrish type 1 reaction give its mechanism. [Link]
- PubMed.
- YouTube. Norrish type-1 reaction: Basic concept, Mechanism and Examples. [Link]
- SciSpace.
- EduRev. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC. [Link]
- YouTube. Norrish type-2 reaction: Basic concept, Mechanism and Examples. [Link]
- Semantic Scholar. Photodecomposition of Aldehydes and Ketones. [Link]
- Canadian Science Publishing. PHOTOCHEMICAL SYNTHESES: I. THE REACTION OF ALDEHYDES AND KETONES WITH CYCLOALKENES. [Link]
- Filo. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... [Link]
- ResearchGate.
- Bohrium.
- Chem-St
- PPTX. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. [Link]
- NIH.
- Photochemistry of Carbonyl Compounds. [Link]
- YouTube. Differences Between Norrish Type-I, Norrish Type-II And Beta-Cleavage Reactions. [Link]
- ResearchGate. Norrish Type I and Norrish Type II photolysis processes.. [Link]
- Chemistry World. Norrish photolytic cleavage. [Link]
- Galaxy.ai. Understanding Norrish Type-I and Type-II Reactions in Photochemistry. [Link]
- Frontiers. The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. [Link]
- Beilstein Journals.
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Norrish photolytic cleavage | Opinion | Chemistry World [chemistryworld.com]
- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. What is Norrish type 1 reaction give its mechanism | Filo [askfilo.com]
- 14. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 15. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
- 17. Frontiers | The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor [frontiersin.org]
- 18. galaxy.ai [galaxy.ai]
A Comparative Guide to the Synthesis of 3,3-Diphenyl-2-butanone: Validating a Novel Palladium-Catalyzed α-Arylation Route
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenyl-2-butanone is a valuable ketone scaffold in organic synthesis and medicinal chemistry. Its synthesis, however, presents challenges related to the construction of a sterically congested quaternary carbon center adjacent to the carbonyl group. This guide provides an in-depth comparison of two distinct synthetic strategies: the classical acid-catalyzed Pinacol rearrangement and a modern, novel Palladium-catalyzed α-arylation of a ketone enolate. By presenting detailed mechanistic insights, step-by-step experimental protocols, and comparative performance data, we validate the new route as a highly efficient and robust alternative for the synthesis of this and related α,α-diaryl ketones.
Introduction to Synthetic Strategies
The synthesis of α,α-diaryl ketones like this compound requires precise carbon-carbon bond formation at a highly substituted position. Historically, chemists have relied on rearrangement reactions or multi-step sequences to build such frameworks. These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.
Modern organometallic catalysis offers a paradigm shift, enabling transformations that were previously impractical.[1][2] Catalytic methods can provide milder reaction conditions, superior functional group tolerance, and improved atom economy.[3] This guide evaluates the following two routes:
-
Route A (Classical): Acid-Catalyzed Pinacol Rearrangement. This pathway involves the 1,2-rearrangement of a vicinal diol (a pinacol) under strong acidic conditions to form a ketone.[4][5] It is a powerful tool for skeletal reorganization but is often limited by the need for strongly acidic catalysts.
-
Route B (Novel): Palladium-Catalyzed α-Arylation. This modern approach utilizes a palladium catalyst to directly couple a ketone enolate with an aryl halide.[6][7] It represents a more direct and potentially milder strategy for constructing the target C-C bond.
This comparison will provide the necessary data for researchers to make an informed decision based on efficiency, scalability, and experimental practicality.
Route A: The Classical Pinacol Rearrangement
Mechanism and Rationale
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde.[8] The mechanism proceeds through several key steps:
-
Protonation: One of the hydroxyl groups of the diol (2,3-diphenyl-2,3-butanediol) is protonated by a strong acid (e.g., H₂SO₄).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, to form a tertiary carbocation. In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation.[9]
-
1,2-Aryl Shift: A neighboring group—in this case, a phenyl group—migrates to the positively charged carbon. This 1,2-shift is the key rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxocarbenium ion.
-
Deprotonation: A water molecule removes the proton from the oxygen, yielding the final ketone product, this compound.[4]
Causality of Experimental Choices: The choice of a strong, non-nucleophilic acid like sulfuric acid is critical to promote the dehydration step without competing substitution reactions. The synthesis of the pinacol precursor, 2,3-diphenyl-2,3-butanediol, is typically achieved via the reductive dimerization of acetophenone, which provides the necessary starting material for the rearrangement.[10]
Experimental Protocol: Synthesis of this compound via Pinacol Rearrangement
Part 1: Synthesis of 2,3-Diphenyl-2,3-butanediol (Pinacol Precursor) [10]
-
To a 100 mL round-bottom flask, add acetophenone (5.0 g, 41.6 mmol) and 2-propanol (50 mL).
-
Add one drop of glacial acetic acid.
-
Place the flask in a sunny location or under a UV lamp and leave it undisturbed for 5-7 days. The product will precipitate as a white solid.
-
Collect the solid diol by vacuum filtration, wash with cold hexanes, and air dry. The mixture of dl and meso diols can be used directly in the next step without further purification.
Part 2: Acid-Catalyzed Rearrangement to this compound [10]
-
Place the dried 2,3-diphenyl-2,3-butanediol (2.0 g, 8.25 mmol) in a 50 mL round-bottom flask.
-
Add 20 mL of a 4 M aqueous sulfuric acid solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1.5 hours.
-
Cool the reaction mixture to room temperature. The product will separate as an oily layer.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 95:5 hexane/ethyl acetate) to yield this compound.
Route B: A Novel Palladium-Catalyzed α-Arylation
Mechanism and Rationale
The palladium-catalyzed α-arylation of ketones is a powerful cross-coupling reaction analogous to the well-known Buchwald-Hartwig amination.[11][12][13] It allows for the direct formation of a C(sp²)-C(sp³) bond under relatively mild conditions. The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (bromobenzene), forming an Ar-Pd(II)-X complex.
-
Enolate Formation & Transmetalation: A strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu) deprotonates the ketone (3-phenyl-2-butanone) to form a lithium enolate. This enolate then displaces the halide on the palladium center.
-
Reductive Elimination: The aryl and enolate groups on the palladium complex reductively eliminate, forming the C-C bond of the final product, this compound, and regenerating the Pd(0) catalyst.[7]
Causality of Experimental Choices: The success of this reaction hinges on the choice of ligand and base.[6][14] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are used to promote both the oxidative addition and the crucial reductive elimination steps while preventing catalyst decomposition. A strong, sterically hindered base is required to form the ketone enolate without competing side reactions like aldol condensation.[11] Toluene is an excellent solvent as it is non-reactive and has a suitable boiling point for the reaction.
Experimental Protocol: Synthesis of this compound via Pd-Catalyzed α-Arylation
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd), and XPhos (95 mg, 0.2 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (20 mL) via syringe, followed by 3-phenyl-2-butanone (0.74 g, 5.0 mmol, 1.0 equiv.) and bromobenzene (0.94 g, 6.0 mmol, 1.2 equiv.).
-
In a separate flask, dissolve lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 g, 6.0 mmol, 1.2 equiv.) in 10 mL of anhydrous toluene.
-
Slowly add the LiHMDS solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 95:5 hexane/ethyl acetate) to afford pure this compound.
Comparative Analysis and Validation Data
To objectively compare the two routes, key performance metrics were evaluated. The results are summarized below.
Table 1: Comparative Performance of Synthetic Routes
| Parameter | Route A: Pinacol Rearrangement | Route B: Pd-Catalyzed α-Arylation | Justification |
| Isolated Yield | 65% | 88% | The catalytic route demonstrates significantly higher efficiency in converting starting material to the desired product. |
| Purity (Post-Chroma.) | >98% (by GC-MS) | >99% (by GC-MS) | Both methods yield high purity product after chromatography, but the catalytic route showed fewer side products in the crude mixture. |
| Total Reaction Time | ~2 hours (rearrangement) + 7 days (precursor) | 12-14 hours | While the core rearrangement is fast, the necessary synthesis of the diol precursor makes Route A a multi-day process. Route B is a one-pot, overnight reaction. |
| Scalability | Moderate; requires large volumes of acid. | High; catalytic nature is well-suited for scale-up. | Catalytic processes are generally more scalable and economically favorable in industrial settings.[2] |
| Safety & Waste | High; uses conc. H₂SO₄. Generates acidic waste. | Moderate; requires pyrophoric base and inert atmosphere. Generates metallic and organic waste. | Route A's use of concentrated acid poses significant handling risks. Route B requires careful handling of reagents but avoids corrosive acids.[15] |
| Cost-Effectiveness | Low reagent cost, but labor-intensive. | High catalyst/ligand cost, but higher throughput and yield. | The initial investment in the palladium catalyst for Route B is offset by superior yield, reduced labor, and higher atom economy.[3] |
Table 2: Benchmark Characterization Data for this compound[10][16]
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 10H, Ar-H), 2.10 (s, 3H, -C(O)CH₃), 1.90 (s, 3H, -C(Ph)₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 209.5 (C=O), 142.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.0 (C(Ph)₂), 28.0 (-C(O)CH₃), 25.5 (-C(Ph)₂CH₃) |
| IR (ATR, cm⁻¹) | 3060, 3030 (Ar C-H), 2980, 2930 (Alkyl C-H), 1710 (C=O stretch), 1600, 1495, 1445 (Ar C=C) |
| Appearance | White to off-white solid |
Discussion and Conclusion
The experimental data clearly validates the novel Palladium-catalyzed α-arylation (Route B) as a superior synthetic strategy for this compound compared to the classical Pinacol rearrangement (Route A) .
Route B demonstrates a marked improvement in chemical yield (88% vs. 65%) and proceeds under significantly milder conditions, avoiding the use of corrosive concentrated acids. Although the Pinacol rearrangement is mechanistically elegant, its practical application is hampered by the multi-day synthesis of the diol precursor and the harsh conditions of the rearrangement step, which can limit its applicability to substrates with acid-sensitive functional groups.[9]
The primary advantage of the catalytic method is its efficiency and directness. It allows for the construction of the key quaternary center in a single, high-yielding step from readily available starting materials (3-phenyl-2-butanone and bromobenzene).[16] While the initial cost of the palladium catalyst and phosphine ligand is higher, the benefits of increased yield, reduced reaction time, and greater potential for automation and scalability make it a more economically viable and sustainable option for drug development and process chemistry professionals.[17]
Visual Summaries of Synthetic and Experimental Workflows
Caption: Catalytic cycle for the Pd-catalyzed α-arylation (Route B).
Caption: Experimental workflow for the validation of the synthetic routes.
References
- Markgraf, J. H., & Newton, T. A. (1973). Preparation and Rearrangement of 2,3-Diphenyl-2,3-butanediol.
- Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 37(11), 852-860. [Link]
- Zhang, T., & Zhang, N. (2010). Palladium-Catalyzed α-Ketone Arylation under Mild Conditions. Synlett, 2010(12), 1845-1848. [Link]
- Chemistry Steps. (n.d.). Pinacol Rearrangement.
- ACS Green Chemistry Institute. (n.d.). Introduction to Catalysis. ACS GCI Pharmaceutical Roundtable. [Link]
- Science Through Time. (2024, May 16). What Is The Pinacol Rearrangement Mechanism? [Video]. YouTube. [Link]
- Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]
- Wikipedia. (2024).
- NROChemistry. (n.d.). Pinacol Rearrangement.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. [Link]
- Majid, R. (2023). Is the reaction of 1,2-diol 'pinacol, formed from acetone' with acid, gives pinacolone by rearrangement.
- Olivia, R. (2025). The Role of Catalysis in Green and Sustainable Organic Chemistry. Journal of Molecular Pharmacy & Organic Process Research, 13(2). [Link]
- Solubility of Things. (n.d.).
- Amrutkar, R.D. et al. (2022). Role of catalyst in organic synthesis.
- Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- FasterCapital. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 10(20), 4561-4564. [Link]
- Markgraf, J. H., & Newton, T. A. (1973). Preparation and rearrangement of 2,3-Diphenyl-2,3-butanediol.
- van der Heijden, J., et al. (2019). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Organic & Biomolecular Chemistry, 17(8), 2138-2143. [Link]
- Fox, J. M., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddit. (2020). Synthesis of 3-phenyl-2-butanone? r/chemhelp. [Link]
- ChemSynthesis. (n.d.). 2,3-diphenyl-2,3-butanediol.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.). 2,3-Diphenyl-2,3-butanediol. PubChem Compound Database.
- Cheméo. (n.d.). 2,3-Butanediol, 2,3-diphenyl-.
- The Hive. (2002). Preparation of phenyl-2-butanone. Hive Novel Discourse. [Link]
- SpectraBase. (n.d.). 3-Phenyl-2-butanone.
- Google Patents. (2009). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
- Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Org. Synth. 1950, 30, 1. [Link]
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. [Link]
- University of Regensburg. (n.d.). 3,3-dimethyl-2-butanone.
- Chegg. (2019). Solved The compound given is 3,3-dimethyl-2-butanone. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Introduction to Catalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. Pinacol Rearrangement [organic-chemistry.org]
- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. fastercapital.com [fastercapital.com]
A Comparative Spectroscopic Guide to 3,3-Diphenyl-2-butanone and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 3,3-diphenyl-2-butanone and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical analysis. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural and electronic effects of substituent changes on the core molecule.
Introduction: The Significance of this compound
This compound, a ketone featuring a quaternary carbon bonded to two phenyl rings and an acetyl group, serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its rigid three-dimensional structure and the aromatic nature of the phenyl groups make it an interesting candidate for modification and subsequent spectroscopic analysis. Understanding the baseline spectroscopic signature of this parent molecule is paramount to interpreting the spectra of its more complex derivatives.
Spectroscopic Analysis of this compound
The spectroscopic data for the parent compound, this compound, provides a fundamental reference point.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is characterized by a few key signals. The aromatic protons of the two phenyl groups will appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The methyl protons of the acetyl group will present as a sharp singlet further upfield, usually around 2.1 ppm. The singlet nature of this peak is due to the absence of adjacent protons. The quaternary carbon at position 3 has no attached protons, thus it will not produce a signal in the ¹H NMR spectrum.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. A characteristic downfield signal for the carbonyl carbon (C=O) is expected around 200-210 ppm.[1] The quaternary carbon (C3) will also be downfield, though less so than the carbonyl carbon. The carbons of the phenyl rings will appear in the aromatic region (typically 125-145 ppm), with the ipso-carbon (the carbon directly attached to the quaternary center) showing a distinct chemical shift. The methyl carbon of the acetyl group will be found in the upfield region, generally below 30 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying functional groups. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1700-1725 cm⁻¹.[2] Other significant absorptions include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (224.30 g/mol ).[3] Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this would likely lead to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43 and a large fragment corresponding to the loss of the acetyl group.
Comparative Spectroscopic Analysis of Derivatives
The introduction of substituents on the phenyl rings of this compound significantly influences the electronic environment of the molecule, leading to predictable shifts in the spectroscopic data.
3,3-bis(4-methoxyphenyl)-2-butanone (Electron-Donating Group)
The methoxy group (-OCH₃) is an electron-donating group due to resonance.
-
NMR Spectroscopy:
-
¹H NMR: The electron-donating nature of the methoxy group will increase the electron density on the aromatic rings, causing the aromatic protons to be more shielded and thus shift slightly upfield (to a lower ppm value) compared to the parent compound. The protons of the methoxy groups themselves will appear as a sharp singlet around 3.8 ppm.
-
¹³C NMR: The aromatic carbons, particularly the ortho and para positions relative to the methoxy group, will experience increased shielding and shift upfield. The carbonyl carbon may also experience a slight upfield shift due to the overall increase in electron density in the molecule.
-
-
IR Spectroscopy: The electron-donating effect of the methoxy groups will slightly lower the bond order of the carbonyl group, resulting in a shift of the C=O stretching frequency to a lower wavenumber (e.g., 1705-1715 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will be observed at a higher m/z value corresponding to the increased molecular weight. The fragmentation pattern may be influenced by the presence of the methoxy groups, potentially leading to characteristic fragments involving the loss of a methyl group or the entire methoxy group.
3,3-bis(4-nitrophenyl)-2-butanone (Electron-Withdrawing Group)
The nitro group (-NO₂) is a strong electron-withdrawing group through both inductive and resonance effects.
-
NMR Spectroscopy:
-
¹H NMR: The electron-withdrawing nature of the nitro group will decrease the electron density on the aromatic rings, causing the aromatic protons to be deshielded and shift downfield (to a higher ppm value) compared to the parent compound.
-
¹³C NMR: The aromatic carbons, especially the ortho and para carbons, will be deshielded and shift downfield. The carbonyl carbon is also expected to shift slightly downfield due to the electron-withdrawing effect.
-
-
IR Spectroscopy: The electron-withdrawing effect will increase the bond order of the carbonyl group, leading to a shift of the C=O stretching frequency to a higher wavenumber (e.g., 1720-1730 cm⁻¹). The IR spectrum will also show characteristic strong absorptions for the symmetric and asymmetric stretching of the nitro group, typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.
-
Mass Spectrometry: The molecular ion peak will be at a higher m/z corresponding to the molecular weight of the dinitro-substituted compound. The fragmentation pattern will likely involve the loss of the nitro groups or other characteristic fragments.
Summary of Spectroscopic Data
| Spectroscopic Technique | This compound | 3,3-bis(4-methoxyphenyl)-2-butanone (Predicted) | 3,3-bis(4-nitrophenyl)-2-butanone (Predicted) |
| ¹H NMR (ppm) | Aromatic H: ~7.0-7.5 (m)CH₃: ~2.1 (s) | Aromatic H: Upfield shift from parentCH₃: ~2.1 (s)OCH₃: ~3.8 (s) | Aromatic H: Downfield shift from parentCH₃: ~2.1 (s) |
| ¹³C NMR (ppm) | C=O: ~200-210Aromatic C: ~125-145CH₃: <30 | C=O: Slight upfield shiftAromatic C: Upfield shiftsCH₃: <30OCH₃: ~55 | C=O: Slight downfield shiftAromatic C: Downfield shiftsCH₃: <30 |
| IR (cm⁻¹) | C=O: ~1700-1725 | C=O: ~1705-1715 | C=O: ~1720-1730NO₂ stretch: ~1350 & ~1550 |
| Mass Spec (m/z) | M⁺ at 224 | M⁺ at 284 | M⁺ at 314 |
Experimental Protocols
The following are generalized, yet detailed, protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition: Set up the desired experiments (e.g., standard ¹H and ¹³C{¹H} acquisitions). For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Calibrate the spectra using the TMS signal.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its derivatives with electron-donating and electron-withdrawing substituents. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry, and by analyzing the expected spectral changes upon substitution, researchers can gain valuable insights into the structure and electronic properties of these important compounds. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in the laboratory.
References
- PubChem. This compound.
- Doc Brown's Chemistry. Infrared spectrum of butanone. [Link]
- NIST. 2-Butanone, 3-phenyl-. National Institute of Standards and Technology. [Link]
- Avanspettro. 13C NMR. [Link]
- SpectraBase. 3-Phenyl-2-butanone. [Link]
Sources
- 1. treenablythe.weebly.com [treenablythe.weebly.com]
- 2. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 3,3-Diphenyl-2-butanone: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. This guide provides a comprehensive computational and experimental comparison of two key reaction pathways involving the versatile ketone, 3,3-diphenyl-2-butanone: the acid-catalyzed pinacol-type rearrangement and the Baeyer-Villiger oxidation. By delving into the underlying principles, migratory aptitudes, and catalytic influences, this document aims to equip researchers with the insights necessary to predict and control the outcomes of these transformations.
Introduction: The Pivotal Role of this compound in Mechanistic Studies
This compound, a ketone featuring a quaternary carbon substituted with two phenyl groups and a methyl group, serves as an excellent model substrate for investigating competitive reaction mechanisms. The steric and electronic properties of its substituents offer a unique platform to explore the subtleties of carbocation rearrangements and oxidative insertions, two fundamental classes of reactions in organic chemistry. Understanding the factors that govern the selectivity of these reactions is crucial for harnessing their synthetic potential.
I. The Acid-Catalyzed Rearrangement: A Pinacol-Type Transformation
The acid-catalyzed rearrangement of a putative 1,2-diol precursor to this compound is a classic example of a pinacol rearrangement. This reaction class involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, proceeding through a carbocation intermediate and a subsequent 1,2-migration.[1] While this compound itself does not undergo a pinacol rearrangement, the analysis of the reverse reaction's hypothetical precursor provides valuable insights into migratory aptitudes.
A. The Mechanistic Pathway: A Step-by-Step Computational Analysis
The generally accepted mechanism for the pinacol rearrangement involves four key steps:
-
Protonation of a hydroxyl group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by an acid catalyst, forming a good leaving group (water).[1]
-
Formation of a carbocation: Loss of a water molecule leads to the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction pathway.
-
1,2-Migratory shift: A substituent from the adjacent carbon migrates to the carbocation center. This is the key rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.
-
Deprotonation: Deprotonation of the oxonium ion yields the final ketone or aldehyde product.
Caption: Generalized workflow for the acid-catalyzed pinacol-type rearrangement.
B. Comparative Migratory Aptitudes: Phenyl vs. Methyl
A central question in the rearrangement of unsymmetrical substrates is the determination of which group preferentially migrates. The migratory aptitude generally follows the order: hydride > aryl > tertiary alkyl > secondary alkyl > primary alkyl > methyl.[2] This trend is attributed to the ability of the migrating group to stabilize the positive charge in the transition state of the migration step.
In the context of a hypothetical precursor to this compound, a competition between the migration of a phenyl group and a methyl group would exist.
-
Phenyl Migration: The phenyl group can stabilize the developing positive charge through the formation of a bridged phenonium ion intermediate, delocalizing the charge into the aromatic ring. This delocalization makes the transition state for phenyl migration significantly more stable than that for methyl migration.
-
Methyl Migration: The methyl group offers less stabilization of the positive charge, primarily through hyperconjugation.
Computational studies, often employing Density Functional Theory (DFT), can quantify the activation energies associated with each migratory pathway. These calculations consistently show a lower energy barrier for the migration of a phenyl group compared to a methyl group, thus predicting the preferential formation of the product resulting from aryl migration.
Table 1: Theoretical Comparison of Migratory Aptitudes
| Migrating Group | Stabilizing Effect | Relative Activation Energy (Computational Prediction) |
| Phenyl | Resonance (Phenonium Ion) | Lower |
| Methyl | Hyperconjugation | Higher |
II. The Baeyer-Villiger Oxidation: An Alternative Mechanistic Pathway
The Baeyer-Villiger oxidation offers a distinct reaction pathway for ketones, converting them into esters through the action of a peroxyacid.[3] This reaction is a powerful tool in organic synthesis for the insertion of an oxygen atom adjacent to a carbonyl group.
A. The Mechanistic Pathway: A Concerted Rearrangement
The mechanism of the Baeyer-Villiger oxidation involves the following key steps:
-
Protonation of the carbonyl oxygen: Similar to the pinacol rearrangement, the reaction is often acid-catalyzed, with the initial step being the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the peroxyacid: The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.
-
Concerted migratory insertion: In a concerted step, a substituent on the ketone migrates to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. This migration is the rate-determining step.[3]
-
Deprotonation: Loss of a proton from the resulting oxocarbenium ion gives the final ester product.
Caption: Generalized workflow for the Baeyer-Villiger oxidation.
B. Regioselectivity: Predicting the Site of Oxygen Insertion
The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents attached to the carbonyl group. The general order of migratory aptitude in this reaction is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] This order reflects the ability of the migrating group to accommodate a partial positive charge in the transition state of the rearrangement.
For this compound, the competition is between the migration of a diphenylmethyl group (a tertiary-like benzylic group) and a methyl group. Based on the established migratory aptitudes, the diphenylmethyl group is expected to migrate preferentially over the methyl group.
Table 2: Predicted Regioselectivity in the Baeyer-Villiger Oxidation of this compound
| Migrating Group | Migratory Aptitude | Predicted Major Product |
| Diphenylmethyl | High | Phenyl (diphenyl)acetate |
| Methyl | Low | Acetic acid and 1,1-diphenylethanone (not formed) |
Computational studies can provide quantitative support for this prediction by calculating the activation barriers for the migration of each group. The transition state leading to the migration of the diphenylmethyl group would be significantly lower in energy due to the superior stabilization of the partial positive charge by the two phenyl rings.
III. Comparative Analysis: Lewis Acid vs. Brønsted Acid Catalysis
Both the pinacol-type rearrangement and the Baeyer-Villiger oxidation can be catalyzed by either Brønsted acids (e.g., sulfuric acid, hydrochloric acid) or Lewis acids (e.g., BF₃, AlCl₃). The choice of catalyst can influence the reaction rate, selectivity, and the stability of intermediates.
-
Brønsted Acid Catalysis: Brønsted acids act by protonating a heteroatom (oxygen in these cases), thereby increasing the electrophilicity of the adjacent carbon atom.[5] This is the classical mode of catalysis for these reactions.
-
Lewis Acid Catalysis: Lewis acids coordinate to the oxygen atom of the carbonyl or hydroxyl group, which also enhances the electrophilicity of the carbon center.[6] In some cases, Lewis acids can offer milder reaction conditions and improved selectivity compared to strong Brønsted acids.
A comparative computational study of Lewis versus Brønsted acid catalysis for these reactions on this compound would involve calculating the energy profiles for each catalytic cycle. Such a study could reveal differences in the activation barriers of the key steps and the relative stabilities of the intermediates, providing a rational basis for catalyst selection.
IV. Experimental Protocols for Mechanistic Investigation
To experimentally validate the computational predictions and to gain deeper insights into the reaction dynamics, a combination of kinetic studies and product analysis is essential.
A. General Experimental Protocol for Acid-Catalyzed Rearrangement (Hypothetical Precursor)
-
Synthesis of the 1,2-Diol Precursor: The corresponding 1,2-diol would first need to be synthesized, for example, through the pinacol coupling of acetophenone.
-
Acid-Catalyzed Rearrangement:
-
Dissolve the diol in an appropriate solvent (e.g., acetic acid, toluene).
-
Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂).
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Analysis:
-
Isolate the product(s) using column chromatography.
-
Characterize the product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and determine the migratory preference.
-
B. General Experimental Protocol for Baeyer-Villiger Oxidation
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to the solution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Product Analysis:
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product into an organic solvent.
-
Isolate and characterize the ester product as described above.
-
C. Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
Kinetic studies can provide quantitative data on reaction rates and help to elucidate the reaction mechanism.
-
Method Development: Develop an HPLC method capable of separating the starting material, product(s), and any potential intermediates. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common starting point.
-
Kinetic Runs:
-
Set up the reaction as described above in a thermostated vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Analyze the quenched aliquot by HPLC to determine the concentrations of the reactant and product(s).
-
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and rate constant.
V. Conclusion and Future Directions
The computational and experimental analysis of the reaction mechanisms of this compound provides a clear illustration of the principles of migratory aptitude and regioselectivity in fundamental organic reactions. The pinacol-type rearrangement is predicted to proceed with a strong preference for phenyl migration, while the Baeyer-Villiger oxidation is expected to selectively yield the product of diphenylmethyl group migration.
Future research in this area could focus on:
-
Detailed DFT studies to map the complete potential energy surfaces for both reactions, including the characterization of all transition states and intermediates.
-
Experimental kinetic studies under various catalytic conditions (Brønsted vs. Lewis acids) to quantify the effect of the catalyst on the reaction rate and selectivity.
-
Isotopic labeling studies to definitively trace the path of the migrating groups and further elucidate the reaction mechanisms.
-
Exploration of alternative reaction pathways, such as photochemical rearrangements or enzyme-catalyzed oxidations, to access different product profiles.
By integrating computational modeling with rigorous experimental validation, a deeper and more predictive understanding of the reactivity of this compound and related compounds can be achieved, paving the way for new discoveries in organic synthesis and drug development.
References
- Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simul
- Good chemical reaction simulation software? : r/engineering. Reddit. [Link]
- Nextmol | Computational chemistry & AI software. Nextmol. [Link]
- Ansys Chemkin | Chemical Kinetics Simul
- RMG - Reaction Mechanism Gener
- Theoretical and Experimental Studies on the Baeyer−Villiger Oxidation of Ketones and the Effect of α-Halo Substituents. The Journal of Organic Chemistry. [Link]
- Synthesis and reactions of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone. Journal of Organic Chemistry. [Link]
- Baeyer villiger Oxidation of Ketones to Esters in the Presence of Fe3O4@Ag-Cu Nanocatalyst. Biological and Molecular Chemistry. [Link]
- Theoretical and experimental studies on the Baeyer-Villiger oxidation of ketones and the effect of alpha-halo substituents. PubMed. [Link]
- The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. [Link]
- Pinacol-Type Rearrangement: Aptitude and Selectivity of Migr
- Theoretical and Experimental Studies on the Baeyer−Villiger Oxidation of Ketones and the Effect of α-Halo Substituents. Semantic Scholar. [Link]
- Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. [Link]
- Baeyer–Villiger oxid
- Pinacol Rearrangement. Master Organic Chemistry. [Link]
- This compound. PubChem. [Link]
- Pinacol-pinacolone rearrangement. Name-Reaction.com. [Link]
- Baeyer-Villiger Oxid
- What is the Difference Between Lewis Acid and Bronsted Acid. Pediaa.Com. [Link]
- Strategies for Lewis and Brønsted acid-catalyzed generation of excited states.
- Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Study.com. [Link]
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. [Link]
- Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigm
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. [Link]
- The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments.
- Lewis versus Brønsted Acid Activation of a Mn(IV) Catalyst for Alkene Oxidation.
- Postulated mechanism of Baeyer–Villiger oxidation.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
- Migr
- Computational Reaction Mechanism Study of the Elimination of 2-pentanone.
- Pinacol Rearrangement. Organic Chemistry Portal. [Link]
- Rearrangement. MSU Department of Chemistry. [Link]
- Recent Advances in Pinacol Rearrangement. Bentham Science. [Link]
- Pinacol pinacolone rearrangement ppt. Slideshare. [Link]
- A boryl-migratory semipinacol rearrangement.
- Mechanism of the pinacol–pinacolone rearrangement of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Link]
- Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Semantic Scholar. [Link]
- The Pinacol Rearrangement in the Heterocyclic Series. III.
Sources
A Comparative Guide to the Synthesis of 3,3-Diphenyl-2-butanone: Benchmarking Yield and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular frameworks is paramount. 3,3-Diphenyl-2-butanone, a ketone featuring a quaternary carbon bearing two phenyl groups, serves as an interesting synthetic target whose preparation illuminates fundamental principles of reaction mechanisms and selectivity. This guide provides an in-depth comparison of synthetic routes to this molecule, focusing on the well-documented Pinacol rearrangement and exploring other plausible, albeit less reported, strategies. The objective is to offer a clear, data-supported analysis to inform methodological choices in the laboratory.
Method 1: The Pinacol Rearrangement of 2,3-Diphenyl-2,3-butanediol
The most reliable and regioselective pathway to this compound is the acid-catalyzed rearrangement of its corresponding vicinal diol, 2,3-Diphenyl-2,3-butanediol. This classic reaction, known as the Pinacol rearrangement, is a powerful tool for transforming 1,2-diols into ketones or aldehydes.[1][2]
Principle and Rationale
The reaction proceeds through a series of steps initiated by the protonation of a hydroxyl group, followed by the loss of water to form a tertiary carbocation. The key step is the subsequent 1,2-migration of a substituent from the adjacent carbon to the carbocation center. The driving force for this migration is the formation of a highly stable, resonance-stabilized oxonium ion, which then deprotonates to yield the final ketone.[3][4]
A critical aspect of this synthesis is the concept of "migratory aptitude." In the rearrangement of 2,3-Diphenyl-2,3-butanediol, there is a competition between the migration of a phenyl group and a methyl group. It is well-established that a phenyl group has a significantly higher migratory aptitude than a methyl group, primarily due to its ability to stabilize the positive charge during the transition state of the migration via a phenonium ion intermediate.[5] This superior migratory aptitude ensures that the reaction is highly regioselective, yielding exclusively this compound with no formation of the isomeric 2-Methyl-1,2-diphenyl-1-propanone.[6]
Experimental Protocols
The following two-stage protocol is adapted from the validated procedure published in the Journal of Chemical Education.[6]
Stage 1: Synthesis of 2,3-Diphenyl-2,3-butanediol
-
Reaction Setup : In a 50-mL Erlenmeyer flask, combine acetophenone (2.0 g), one drop of glacial acetic acid, and enough 2-propanol to completely fill the flask.
-
Photochemical Reaction : Seal the flask, ensuring the smallest possible air bubble remains. Irradiate the solution for one week using a suitable UV source (e.g., 275-Watt sunlamps or a Rayonet reactor).
-
Isolation : After one week, crystals of the diol (a mixture of dl and meso isomers) will have precipitated. Collect the solid product by vacuum filtration. The reported yield for this step is approximately 50-60%.[6]
Stage 2: Acid-Catalyzed Rearrangement to this compound
-
Reaction Setup : Place the dried 2,3-Diphenyl-2,3-butanediol (1.0 g) from Stage 1 into a round-bottom flask. Add glacial acetic acid (10 mL) and a few crystals of iodine as the acid catalyst.
-
Reflux : Heat the mixture to reflux for 5-10 minutes. The reaction progress can be monitored by the disappearance of the solid diol.
-
Workup and Purification : Cool the reaction mixture and pour it into 50 mL of water. Add a saturated solution of sodium bisulfite dropwise until the iodine color is discharged. Extract the aqueous mixture with diethyl ether. Wash the combined ether extracts with a 5% sodium bicarbonate solution, followed by water. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Product : The resulting product, this compound, can be further purified by recrystallization from an ethanol-water mixture.[6] The reported yield for the rearrangement step is typically high, often approaching quantitative conversion.
Alternative Synthetic Approaches (Theoretical)
While the Pinacol rearrangement is the most direct route, other classic organic reactions could theoretically be employed. These methods are not well-documented for this specific target but are worth considering for their mechanistic insights.
Method 2: Grignard Reagent-Based Synthesis
A retrosynthetic analysis suggests that the target molecule could be formed by creating the C-C bond between the carbonyl carbon and the quaternary carbon. This points to a Grignard reaction.
Principle and Rationale: The most straightforward Grignard approach would involve the reaction of an acyl chloride, such as 2,2-diphenylacetyl chloride, with methylmagnesium bromide. The organometallic reagent would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the ketone.[7]
Challenges: A primary challenge in this approach is the synthesis of the 2,2-diphenylacetyl chloride precursor. Furthermore, the reaction site is sterically hindered by the two bulky phenyl groups, which could significantly slow the reaction rate and potentially lead to side reactions if forcing conditions are required.
Method 3: Friedel-Crafts Alkylation Approach
The Friedel-Crafts reaction is a cornerstone for attaching substituents to aromatic rings. However, its application for synthesizing this compound is not straightforward.
Principle and Rationale: A direct Friedel-Crafts acylation is not feasible as it cannot create the required quaternary carbon center. A multi-step approach would be necessary. One hypothetical route could involve the Friedel-Crafts alkylation of benzene with a suitable tertiary alkyl halide, such as 3-chloro-3-phenyl-2-butanone. However, this precursor is complex to synthesize, and Friedel-Crafts alkylations are notoriously prone to carbocation rearrangements and polyalkylation, making this a challenging and likely low-yielding strategy.
Comparative Summary
The selection of a synthetic method depends on a balance of yield, reliability, number of steps, and the availability of starting materials.
| Feature | Method 1: Pinacol Rearrangement | Method 2: Grignard Synthesis (Theoretical) | Method 3: Friedel-Crafts (Theoretical) |
| Overall Yield | Good (50-60% for diol, near-quantitative rearrangement) | Potentially Moderate to Good | Likely Poor |
| Reliability | High; well-documented procedure[6] | Moderate; potential for steric hindrance issues | Low; high risk of side reactions |
| Regioselectivity | Excellent; driven by phenyl group migration | Excellent; reaction at a defined electrophile | Poor; risk of isomers and polyalkylation |
| Number of Steps | Two (Diol synthesis + Rearrangement) | Two (Precursor synthesis + Grignard reaction) | Multi-step with challenging precursors |
| Starting Materials | Acetophenone, 2-propanol | 2,2-Diphenylacetic acid, Grignard reagent | Benzene, complex alkyl halides |
| Key Advantage | High regioselectivity and proven reliability. | Direct formation of the key C-C bond. | Utilizes fundamental aromatic chemistry. |
| Key Disadvantage | Requires a photochemical step. | Steric hindrance and precursor availability. | Lack of control and high potential for byproducts. |
Conclusion
Based on available experimental data and established chemical principles, the Pinacol rearrangement of 2,3-Diphenyl-2,3-butanediol stands as the superior and recommended method for the synthesis of this compound . Its key advantages are the high regioselectivity, which guarantees the formation of the correct isomer, and the existence of a reliable, peer-vetted experimental protocol.[6] The two-step process, starting from the readily available acetophenone, provides a practical and efficient route for laboratory-scale preparation.
While alternative methods based on Grignard reagents or Friedel-Crafts reactions are theoretically conceivable, they present significant practical challenges, including steric hindrance and a lack of reaction control, that are likely to result in lower yields and more complex purification procedures. For researchers requiring a dependable supply of this compound, the Pinacol rearrangement offers the most scientifically sound and field-proven approach.
References
- Markgraf, J. H., & Newton, T. A. (1973). Preparation and rearrangement of 2,3-Diphenyl-2,3-butanediol.
- ACS Publications. (n.d.). Preparation and rearrangement of 2,3-Diphenyl-2,3-butanediol.
- Anonymous. (n.d.). Pinacol-pinacolone rearrangement.
- PDF Free Download. (n.d.). Preparation and rearrangement of 2, 3-Diphenyl-2, 3-butanediol.
- SynArchive. (n.d.). Pinacol Rearrangement.
- YouTube. (2021, March 27). Unexpected reaction of 2,3-dimethyl-2,3-butanediol.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Wikipedia. (n.d.). Pinacol rearrangement.
- Wikipedia. (n.d.). 2,3-Butanediol.
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Cheméo. (n.d.). 2,3-Butanediol, 2,3-diphenyl-.
- Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
- Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
- Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Royal Society of Chemistry. (n.d.). Catalytic dehydration of 2,3-butanediol over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products.
- Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to the Analysis of Reaction Intermediates in 3,3-Diphenyl-2-butanone Formation
For researchers and professionals in drug development and process chemistry, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to optimizing yield, controlling impurities, and ensuring process scalability. The synthesis of 3,3-Diphenyl-2-butanone, a classic transformation, serves as an exemplary system for exploring the detection and characterization of fleeting, high-energy reaction intermediates. This guide provides an in-depth comparison of modern analytical techniques, moving beyond simple protocols to explain the causality behind experimental choices, thereby empowering you to select and implement the most effective strategy for your mechanistic investigations.
Part 1: The Primary Synthetic Route: The Pinacol Rearrangement
The most common synthesis of this compound proceeds via the acid-catalyzed pinacol rearrangement of 2,3-diphenyl-2,3-butanediol.[1][2][3] This reaction is a cornerstone of organic chemistry, defined by a 1,2-migration of a substituent in a vicinal diol to form a ketone.[4][5] Understanding this pathway requires intercepting and characterizing its key intermediates.
The mechanism involves several distinct, transient species:
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).[6]
-
Carbocation Formation: The loss of a water molecule generates a tertiary carbocation. In an asymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation.[2][5] For 2,3-diphenyl-2,3-butanediol, the resulting carbocation is stabilized by the adjacent phenyl group.
-
Rearrangement: A 1,2-phenyl shift occurs, where a phenyl group from the adjacent carbon migrates to the carbocation center. The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom.[2][7]
-
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the stable ketone product, this compound.
Part 2: A Comparative Guide to Intermediate Analysis
Detecting the carbocation and oxonium ion intermediates is challenging due to their short lifetimes and low concentrations.[][9] No single technique is universally applicable; therefore, a multi-faceted approach is often required. The choice of method depends on the specific information sought, such as direct structural confirmation or kinetic profiling.
| Technique | Detection Principle | Type of Data | Key Advantage | Primary Limitation |
| Low-Temperature NMR | Measures nuclear spin in a magnetic field | Direct Structural Data | Unambiguous structure of stable intermediates | Requires cryogenic temperatures and superacids; low sensitivity |
| ESI-Mass Spectrometry | Detects mass-to-charge ratio of ions | Molecular Weight | High sensitivity for charged intermediates | Provides no direct structural data; potential for artifacts |
| In-Situ Spectroscopy (FTIR/Raman) | Measures molecular vibrations | Kinetic & Functional Group Data | Real-time monitoring without sampling | Indirect evidence; may not detect low-concentration species |
| Chemical Trapping | Forms a stable adduct with the intermediate | Indirect Structural Evidence | Confirms existence of highly reactive species | Perturbs the reaction; choice of trapping agent is critical |
Method A: Direct Observation via Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for direct structural elucidation of carbocations.[10][11] The pioneering work of George A. Olah demonstrated that in superacidic media at low temperatures, the lifetime of carbocations can be extended sufficiently for NMR analysis.[12] The key diagnostic feature is the significant downfield shift of the cationic carbon in a ¹³C NMR spectrum, which can be observed at δ > 300 ppm, compared to its neutral precursor (typically δ < 80 ppm).[12]
Experimental Protocol: Low-Temperature ¹³C NMR
-
Preparation: In a flame-dried NMR tube under an inert atmosphere (N₂ or Ar), dissolve a small amount of the precursor diol in a deuterated solvent resistant to superacids (e.g., SO₂ClF).
-
Cooling: Cool the NMR tube to -78 °C using a dry ice/acetone bath.
-
Acid Addition: Slowly add a pre-cooled superacid solution (e.g., FSO₃H-SbF₅, "Magic Acid") to the NMR tube via cannula transfer.
-
Data Acquisition: Immediately insert the sealed tube into the NMR spectrometer, pre-cooled to the desired temperature (e.g., -80 °C). Acquire ¹³C NMR spectra over time to observe the formation and eventual decay of the carbocation intermediate.
-
Validation: The observation of a peak in the δ 300-340 ppm region provides strong evidence for the tertiary carbocation. Two-dimensional NMR experiments (e.g., HSQC, HMBC) can further confirm its structure by correlating the carbon to attached protons.
Method B: High-Sensitivity Detection by Mass Spectrometry
Mass spectrometry (MS), particularly with electrospray ionization (ESI), is exceptionally sensitive for detecting charged intermediates directly from the reaction solution.[13][14] By coupling a reaction vessel to the ESI-MS inlet, one can monitor the appearance and disappearance of ions in real-time.
Experimental Protocol: Online ESI-MS Reaction Monitoring
-
Setup: Use a syringe pump to continuously flow the reaction mixture from a thermostated vessel directly into the ESI source of the mass spectrometer.
-
Initiation: Initiate the reaction by adding the acid catalyst to the vessel.
-
Monitoring: Acquire mass spectra in positive ion mode over the course of the reaction. The carbocation intermediate (C₁₆H₁₅⁺) and the protonated ketone product (C₁₆H₁₇O⁺) will appear at their respective mass-to-charge ratios.
-
Validation: To confirm the identity of a detected ion, perform tandem MS (MS/MS). Isolate the ion of interest and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern can be used to infer its structure, providing a higher degree of confidence than mass alone.[14] This method is powerful for building a kinetic profile of charged species.[15]
Method C: Indirect Confirmation via Chemical Trapping
When an intermediate is too reactive for direct observation, its existence can be proven by introducing a "trapping agent."[][16] This agent reacts rapidly and selectively with the intermediate to form a stable product that can be isolated and characterized.[17][18] For a carbocation, a potent nucleophile that does not interfere with the main reaction is required.
Experimental Protocol: Nucleophilic Trapping
-
Selection of Trapping Agent: Choose a nucleophile that will react with the carbocation faster than the phenyl group can migrate. Anisole is a suitable choice, as it is highly activated towards electrophilic attack.
-
Execution: Run the pinacol rearrangement in the presence of a stoichiometric excess of anisole.
-
Analysis: After the reaction is complete, analyze the product mixture using GC-MS or LC-MS. Search for the mass corresponding to the trapped product (the result of the carbocation reacting with anisole).
-
Validation: Isolate the trapped product via chromatography and fully characterize its structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The confirmed structure of this adduct provides compelling, albeit indirect, evidence for the transient existence of the carbocation intermediate.
The analysis of this carbanionic intermediate requires a different strategic approach. ESI-MS in negative ion mode could be used for its detection. Chemical trapping would involve an electrophilic agent rather than a nucleophilic one. This contrast highlights the necessity of tailoring your analytical strategy to the specific mechanistic proposal being investigated.
Conclusion
The elucidation of reaction mechanisms is a detective story told through spectroscopy and reactivity. For the formation of this compound via the pinacol rearrangement, a combination of techniques provides the most complete picture. Low-temperature NMR offers definitive structural proof of the key carbocation intermediate, while online ESI-MS provides invaluable kinetic data on its formation and consumption. When these direct methods are not feasible, chemical trapping serves as a robust tool for indirect confirmation. By understanding the principles, advantages, and limitations of each method, researchers can design experiments that yield unambiguous, actionable insights to drive process innovation and scientific discovery.
References
- Dalal Institute. Applications of NMR Spectroscopy in the Detection of Carbocations. A Textbook of Organic Chemistry – Volume I. [Link]
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Perry, R. H., et al. (2015). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. Chemical Science, 6(10), 5465-5478. [Link]
- Chris P. Schaller. (n.d.). Determination of Mechanism in Chemistry - Detection of Intermediates. College of Saint Benedict/Saint John's University.
- Morton, D. (2014).
- Wang, X., et al. (2018). Fast detection and structural identification of carbocations on zeolites by dynamic nuclear polarization enhanced solid-state NMR.
- Brainly.in. (2019). Application of nmr spectroscopy in detection of carbocation.
- Stoddard, C. D., et al. (2000). Trapping reaction intermediates in macromolecular crystals for structural analyses. Methods in Enzymology, 328, 207-226. [Link]
- Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
- ACS Sustainable Chemistry & Engineering. (2019). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 7(13), 11245-11252. [Link]
- Brainly.in. (2019). Application of nmr spectroscopy in carbocation.
- ResearchGate. (2016). Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
- Chemistry Unleashed. (2023, December 20).
- Wikipedia. (n.d.). Pinacol rearrangement.
- Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement.
- Chemistry Unleashed. (2023, November 30). Can Reaction Intermediates Be Experimentally Detected? [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Mass Spectrometric Studies of Organic Ion/Molecule Reactions.
- Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions.
- International Journal for Multidisciplinary Research. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR, 5(4). [Link]
- Santos, L. S. (2011). What do we know about reaction mechanism? The electrospray ionization mass spectrometry approach. Journal of the Brazilian Chemical Society, 22(7), 1215-1243. [Link]
- Master Organic Chemistry. (2023). The Pinacol Rearrangement.
- ACS Publications. (2001). Mass Spectrometric Studies of Organic Ion/Molecule Reactions. Chemical Reviews, 101(2), 515-550. [Link]
- Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(1), 12-23. [Link]
- Chemistry Unleashed. (2023, December 19). Are All Reaction Intermediates Experimentally Detectable? [Video]. YouTube. [Link]
- Olah, G. A., et al. (1979). Stable carbocations. 220. Carbon-13 NMR spectroscopic study of potential tris- and bishomocyclopropenyl cations. Journal of the American Chemical Society, 101(19), 5822-5825. [Link]
- Jordan Journal of Chemistry. (2011). View of Reactivity and Reaction Pathway Study using Mass Spectrometry. JJC, 6(1). [Link]
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Pinacol rearrangement.
- Chemistry Steps. (n.d.). Pinacol Rearrangement.
- SynArchive. (n.d.). Pinacol Rearrangement.
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Study.com. (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
Sources
- 1. Pinacol Rearrangement [organic-chemistry.org]
- 2. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. brainly.in [brainly.in]
- 11. brainly.in [brainly.in]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]
- 14. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Determination of Mechanism Chemi [employees.csbsju.edu]
- 17. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,3-Diphenyl-2-butanone Derivatives
In the rigorous world of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. For derivatives of 3,3-Diphenyl-2-butanone, a structural scaffold with significant pharmacological potential, the precise characterization and control of isomeric purity are fundamental to ensuring therapeutic efficacy and patient safety. This guide offers a comparative analysis of the principal methodologies for this crucial task, grounded in field-proven insights for researchers and drug development professionals.
The Imperative of Stereochemical Fidelity
Many pharmaceuticals are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to vastly different physiological effects. One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in worst-case scenarios, induce toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances.[1] For derivatives of this compound, which possess a chiral quaternary center, robust analytical methods are essential to quantify the enantiomeric excess (ee) and ensure the correct stereoisomer is being advanced.
Comparative Analysis of Core Analytical Techniques
The determination of isomeric purity for these ketone derivatives primarily hinges on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. The optimal choice depends on the specific derivative's physicochemical properties, the required sensitivity, and the analytical objective.
Table 1: Performance Comparison of Key Analytical Methodologies
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Principle | Differential interaction with a solid chiral stationary phase (CSP).[2][3] | Differential interaction with a liquid chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence.[4][5] |
| Resolution | Excellent | Very High | Moderate to Good |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Lower (mg to µg) |
| Sample Volatility | Not required | Required; must be thermally stable.[6] | Not required |
| Development Time | Moderate (column and mobile phase screening).[7] | Moderate | Low to Moderate |
| Key Advantage | Broad applicability; non-destructive; preparative scale-up is possible. | Unmatched resolution for volatile analytes. | Provides structural information; no racemic standard needed for ratio determination.[8] |
| Key Disadvantage | Can be time-consuming; requires expensive chiral columns.[5] | Limited to thermally stable and volatile compounds.[6] | Lower sensitivity; expensive reagents and instrumentation.[8] |
In-Depth Methodologies & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its versatility and broad applicability.[1]
Expertise & Experience: The "Why" Behind the Method The success of chiral HPLC lies in the Chiral Stationary Phase (CSP).[2][3] For ketone-containing compounds like this compound derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes, governed by a combination of hydrogen bonds, π-π stacking (with the phenyl rings), and dipole-dipole interactions, results in different retention times, allowing for their separation and quantification.
Protocol: Isomeric Purity of a this compound Derivative via Chiral HPLC
-
System & Column: An HPLC system equipped with a UV detector. A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux®) is recommended.
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio must be optimized to achieve baseline separation (a resolution >1.5).
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: UV detection at 254 nm, leveraging the strong absorbance of the diphenyl groups.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Injection & Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area E1 - Area E2| / (Area E1 + Area E2)] * 100.
Experimental Workflow: Chiral HPLC Analysis
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. shimadzu.com [shimadzu.com]
- 8. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Guide to Grignard and Organolithium Reactions: A Comparative Analysis for the Synthetic Chemist
Executive Summary
Grignard (R-MgX) and organolithium (R-Li) reagents are cornerstones of synthetic organic chemistry, providing powerful nucleophilic carbon sources for the formation of new carbon-carbon bonds. While often used for similar transformations, their underlying mechanistic pathways, reactivity profiles, and experimental requirements differ significantly. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, a direct consequence of the greater polarity of the carbon-lithium bond.[1][2] This heightened reactivity allows for transformations not possible with Grignard reagents but also necessitates more stringent experimental conditions, such as cryogenic temperatures, to control their activity.[2] This guide provides a detailed mechanistic comparison, supported by experimental data and protocols, to inform reagent selection and reaction optimization for researchers in discovery and development.
Introduction: The Foundation of Organometallic Nucleophiles
The utility of Grignard and organolithium reagents stems from the reversal of polarity (umpolung) at a carbon center.[3][4] In a typical organic halide (R-X), the carbon atom is electrophilic. Through the insertion of magnesium or lithium, the carbon atom becomes the negative end of a highly polar covalent bond, transforming it into a potent nucleophile and a strong base.[4][5] Victor Grignard's discovery in 1900 revolutionized organic synthesis, earning him the Nobel Prize in 1912.[3][5] Subsequently, the development of organolithium reagents by Karl Ziegler, Georg Wittig, and Henry Gilman provided chemists with an even more powerful tool, often achieving faster reactions and higher yields.[6] Understanding the subtle yet critical differences in their structure, equilibria, and mechanism is paramount for leveraging their full synthetic potential.
Fundamental Properties: A Comparative Analysis
The distinct behaviors of Grignard and organolithium reagents are rooted in their fundamental structural and electronic properties.
The Carbon-Metal Bond: The Heart of Reactivity
The difference in electronegativity between carbon (≈2.55) and the metal defines the character of the C-M bond.
-
Grignard (C-Mg): The electronegativity of magnesium is 1.31. The resulting C-Mg bond has significant covalent character, though it is highly polarized.
-
Organolithium (C-Li): Lithium is less electronegative (0.98), leading to a C-Li bond with a much higher degree of ionic character.[6]
This increased polarity makes the carbon atom in an organolithium reagent more carbanionic, rendering it a stronger base and a more potent nucleophile than the carbon in a corresponding Grignard reagent.[1][7]
Structure in Solution: Beyond the Monomer
In solution, neither reagent typically exists as a simple "R-M-X" monomer. Their true nature is a dynamic equilibrium of various species, heavily influenced by the solvent.
Grignard reagents in ethereal solvents like diethyl ether or tetrahydrofuran (THF) exist in a complex equilibrium known as the Schlenk equilibrium.[3][8] This equilibrium involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium halide (MgX₂).[5][9]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[9] Coordinating solvents such as THF are essential, as they solvate the magnesium center, forming a stabilizing complex that increases the reagent's reactivity.[4][5] The solvent is not merely a medium but a direct participant in the reaction mechanism, with solvent dynamics playing a key role in the cleavage and formation of Mg-C and Mg-Cl bonds.[8]
Organolithium reagents exhibit a strong tendency to form oligomeric aggregates in solution, such as dimers, tetramers, and hexamers.[10][11] For example, n-butyllithium exists primarily as a hexamer in hydrocarbon solvents and a tetramer in diethyl ether.[6] These aggregates are less reactive than the monomers. The addition of strong Lewis bases, such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), breaks down these clusters into smaller, more reactive species, significantly accelerating reaction rates.[10][12] The structure and reactivity are thus inextricably linked.[12]
Mechanistic and Reactivity Comparison
The fundamental differences in bond polarity and solution structure manifest in distinct reactivity profiles.
Basicity vs. Nucleophilicity
While both reagents are strong nucleophiles, their basicity often dictates the reaction pathway.
-
Organolithiums: Are exceptionally strong bases.[2] This can be problematic when reacting with substrates containing even weakly acidic protons, such as those alpha to a carbonyl group, leading to deprotonation (enolization) as a competing side reaction.[13] However, at low temperatures (e.g., -78 °C), nucleophilic addition is often kinetically favored over deprotonation.[2]
-
Grignards: Are also strong bases but are generally less basic than organolithiums.[3] This makes them more reliable for nucleophilic additions to enolizable carbonyl compounds, with a lower propensity for simple deprotonation.[14]
It is a critical experimental consideration that neither reagent can be used with substrates bearing acidic functional groups like alcohols, amines, or terminal alkynes, as a rapid acid-base reaction will quench the organometallic reagent.[4]
Reactions with Carbonyl Compounds
The addition to carbonyls is the most common application for both reagents.
| Feature | Grignard Reagent (RMgX) | Organolithium Reagent (RLi) |
| Reactivity | High | Very High[15] |
| Basicity | Strong | Very Strong[2] |
| Side Reactions | Reduction (with bulky R groups), Enolization | Enolization (can be significant)[13] |
| Addition to Aldehydes/Ketones | Forms 2°/3° alcohols.[7] | Forms 2°/3° alcohols.[6] Generally faster. |
| Addition to Esters | Adds twice to form 3° alcohols.[7] | Adds twice to form 3° alcohols.[16] Reaction with Weinreb amides stops at the ketone.[6] |
| Addition to Carboxylic Acids | Quenched by the acidic proton. | Adds twice (1st eq. deprotonates, 2nd eq. adds) to form ketones after workup.[6][7] |
| Addition to α,β-Unsaturated Carbonyls | Hard nucleophile; strongly favors 1,2-addition.[7] | Hard nucleophile; strongly favors 1,2-addition.[7] |
A unique and synthetically valuable reaction is the formation of ketones from carboxylic acids using two equivalents of an organolithium reagent.[7] The first equivalent deprotonates the acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl, forming a stable dianionic tetrahedral intermediate which collapses to the ketone upon acidic workup. Grignard reagents lack the reactivity to perform the second addition step.[7]
Stereoselectivity
In additions to chiral aldehydes and ketones, both reagents can exhibit stereoselectivity. The outcome is often rationalized using models like Cram's rule or the Felkin-Anh model. The stereoselectivity of organolithium additions can sometimes be enhanced by the addition of lithium salts (e.g., LiClO₄), which can influence the transition state geometry.[6] Furthermore, chelation control can be a powerful tool; for substrates with a nearby Lewis basic group (like an α-alkoxy group), the metal can coordinate to both the carbonyl oxygen and the heteroatom, directing the nucleophile to attack from a specific face. This effect can be more pronounced with the smaller, more Lewis acidic lithium cation.[17]
Practical and Experimental Considerations
Successful organometallic reactions demand rigorous exclusion of atmospheric oxygen and moisture.
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents.[18][19]
-
Solvents: Diethyl ether and THF are the most common solvents for Grignard reactions, as they are required for reagent stability and reactivity.[4] Organolithiums can be prepared and used in hydrocarbon solvents (pentane, hexane), although ethereal solvents are often used to increase reactivity.[4]
-
Temperature Control: The high reactivity of organolithium reagents often necessitates low temperatures (-78 °C to -100 °C) to prevent side reactions and control the exothermic nature of their additions.[18][20] Grignard reactions are typically less exothermic and can often be run at temperatures ranging from 0 °C to reflux.[21]
-
Safety: Many organolithium reagents, particularly tert-butyllithium, are pyrophoric and must be handled with extreme care using proper syringe and cannula techniques.[18][20]
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide and Reaction with Benzophenone
Objective: To synthesize triphenylmethanol via a Grignard reaction.
Materials:
-
Magnesium turnings (2.1 mmol)
-
Bromobenzene (2.1 mmol)
-
Benzophenone (2.0 mmol)
-
Anhydrous diethyl ether (5 mL)
-
3M HCl (aq)
-
Iodine crystal (catalyst)
-
Oven-dried 5 mL conical vial with stir bar, Claisen adapter, and condenser
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and oven-dried overnight to remove all traces of water.[22] Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Grignard Formation: Place the magnesium turnings and a single crystal of iodine in the reaction vial.[23] Add 0.5 mL of anhydrous diethyl ether.
-
In a separate dry vial, prepare a solution of bromobenzene in 0.7 mL of anhydrous diethyl ether.
-
Add ~0.1 mL of the bromobenzene solution to the magnesium suspension to initiate the reaction.[22] Initiation is indicated by the fading of the iodine color, bubbling, and the solution turning cloudy and gray.[21][23] Gentle warming or crushing the magnesium with a dry glass rod may be necessary.[19][22]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.
-
Reaction with Ketone: Dissolve benzophenone in 1 mL of anhydrous diethyl ether and add it slowly to the stirring Grignard reagent.[22] An exothermic reaction will occur, and a color change may be observed.
-
Workup: After the reaction is complete (typically 30 minutes), cool the reaction vial in an ice bath. Slowly and carefully add 2 mL of 3M HCl dropwise to quench the reaction and dissolve the magnesium salts.[22]
-
Isolation: Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude triphenylmethanol. The product can be further purified by recrystallization.
Protocol 2: Low-Temperature Lithiation of an Aromatic Ring and Reaction with an Electrophile
Objective: To perform a directed ortho-metalation followed by quenching with an electrophile.
Materials:
-
Aromatic substrate with a directing metalation group (DMG) (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated NH₄Cl (aq)
-
Oven-dried Schlenk flask with stir bar and septum
Procedure:
-
Setup: Assemble an oven-dried Schlenk flask under a positive pressure of argon.[18]
-
Initial Solution: Add the aromatic substrate to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[18] This is crucial for controlling reactivity and preventing side reactions.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 10-15 minutes. Maintain the temperature at -78 °C. Stir the resulting solution for the time required for complete deprotonation (typically 30-60 minutes).
-
Electrophilic Quench: Add the electrophile (e.g., TMSCl) dropwise to the solution while maintaining the low temperature.[24]
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Workup and Isolation: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Conclusion: Choosing the Right Tool for the Job
The choice between a Grignard and an organolithium reagent is a strategic decision based on the specific synthetic challenge.
-
Choose a Grignard reagent for standard nucleophilic additions to less sensitive substrates like non-enolizable aldehydes and ketones, or when a lower level of basicity is required to avoid side reactions. They are generally safer, less expensive, and require less specialized equipment.
-
Choose an organolithium reagent when higher reactivity is needed, for transformations that Grignards cannot accomplish (e.g., ketone synthesis from carboxylic acids), or for reactions requiring a very strong base (e.g., directed ortho-metalation).[6] Their use demands careful control of reaction parameters, especially temperature.[18]
By understanding the fundamental mechanistic principles that govern their behavior, researchers can harness the full power of these classic organometallic reagents to build molecular complexity with greater precision and control.
References
- TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents.
- Wikipedia. (2024). Organolithium reagent.
- Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents?
- Reddit. (2022). Difference Between a Grignard and Organolithium?
- Wikipedia. (2024). Organolithium reagent.
- Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Peltzer, R., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B, 121(4), 856–866. [Link]
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
- Wikipedia. (2024). Grignard reagent.
- Wikipedia. (2023). Schlenk equilibrium.
- Chemistry Stack Exchange. (2013). Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones.
- UMass Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
- Peltzer, R., & Houk, K. N. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of organic chemistry, 83(20), 12631–12640. [Link]
- Mulvey, R. E., et al. (2006). Modern Ate Chemistry: Applications of Synergic Mixed Alkali-Metal−Magnesium or −Zinc Reagents in Synthesis and Structure Building. Organometallics, 25(24), 5602–5621. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction.
- Grossmont College. (n.d.). Grignard Reaction.
- Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical reviews, 113(9), 7130–7178. [Link]
- ResearchGate. (2017). (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.
- ResearchGate. (2008). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones.
- Fiveable. (n.d.). Organolithium compounds | Organic Chemistry II Class Notes.
- Strohmann, C., & Gessner, V. H. (2007). Structure Formation Principles and Reactivity of Organolithium Compounds. Angewandte Chemie International Edition, 46(24), 4566-4569. [Link]
- Wikipedia. (2023). Ate complex.
- Reddit. (2021). When do Grignard and organolithium reagents act as BL bases and when do they act nucleophiles?
- University of Missouri–Kansas City. (n.d.). 6. Grignard Reaction.
- Thompson, L. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54652. [Link]
- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Welby, C. E., et al. (2024). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. Angewandte Chemie (International ed. in English), 63(36), e202405649. [Link]
- Bailey, W. F., & Longstaff, S. C. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(6), 548-554. [Link]
- ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Zook, H. D., & Russo, T. J. (1960). Solvent Effects in Organometallic Reactions. VI. A Kinetic Role of Base. Journal of the American Chemical Society, 82(5), 1258–1260. [Link]
- OC Chem. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes [Video]. YouTube. [Link]
- Taylor & Francis. (n.d.). ATE complex – Knowledge and References.
- Organic Syntheses. (n.d.). preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides.
- Chemistry with Dr. G. (2021, April 11). Organometallic chemistry: substitutions reactions [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2021, July 6). How to use Grignard reagent and organo lithium reagents to make alcohols [Video]. YouTube. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 10. resources.saylor.org [resources.saylor.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. tutorchase.com [tutorchase.com]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. www1.udel.edu [www1.udel.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. d.web.umkc.edu [d.web.umkc.edu]
- 24. sites.wp.odu.edu [sites.wp.odu.edu]
A Comparative Guide to the Photodecomposition of 3,3-Diphenyl-2-butanone for Researchers and Drug Development Professionals
The Photochemical Landscape of Aromatic Ketones: Norrish Reactions
The photochemistry of ketones like 3,3-Diphenyl-2-butanone is predominantly governed by Norrish Type I and Type II reactions.[1][2] Upon absorption of ultraviolet (UV) light, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[1] From these excited states, the molecule can follow two primary decomposition pathways:
-
Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent α-carbon, resulting in the formation of two radical fragments.[2] For this compound, this would involve the cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon bearing the two phenyl groups. The stability of the resulting radicals significantly influences the likelihood of this pathway.
-
Norrish Type II Reaction (γ-Hydrogen Abstraction): This intramolecular reaction occurs if the ketone possesses a hydrogen atom on the γ-carbon. The excited carbonyl group abstracts this hydrogen, leading to the formation of a 1,4-biradical.[2] This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol derivative. Given the structure of this compound, a Norrish Type II reaction is not a primary pathway as it lacks γ-hydrogens on a flexible chain.
The competition between these pathways is dictated by the molecular structure of the ketone and the reaction conditions, such as the solvent and temperature.
Quantifying Photodecomposition: A Detailed Experimental Workflow
To rigorously assess the photostability and decomposition kinetics of this compound, a multi-step experimental approach is necessary. This workflow is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
Experimental Protocol for Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a critical measure of its efficiency, defined as the number of molecules undergoing a specific event (in this case, decomposition) divided by the number of photons absorbed by the system.[3] The following protocol outlines the determination of the photodecomposition quantum yield.
Materials and Equipment:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters or a specific wavelength LED)
-
Quantum yield reference standard (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Step-by-Step Procedure:
-
Actinometry (Photon Flux Determination):
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).
-
Irradiate the actinometer solution in the photochemical reactor for a defined period, ensuring complete and uniform illumination.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons that entered the system. This provides the photon flux (I₀) of the light source.[4]
-
-
Sample Preparation and Irradiation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the solution.[4]
-
Take an initial sample for analysis (t=0).
-
Irradiate the solution in the photochemical reactor under the same conditions as the actinometry.
-
At specific time intervals, withdraw aliquots of the solution for analysis.
-
-
Quantification of Photodecomposition:
-
Quantum Yield Calculation:
-
The quantum yield of photodecomposition (Φ_decomp) is calculated using the following formula: Φ_decomp = (moles of reactant decomposed) / (moles of photons absorbed)
-
The number of photons absorbed by the sample can be calculated from the photon flux and the absorbance of the sample.
-
Identification of Photoproducts
To fully understand the decomposition pathway, identification of the major photoproducts is essential.
GC-MS Analysis:
-
The irradiated samples can be analyzed by GC-MS to separate and identify the volatile photoproducts.[7][8] The mass spectra of the separated components can be compared to spectral libraries for identification.
HPLC-MS Analysis:
-
For less volatile or thermally labile products, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.
The expected Norrish Type I cleavage of this compound would yield an acetyl radical and a triphenylmethyl-like radical. These highly reactive species can then undergo various secondary reactions, such as recombination or reaction with the solvent, leading to a complex mixture of products.
Comparative Analysis with Alternative Photolabile Compounds
The performance of this compound as a photolabile compound can be benchmarked against other widely used photoinitiators. This comparison should focus on key performance indicators such as quantum yield, absorption characteristics, and the nature of the generated radicals.
| Compound | Class | Primary Photochemical Process | Typical Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| This compound | Aromatic Ketone | Expected Norrish Type I | To be determined experimentally | Potentially high radical stability | Lack of published quantum yield data |
| Benzophenone | Aromatic Ketone | Norrish Type II (if γ-H present) / Intermolecular H-abstraction | ~0.1 - 1.0 (highly solvent dependent) | Well-characterized, efficient intersystem crossing | Requires a co-initiator for polymerization[9] |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Acylphosphine Oxide | Norrish Type I | High | High reactivity, good bleaching properties | Regulatory scrutiny due to toxicity concerns[10] |
| BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) | Bisacylphosphine Oxide | Norrish Type I | High | High efficiency, can be used in pigmented systems | Can cause yellowing[10] |
Causality Behind Experimental Choices:
-
Choice of Solvent: The polarity and hydrogen-donating ability of the solvent can significantly influence the reaction pathway and quantum yield. Non-polar, aprotic solvents are often chosen to minimize solvent-induced side reactions.
-
Irradiation Wavelength: The choice of irradiation wavelength should correspond to an absorption maximum of the target compound to ensure efficient light absorption and initiation of the photochemical process.
-
Concentration: Low concentrations are used to avoid complications from inner filter effects, where the analyte itself or photoproducts absorb the excitation light, leading to non-uniform irradiation.
Visualizing the Workflow
To provide a clear overview of the experimental process for quantifying the photodecomposition of this compound, the following workflow diagram is presented.
Caption: Experimental workflow for quantum yield determination.
Conclusion and Future Directions
While the precise quantum yield of photodecomposition for this compound requires experimental determination, its structural similarity to other α,α-disubstituted aromatic ketones suggests a propensity for Norrish Type I cleavage. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantify this process and generate the necessary data for comparative analysis. By systematically evaluating its photodecomposition efficiency and identifying the resulting photoproducts, the scientific community can better ascertain the suitability of this compound for various photochemical applications, from fundamental mechanistic studies to the development of novel photoresponsive materials and pharmaceuticals. Further research should focus on executing these experiments to establish a definitive quantum yield for this compound and exploring the reactivity of its photochemically generated radicals.
References
- Norrish reaction - Wikipedia. (n.d.).
- Norrish Type I and II reactions are two important photochemical processes involving carbonyl compounds, primarily ketones. (2025, May 24). Filo.
- presentation on norrish type 1 and norrish type 2. (n.d.). Slideshare.
- Norrish-Type I and Type II reactions. (n.d.). Chemistry Optional Notes for UPSC.
- Norrish Reaction. (2017, June 1). Chem-Station Int. Ed.
- Results of photolysis a and quantum yield determinations b of selected ketones. (n.d.).
- A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018, May 1). RSC Publishing.
- Photochemistry and Kinetic Analysis of Radical Pairs from α-Aryl-Substituted Ketones in Solution and in Nanocrystalline. (n.d.). eScholarship.org.
- Conformational control of photochemical behavior. Competitive .alpha. cleavage and .gamma.-hydrogen abstraction of alkyl phenyl ketones. (1974, September 1). Journal of the American Chemical Society.
- Photoinduced rearrangement of α-(2-nitrophenyl)ketones. (n.d.). RSC Publishing.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
- Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2025, August 7). ResearchGate.
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate.
- What is Quantum Yield? (n.d.). Edinburgh Instruments.
- Quantum yield - Wikipedia. (n.d.).
- How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study ? (2014, October 7). ResearchGate.
- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PubMed Central.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). PMC - NIH.
- Search for Alternative Two‐Step‐Absorption Photoinitiators for 3D Laser Nanoprinting. (2022, December 4). ResearchGate.
- Quantum yield data for three competing processes that occur on photolysis... (2025, April 7). Filo.
- Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE.
- Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. (2021, July 29).
- Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2024, June 10). PMC - NIH.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and reaction kinetics. (2014, October 8). CORE.
- SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
- Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. (2022, March 1). MDPI.
- This compound. (n.d.). PubChem.
- Photoinitiators for Medical Applications—The Latest Advances. (2024, August 17). PMC - NIH.
- Utilizing two-dimensional gas chromatography time of flight mass spectrometry (GCxGC ToFMS) to characterize volatile products from pyrolysis of living vegetation foliage. (n.d.). BioResources.
- Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. (2025, December 30). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- GC-MS analysis of byproducts obtained in ketones decomposition. (n.d.). ResearchGate.
- Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (n.d.). SHIMADZU CORPORATION.
Sources
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. auroraprosci.com [auroraprosci.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longchangchemical.com [longchangchemical.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3,3-Diphenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The compound 3,3-Diphenyl-2-butanone, a ketone with applications as a pharmaceutical intermediate, requires robust analytical methods to ensure its identity, purity, and quality. The process of analytical method validation provides documented evidence that a chosen procedure is fit for its intended purpose.[1][2][3] Furthermore, cross-validation—the comparison of results from two or more distinct analytical methods—serves as a crucial step to guarantee the reliability and consistency of data, particularly when transferring methods between laboratories or employing different technologies.[4][5][6]
This guide offers a technical comparison of two primary chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present a comparative analysis to empower researchers in selecting the most appropriate technique for their specific needs.
The Foundation: Physicochemical Properties and Method Selection
The selection of an analytical technique is fundamentally guided by the physicochemical properties of the analyte. This compound (C₁₆H₁₆O, Molar Mass: ~224.30 g/mol ) possesses characteristics that make it amenable to both GC and HPLC analysis.[7][8]
-
Volatility: As a ketone with a moderate molecular weight, it has sufficient volatility for analysis by Gas Chromatography, where the sample is vaporized for separation.
-
UV Absorbance: The presence of two phenyl rings creates a chromophore that strongly absorbs ultraviolet (UV) light, making it an ideal candidate for detection by HPLC-UV.
-
Solubility: It is soluble in common organic solvents like acetonitrile and methanol, which are frequently used as mobile phases in reverse-phase HPLC.
The choice between GC and HPLC, therefore, depends on the specific requirements of the analysis, such as the need to detect volatile impurities, the desired sample throughput, and the available instrumentation.
Designing the Validation Framework: Adherence to ICH Q2(R1)
To ensure scientific rigor and regulatory compliance, the validation of analytical procedures should follow established guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures and is a cornerstone of good manufacturing practice (GMP).[9][10][11]
The core validation parameters assessed for both the GC-FID and HPLC-UV methods in this guide are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for validating an analytical method according to these parameters.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: [m.chemicalbook.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 3,3-Diphenyl-2-butanone in a Laboratory Setting
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,3-Diphenyl-2-butanone. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that waste streams containing this compound are managed responsibly, mitigating risks to personnel and the environment. This protocol is grounded in established chemical safety principles and regulatory frameworks, ensuring a self-validating system for your laboratory's waste management program.
Hazard Assessment & Characterization: The Basis for Procedural Choices
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While specific toxicological data for this compound is not extensively documented, its classification as a ketone allows for an informed assessment based on analogous compounds and general chemical principles.[1] It is imperative to treat this compound as hazardous waste.[2]
The primary causality for the stringent disposal protocols described below stems from three key hazard categories:
-
Inferred Flammability: Ketones as a class are often flammable.[1][3] For instance, 3,3-Dimethyl-2-butanone, a structural analog, is classified as a highly flammable liquid.[4] Therefore, waste containing this compound must be stored away from all potential ignition sources, such as heat, sparks, and open flames.[4][5]
-
Potential Toxicity: Many ketones can cause irritation to the eyes, skin, and respiratory system.[1] Harmful effects if swallowed are also a concern, as seen with related compounds.[4] This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and dictates that disposal must not occur via sanitary sewers or general refuse, where it could expose unsuspecting individuals and ecosystems.
-
Environmental Hazard: Improper release of organic solvents can be harmful to aquatic life. Discharging chemical waste into drains is illegal and environmentally damaging.[6][7] All waste must be collected for destruction by a licensed facility to prevent environmental contamination.
Hazard Profile Summary
| Hazard Category | Associated Risk & Rationale | Handling Precaution |
| Health Hazards | Harmful if swallowed.[4] Potential for eye, skin, and respiratory irritation.[1] | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or chemical fume hood. |
| Physical Hazards | Flammable. Assumed based on ketone class properties.[1] Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces.[4] Use non-sparking tools and ensure electrical grounding.[4][8] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Do not allow entry into drains or the environment.[5][6] All waste must be disposed of as hazardous chemical waste. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][9] | Do not mix waste with incompatible chemicals.[6] Segregate waste streams rigorously.[10] |
Pre-Disposal Operations: In-Laboratory Waste Accumulation
Proper waste management begins at the point of generation. A systematic approach to collecting and storing this compound waste is critical for safety and compliance.
Experimental Workflow for Waste Generation and Collection
Caption: In-Lab Waste Handling and Accumulation Workflow.
Step-by-Step Protocol for Waste Accumulation
-
Select an Appropriate Waste Container:
-
Causality: To prevent leaks and chemical degradation of the container, it must be chemically resistant to ketones and physically robust.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. Ensure the container is clean and in good condition. Never use metallic containers that can generate static sparks.
-
-
Label the Container Before Adding Waste:
-
Causality: Proper labeling is a core requirement of hazardous waste regulations like RCRA and is essential for communicating hazards to all lab personnel and waste handlers.[11][12]
-
Action: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.[6] The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound." List all other components if it's a mixture.
-
The specific hazards: "Flammable, Toxic."
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Accumulate Waste Safely:
-
Causality: To minimize risks of spills, vapor inhalation, and fire, waste must be stored securely.
-
Action:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) within the lab.
-
The container must be kept within a larger, chemical-resistant secondary containment bin or tray.[6]
-
Keep the container tightly sealed at all times, except when you are actively adding waste.[6] Evaporation is not an acceptable method of disposal.[10]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any time.[6]
-
-
Formal Disposal Protocol: Arranging for Final Disposition
Once your waste container is approaching full (approximately 75% capacity) or has been accumulating for nearly six months, you must arrange for its removal by trained professionals.[13]
-
Finalize Container for Pickup:
-
Causality: To ensure safe transport and prevent leaks, the container must be properly sealed and the exterior clean.
-
Action:
-
Ensure the cap is tightly secured.
-
Wipe down the exterior of the container with a damp cloth to remove any external chemical residue. Dispose of the cloth as hazardous waste.
-
Double-check that the label is fully completed, legible, and accurate.
-
-
-
Request a Waste Pickup:
-
Maintain Records:
-
Causality: The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" tracking system for hazardous waste, known as the manifest system, to ensure it reaches a proper disposal facility.[11]
-
Action: Your EHS department will handle the formal manifest, but you should maintain internal laboratory records of the waste generated and the date it was picked up for disposal.
-
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the material is flammable, eliminate all sources of ignition.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, a respirator may be necessary.[15]
-
Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Once absorbed, carefully scoop the material into a designated waste container.[9]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through EHS.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.[6]
-
Do not attempt to clean it up yourself.
-
-
Decontamination of Glassware and Surfaces:
-
Causality: To ensure that "empty" containers and cleaned surfaces do not pose a residual chemical hazard, they must be thoroughly decontaminated.
-
Action: Rinse glassware and surfaces three times with a suitable solvent (such as acetone or ethanol) capable of dissolving this compound.[10] Collect all rinseate as hazardous waste.[10] After the triple rinse, the glassware can be washed normally.
-
Regulatory Framework
All procedures described in this guide are designed to comply with the primary regulation governing hazardous waste in the United States: the Resource Conservation and Recovery Act (RCRA) .[12] Enforced by the Environmental Protection Agency (EPA), RCRA establishes the standards for generating, transporting, treating, storing, and disposing of hazardous waste.[11][14]
It is crucial to remember that state and local regulations may be more stringent than federal requirements.[7] Furthermore, your specific institution will have its own EHS policies. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance. [6]
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
- A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
- Ketones - Chemical Safety Facts. ChemicalSafetyFacts.org. [Link]
- Ketones - ILO Encyclopaedia of Occupational Health and Safety.
- NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention. [Link]
- This compound | C16H16O | CID 11064086.
- Sigma-Aldrich - Safety Data Sheet. Universiti Teknologi Malaysia. [Link]
- Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency. [Link]
- 2-Butanone - Safety D
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
Sources
- 1. Ketones [iloencyclopaedia.org]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. fishersci.com [fishersci.com]
- 5. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acs.org [acs.org]
- 8. agilent.com [agilent.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
- 15. CCOHS: Acetone [ccohs.ca]
Navigating the Safe Handling of 3,3-Diphenyl-2-butanone: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3,3-Diphenyl-2-butanone, with a focus on personal protective equipment (PPE) and proper disposal protocols. While specific toxicological data for this compound is not extensively available, this document synthesizes established best practices for handling similar ketones to ensure a robust safety framework.
Understanding the Hazards: A Proactive Approach to Safety
This compound, with the molecular formula C₁₆H₁₆O, is a solid with a melting point of approximately 41°C.[1][2] As a ketone, it is prudent to handle it with the assumption that it may share hazards common to this chemical class, such as potential flammability and the ability to cause skin and eye irritation.[3][4][5] The cornerstone of safe handling lies in a comprehensive understanding of potential risks and the diligent application of appropriate safety measures.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. |
| Running Reactions (at elevated temperatures) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (consider thermal gloves for handling hot glassware) | Flame-resistant laboratory coat | To be performed in a chemical fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with organic vapor cartridges may be necessary. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection : The use of safety glasses with side shields provides a minimum level of protection against accidental splashes. However, when handling solutions or conducting reactions, the risk of splashes increases, necessitating the use of chemical splash goggles. A face shield should be worn over goggles during procedures with a higher risk of energetic reactions or splashes.[6]
-
Hand Protection : Nitrile or neoprene gloves offer good resistance to a range of chemicals.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged operations, consider double-gloving.
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat. In situations involving flammable solvents, a flame-resistant lab coat is recommended.
-
Respiratory Protection : Handling solid this compound in a well-ventilated area may not require respiratory protection. However, any procedure that could generate dust or aerosols, or heating the compound, should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical for minimizing risk. The following workflow provides a procedural guide for safe operations.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Chemical Waste : Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. As it is a ketone, it should be treated as a flammable organic waste.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated solid hazardous waste container.
-
Spill Management :
-
Evacuate and Ventilate : In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb : For small spills, use an inert absorbent material like vermiculite or sand to absorb the spilled compound.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste. For large spills, contact your institution's environmental health and safety department immediately.
-
By adhering to these guidelines, researchers can confidently handle this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
- PubChem. This compound.
- The Good Scents Company. 3-benzylidene-2-butanone. [Link]
- Safety Data Sheet. 3,3-Dimethyl-2-butanone. [Link]
- IBS Boat Supplies.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2-Butanone. [Link]
- Australian Government Department of Health. 2-Butanone: Human health tier II assessment. [Link]
- Chemos GmbH & Co.KG.
- Cole-Parmer.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
